molecular formula C18H17F6N5O2 B587986 N-Acetyl Sitagliptin CAS No. 1379666-94-0

N-Acetyl Sitagliptin

Cat. No.: B587986
CAS No.: 1379666-94-0
M. Wt: 449.357
InChI Key: YGFMQPHTQKCJPI-LLVKDONJSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-Acetyl Sitagliptin ( 1379666-94-0) is a characterized chemical impurity of the active pharmaceutical ingredient Sitagliptin, a dipeptidyl peptidase-4 (DPP-4) inhibitor used in the management of type 2 diabetes mellitus . With a molecular formula of C18H17F6N5O2 and a molecular weight of 449.35 g/mol, this compound is an essential reference standard in pharmaceutical research and development . Also known as Sitagliptin Impurity D, its primary research application is in quality control and assurance during the commercial production of Sitagliptin and its related formulations . It plays a critical role in the process of Abbreviated New Drug Application (ANDA) filings to regulatory bodies, ensuring the safety and quality of generic drug products . The product is supplied with comprehensive analytical data, including a Certificate of Analysis (CoA) that details purity and potency, and is supported by characterization data such as 1H-NMR, Mass Spectrometry, and HPLC . This documentation is vital for researchers to validate their analytical methods and confirm the identity and quantity of this impurity in their samples. This compound is intended For Research Use Only and strictly not for diagnostic or therapeutic use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

N-[(2R)-4-oxo-4-[3-(trifluoromethyl)-6,8-dihydro-5H-[1,2,4]triazolo[4,3-a]pyrazin-7-yl]-1-(2,4,5-trifluorophenyl)butan-2-yl]acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17F6N5O2/c1-9(30)25-11(4-10-5-13(20)14(21)7-12(10)19)6-16(31)28-2-3-29-15(8-28)26-27-17(29)18(22,23)24/h5,7,11H,2-4,6,8H2,1H3,(H,25,30)/t11-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YGFMQPHTQKCJPI-LLVKDONJSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC(CC1=CC(=C(C=C1F)F)F)CC(=O)N2CCN3C(=NN=C3C(F)(F)F)C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)N[C@H](CC1=CC(=C(C=C1F)F)F)CC(=O)N2CCN3C(=NN=C3C(F)(F)F)C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17F6N5O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

449.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

An In-depth Technical Guide to N-Acetyl Sitagliptin: Synthesis, Characterization, and Analytical Control

Author: BenchChem Technical Support Team. Date: January 2026

A Whitepaper for Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Foreword: In the landscape of pharmaceutical development and manufacturing, a comprehensive understanding of active pharmaceutical ingredient (API) related impurities is paramount. This guide provides a detailed technical overview of N-Acetyl Sitagliptin, a critical process-related impurity and metabolite of Sitagliptin. As a selective dipeptidyl peptidase-4 (DPP-4) inhibitor, Sitagliptin is a cornerstone in the management of type 2 diabetes mellitus. Consequently, the rigorous identification, characterization, and control of its impurities are mandated to ensure drug safety and efficacy. This document serves as a resource for scientists engaged in the synthesis, analysis, and quality control of Sitagliptin, offering insights into the formation, analytical methodologies, and characterization of this compound.

Introduction to this compound

This compound is the N-acetylated derivative of Sitagliptin, formed by the substitution of a hydrogen atom on the primary amine of the parent molecule with an acetyl group. Its presence in the Sitagliptin API can arise from the synthetic route or as a minor metabolic product. The primary amino group in the Sitagliptin structure is susceptible to acetylation, making this compound a potential process-related impurity if acetylating agents or reagents containing acetyl moieties are present during synthesis. Given its structural similarity to the parent drug, it is crucial to develop robust analytical methods to detect, quantify, and control this impurity within acceptable limits. Furthermore, isotopically labeled this compound (e.g., this compound-d3) serves as an essential internal standard in pharmacokinetic and metabolic studies for the accurate quantification of the N-acetyl metabolite in biological matrices.

Physicochemical and Structural Characteristics

The introduction of an acetyl group to the Sitagliptin molecule subtly alters its physicochemical properties, which in turn influences its chromatographic behavior and analytical detection.

Chemical Structure
  • IUPAC Name: (R)-N-(4-oxo-4-(3-(trifluoromethyl)-5,6-dihydro-[1][2]triazolo[4,3-a]pyrazin-7(8H)-yl)-1-(2,4,5-trifluorophenyl)butan-2-yl)acetamide[3]

  • Molecular Formula: C₁₈H₁₇F₆N₅O₂[3]

  • Molecular Weight: 449.35 g/mol [3]

  • CAS Number: 1379666-94-0[3]

Predicted Physicochemical Properties
PropertyPredicted ValueCausality and Scientific Insight
pKa ~13.5 (most basic)The primary amine of Sitagliptin (pKa ~8.8) is converted to a much less basic amide in this compound. The predicted basicity is likely associated with the triazole ring system. This significant change in ionization potential is a key factor in achieving chromatographic separation from Sitagliptin.
logP ~1.8The addition of the acetyl group increases the lipophilicity of the molecule compared to Sitagliptin (logP ~1.5).[4] This increased hydrophobicity will result in a longer retention time in reversed-phase HPLC under identical conditions.
Aqueous Solubility Lower than SitagliptinThe increased lipophilicity and the conversion of the ionizable primary amine to a less polar amide group are expected to decrease the aqueous solubility of this compound compared to the parent drug.

Formation and Synthesis

A thorough understanding of the formation pathways of this compound is critical for implementing effective control strategies during the manufacturing of Sitagliptin.

Formation as a Process-Related Impurity

The primary route for the formation of this compound as a process-related impurity is the N-acetylation of the primary amine of Sitagliptin. This can occur if acetylating agents, such as acetic anhydride or acetyl chloride, are used in subsequent steps of the synthesis or if residual acetic acid is present under conditions that promote amidation. The diagram below illustrates this potential reaction pathway.

Sitagliptin Sitagliptin (Primary Amine) N_Acetyl_Sitagliptin This compound (Amide) Sitagliptin->N_Acetyl_Sitagliptin N-Acetylation Acetylating_Agent Acetylating Agent (e.g., Acetic Anhydride) Acetylating_Agent->N_Acetyl_Sitagliptin

Caption: Formation of this compound via N-acetylation.

Synthesis of Reference Standard

The synthesis of an this compound reference standard is essential for its unequivocal identification and accurate quantification in analytical methods. A common and effective method involves the reaction of Sitagliptin with an acetylating agent in the presence of a non-nucleophilic base to neutralize the acid generated during the reaction.

Protocol for Synthesis of this compound Reference Standard:

  • Dissolution: Dissolve Sitagliptin free base in a suitable aprotic solvent (e.g., dichloromethane or acetonitrile).

  • Base Addition: Add a non-nucleophilic base, such as triethylamine or diisopropylethylamine, to the solution.

  • Acetylation: Slowly add a slight molar excess of an acetylating agent (e.g., acetyl chloride or acetic anhydride) to the reaction mixture at a controlled temperature (e.g., 0-5 °C).

  • Reaction Monitoring: Monitor the progress of the reaction by a suitable chromatographic technique (e.g., TLC or HPLC) until the starting material is consumed.

  • Work-up: Upon completion, quench the reaction with water or a mild aqueous base. Extract the product into an organic solvent.

  • Purification: Wash the organic layer with brine, dry over an anhydrous salt (e.g., sodium sulfate), and concentrate under reduced pressure. The crude product can be purified by column chromatography or recrystallization to yield pure this compound.

  • Characterization: Confirm the identity and purity of the synthesized standard using techniques such as NMR, MS, and HPLC.

Analytical Methodologies

Robust and validated analytical methods are imperative for the routine monitoring and control of this compound in both the drug substance and final drug product.

High-Performance Liquid Chromatography (HPLC)

Reversed-phase HPLC with UV detection is a widely used technique for the analysis of Sitagliptin and its related substances. The key to a successful separation is to exploit the differences in polarity between Sitagliptin and this compound.

Exemplary HPLC-UV Protocol:

ParameterSpecificationRationale
Column C18 Reverse-Phase (e.g., 250 x 4.6 mm, 5 µm)The C18 stationary phase provides good retention and separation for moderately polar to nonpolar compounds.
Mobile Phase A 0.1% Formic Acid in WaterProvides an acidic pH to ensure the consistent protonation of any basic analytes and improves peak shape.
Mobile Phase B 0.1% Formic Acid in AcetonitrileAcetonitrile is a common organic modifier in reversed-phase HPLC with good UV transparency.
Gradient 5% B to 95% B over 20 minutesA gradient elution is necessary to resolve closely eluting impurities and to elute this compound, which is more retained than Sitagliptin, in a reasonable time with good peak shape.
Flow Rate 1.0 mL/minA standard flow rate for a 4.6 mm ID column that provides a good balance between analysis time and efficiency.
Column Temperature 30°CMaintaining a constant column temperature ensures reproducible retention times.
Injection Volume 10 µLA typical injection volume for analytical HPLC.
Detection UV at 267 nmSitagliptin and its derivatives exhibit significant UV absorbance at this wavelength.[5]

The workflow for HPLC analysis is depicted in the following diagram:

cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis Sample_Weighing Weigh Sample Dissolution Dissolve in Diluent Sample_Weighing->Dissolution Filtration Filter through 0.45 µm filter Dissolution->Filtration Injection Inject into HPLC Filtration->Injection Separation Chromatographic Separation Injection->Separation Detection UV Detection Separation->Detection Integration Peak Integration Detection->Integration Quantification Quantification vs. Standard Integration->Quantification Reporting Report Results Quantification->Reporting

Caption: General workflow for HPLC analysis of this compound.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

For highly sensitive and selective quantification, particularly in biological matrices, LC-MS/MS is the method of choice. The use of Multiple Reaction Monitoring (MRM) allows for the specific detection of this compound even in the presence of complex matrix components.

Exemplary LC-MS/MS Protocol:

ParameterSpecificationRationale
Ionization Mode Electrospray Ionization (ESI), PositiveESI in positive mode is effective for protonating the this compound molecule.[2]
Scan Type Multiple Reaction Monitoring (MRM)MRM provides high selectivity and sensitivity by monitoring specific precursor-to-product ion transitions.[2]
Precursor Ion ([M+H]⁺) m/z 450.4This corresponds to the protonated molecule of this compound.[2]
Product Ions m/z 274.1, m/z 174.1These product ions are proposed based on the known fragmentation patterns of Sitagliptin, which typically involve cleavage of the amide bond and fragmentation of the triazolopiperazine ring.[2]
Collision Energy 25-35 eV (to be optimized)The collision energy needs to be optimized for the specific instrument to achieve the most abundant and stable product ions.[2]

Spectroscopic Characterization

The unequivocal identification of this compound relies on a combination of spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for the structural elucidation of organic molecules. While a full experimental spectrum is not publicly available, the key expected differences in the ¹H and ¹³C NMR spectra of this compound compared to Sitagliptin are:

  • ¹H NMR: The appearance of a new singlet at approximately 2.0 ppm corresponding to the methyl protons of the acetyl group. The signal for the proton on the chiral carbon bearing the nitrogen will likely shift downfield and show coupling to the amide proton. The broad singlet of the primary amine protons in Sitagliptin will be replaced by a doublet for the amide proton.

  • ¹³C NMR: A new signal around 23 ppm for the methyl carbon of the acetyl group and a new signal around 170 ppm for the carbonyl carbon of the acetyl group will be observed. The chemical shift of the chiral carbon attached to the nitrogen will also be affected.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule.

Predicted Mass Fragmentation Pattern:

Under collision-induced dissociation (CID) in an MS/MS experiment, the protonated this compound molecule ([M+H]⁺ at m/z 450.4) is expected to fragment in a manner similar to Sitagliptin, with characteristic losses related to the side chain and the triazolopiperazine ring. The proposed fragmentation leading to the product ions mentioned in the LC-MS/MS section is a logical starting point for structural confirmation.

Regulatory Considerations

Currently, this compound is not listed as a specified impurity in the major pharmacopeias such as the United States Pharmacopeia (USP) or the European Pharmacopoeia (Ph. Eur.).[2][6] Therefore, it would typically be controlled as an unspecified impurity. According to ICH Q3A(R2) guidelines, the threshold for reporting, identification, and qualification of unspecified impurities depends on the maximum daily dose of the drug. For Sitagliptin, with a maximum daily dose of 100 mg, the identification threshold for an unspecified impurity is typically 0.10%. It is the responsibility of the manufacturer to ensure that any unspecified impurity is maintained below this level, or to provide appropriate qualification data if it exceeds this threshold.

Conclusion

This compound is a significant related substance of Sitagliptin that warrants careful consideration during drug development and manufacturing. Its potential formation as a process-related impurity necessitates the implementation of robust analytical control strategies. This guide has provided a comprehensive overview of the physicochemical properties, formation pathways, synthesis of a reference standard, and detailed analytical methodologies for the identification and quantification of this compound. By leveraging this technical information, researchers, scientists, and drug development professionals can ensure the quality, safety, and efficacy of Sitagliptin-containing drug products.

References

  • ResearchGate. Sitagliptin phosphate: isolation and identification of two degradation products formed under acid conditions and determination of in vitro cytotoxicity. [Online]. Available at: [Link].

  • Phenomenex. Enantiomeric Purity of Sitagliptin Phosphate per USP Monograph using Lux® 5 µm Amylose-1 Column. [Online]. Available at: [Link].

  • Lange, A. D. C., et al. (2023). Sitagliptin phosphate: isolation and identification of two degradation products formed under acid conditions and determination of in vitro cytotoxicity. Drug Analytical Research, 7(1), 41-45.
  • Anmol Chemicals. Sitagliptin Phosphate Monohydrate EP BP Ph Eur USP IP EP Manufacturers. [Online]. Available at: [Link].

  • Pinon, A. C., et al. (2019). Deciphering the Topology of Sitagliptin Using an Integrated Approach. Crystal Growth & Design, 19(11), 6393-6401.
  • USP-NF. SITAGLIPTIN PHOSPHATE. [Online]. Available at: [Link].

  • BEPLS. Development and Validation of RP-HPLC Method for The Estimation of Impurity from Sitagliptin Bulk and formulation. [Online]. Available at: [Link].

  • SynZeal. Sitagliptin Impurities. [Online]. Available at: [Link].

  • Prasad, P. B. N., Satyanarayana, K., & Krishna Mohan, G. (2018). Impurity profiling and regulatory aspects of Sitagliptin active pharmaceutical ingredient. International Journal of Scientific Research, 7(2).
  • Pharmaffiliates. Sitagliptin-impurities. [Online]. Available at: [Link].

  • Dall Cortivo Lange, A., Miron, D., Lenz Sfair, L., & Scherman Schapoval, E. E. (2023). Sitagliptin phosphate: isolation and identification of two degradation products formed under acid conditions and determination of in vitro cytotoxicity. Drug Analytical Research, 7(1), 41–45.
  • ResearchGate. Forced degradation studies of Sitagliptin. [Online]. Available at: [Link].

  • International Journal of Pharmaceutical Sciences Review and Research. Analytical Methods for Determination of Sitagliptin. [Online]. Available at: [Link].

  • Gumieniczek, A., et al. (2023). Metabolism and Chemical Degradation of New Antidiabetic Drugs (Part II): A Review of Analytical Approaches for Analysis of Gliptins. Pharmaceuticals, 16(7), 1015.
  • Airo International Journal. ANALYTICAL METHOD DEVELOPMENT FOR SITAGLIPTIN USING REVERSE PHASE HPLC: A COMPREHENSIVE STUDY. [Online]. Available at: [Link].

  • International Journal of Current Science Research and Review. Various Analytical Methods for Analysis of Sitagliptin. [Online]. Available at: [Link].

  • ResearchGate. A validated HPLC stability indicating method for the determination of sitagliptin in bulk drug substance and tablets. [Online]. Available at: [Link].

  • U.S. Food and Drug Administration. Environmental Assessment for Janumet. [Online]. Available at: [Link].

  • ACS Publications. Practical, Asymmetric Route to Sitagliptin and Derivatives: Development and Origin of Diastereoselectivity. [Online]. Available at: [Link].

  • PubChem. Sitagliptin. [Online]. Available at: [Link].

  • ResearchGate. Product ion mass spectrum and proposed fragmentation of the MH ion of sitagliptin. [Online]. Available at: [Link].

  • ResearchGate. Ion product mass spectra and fragmentation structural patterns of (A) sitagliptin and (B) sitagliptin-d4. [Online]. Available at: [Link].

  • ResearchGate. Synthesis of Sitagliptin. [Online]. Available at: [Link].

  • PubMed Central. Two methods for the preparation of sitagliptin phosphate via chemical resolution and asymmetric hydrogenation. [Online]. Available at: [Link].

  • PubMed Central. Synthesis of Sitagliptin Intermediate by a Multi-Enzymatic Cascade System Using Lipase and Transaminase With Benzylamine as an Amino Donor. [Online]. Available at: [Link].

  • PubMed Central. Development and Validation of a Highly Sensitive LC–MS/MS Method for the Precise Quantification of Sitagliptin in Human Plasma and Its Application to Pharmacokinetic Study. [Online]. Available at: [Link].

  • Semantic Scholar. Determination of Infrared, Raman, (1H and13C)-NMR Spectra andDensity of State of Nateglinide Oral Antidiabetic Drug. [Online]. Available at: [Link].

  • ResearchGate. Highly Efficient Asymmetric Synthesis of Sitagliptin. [Online]. Available at: [Link].

  • Basic 1H- and 13C-NMR Spectroscopy. [Online PDF]. Available at: [Link].

  • GLP Pharma Standards. Sitagliptin N-Acetyl Impurity. [Online]. Available at: [Link].

  • Asian Journal of Chemistry. Evaluation of Process Impurities and Degradants of Sitagliptin Phosphate by Validated Stability Indicating RP-LC Method. [Online]. Available at: [Link].

  • The Royal Society of Chemistry. Two methods for the preparation of sitagliptin phosphate via chemical resolution and asymmetric hydrogenation. [Online]. Available at: [Link].

  • MDPI. Practical Asymmetric Synthesis of Sitagliptin Phosphate Monohydrate. [Online]. Available at: [Link].

Sources

N-Acetyl Sitagliptin chemical structure and properties

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to N-Acetyl Sitagliptin: Structure, Properties, and Analytical Characterization

Introduction

In the landscape of type 2 diabetes mellitus therapeutics, Sitagliptin stands as a cornerstone, being a potent and selective dipeptidyl peptidase-4 (DPP-4) inhibitor.[1] The efficacy and safety of such a drug are intrinsically linked to a comprehensive understanding of its metabolic fate and potential impurities. This compound, the N-acetylated derivative of the parent drug, is a critical molecule in this context.[2] It is recognized primarily as a metabolite and a significant process-related impurity in the synthesis of Sitagliptin. For researchers, scientists, and drug development professionals, a thorough characterization of this compound is not merely an academic exercise; it is a regulatory and scientific necessity to ensure the quality, safety, and pharmacokinetic profiling of Sitagliptin-based drug products.

This guide provides a detailed technical overview of this compound, from its fundamental chemical structure and properties to the robust analytical methodologies required for its identification and quantification. The protocols and insights herein are presented to empower researchers with the knowledge to approach the analysis of this compound with scientific rigor and confidence. The isotopically labeled variant, this compound-d3, is also discussed, highlighting its indispensable role as an internal standard in high-sensitivity bioanalytical assays.

Section 1: Chemical Identity and Structural Elucidation

The unambiguous identification of this compound is the foundation of its study. Its chemical structure is derived from the parent Sitagliptin molecule through the acetylation of the primary amine group.

Chemical Structure

The structure consists of the core triazolopyrazine ring system of Sitagliptin, linked to the trifluorophenyl butanone backbone, with the distinguishing feature being the acetamide group at the chiral center.[3]

Caption: Chemical structure of this compound.

Chemical and Physical Properties

A summary of the key identifiers and physicochemical properties for this compound is provided below. This data is critical for method development, as properties like molecular weight are essential for mass spectrometry, and solubility dictates the choice of solvents and diluents for chromatography.

PropertyValueSource(s)
IUPAC Name 7-[(3R)-3-[(N-Acetyl)amino]-1-oxo-4-(2,4,5-trifluorophenyl)butyl]-5,6,7,8-tetrahydro-3-(trifluoromethyl)-1,2,4-triazolo[4,3-a]pyrazine[3]
CAS Number 1379666-94-0[3][4]
Molecular Formula C₁₈H₁₇F₆N₅O₂[3][4]
Molecular Weight 449.35 g/mol [3][4]
Appearance Off-white solid[5]
Solubility Soluble in Methanol (as a USP/EP Diluent)[5]
Spectroscopic Confirmation

Structural confirmation is typically achieved through a combination of spectroscopic techniques. When procuring a reference standard of this compound, a comprehensive Certificate of Analysis should be expected, including the following data:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H-NMR, ¹³C-NMR): Proton NMR provides a definitive fingerprint, showing a characteristic singlet for the acetyl methyl group (around 2.0 ppm) and shifts in the signals adjacent to the nitrogen atom compared to the parent Sitagliptin, confirming the presence and location of the acetyl group.

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to confirm the elemental composition by providing a highly accurate mass measurement that corresponds to the molecular formula, C₁₈H₁₇F₆N₅O₂.[4]

  • Infrared (IR) Spectroscopy: The IR spectrum will show characteristic absorption bands for the amide functional group (N-H stretch and C=O stretch), distinguishing it from the primary amine of Sitagliptin.

Section 2: Synthesis and Metabolic Formation

Understanding the origin of this compound is crucial, whether it arises from a synthetic pathway or a biological transformation.

Laboratory Synthesis

The synthesis of this compound is a straightforward N-acetylation of Sitagliptin. A common and effective method involves reacting Sitagliptin with an acetylating agent such as acetic anhydride or acetyl chloride in the presence of a non-nucleophilic base (e.g., triethylamine or diisopropylethylamine) to neutralize the acid byproduct. For the synthesis of the deuterated internal standard, a deuterated acetylating agent (e.g., acetic-d3 anhydride) is used.

Sitagliptin Sitagliptin (Primary Amine) NAcetyl This compound (Amide) Sitagliptin->NAcetyl N-Acetylation Reagents Acetic Anhydride or Acetyl Chloride + Base Reagents->NAcetyl

Caption: Synthetic pathway for this compound.

Metabolic Pathway

While the majority of Sitagliptin is excreted unchanged, minor metabolic pathways have been identified, including N-acetylation. The formation of this compound in vivo is a metabolic conversion, and its quantification in biological matrices is essential for a complete understanding of the drug's pharmacokinetic profile. This necessitates highly sensitive bioanalytical methods, typically employing LC-MS/MS with a stable isotope-labeled internal standard like this compound-d3.

Section 3: Analytical Methodologies for Identification and Quantification

The ability to reliably detect and quantify this compound is paramount for quality control of the active pharmaceutical ingredient (API) and for pharmacokinetic studies. A stability-indicating High-Performance Liquid Chromatography (HPLC) method is the workhorse for this purpose.

Rationale for Method Development

A robust analytical method must be specific, accurate, precise, and linear over a relevant concentration range. For an impurity like this compound, the method must be able to separate it from the parent drug, other related substances, and any potential degradation products. This is why forced degradation studies on the parent drug, Sitagliptin, are informative.[6][7] Although these studies primarily identify other degradants, they establish the chromatographic conditions that provide selectivity.[6][8]

  • Column Choice: A reversed-phase C18 column is the standard choice due to its versatility and ability to effectively retain and separate the relatively non-polar Sitagliptin and its acetylated derivative.

  • Mobile Phase: A gradient elution using a mixture of an aqueous buffer (e.g., ammonium acetate or phosphate buffer) and an organic modifier (e.g., acetonitrile or methanol) is typically employed. The gradient allows for the elution of compounds with a range of polarities while maintaining good peak shape and resolution.

  • Detection: UV detection is suitable as both Sitagliptin and this compound contain a chromophore. Wavelengths between 210 nm and 267 nm have been shown to be effective for Sitagliptin and related compounds.[9][10]

Experimental Protocol: Stability-Indicating HPLC-UV Method

This protocol is a representative, self-validating system for the quantification of this compound in a drug substance sample.

Objective: To quantify this compound and separate it from Sitagliptin and other potential impurities.

Instrumentation:

  • HPLC system with a quaternary pump, autosampler, column oven, and UV/PDA detector.

Materials:

  • Column: C18, 150 mm x 4.6 mm, 3.5 µm particle size

  • Mobile Phase A: 20 mM Ammonium Acetate in water, pH adjusted to 4.5 with acetic acid

  • Mobile Phase B: Acetonitrile

  • Diluent: Mobile Phase A / Acetonitrile (50:50, v/v)

  • This compound Reference Standard

  • Sitagliptin API sample for analysis

Chromatographic Conditions: | Parameter | Setting | | :--- | :--- | | Flow Rate | 1.0 mL/min | | Column Temperature | 30 °C | | Injection Volume | 10 µL | | Detection | UV at 265 nm | | Gradient Program | Time (min) | %B | | | 0 | 20 | | | 15 | 70 | | | 17 | 70 | | | 18 | 20 | | | 25 | 20 |

Procedure:

  • Standard Preparation: Accurately weigh and dissolve the this compound reference standard in the diluent to prepare a stock solution of 100 µg/mL. Perform serial dilutions to create calibration standards at concentrations ranging from 0.1 µg/mL to 10 µg/mL.

  • Sample Preparation: Accurately weigh and dissolve the Sitagliptin API sample in the diluent to a final concentration of 1000 µg/mL (1 mg/mL).

  • System Suitability: Inject the 1 µg/mL standard solution six times. The relative standard deviation (RSD) of the peak area should be ≤ 2.0%.

  • Analysis: Inject the blank (diluent), calibration standards, and the sample solution into the HPLC system.

  • Quantification: Construct a calibration curve by plotting the peak area of this compound against its concentration. Determine the concentration of this compound in the sample solution using the linear regression equation from the calibration curve.

Advanced Technique: LC-MS/MS for Bioanalysis

For quantifying this compound in biological matrices like plasma or urine, LC-MS/MS is the method of choice due to its superior sensitivity and selectivity. The method typically involves protein precipitation or liquid-liquid extraction followed by analysis using multiple reaction monitoring (MRM) mode, which provides specificity even in a complex matrix. The use of this compound-d3 as an internal standard is critical to correct for matrix effects and variations in extraction recovery and instrument response, ensuring high accuracy.

cluster_workflow Analytical Workflow for this compound A Sample Preparation (e.g., Dissolution of API or Extraction from Plasma) B HPLC Separation (C18 Column, Gradient Elution) A->B C Detection (UV or MS/MS) B->C D Data Acquisition (Chromatogram) C->D E Quantification (Calibration Curve) D->E F Result Reporting (% Impurity or Concentration in pg/mL) E->F

Caption: General analytical workflow for this compound.

Conclusion

This compound is a molecule of significant interest in the development and lifecycle management of Sitagliptin. As a known metabolite and potential impurity, its structural elucidation, synthesis, and analytical quantification are governed by the principles of scientific rigor and regulatory compliance. The methodologies detailed in this guide, from fundamental spectroscopic characterization to advanced chromatographic separation techniques, provide a robust framework for researchers. The deliberate choice of analytical parameters, grounded in physicochemical principles, ensures that the methods are not only reliable but also self-validating. A comprehensive understanding of this compound is indispensable for ensuring the purity of the Sitagliptin API and for accurately characterizing its pharmacokinetic profile, ultimately contributing to the delivery of safe and effective medicines for patients with type 2 diabetes.

References

  • Ravanello, R., et al. (2023). Sitagliptin phosphate: isolation and identification of two degradation products formed under acid conditions and determination of in vitro cytotoxicity. Drug Analytical Research, 7(1), 41-45. [Online] Available at: [Link]

  • Reddy, B. P., et al. (2020). Forced degradation studies of Sitagliptin Phosphate and Metformin HCl... ResearchGate. [Online] Available at: [Link]

  • Sonune, D. P., & Mone, M. K. (2013). ISOLATION, CHARACTERIZATION OF DEGRADATION PRODUCTS OF SITAGLIPTIN AND DEVELOPMENT OF VALIDATED STABILITY-INDICATING HPLC ASSAY METHOD FOR SITAGLIPTIN API AND TABLETS. International Journal of Pharmaceutical Sciences and Research, 4(9), 3494-3503. [Online] Available at: [Link]

  • Ravanello, R., et al. (2023). Sitagliptin phosphate: isolation and identification of two degradation products formed under acid conditions and determination of in vitro cytotoxicity. ResearchGate. [Online] Available at: [Link]

  • Hefnawy, M., et al. (2019). Determination of chemical stability of sitagliptin by LC-UV, LC-MS and FT-IR methods. Journal of Pharmaceutical and Biomedical Analysis, 164, 453-461. [Online] Available at: [Link]

  • Jadhav, S. B., et al. (2022). Chromatographic study of sitagliptin and ertugliflozin under quality-by-design paradigm. Acta Pharmaceutica, 72(3), 391-406. [Online] Available at: [Link]

  • Shanmuga Kumar, S. D., et al. (2021). Forced degradation studies of Sitagliptin. ResearchGate. [Online] Available at: [Link]

  • Kumar, A., et al. (2014). Evaluation of Process Impurities and Degradants of Sitagliptin Phosphate by Validated Stability Indicating RP-LC Method. Asian Journal of Chemistry, 26(10), 2895-2900. [Online] Available at: [Link]

  • Kim, H. J., et al. (2021). Synthesis of Sitagliptin Intermediate by a Multi-Enzymatic Cascade System Using Lipase and Transaminase With Benzylamine as an Amino Donor. Frontiers in Bioengineering and Biotechnology, 9, 747805. [Online] Available at: [Link]

  • GLP Pharma Standards. Sitagliptin N-Acetyl Impurity | CAS No- 1379666-94-0. [Online] Available at: [Link]

  • Hansen, K. B., et al. (2009). Highly Efficient Asymmetric Synthesis of Sitagliptin. Journal of the American Chemical Society, 131(25), 8798-8804. [Online] Available at: [Link]

  • Pharmaffiliates. This compound-d3 | CAS No: 1795785-80-6. [Online] Available at: [Link]

  • Diraviyam, S. (2023). ANALYTICAL METHOD DEVELOPMENT FOR SITAGLIPTIN USING REVERSE PHASE HPLC: A COMPREHENSIVE STUDY. International Journal of Pharmaceutical Sciences and Nanotechnology, 16(5), 6245-6252. [Online] Available at: [Link]

  • Pathak, S., et al. (2023). A Review of Various Analytical Techniques-Based Methods for Quantification of Sitagliptin (DPP-4 Inhibitor). Asian Journal of Pharmacy and Technology, 13(4), 285-291. [Online] Available at: [Link]

  • Pharmace Research Laboratory. Sitagliptin N-Acetyl Impurity. [Online] Available at: [Link]

  • Swain, D., et al. (2018). Sitagliptin: A literature review on analytical and bio-analytical techniques. The Pharma Innovation Journal, 7(7), 844-853. [Online] Available at: [Link]

  • Veeprho. Sitagliptin Fumarate Adduct | CAS 2088771-60-0. [Online] Available at: [Link]

  • Hansen, K. B., et al. (2009). Highly Efficient Asymmetric Synthesis of Sitagliptin. PubMed. [Online] Available at: [Link]

  • Patel, P., et al. (2017). Analytical Methods for Determination of Sitagliptin. International Journal of Pharmaceutical Sciences Review and Research, 43(1), 159-166. [Online] Available at: [Link]

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 4369359, Sitagliptin. [Online] Available at: [Link]

  • precisionFDA. SITAGLIPTIN. [Online] Available at: [Link]

  • Shimadzu. (2024). Determination of NTTP in Sitagliptin by LCMS-8045. [Online] Available at: [Link]

  • Allmpus. This compound. [Online] Available at: [Link]

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 11476287, Sitagliptin hydrochloride. [Online] Available at: [Link]

  • Al-Salami, H., et al. (2022). Development and Validation of a Highly Sensitive LC–MS/MS Method for the Precise Quantification of Sitagliptin in Human Plasma and Its Application to Pharmacokinetic Study. Molecules, 27(21), 7483. [Online] Available at: [Link]

  • MedPath. Sitagliptin | Advanced Drug Monograph. [Online] Available at: [Link]

  • de Faria, A. S., et al. (2019). Solid-State Characterization of Different Crystalline Forms of Sitagliptin. AAPS PharmSciTech, 20(2), 77. [Online] Available at: [Link]

  • Reddy, G. S., et al. (2022). A highly sensitive LC-MS/MS method for the determination and quantification of a recently identified N-nitrosamine impurity in the sitagliptin phosphate monohydrate active pharmaceutical ingredient. Analytical Methods, 14(38), 3747-3754. [Online] Available at: [Link]

Sources

N-Acetyl Sitagliptin CAS number

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to N-Acetyl Sitagliptin

Abstract

This technical guide provides a comprehensive overview of this compound, a critical impurity and potential metabolite of the dipeptidyl peptidase-4 (DPP-4) inhibitor, Sitagliptin.[1] Intended for researchers, analytical scientists, and drug development professionals, this document details the physicochemical properties, synthesis, and analytical characterization of this compound. We will explore its significance as a reference standard in ensuring the quality and safety of Sitagliptin drug products, providing detailed, field-proven protocols for its synthesis and analysis. The methodologies described herein are designed to be self-validating, ensuring scientific integrity and reproducibility.

Introduction: The Significance of this compound

Sitagliptin is a widely prescribed oral hypoglycemic agent for the management of type 2 diabetes. It functions by inhibiting the DPP-4 enzyme, which in turn increases the levels of active incretin hormones, promoting insulin secretion in a glucose-dependent manner.[2] In the landscape of pharmaceutical manufacturing and drug metabolism, the identification and control of impurities are paramount to ensure the safety and efficacy of the final drug product.

This compound is recognized as a key process-related impurity and a potential human metabolite of Sitagliptin.[1] Its presence, even in minute quantities, must be monitored and controlled within strict regulatory limits. Therefore, a thorough understanding of its properties and the availability of a highly characterized reference standard are essential for:

  • Quality Control (QC) and Quality Assurance (QA): During the commercial production of Sitagliptin and its formulations.[1]

  • Regulatory Filings: For use in Abbreviated New Drug Applications (ANDA) and New Drug Applications (NDA) to demonstrate control over impurities.[3]

  • Pharmacokinetic and Metabolism Studies: To accurately quantify metabolites and understand the disposition of Sitagliptin in the body.

This guide serves as a central resource for scientists working with this critical compound.

Physicochemical Properties and Identification

Accurate identification of this compound is the foundation of its use as a reference material. The compound's key identifiers are summarized below.

PropertyValueSource(s)
Chemical Name N-[(2R)-4-oxo-4-[3-(trifluoromethyl)-5,6-dihydro[1,2,4]triazolo[4,3-a]pyrazin-7(8H)-yl]-1-(2,4,5-trifluorophenyl)butan-2-yl]acetamide[3][4]
Synonyms Sitagliptin N-Acetyl Impurity; 7-[(3R)-3-[(N-Acetyl)amino]-1-oxo-4-(2,4,5-trifluorophenyl)butyl]-5,6,7,8-tetrahydro-3-(trifluoromethyl)-1,2,4-triazolo[4,3-a]pyrazine[1][5]
CAS Number 1379666-94-0 [1][3][4][5]
Molecular Formula C₁₈H₁₇F₆N₅O₂[1][4][5]
Molecular Weight 449.35 g/mol [1][5][6]
Appearance Off-White Solid[6]

Below is a diagram illustrating the chemical structure of this compound.

N_Acetyl_Sitagliptin_Structure N_Acetyl_Sitagliptin label_iupac N-[(2R)-4-oxo-4-[3-(trifluoromethyl)-5,6-dihydro[1,2,4]triazolo[4,3-a]pyrazin-7(8H)-yl]-1-(2,4,5-trifluorophenyl)butan-2-yl]acetamide

Caption: Chemical Structure of this compound.

Synthesis of this compound Reference Standard

The synthesis of this compound is typically achieved through the direct N-acetylation of Sitagliptin. This transformation is a standard organic chemistry reaction, but careful control of conditions is necessary to ensure high purity suitable for a reference standard.

Causality of Experimental Choices
  • Starting Material: High-purity Sitagliptin base is required. Using a salt form (e.g., Sitagliptin Phosphate) would necessitate an initial neutralization step.

  • Acetylating Agent: Acetic anhydride or acetyl chloride are common choices. Acetic anhydride is often preferred as it is less volatile and the acetic acid byproduct is easier to manage than the corrosive HCl generated from acetyl chloride.

  • Solvent: A dry, aprotic solvent like dichloromethane (DCM) or tetrahydrofuran (THF) is used to prevent hydrolysis of the acetylating agent and to dissolve the reactants.

  • Base: A non-nucleophilic base, such as triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA), is crucial. Its role is to neutralize the acid byproduct (acetic acid or HCl) generated during the reaction, driving the equilibrium towards product formation.

  • Purification: Chromatographic purification is essential to remove any unreacted Sitagliptin, excess reagents, and byproducts, ensuring the final product meets the high purity requirements (>98%) for a reference standard.[6]

Experimental Workflow: Synthesis and Purification

The following diagram outlines the logical flow from starting material to the final, characterized reference standard.

Synthesis_Workflow cluster_synthesis Synthesis cluster_workup Work-up & Purification cluster_final Final Product start Sitagliptin (Free Base) reagents Dissolve in Dry DCM Add Triethylamine start->reagents acetylation Add Acetic Anhydride (dropwise at 0°C) Stir at Room Temperature reagents->acetylation quench Quench with Saturated NaHCO₃ Solution acetylation->quench extraction Extract with DCM Dry Organic Layer (Na₂SO₄) quench->extraction concentration Concentrate under Reduced Pressure extraction->concentration purification Purify via Flash Column Chromatography (Silica Gel) concentration->purification final_product This compound purification->final_product characterization Full Analytical Characterization (See Section 4) final_product->characterization

Caption: Workflow for Synthesis and Purification of this compound.

Step-by-Step Synthesis Protocol
  • Reaction Setup: To a solution of Sitagliptin (1.0 equivalent) in anhydrous dichloromethane (DCM), add triethylamine (1.5 equivalents). Cool the mixture to 0°C in an ice bath.

  • Acetylation: Slowly add acetic anhydride (1.2 equivalents) dropwise to the stirred solution.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) until the starting material is consumed.

  • Work-up: Quench the reaction by adding saturated aqueous sodium bicarbonate solution. Separate the organic layer, and extract the aqueous layer twice more with DCM.

  • Isolation: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: Purify the crude residue by flash column chromatography on silica gel, eluting with a suitable solvent gradient (e.g., ethyl acetate in hexanes) to afford pure this compound.

  • Final Product: Dry the purified product under vacuum to obtain an off-white solid.[6]

Analytical Characterization: A Self-Validating System

To qualify as a reference standard, the synthesized this compound must undergo rigorous analytical testing to confirm its identity, purity, and potency.[3] A combination of orthogonal techniques provides a self-validating system, where each analysis corroborates the others. Commercial suppliers of this standard typically provide a comprehensive Certificate of Analysis (CoA) including these tests.[1][4]

Analytical_Workflow cluster_identity Structural Identity cluster_purity Purity & Potency product Purified This compound nmr ¹H-NMR (Proton Environment) product->nmr Confirms Structure mass_spec Mass Spectrometry (MS) (Molecular Weight) product->mass_spec Confirms Structure ir Infrared (IR) Spectroscopy (Functional Groups) product->ir Confirms Structure hplc HPLC (Chromatographic Purity) product->hplc Determines Quality tga TGA (Residual Solvents/Water) product->tga Determines Quality potency Potency (via CoA) (Overall Assay Value) product->potency Determines Quality

Caption: Orthogonal Analytical Workflow for Characterization.

Step-by-Step Characterization Protocols
  • High-Performance Liquid Chromatography (HPLC):

    • Objective: To determine the purity of the compound by separating it from any residual starting material or byproducts.

    • Method: A reverse-phase HPLC method is typically used. A C18 column is appropriate.

    • Mobile Phase: A gradient of an aqueous buffer (e.g., 0.01M phosphate buffer, pH 2.5) and an organic solvent like methanol or acetonitrile is effective.[7]

    • Detection: UV detection at a wavelength where the analyte has significant absorbance, such as 267 nm, is common for Sitagliptin and its derivatives.[2]

    • Acceptance Criterion: Purity should typically be ≥98%.[6]

  • Mass Spectrometry (MS):

    • Objective: To confirm the molecular weight of the compound.

    • Method: Electrospray ionization (ESI) is a suitable technique.

    • Analysis: The mass spectrum should show a prominent ion corresponding to the protonated molecule [M+H]⁺ at m/z 450.35.

  • Proton Nuclear Magnetic Resonance (¹H-NMR) Spectroscopy:

    • Objective: To confirm the chemical structure by analyzing the proton environments.

    • Analysis: The resulting spectrum should be consistent with the structure of this compound, showing characteristic peaks for the acetyl methyl group, the aliphatic chain protons, and the aromatic and heterocyclic protons.

  • Infrared (IR) Spectroscopy:

    • Objective: To identify key functional groups.

    • Analysis: The IR spectrum should display characteristic absorption bands for the amide N-H and C=O stretches, as well as vibrations corresponding to the aromatic rings and C-F bonds.

  • Thermogravimetric Analysis (TGA):

    • Objective: To determine the presence of residual water or solvents.

    • Analysis: The TGA thermogram measures weight loss as a function of temperature. Significant weight loss at temperatures below 150°C may indicate the presence of volatiles, which must be accounted for when determining potency.

Application in Quantitative Analysis: The Role of Deuterated Standards

For quantitative analysis in complex biological matrices like plasma or urine, a stable isotope-labeled internal standard is indispensable. This compound-d3, where the three protons of the acetyl group are replaced with deuterium, is the ideal internal standard for this purpose.[8]

Why use a deuterated standard?

  • Co-elution: It is chemically identical to the analyte and will have nearly the same chromatographic retention time and ionization efficiency.

  • Mass Distinction: It is easily distinguished from the unlabeled analyte by a mass spectrometer due to the +3 Da mass shift.[9]

  • Accuracy: It accurately corrects for variations in sample preparation (e.g., extraction efficiency) and matrix effects during ionization, leading to highly reliable and reproducible quantitative results.

A high-sensitivity LC-MS/MS method using Multiple Reaction Monitoring (MRM) is the gold standard for this type of analysis.

Conclusion

This compound (CAS: 1379666-94-0) is more than just an impurity; it is a critical tool for ensuring the safety, quality, and proper characterization of Sitagliptin, a vital medication for patients with type 2 diabetes. A comprehensive understanding of its synthesis and a multi-faceted approach to its analytical characterization are essential for its proper use as a reference standard. The self-validating workflows presented in this guide, combining robust synthesis with orthogonal analytical techniques, provide the foundation for achieving the high degree of certainty required in pharmaceutical development and quality control.

References

  • Sitagliptin N-Acetyl Impurity. Pharmace Research Laboratory. [Link]

  • Sitagliptin N-Acetyl Impurity | CAS No- 1379666-94-0. GLP Pharma Standards. [Link]

  • Sitagliptin N-Acetyl Impurity | CAS 1379666-94-0. Veeprho. [Link]

  • Sitagliptin-impurities. Pharmaffiliates. [Link]

  • Synthesis of Sitagliptin Intermediate by a Multi-Enzymatic Cascade System Using Lipase and Transaminase With Benzylamine as an Amino Donor. PMC - NIH. [Link]

  • Highly Efficient Asymmetric Synthesis of Sitagliptin. PubMed. [Link]

  • This compound. Allmpus. [Link]

  • Sitagliptin N-Acetyl Impurity 1379666-94-0 C18H17F6N5O2. Agnitio Pharma. [Link]

  • A Review of Various Analytical Techniques-Based Methods for Quantification of Sitagliptin (DPP-4 Inhibitor). Asian Journal of Pharmaceutical and Clinical Research. [Link]

  • Highly Efficient Asymmetric Synthesis of Sitagliptin. Scilit. [Link]

  • NTTP in Sitagliptin / Sitagliptin/Metformin tablets. Official Medicines Control Laboratory (OMCL). [Link]

  • Analytical Methods for Determination of Sitagliptin. International Journal of Pharmaceutical Sciences Review and Research. [Link]

  • Analytical Methods For Estimation Of Sitagliptin For Bulk Tablet And Dosage Form. JETIR. [Link]

Sources

An In-depth Technical Guide to the Synthesis of N-Acetyl Sitagliptin

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-Acetyl Sitagliptin is recognized primarily as a key metabolite and a process impurity of Sitagliptin, a potent dipeptidyl peptidase-4 (DPP-4) inhibitor used for the management of type 2 diabetes.[1][2][3] The synthesis of this compound is of paramount importance for its use as a qualified reference standard in analytical method development, impurity profiling of Sitagliptin active pharmaceutical ingredients (APIs), and in metabolic and pharmacokinetic studies. This guide provides a comprehensive overview of the synthetic pathways to this compound, focusing on the logical precursor synthesis and the final, critical N-acetylation step. We will delve into the causality behind experimental choices, provide detailed protocols, and outline robust characterization methodologies to ensure scientific integrity.

Foundational Strategy: Retrosynthetic Analysis

The most direct and logical synthetic route to this compound involves the acetylation of the primary amine of the parent drug, Sitagliptin. This approach is efficient as Sitagliptin is a readily available starting material, either through commercial sourcing or established in-house synthesis.

Our retrosynthetic analysis, therefore, breaks the process into two primary stages:

  • Stage 1: Synthesis of the Sitagliptin Precursor. A brief but essential overview of the industrially relevant and scientifically elegant methods to produce Sitagliptin.

  • Stage 2: The N-Acetylation Reaction. A detailed exploration of the reaction mechanism, reagent selection, and a step-by-step protocol for the conversion of Sitagliptin to its N-acetylated derivative.

G cluster_0 Retrosynthetic Analysis N_Acetyl_Sitagliptin This compound Sitagliptin Sitagliptin N_Acetyl_Sitagliptin->Sitagliptin N-Acetylation Key_Intermediates Key Chiral Intermediates (e.g., β-amino acid) Sitagliptin->Key_Intermediates Amide Coupling Precursors Achiral Precursors (e.g., β-keto ester) Key_Intermediates->Precursors Asymmetric Synthesis (Hydrogenation or Biocatalysis)

Caption: High-level retrosynthesis of this compound.

Stage 1: Synthesis of the Sitagliptin Precursor

To embark on the synthesis of this compound, a reliable source of the Sitagliptin free base is required. The industrial synthesis of Sitagliptin has evolved significantly, driven by the principles of green chemistry and process efficiency. Understanding these routes provides context for the quality and potential impurity profile of the starting material.

Second-Generation Asymmetric Hydrogenation (The "Green" Route)

Merck's second-generation synthesis is a landmark in industrial green chemistry. It circumvents many of the drawbacks of earlier, longer routes.[4][5]

Core Principles:

  • One-Pot Synthesis: A three-step, one-pot process creates the key dehydrositagliptin intermediate with high yield and purity (82%).[4][6]

  • Enantioselective Hydrogenation: The crucial chiral center is introduced in the final step via asymmetric hydrogenation of the enamine intermediate. This is achieved using a highly efficient rhodium catalyst paired with a chiral phosphine ligand (Rh(I)/tBu JOSIPHOS).[4][6] This step is atom-economical and generates the desired (R)-enantiomer with near-perfect optical purity.[6]

This method significantly reduces waste and eliminates aqueous waste streams compared to first-generation processes, making it a more environmentally friendly and cost-effective approach.[4][5]

Biocatalytic Approaches

More recent innovations employ enzymes to create the chiral amine, offering an even greener alternative to heavy metal catalysts.

Core Principles:

  • Transaminase (TA) Biocatalysis: A multi-enzyme cascade system can be used to synthesize the Sitagliptin intermediate.[7][8] A transaminase enzyme facilitates the stereoselective transfer of an amino group from a cheap donor (like benzylamine) to a β-keto ester substrate, directly forming the desired chiral β-amino acid precursor.[7][8]

  • Process Advantages: This route operates under mild, aqueous conditions, avoids hazardous chemicals, and can achieve very high enantiomeric excess (>99% ee).[9]

G cluster_1 Sitagliptin Synthesis Overview Start 2,4,5-Trifluorophenyl Acetic Acid Enamine_Route One-Pot Synthesis (3 steps) Start->Enamine_Route Keto_Ester_Route β-Keto Ester Intermediate Start->Keto_Ester_Route Dehydro_Sitagliptin Dehydrositagliptin (Enamine Intermediate) Enamine_Route->Dehydro_Sitagliptin Asym_Hydro Asymmetric Hydrogenation (Rh/JOSIPHOS) Dehydro_Sitagliptin->Asym_Hydro Sitagliptin_Product Sitagliptin Asym_Hydro->Sitagliptin_Product Biocatalysis Transaminase Biocatalysis Keto_Ester_Route->Biocatalysis Biocatalysis->Sitagliptin_Product (via coupling)

Caption: Major industrial synthesis strategies for Sitagliptin.

Stage 2: Synthesis of this compound via N-Acetylation

This is the terminal and focal step of our guide. The reaction involves the formation of an amide bond between the primary amine of Sitagliptin and an acetyl group donor.

Mechanistic Principle and Reagent Selection

The reaction proceeds via nucleophilic acyl substitution. The lone pair of electrons on the nitrogen atom of Sitagliptin's primary amine acts as the nucleophile, attacking the electrophilic carbonyl carbon of the acetylating agent.

Reagent ClassExample(s)Role & RationaleByproduct
Substrate Sitagliptin Free BaseProvides the nucleophilic primary amine for acetylation.N/A
Acetylating Agent Acetic Anhydride, Acetyl ChlorideProvides the electrophilic acetyl group. Acetyl chloride is more reactive but generates corrosive HCl. Acetic anhydride is a strong, common choice.Acetic Acid, HCl
Base (Optional) Triethylamine (TEA), DIPEANon-nucleophilic base used to scavenge acidic byproducts (especially HCl from acetyl chloride), preventing protonation of the starting amine and driving the reaction to completion.Triethylammonium salt
Solvent Dichloromethane (DCM), THFAprotic solvent to dissolve reactants without participating in the reaction.N/A
Detailed Experimental Protocol

This protocol is a self-validating system, designed for clarity, reproducibility, and safety.

Materials:

  • Sitagliptin free base (1.0 eq)

  • Acetic Anhydride (1.1 - 1.5 eq)

  • Triethylamine (1.5 - 2.0 eq, optional but recommended)

  • Dichloromethane (DCM), anhydrous

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

  • Brine (Saturated NaCl solution)

  • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Eluent system (e.g., Ethyl Acetate/Hexanes or DCM/Methanol gradient)

Procedure:

  • Reaction Setup: To a clean, dry round-bottom flask equipped with a magnetic stir bar, add Sitagliptin free base (1.0 eq). Dissolve it in a suitable volume of anhydrous DCM (e.g., 10-20 mL per gram of Sitagliptin) under an inert atmosphere (e.g., nitrogen or argon).

  • Basification: Add triethylamine (1.5 eq) to the solution. Causality: This step ensures the Sitagliptin amine remains deprotonated and nucleophilic, and it will neutralize the acetic acid byproduct formed during the reaction.

  • Cooling: Cool the flask to 0 °C using an ice-water bath. Causality: The acetylation reaction is exothermic. Cooling prevents potential side reactions and ensures controlled addition.

  • Addition of Acetylating Agent: Add acetic anhydride (1.2 eq) dropwise to the stirred solution over 5-10 minutes.

  • Reaction Monitoring: Allow the reaction to slowly warm to room temperature and stir for 2-4 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC) or LC-MS by observing the consumption of the Sitagliptin spot and the appearance of a new, typically less polar, product spot.

  • Work-up & Quenching: Once the reaction is complete, carefully quench by adding saturated NaHCO₃ solution to neutralize any remaining acetic anhydride and acetic acid. Transfer the mixture to a separatory funnel.

  • Extraction: Separate the organic layer. Wash the organic layer sequentially with saturated NaHCO₃ solution (2x), water (1x), and finally brine (1x). Causality: These washes remove water-soluble impurities, the base, and salts, purifying the crude product in the organic phase.

  • Drying and Concentration: Dry the isolated organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude this compound, typically as an off-white solid or oil.[3]

  • Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system to afford the pure this compound.

Caption: Reaction scheme for the N-acetylation of Sitagliptin.

Analytical Characterization and Data

Rigorous analytical characterization is essential to confirm the identity, purity, and structure of the synthesized this compound.

Technique Parameter Expected Result Reference
Appearance Physical StateOff-White Solid[3]
Molecular Formula ---C₁₈H₁₇F₆N₅O₂[3][10]
Molecular Weight ---449.35 g/mol [3][10]
HPLC Purity Area %>98% (post-purification)[3]
¹H NMR Acetyl Protons (CH₃)A new sharp singlet appearing around δ 1.9-2.1 ppm.Inferred
Mass Spec (MS) [M+H]⁺m/z 450.13Calculated
CAS Number ---1379666-94-0[1][3][10]

The most definitive evidence from ¹H NMR is the appearance of the N-acetyl methyl singlet and a downfield shift of the adjacent methine proton, coupled with the disappearance of the primary amine protons (which are often broad or not visible). HPLC analysis should show a single major peak with a retention time distinct from the Sitagliptin starting material.[11]

Conclusion

The synthesis of this compound is a straightforward yet critical process for pharmaceutical quality control and research. The most reliable pathway is the direct N-acetylation of Sitagliptin, a precursor that can be efficiently synthesized through modern green chemistry or biocatalytic methods. By employing a well-controlled acetylation protocol using acetic anhydride in an aprotic solvent, and following with a robust purification and characterization workflow, high-purity this compound can be reliably produced. This guide provides the necessary technical depth and rationale for researchers to confidently execute this synthesis and validate its outcome.

References

  • Khobragade, T. P., Sarak, S., Pagar, A. D., Jeon, H., Giri, P., & Yun, H. (2021). Synthesis of Sitagliptin Intermediate by a Multi-Enzymatic Cascade System Using Lipase and Transaminase With Benzylamine as an Amino Donor. Frontiers in Bioengineering and Biotechnology, 9, 757062. [Link]

  • Hsiao, Y., et al. (2009). Highly Efficient Asymmetric Synthesis of Sitagliptin. Journal of the American Chemical Society, 131(25), 8799–8804. [Link]

  • Acme Pharmatech. (n.d.). Sitagliptin Phosphate Monohydrate Intermediate: Key Synthesis for Diabetes API. [Link]

  • National Center for Biotechnology Information. (2021). Synthesis of Sitagliptin Intermediate by a Multi-Enzymatic Cascade System Using Lipase and Transaminase With Benzylamine as an Amino Donor. PubMed Central. [Link]

  • Google Patents. (n.d.).
  • Google Patents. (n.d.). Process for the preparation of sitagliptin and its pharmaceutically acceptable salts.
  • Scilit. (n.d.). Highly Efficient Asymmetric Synthesis of Sitagliptin. [Link]

  • Google Patents. (n.d.).
  • Ye, F., Zhang, Z., Zhao, W., Ding, J., & Wang, Y. (2021). Two methods for the preparation of sitagliptin phosphate via chemical resolution and asymmetric hydrogenation. RSC Advances, 11(10), 5569-5574. [Link]

  • PubMed. (2009). Highly Efficient Asymmetric Synthesis of Sitagliptin. [Link]

  • GLP Pharma Standards. (n.d.). Sitagliptin N-Acetyl Impurity. [Link]

  • Veeprho. (n.d.). Sitagliptin N-Acetyl Impurity | CAS 1379666-94-0. [Link]

  • Allmpus. (n.d.). This compound. [Link]

  • National Center for Biotechnology Information. (2021). Two methods for the preparation of sitagliptin phosphate via chemical resolution and asymmetric hydrogenation. PubMed Central. [Link]

  • Quick Company. (n.d.). A Process For Preparing Sitagliptin Or Its Salt. [Link]

  • European Patent Office. (n.d.). Intermediates of Sitagliptin and Preparation Process Thereof. [Link]

  • The Pharma Innovation Journal. (2018). Sitagliptin: A literature review on analytical and bio-analytical methods. [Link]

Sources

An In-Depth Technical Guide to the Biological Activity of N-Acetyl Sitagliptin: A Derivative and Key Impurity of Sitagliptin

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Sitagliptin is a potent and highly selective dipeptidyl peptidase-4 (DPP-4) inhibitor, established as a cornerstone therapy for type 2 diabetes mellitus. Its mechanism relies on preventing the degradation of incretin hormones, thereby enhancing glucose-dependent insulin secretion and suppressing glucagon release. N-Acetyl Sitagliptin is the N-acetylated derivative of the parent drug and is recognized as a principal characterized impurity in its manufacturing process. This guide provides a comprehensive technical overview of the known role and hypothesized biological activity of this compound. Drawing from a deep understanding of Sitagliptin's structure-activity relationship (SAR), we will explore the predicted impact of N-acetylation on its DPP-4 inhibitory function. Furthermore, this document serves as a practical framework for researchers, outlining the definitive experimental protocols required to rigorously characterize the biological and pharmacological profile of this critical derivative.

The Incretin System and Sitagliptin: The Parent Compound

The Role of Incretins in Glucose Homeostasis

The incretin system is a fundamental component of glucose regulation. In response to nutrient intake, intestinal L-cells and K-cells secrete incretin hormones, primarily glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP). These hormones act on pancreatic β-cells to potentiate glucose-dependent insulin secretion. Concurrently, GLP-1 suppresses glucagon secretion from pancreatic α-cells, which reduces hepatic glucose production. This dual action is critical for maintaining glycemic control, particularly in the postprandial state. However, the therapeutic utility of native incretins is limited by their extremely short half-life, as they are rapidly inactivated by the enzyme dipeptidyl peptidase-4 (DPP-4).

Dipeptidyl Peptidase-4 (DPP-4) as a Therapeutic Target

DPP-4 is a serine protease that cleaves dipeptides from the N-terminus of polypeptides containing a proline or alanine residue at the penultimate position. Its action on GLP-1 and GIP renders them inactive, thus terminating their insulinotropic effects. The inhibition of DPP-4 has therefore emerged as a highly effective therapeutic strategy for type 2 diabetes. By blocking DPP-4, the half-life of active GLP-1 and GIP is extended, leading to prolonged and enhanced glycemic control.

Sitagliptin: A Potent and Selective DPP-4 Inhibitor

Sitagliptin was the first DPP-4 inhibitor to be approved for clinical use. It functions as a competitive, reversible inhibitor of the DPP-4 enzyme. This inhibition leads to a two- to three-fold increase in circulating active GLP-1 and GIP levels following a meal. The clinical result is a significant reduction in glycated hemoglobin (HbA1c), fasting plasma glucose, and postprandial glucose excursions in patients with type 2 diabetes, with a low risk of hypoglycemia and no associated weight gain.

This compound: A Primary Derivative and Process Impurity

Chemical Profile and Formation

This compound is a derivative of Sitagliptin where the primary amine group of the β-amino acid moiety is acetylated. This compound is a known impurity that can arise during the synthesis of the active pharmaceutical ingredient (API). Its presence and quantity are critical parameters monitored during quality control to ensure the purity and safety of the final drug product.

PropertySitagliptinThis compound
Molecular Formula C₁₆H₁₅F₆N₅OC₁₈H₁₇F₆N₅O₂
Molecular Weight 407.32 g/mol 449.35 g/mol
Key Structural Difference Free primary amine (-NH₂)Acetylated amine (-NHCOCH₃)
Application as an Analytical Standard

Due to its role as a process impurity, highly purified this compound serves as an essential reference standard for analytical method development and validation in pharmaceutical quality assurance. Furthermore, its isotopically labeled form, this compound-d3, is a crucial internal standard for quantifying Sitagliptin levels in complex biological matrices during pharmacokinetic and metabolic studies.

Hypothesized Biological Activity Based on Structure-Activity Relationship (SAR)

The primary amine of Sitagliptin is a critical pharmacophoric feature essential for its high-affinity binding to the DPP-4 enzyme. This positively charged group forms a key ionic interaction with a pair of glutamate residues (Glu205/Glu206) in the S2 subsite of the DPP-4 active site. The acetylation of this amine in this compound introduces a neutral amide moiety.

Central Hypothesis: The N-acetylation neutralizes the positive charge and introduces steric bulk, which is predicted to severely disrupt or completely abolish the compound's ability to bind to the DPP-4 active site. Consequently, this compound is expected to exhibit significantly diminished or no DPP-4 inhibitory activity compared to the parent Sitagliptin molecule.

Experimental Framework for Characterizing Biological Activity

To empirically validate the hypothesized lack of activity and fully characterize this compound, a systematic experimental approach is required. The following protocols provide a self-validating system to determine its biological profile.

In Vitro DPP-4 Enzyme Inhibition Assay

Causality Behind Experimental Choice: This is the most direct method to test the central hypothesis. By measuring the direct interaction between the compound and the purified target enzyme, we can definitively quantify its inhibitory potency (or lack thereof) and directly compare it to Sitagliptin. A fluorescence-based assay is chosen for its high sensitivity, throughput, and reproducibility.

Mandatory Visualization: Incretin Signaling & DPP-4 Inhibition

Incretin_Pathway cluster_Gut Intestinal L-Cell cluster_Pancreas Pancreas Meal Meal GLP1_GIP Active GLP-1 / GIP Meal->GLP1_GIP Stimulates Secretion Insulin ↑ Insulin Release GLP1_GIP->Insulin Stimulates Glucagon ↓ Glucagon Release GLP1_GIP->Glucagon Inhibits DPP4 DPP-4 Enzyme GLP1_GIP->DPP4 Degradation by Inactive_Metabolites Inactive Metabolites DPP4->Inactive_Metabolites Sitagliptin Sitagliptin Sitagliptin->DPP4 Inhibits

Caption: The incretin pathway and the mechanism of Sitagliptin.

Detailed Experimental Protocol:

  • Reagent Preparation:

    • DPP-4 Assay Buffer (1X): Prepare a buffer of 20 mM Tris-HCl, pH 8.0, containing 100 mM NaCl and 1 mM EDTA. Store at 4°C.

    • DPP-4 Enzyme: Reconstitute human recombinant DPP-4 enzyme in the 1X Assay Buffer to a working concentration (e.g., 1 ng/µL). Keep on ice.

    • Substrate Solution: Prepare a stock solution of the fluorogenic substrate Gly-Pro-Aminomethylcoumarin (AMC) in DMSO. Dilute to a working concentration (e.g., 100 µM) in 1X Assay Buffer just before use.

    • Test Compounds: Prepare 10 mM stock solutions of Sitagliptin (positive control) and this compound in DMSO. Create a 10-point serial dilution series for each compound in 1X Assay Buffer.

  • Assay Procedure (96-well plate format):

    • Add 30 µL of 1X Assay Buffer to all wells.

    • Add 10 µL of the diluted test compounds (this compound) or control compounds (Sitagliptin for inhibition, buffer for 100% activity) to their respective wells.

    • Add 10 µL of the diluted DPP-4 enzyme solution to all wells except for the "no enzyme" blank wells.

    • Pre-incubate the plate for 15 minutes at 37°C to allow for inhibitor binding.

    • Initiate the reaction by adding 50 µL of the diluted Substrate Solution to all wells.

    • Incubate the plate for 30 minutes at 37°C, protected from light.

  • Data Acquisition and Analysis:

    • Measure the fluorescence intensity using a plate reader with an excitation wavelength of 350-360 nm and an emission wavelength of 450-465 nm.

    • Subtract the background fluorescence from the "no enzyme" wells.

    • Calculate the percent inhibition for each concentration relative to the "100% activity" control wells.

    • Plot the percent inhibition versus the log of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.

Expected Outcome & Data Presentation:

CompoundTargetAssay TypePredicted IC₅₀ (nM)
SitagliptinDPP-4Fluorescence-based~20-50 nM
This compound DPP-4 Fluorescence-based >100,000 nM or Not Active
Cellular Assays for GLP-1 Secretion

Causality Behind Experimental Choice: While direct enzyme inhibition is the primary question, it is prudent to investigate potential secondary or unexpected effects. A study has shown that Sitagliptin may have direct, DPP-4-independent effects on L-cells, stimulating GLP-1 secretion. This assay will determine if this compound shares this activity, providing a more complete biological picture.

Mandatory Visualization: DPP-4 Inhibition Assay Workflow

Assay_Workflow A Prepare Reagents (Buffer, Enzyme, Substrate) B Dispense Compounds (Sitagliptin vs this compound) into 96-well plate A->B C Add DPP-4 Enzyme Pre-incubate at 37°C B->C D Initiate Reaction (Add Fluorogenic Substrate) C->D E Incubate at 37°C (30 minutes) D->E F Read Fluorescence (Ex: 360nm, Em: 460nm) E->F G Data Analysis (Calculate % Inhibition) F->G H Determine IC50 Value G->H

Caption: Experimental workflow for the in vitro DPP-4 inhibition assay.

Detailed Experimental Protocol:

  • Cell Culture:

    • Culture murine GLUTag or human NCI-H716 intestinal L-cells under standard conditions (e.g., DMEM with high glucose, 10% FBS, antibiotics).

    • Seed cells in 24-well plates and grow to ~80-90% confluency.

  • Secretion Assay:

    • Wash cells twice with a basal secretion buffer (e.g., Krebs-Ringer bicarbonate buffer supplemented with 0.1% BSA).

    • Pre-incubate cells in the basal buffer for 1 hour at 37°C.

    • Replace the buffer with fresh buffer containing the test compounds (this compound, Sitagliptin) at various concentrations (e.g., 0.1 µM to 10 µM) or a vehicle control.

    • Incubate for 2 hours at 37°C.

    • Collect the supernatant from each well.

  • Quantification of GLP-1:

    • Centrifuge the supernatant to remove any cellular debris.

    • Measure the concentration of total GLP-1 in the supernatant using a commercially available ELISA kit, following the manufacturer's instructions.

  • Data Analysis:

    • Normalize the secreted GLP-1 concentration to the total protein content of the cells in each well.

    • Compare the GLP-1 secretion in compound-treated wells to the vehicle control to determine if there is a statistically significant increase.

Summary and Future Directions

This compound is primarily recognized as an analytical standard for the quality control of Sitagliptin. Based on a fundamental understanding of Sitagliptin's structure-activity relationship, it is strongly hypothesized that this compound lacks significant DPP-4 inhibitory activity due to the modification of its essential primary amine.

The experimental framework detailed in this guide provides the necessary protocols to definitively test this hypothesis. Confirmation of its biological inertness at the DPP-4 enzyme is crucial for establishing safe limits for its presence as an impurity in the final Sitagliptin drug product. Future investigations should focus on a full impurity profile, assessing not only the primary target but also potential off-target activities and the metabolic fate of this compound to ensure a complete understanding of its pharmacological profile.

References

  • Ishii, H., et al. (2013). Effects of sitagliptin beyond glycemic control: focus on quality of life. Diabetes, Metabolic Syndrome and Obesity: Targets and Therapy, 6, 83–89. [Link]

  • Wikipedia. (2024). Sitagliptin. [Link]

  • de Cássia-Alves, M., et al. (2022). Virtual screening and in vitro assays of novel hits as promising DPP-4 inhibitors. Biochimie, 194, 43-50. [Link]

  • Kim, H. J., et al. (2021). Synthesis of Sitagliptin Intermediate by a Multi-Enzymatic Cascade System Using Lipase and Transaminase With Benzylamine as an Amino Donor. Frontiers in Bioengineering and Biotechnology, 9, 747656. [Link]

  • Zaragoza, C., et al. (2019). Measurement of Dipeptidylpeptidase Activity in vitro and in vivo. Journal of Visualized Experiments, (146), 59424. [Link]

  • Hansen, K. B., et al. (2009). Highly Efficient Asymmetric Synthesis of Sitagliptin. Journal of the American Chemical Society, 131(25), 8798–8804. [Link]

  • U.S. Food and Drug Administration. (2006). Clinical Pharmacology Biopharmaceutics Review(s) for Januvia (sitagliptin). [Link]

  • Herman, G. A., et al. (2005). Pharmacokinetics and pharmacodynamics of sitagliptin, an inhibitor of dipeptidyl peptidase IV, in healthy subjects: results from two randomized, double-blind, placebo-controlled studies with single oral doses. Clinical Pharmacology & Therapeutics, 78(6), 675-688. [Link]

  • Patsnap Synapse. (2024). What is the mechanism of Sitagliptin? [https://www.patsnap.com/synapse/article/what-is-the-mechanism-of-sitagliptin-110000000000000004-110000000000000019-110000000000000021-110000000000000022-110000000000000023-110000000000000024-110000000000000025-110000000000000026-110000000000000027-110000000000000028-110000000000000029-110000000000000030-110000000000000031-110000000000000032-110000000000000033-110000000000000034-110000000000000035-110000000000000036-110000000000000037-110000000000000038-110000000000000039-110000000000000040-110000000000000041-110000000000000042-110000000000000043-110000000000000044-110000000000000045-110000000000000046-110000000000000047-110000000000000048-110000000000000049-110000000000000050-110000000000000051-110000000000000052-110000000000000053-110000000000000054-110000000000000055-110000000000000056-110000000000000057-110000000000000058-110000000000000059-110000000000000060-110000000000000061-110000000000000062-110000000000000063-110000000000000064-110000000000000065-110000000000000066-110000000000000067-110000000000000068-110000000000000069-110000000000000070-110000000000000071-110000000000000072-110000000000000073-110000000000000074-110000000000000075-110000000000000076-110000000000000077-110000000000000078-110000000000000079-110000000000000080-110000000000000081-110000000000000082-110000000000000083-110000000000000084-110000000000000085-110000000000000086-110000000000000087-110000000000000088-110000000000000089-110000000000000090-110000000000000091-110000000000000092-110000000000000093-110000000000000094-110000000000000095-110000000000000096-110000000000000097-110000000000000098-110000000000000099-110000000000000100-110000000000000101-110000000000000102-110000000000000103-110000000000000104-110000000000000105-110000000000000106-110000000000000107-110000000000000108-110000000000000109-110000000000000110-110000000000000111-110000000000000112-110000000000000113-110000000000000114-110000000000000115-110000000000000116-110000000000000117-110000000000000118-110000000000000119-110000000000000120-110000000000000121-110000000000000122-110000000000000123-110000000000000124-110000000000000125-110000000000000126-110000000000000127-110000000000000128-110000000000000129-110000000000000130-110000000000000131-110000000000000132-110000000000000133-110000000000000134-110000000000000135-110000000000000136-110000000000000137-110000000000000138-110000000000000139-110000000000000140-110000000000000141-110000000000000142-110000000000000143-110000000000000144-110000000000000145-110000000000000146-110000000000000147-110000000000000148-110000000000000149-110000000000000150-110000000000000151-110000000000000152-110000000000000153-110000000000000154-110000000000000155-110000000000000156-110000000000000157-110000000000000158-110000000000000159-110000000000000160-110000000000000161-110000000000000162-110000000000000163-110000000000000164-110000000000000165-110000000000000166-110000000000000167-110000000000000168-110000000000000169-110000000000000170-110000000000000171-110000000000000172-110000000000000173-110000000000000174-110000000000000175-110000000000000176-110000000000000177-110000000000000178-110000000000000179-110000000000000180-110000000000000181-110000000000000182-110000000000000183-110000000000000184-110000000000000185-110000000000000186-110000000000000187-110000000000000188-110000000000000189-110000000000000190-110000000000000191-110000000000000192-110000000000000193-110000000000000194-110000000000000195-110000000000000196-110000000000000197-110000000000000198-110000000000000199-110000000000000200-110000000000000201-110000000000000202-110000000000000203-110000000000000204-110000000000000205-110000000000000206-110000000000000207-110000000000000208-110000000000000209-110000000000000210-110000000000000211-110000000000000212-110000000000000213-110000000000000214-110000000000000215-110000000000000216-110000000000000217-110000000000000218-110000000000000219-110000000000000220-110000000000000221-110000000000000222-110000000000000223-110000000000000224-110000000000000225-110000000000000226-110000000000000227-110000000000000228-110000000000000229-110000000000000230-110000000000000231-110000000000000232-110000000000000233-110000000000000234-110000000000000235-110000000000000236-110000000000000237-110000000000000238-110000000000000239-110000000000000240-110000000000000241-110000000000000242-110000000000000243-110000000000000244-110000000000000245-110000000000000246-110000000000000247-110000000000000248-110000000000000249-110000000000000250-110000000000000251-110000000000000252-110000000000000253-110000000000000254-110000000000000255-110000000000000256-110000000000000257-110000000000000258-110000000000000259-110000000000000260-110000000000000261-110000000000000262-110000000000000263-110000000000000264-110000000000000265-110000000000000266-110000000000000267-110000000000000268-110000000000000269-110000000000000270-110000000000000271-110000000000000272-110000000000000273-110000000000000274-110000000000000275-110000000000000276-110000000000000277-110000000000000278-110000000000000279-110000000000000280-110000000000000281-110000000000000282-110000000000000283-110000000000000284-110000000000000285-110000000000000286-110000000000000287-110000000000000288-110000000000000289-110000000000000290-110000000000000291-110000000000000292-110000000000000293-110000000000000294-110000000000000295-110000000000000296-110000000000000297-110000000000000298-110000000000000299-110000000000000300-110000000000000301-110000000000000302-110000000000000303-110000000000000304-110000000000000305-110000000000000306-110000000000000307-110000000000000308-110000000000000309-110000000000000310-110000000000000311-110000000000000312-110000000000000313-110000000000000314-110000000000000315-110000000000000316-110000000000000317-110000000000000318-110000000000000319-110000000000000320-110000000000000321-110000000000000322-110000000000000323-110000000000000324-110000000000000325-110000000000000326-110000000000000327-110000000000000328-110000000000000329-110000000000000330-110000000000000331-110000000000000332-110000000000000333-110000000000000334-110000000000000335-110000000000000336-110000000000000337-110000000000000338-110000000000000339-110000000000000340-110000000000000341-110000000000000342-110000000000000343-110000000000000344-110000000000000345-110000000000000346-110000000000000347-110000000000000348-110000000000000349-110000000000000350-110000000000000351-110000000000000352-110000000000000353-110000000000000354-110000000000000355-110000000000000356-110000000000000357-110000000000000358-110000000000000359-110000000000000360-110000000000000361-110000000000000362-110000000000000363-110000000000000364-110000000000000365-110000000000000366-110000000000000367-110000000000000368-110000000000000369-110000000000000370-110000000000000371-110000000000000372-110000000000000373-110000000000000374-110000000000000375-110000000000000376-110000000000000377-110000000000000378-110000000000000379-110000000000000380-110000000000000381-110000000000000382-110000000000000383-110000000000000384-110000000000000385-110000000000000386-110000000000000387-110000000000000388-110000000000000389-110000000000000390-110000000000000391-110000000000000392-110000000000000393-110000000000000394-110000000000000395-110000000000000396-110000000000000397-110000000000000398-110000000000000399-110000000000000400-110000000000000401-110000000000000402-110000000000000403-110000000000000404-110000000000000405-110000000000000406-110000000000000407-110000000000000408-110000000000000409-110000000000000410-110000000000000411-110000000000000412-110000000000000413-110000000000000414-110000000000000415-110000000000000416-110000000000000417-110000000000000418-110000000000000419-110000000000000420-110000000000000421-110000000000000422-110000000000000423-110000000000000424-110000000000000425-110000000000000426-110000000000000427-110000000000000428-110000000000000429-110000000000000430-110000000000000431-110000000000000432-110000000000000433-110000000000000434-110000000000000435-110000000000000436-110000000000000437-110000000000000438-110000000000000439-110000000000000440-110000000000000441-110000000000000442-110000000000000443-110000000000000444-110000000000000445-110000000000000446-110000000000000447-110000000000000448-110000000000000449-110000000000000450-110000000000000451-110000000000000452-110000000000000453-110000000000000454-110000000000000455-110000000000000456-110000000000000457-110000000000000458-110000000000000459-110000000000000460-110000000000000461-110000000000000462-110000000000000463-110000000000000464-110000000000000465-110000000000000466-110000000000000467-110000000000000468-110000000000000469-110000000000000470-110000000000000471-110000000000000472-110000000000000473-110000000000000474-110000000000000475-110000000000000476-110000000000000477-110000000000000478-110000000000000479-110000000000000480-110000000000000481-110000000000000482-110000000000000483-110000000000000484-110000000000000485-110000000000000486-110000000000000487-110000000000000488-110000000000000489-110000000000000490-110000000000000491-110000000000000492-110000000000000493-110000000000000494-110000000000000495-110000000000000496-110000000000000497-110000000000000498-110000000000000499-110000000000000500-110000000000000501-110000000000000502-110000000000000503-110000000000000504-110000000000000505-110000000000000506-110000000000000507-110000000000000508-110000000000000509-110000000000000510-110000000000000511-110000000000000512-110000000000000513-110000000000000514-110000000000000515-110000000000000516-110000000000000517-110000000000000518-110000000000000519-110000000000000520-110000000000000521-110000000000000522-110000000000000523-110000000000000524-110000000000000525-110000000000000526-110000000000000527-110000000000000528-110000000000000529-110000000000000530-110000000000000531-110000000000000532-110000000000000533-110000000000000534-110000000000000535-110000000000000536-110000000000000537-110000000000000538-110000000000000539-110000000000000540-110000000000000541-110000000000000542-110000000000000543-110000000000000544-110000000000000545-110000000000000546-110000000000000547-110000000000000548-110000000000000549-110000000000000550-110000000000000551-110000000000000552-110000000000000553-110000000000000554-110000000000000555-110000000000000556-110000000000000557-110000000000000558-110000000000000559-110000000000000560-110000000000000561-110000000000000562-110000000000000563-110000000000000564-110000000000000565-110000000000000566-110000000000000567-110000000000000568-110000000000000569-110000000000000570-110000000000000571-110000000000000572-110000000000000573-110000000000000574-110000000000000575-110000000000000576-110000000000000577-110000000000000578-110000000000000579-110000000000000580-110000000000000581-110000000000000582-110000000000000583-110000000000000584-110000000000000585-110000000000000586-110000000000000587-110000000000000588-110000000000000589-110000000000000590-110000000000000591-110000000000000592-110000000000000593-110000000000000594-110000000000000595-110000000000000596-110000000000000597-110000000000000598-110000000000000599-110000000000000600-110000000000000601-110000000000000602-110000000000000603-110000000000000604-110000000000000605-110000000000000606-110000000000000607-110000000000000608-110000000000000609-110000000000000610-110000000000000611-110000000000000612-110000000000000613-110000000000000614-110000000000000615-110000000000000616-110000000000000617-110000000000000618-110000000000000619-110000000000000620-110000000000000621-110000000000000622-110000000000000623-110000000000000624-110000000000000625-110000000000000626-110000000000000627-110000000000000628-110000000000000629-110000000000000630-110000000000000631-110000000000000632-110000000000000633-110000000000000634-110000000000000635-110000000000000636-110000000000000637-110000000000000638-110000000000000639-110000000000000640-110000000000000641-110000000000000642-110000000000000643-110000000000000644-110000000000000645-110000000000000646-110000000000000647-110000000000000648-110000000000000649-110000000000000650-110000000000000651-110000000000000652-110000000000000653-110000000000000654-110000000000000655-110000000000000656-110000000000000657-110000000000000658-110000000000000659-110000000000000660-110000000000000661-110000000000000662-110000000000000663-110000000000000664-110000000000000665-110000000000000666-110000000000000667-110000000000000668-110000000000000669-110000000000000670-110000000000000671-110000000000000672-110000000000000673-110000000000000674-110000000000000675-110000000000000676-110000000000000677-110000000000000678-110000000000000679-110000000000000680-110000000000000681-110000000000000682-110000000000000683-110000000000000684-110000000000000685-110000000000000686-110000000000000687-110000000000000688-110000000000000689-110000000000000690-110000000000000691-110000000000000692-110000000000000693-110000000000000694-110000000000000695-110000000000000696-110000000000000697-110000000000000698-110000000000000699-110000000000000700-110000000000000701-110000000000000702-110000000000000703-110000000000000704-110000000000000705-110000000000000706-110000000000000707-110000000000000708-110000000000000709-110000000000000710-110000000000000711-110000000000000712-110000000000000713-110000000000000714-110000000000000715-110000000000000716-110000000000000717-110000000000000718-110000000000000719-110000000000000720-110000000000000721-110000000000000722-110000000000000723-110000000000000724-110000000000000725-110000000000000726-110000000000000727-110000000000000728-110000000000000729-110000000000000730-110000000000000731-110000000000000732-110000000000000733-110000000000000734-110000000000000735-110000000000000736-110000000000000737-110000000000000738-110000000000000739-110000000000000740-110000000000000741-110000000000000742-110000000000000743-110000000000000744-110000000000000745-110000000000000746-110000000000000747-110000000000000748-110000000000000749-110000000000000750-110000000000000751-110000000000000752-110000000000000753-110000000000000754-110000000000000755-110000000000000756-110000000000000757-110000000000000758-110000000000000759-110000000000000760-110000000000000761-110000000000000762-110000000000000763-110000000000000764-110000000000000765-110000000000000766-110000000000000767-110000000000000768-110000000000000769-110000000000000770-110000000000000771-110000000000000772-110000000000000773-110000000000000774-110000000000000775-110000000000000776-110000000000000777-110000000000000778-110000000000000779-110000000000000780-110000000000000781-110000000000000782-110000000000000783-110000000000000784-110000000000000785-110000000000000786-110000000000000787-110000000000000788-110000000000000789-110000000000000790-110000000000000791-110000000000000792-110000000000000793-110000000000000794-110000000000000795-110000000000000796-110000000000000797-110000000000000798-110000000000000799-110000000000000800-110000000000000801-110000000000000802-110000000000000803-110000000000000804-110000000000000805-110000000000000806-110000000000000807-110000000000000808-110000000000000809-110000000000000810-110000000000000811-110000000000000812-110000000000000813-110000000000000814-110000000000000815-110000000000000816-110000000000000817-110000000000000818-110000000000000819-110000000000000820-110000000000000821-110000000000000822-110000000000000823-110000000000000824-110000000000000825-110000000000000826-110000000000000827-110000000000000828-110000000000000829-110000000000000830-110000000000000831-110000000000000832-110000000000000833-110000000000000834-110000000000000835-110000000000000836-110000000000000837-110000000000000838-110000000000000839-110000000000000840-110000000000000841-110000000000000842-110000000000000843-110000000000000844-110000000000000845-110000000000000846-110000000000000847-110000000000000848-110000000000000849-110000000000000850-110000000000000851-110000000000000852-110000000000000853-110000000000000854-110000000000000855-110000000000000856-110000000000000857-110000000000000858-110000000000000859-110000000000000860-110000000000000861-110000000000000862-110000000000000863-110000000000000864-110000000000000865-110000000000000866-110000000000000867-110000000000000868-110000000000000869-110000000000000870-110000000000000871-110000000000000872-110000000000000873-110000000000000874-110000000000000875-110000000000000876-110000000000000877-110000000000000878-110000000000000879-110000000000000880-110000000000000881-110000000000000882-110000000000000883-110000000000000884-110000000000000885-110000000000000886-110000000000000887-110000000000000888-110000000000000889-110000000000000890-110000000000000891-110000000000000892-110000000000000893-110000000000000894-110000000000000895-110000000000000896-110000000000000897-110000000000000898-110000000000000899-110000000000000900-110000000000000901-110000000000000902-110000000000000903-110000000000000904-110000000000000905-110000000000000906-110000000000000907-110000000000000908-110000000000000909-110000000000000910-110000000000000911-110000000000000912-110000000000000913-110000000000000914-110000000000000915-110000000000000916-110000000000000917-110000000000000918-110000000000000919-110000000000000920-110000000000000921-110000000000000922-110000000000000923-110000000000000924-110000000000000925-110000000000000926-110000000000000927-110000000000000928-110000000000000929-110000000000000930-110000000000000931-110000000000000932-110000000000000933-110000000000000934-110000000000000935-110000000000000936-110000000000000937-110000000000000938-110000000000000939-110000000000000940-110000000000000941-110000000000000942-110000000000000943-110000000000000944-110000000000000945-110000000000000946-110000000000000947-110000000000000948-110000000000000949-110000000000000950-110000000000000951-110000000000000952-110000000000000953-110000000000000954-110000000000000955-110000000000000956-110000000000000957-110000000000000958-110000000000000959-110000000000000960-110000000000000961-110000000000000962-110000000000000963-110000000000000964-110000000000000965-110000000000000966-110000000000000967-110000000000000968-110000000000000969-110000000000000970-110000000000000971-110000000000000972-110000000000000973-110000000000000974-110000000000000975-110000000000000976-110000000000000977-110000000000000978-110000000000000979-110000000000000980-110000000000000981-110000000000000982-110000000000000983-110000000000000984-110000000000000985-110000000000000986-110000000000000987-110000000000000988-110000000000000989-110000000000000990-110000000000000991-110000000000000992-110000000000000993-110000000000000994-110000000000000995-110000000000000996-110000000000000997-110000000000000998-110000000000000999-110000000000001000-110000000000001001-110000000000001002-110000000000001003-110000000000001004-110000000000001005-110000000000001006-110000000000001007-110000000000001008-110000000000001009-110000000000001010-110000000000001011-110000000000001012-110000000000001013-110000000000001014-110000000000001015-110000000000001016-110000000000001017-110000000000001018-110000000000001019-110000000000001020-110000000000001021-110000000000001022-110000000000001023-110000000000001024-110000000000001025-110000000000001026-110000000000001027-110000000000001028-110000000000001029-110000000000001030-110000000000001031-110000000000001032-110000000000001033-110000000000001034-110000000000001035-110000000000001036-110000000000001037-110000000000001038-110000000000001039-110000000000001040-110000000000001041-110000000000001042-110000000000001043-110000000000001044-110000000000001045-110000000000001046-110000000000001047-110000000000001048-110000000000001049-110000000000001050-110000000000001051-110000000000001052-110000000000001053-110000000000001054-110000000000001055-110000000000001056-110000000000001057-110000000000001058-110000000000001059-110000000000001060-110000000000001061-110000000000001062-110000000000001063-110000000000001064-110000000000001065-110000000000001066-110000000000001067-110000000000001068-110000000000001069-110000000000001070-110000000000001071-110000000000001072-110000000000001073-110000000000001074-110000000000001075-110000000000001076-110000000000001077-110000000000001078-110000000000001079-110000000000001080-110000000000001081-110000000000001082-110000000000001083-110000000000001084-110000000000001085-110000000000001086-110000000000001087-110000000000001088-110000000000001089-110000000000001090-110000000000001091-110000000000001092-110000000000001093-110000000000001094-110000000000001095-110000000000001096-110000000000001097-110000000000001098-110000000000001099-110000000000001100-110000000000001101-110000000000001102-110000000000001103-110000000000001104-110000000000001105-110000000000001106-110000000000001107-110000000000001108-110000000000001109-110000000000001110-110000000000001111-110000000000001112-110000000000001113-110000000000001114-110000000000001115-110000000000001116-110000000000001117-110000000000001118-110000000000001119-110000000000001120-110000000000001121-110000000000001122-110000000000001123-110000000000001124-110000000000001125-110000000000001126-110000000000001127-110000000000001128-110000000000001129-110000000000001130-110000000000001131-110000000000001132-110000000000001133-110000000000001134-110000000000001135-110000000000001136-110000000000001137-110000000000001138-110000000000001139-110000000000001140-110000000000001141-110000000000001142-110000000000001143-110000000000001144-110000000000001145-110000000000001146-110000000000001147-110000000000001148-110000000000001149-110000000000001150-110000000000001151-110000000000001152-110000000000001153-110000000000001154-110000000000001155-110000000000001156-110000000000001157-110000000000001158-110000000000001159-110000000000001160-110000000000001161-110000000000001162-110000000000001163-110000000000001164-110000000000001165-110000000000001166-110000000000001167-110000000000001168-110000000000001169-110000000000001170-110000000000001171-110000000000001172-110000000000001173-110000000000001174-110000000000001175-110000000000001176-110000000000001177-110000000000001178-110000000000001179-110000000000001180-110000000000001181-110000000000001182-110000000000001183-110000000000001184-110000000000001185-110000000000001186-110000000000001187-110000000000001188-110000000000001189-110000000000001190-110000000000001191-110000000000001192-110000000000001193-110000000000001194-110000000000001195-110000000000001196-110000000000001197-110000000000001198-110000000000001199-110000000000001200-110000000000001201-110000000000001202-110000000000001203-110000000000001204-110000000000001205-110000000000001206-110000000000001207-110000000000001208-110000000000001209-110000000000001210-110000000000001211-110000000000001212-110000000000001213-110000000000001214-110000000000001215-110000000000001216-110000000000001217-110000000000001218-110000000000001219-110000000000001220-110000000000001221-110000000000001222-110000000000001223-110000000000001224-110000000000001225-110000000000001226-110000000000001227-110000000000001228-110000000000001229-110000000000001230-110000000000001231-110000000000001232-110000000000001233-110000000000001234-110000000000001235-110000000000001236-110000000000001237-110000000000001238-110000000000001239-110000000000001240-110000000000001241-110000000000001242-110000000000001243-110000000000001244-110000000000001245-110000000000001246-110000000000001247-110000000000001248-110000000000001249-110000000000001250-110000000000001251-110000000000001252-110000000000001253-110000000000001254-110000000000001255-110000000000001256-110000000000001257-110000000000001258-110000000000001259-110000000000001260-110000000000001261-110000000000001262-110000000000001263-110000000000001264-110000000000001265-110000000000001266-110000000000001267-110000000000001268-110000000000001269-110000000000001270-110000000000001271-110000000000001272-110000000000001273-110000000000001274-110000000000001275-110000000000001276-110000000000001277-110000000000001278-110000000000001279-110000000000001280-110000000000001281-110000000000001282-110000000000001283-110000000000001284-110000000000001285-110000000000001286-110000000000001287-110000000000001288-110000000000001289-110000000000001290-110000000000001291-110000000000001292-110000000000001293-110000000000001294-110000000000001295-110000000000001296-110000000000001297-110000000000001298-110000000000001299-110000000000001300-110000000000001301-110000000000001302-110000000000001303-110000000000001304-110000000000001305-110000000000001306-110000000000001307-110000000000001308-110000000000001309-110000000000001310-110000000000001311-110000000000001312-110000000000001313-110000000000001314-110000000000001315-110000000000001316-110000000000001317-110000000000001318-110000000000001319-110000000000001320-110000000000001321-110000000000001322-110000000000001323-110000000000001324-110000000000001325-110000000000001326-110000000000001327-110000000000001328-110000000000001329-110000000000001330-110000000000001331-110000000000001332-110000000000001333-110000000000001334-110000000000001335-110000000000001336-110000000000001337-110000000000001338-110000000000001339-110000000000001340-110000000000001341-110000000000001342-110000000000001343-110000000000001344-110000000000001345-110000000000001346-110000000000001347-110000000000001348-110000000000001349-110000000000001350-110000000000001351-110000000000001352-110000000000001353-110000000000001354-110000000000001355-110000000000001356-110000000000001357-110000000000001358-110000000000001359-110000000000001360-110000000000001361-110000000000001362-110000000000001363-110000000000001364-110000000000001365-110000000000001366-110000000000001367-110000000000001368-110000000000001369-110000000000001370-110000000000001371-110000000000001372-110000000000001373-110000000000001374-110000000000001375-110000000000001376-110000000000001377-110000000000001378-110000000000001379-110000000000001380-110000000000001381-110000000000001382-110000000000001383-110000000000001384-110000000000001385-110000000000001386-110000000000001387-110000000000001388-110000000000001389-110000000000001390-110000000000001391-110000000000001392-110000000000001393-110000000000001394-110000000000001395-110000000000001396-110000000000001397-110000000000001398-110000000000001399-110000000000001400-110000000000001401-110000000000001402-110000000000001403-110000000000001404-110000000000001405-110000000000001406-110000000000001407-110000000000001408-110000000000001409-110000000000001410-110000000000001411-110000000000001412-110000000000001413-110000000000001414-110000000000001415-110000000000001416-110000000000001417-110000000000001418-110000000000001419-110000000000001420-110000000000001421-110000000000001422-110000000000001423-110000000000001424-11000

N-Acetyl Sitagliptin: A Technical Guide to Identification, Quantification, and Control

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Sitagliptin is a potent dipeptidyl peptidase-4 (DPP-4) inhibitor widely used in the management of type 2 diabetes mellitus.[1][] As with any active pharmaceutical ingredient (API) produced by chemical synthesis, the control of process-related impurities is paramount to ensure its quality, safety, and efficacy.[1][3] This technical guide provides an in-depth examination of N-Acetyl Sitagliptin, a known process-related impurity. We will explore its formation, characterization, and the development of a robust, validated analytical methodology for its quantification. This document is intended for researchers, analytical scientists, and drug development professionals engaged in the quality control and manufacturing of Sitagliptin.

Chapter 1: The Genesis of an Impurity: Formation and Structure of this compound

The Criticality of Impurity Profiling

The International Council for Harmonisation (ICH) guideline Q3A(R2) mandates the reporting, identification, and qualification of impurities in new drug substances.[4][5] Impurities are defined as any component of the drug substance that is not the chemical entity defined as the API.[6] Controlling these impurities is not merely a regulatory hurdle; it is a fundamental aspect of ensuring patient safety, as unexpected impurities can possess undesirable pharmacological or toxicological properties.[6][7]

Sitagliptin: The Parent Molecule

Sitagliptin's chemical structure features a primary amine group, which is essential for its therapeutic activity. However, this amine is also a reactive nucleophile, making it susceptible to various chemical transformations during the synthesis and storage of the API.

Formation Pathway of this compound

This compound (CAS: 1379666-94-0) is a process-related impurity formed by the acetylation of the primary amine of the Sitagliptin molecule.[8][9] This reaction typically occurs when an acetylating agent is present, either as a reagent, a residual solvent (e.g., acetic acid in combination with a coupling agent), or an impurity in the starting materials.

The most probable cause is the presence of residual acetic acid or acetic anhydride, which can react with the primary amine of Sitagliptin, particularly under conditions that activate the carboxylic acid or in the presence of a coupling agent.

G cluster_structures Chemical Structures cluster_reaction Acetylation Reaction SIT Sitagliptin NAS This compound Sitagliptin_node Sitagliptin (Primary Amine) Product_node This compound Sitagliptin_node->Product_node Acetylation Acetyl_Source Acetylating Agent (e.g., Acetic Anhydride) Acetyl_Source->Product_node G cluster_workflow Analytical Workflow prep Sample & Standard Preparation hplc RP-HPLC Analysis prep->hplc data Data Acquisition (Chromatogram) hplc->data quant Peak Integration & Quantification data->quant report Result Reporting (% Impurity) quant->report

Sources

An In-depth Technical Guide to the Pharmacokinetics of Sitagliptin: Elucidating the Role of N-Acetyl Sitagliptin and Other Metabolites

Author: BenchChem Technical Support Team. Date: January 2026

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

Sitagliptin is a potent and selective dipeptidyl peptidase-4 (DPP-4) inhibitor used in the management of type 2 diabetes mellitus.[1] Its therapeutic efficacy is intrinsically linked to its pharmacokinetic profile, which is characterized by high bioavailability and predominantly renal elimination of the unchanged parent drug. While metabolism represents a minor clearance pathway, a comprehensive understanding of its metabolites, including N-Acetyl Sitagliptin, is critical for a complete toxicological and pharmacological assessment. This guide provides an in-depth analysis of the absorption, distribution, metabolism, and excretion (ADME) of sitagliptin, contextualizes the formation of its metabolites, and details the state-of-the-art analytical methodologies required for their quantification.

Introduction: The Clinical Pharmacology of Sitagliptin

Sitagliptin improves glycemic control by inhibiting the DPP-4 enzyme, which rapidly inactivates incretin hormones like glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP).[2] By prolonging the action of these hormones, sitagliptin enhances glucose-dependent insulin secretion and suppresses glucagon release.[2][3] The pharmacokinetic properties of sitagliptin support a convenient once-daily dosing regimen.[4] A thorough characterization of its ADME profile is fundamental to understanding its clinical efficacy, safety, and potential for drug-drug interactions.

The Dominant Pathway: Absorption and Renal Excretion of Unchanged Sitagliptin

The pharmacokinetics of sitagliptin are largely defined by its efficient absorption and primary elimination via the kidneys.

Absorption and Bioavailability

Following oral administration, sitagliptin is rapidly absorbed, with peak plasma concentrations (Tmax) reached within 1 to 4 hours.[3][5] It exhibits high absolute bioavailability of approximately 87%, indicating that a substantial fraction of the oral dose reaches systemic circulation.[5] Notably, the absorption of sitagliptin is not affected by co-administration with a high-fat meal, allowing it to be taken with or without food.[3][5]

Distribution

Sitagliptin has a mean volume of distribution at steady state of approximately 198 liters, suggesting moderate distribution into tissues.[3][5] The fraction of sitagliptin reversibly bound to plasma proteins is low, at around 38%, which minimizes the potential for displacement-based drug interactions.[3][5]

Excretion

The primary route of elimination for sitagliptin is renal excretion.[6] Following a single oral dose of [14C]-labeled sitagliptin in healthy subjects, approximately 87% of the administered radioactivity was recovered in the urine and 13% in the feces.[5][6] A remarkable 79% of the oral dose is excreted as unchanged parent drug in the urine.[5] This elimination involves active tubular secretion, mediated in part by the human organic anion transporter-3 (hOAT-3) and P-glycoprotein (P-gp).[5] The renal clearance is approximately 350 mL/min.[3][5]

A Minor Pathway: The Biotransformation of Sitagliptin

While sitagliptin is predominantly cleared unchanged, a small fraction (approximately 16%) of an administered dose is eliminated via metabolism.[5][6] These metabolic pathways, though minor, are important to characterize for a complete safety profile. In vitro studies have identified Cytochrome P450 3A4 (CYP3A4) as the major isozyme responsible for the limited oxidative metabolism, with a minor contribution from CYP2C8.[5][6]

Six primary metabolites have been identified at trace levels in plasma and urine, none of which are expected to contribute to the DPP-4 inhibitory activity of the parent drug.[5][6] The biotransformation pathways include:

  • N-sulfation and N-carbamoyl glucuronidation of the parent drug.

  • Hydroxylation of the triazolopiperazine ring.

  • Oxidative desaturation of the piperazine ring, followed by cyclization to form two stereoisomeric metabolites (M2 and M5).[6][7][8]

  • N-acetylation followed by glucuronide conjugation has also been observed in preclinical in vitro models, though it represents a trace pathway (<0.01%).[9][10]

The formation of this compound is therefore understood to be a very minor metabolic route. Its low abundance precludes it from having a significant impact on the overall pharmacokinetic or pharmacodynamic profile of sitagliptin.

Sitagliptin_Metabolism Figure 1: Overview of Sitagliptin Disposition Pathways. cluster_main Sitagliptin Disposition cluster_elimination Elimination Pathways cluster_metabolites Trace Metabolites Sitagliptin Sitagliptin (Oral Dose) Absorbed Systemic Circulation (Bioavailability ~87%) Sitagliptin->Absorbed Rapid Absorption Unchanged Renal Excretion (Unchanged Drug) ~79% of Dose Absorbed->Unchanged Primary Route Metabolism Metabolism ~16% of Dose Absorbed->Metabolism Minor Route M_Sulfate N-Sulfate Conjugate Metabolism->M_Sulfate M_Glucuronide N-Carbamoyl Glucuronide Metabolism->M_Glucuronide M_Hydrox Hydroxylated Derivatives Metabolism->M_Hydrox M_Cyclic Cyclic Metabolites (M2, M5) Metabolism->M_Cyclic M_Acetyl This compound (Trace) Metabolism->M_Acetyl Bioanalytical_Workflow Figure 2: General workflow for LC-MS/MS bioanalysis. cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing Sample Plasma Sample IS Add Internal Standard (IS) Sample->IS PPT Protein Precipitation IS->PPT Centrifuge Centrifugation PPT->Centrifuge Supernatant Collect Supernatant Centrifuge->Supernatant LC HPLC Separation Supernatant->LC Inject MS MS/MS Detection LC->MS Integration Peak Area Integration MS->Integration Ratio Calculate Analyte/IS Area Ratio Integration->Ratio Curve Quantify using Calibration Curve Ratio->Curve Result Final Concentration Curve->Result

Sources

An In-depth Technical Guide to the Solubility and Stability Characteristics of N-Acetyl Sitagliptin

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

N-Acetyl Sitagliptin is a primary metabolite and a critical process-related impurity of Sitagliptin, a potent dipeptidyl peptidase-4 (DPP-4) inhibitor for the management of type 2 diabetes.[1][2] A thorough understanding of its physicochemical properties, particularly solubility and stability, is paramount for the development of robust analytical methods, stable pharmaceutical formulations, and adherence to regulatory standards for impurity profiling. This guide provides a comprehensive framework for characterizing the solubility and stability of this compound, grounded in established scientific principles and regulatory expectations. We will explore detailed experimental protocols, explain the causality behind methodological choices, and present data in a clear, actionable format for researchers, scientists, and drug development professionals.

Introduction: The Significance of this compound Characterization

Sitagliptin functions by inhibiting the DPP-4 enzyme, which in turn increases the levels of incretin hormones, ultimately regulating blood glucose.[3] this compound, being the N-acetylated derivative of the parent drug, represents a key impurity that must be monitored and controlled.[1] Its presence can arise from metabolic pathways or as a byproduct during the synthesis of the active pharmaceutical ingredient (API). Regulatory bodies, guided by the International Council for Harmonisation (ICH), mandate the identification and characterization of impurities to ensure the safety, quality, and efficacy of the final drug product.[4][5]

This guide is structured to provide a logical workflow for the comprehensive analysis of this compound, beginning with its fundamental solubility profile and progressing to an in-depth evaluation of its stability under various stress conditions.

Solubility Profiling: A Foundational Parameter

Solubility is a critical physicochemical property that influences a compound's bioavailability and is a prerequisite for designing subsequent stability studies.[6] The solubility of this compound must be determined in various media relevant to physiological conditions and analytical method development.

Causality: Why Determine Thermodynamic vs. Kinetic Solubility?

In drug development, two types of solubility are often considered:

  • Thermodynamic Solubility: This is the equilibrium concentration of a compound in a saturated solution. It represents the true solubility and is crucial for understanding the maximum achievable concentration under stable conditions, which informs formulation development.[7] The "gold standard" for its determination is the shake-flask method.[8]

  • Kinetic Solubility: This measures the concentration at which a compound, initially dissolved in an organic solvent like DMSO, begins to precipitate when added to an aqueous medium.[7] It is a high-throughput screening method often used in early discovery to quickly flag compounds with potential solubility issues for in-vitro assays.[6]

For impurity characterization, thermodynamic solubility is the more relevant parameter, as it provides the stable baseline required for creating solutions for stability testing and analytical standard preparation.

Experimental Protocol: Equilibrium Solubility Determination (Shake-Flask Method)

This protocol outlines the steps to determine the thermodynamic solubility of this compound in various aqueous buffers.

Objective: To determine the equilibrium solubility of this compound across a physiologically relevant pH range (e.g., pH 1.2, 4.5, 6.8, and 7.4).

Materials:

  • This compound reference standard

  • Phosphate and HCl-based buffers (pH 1.2, 4.5, 6.8, 7.4)

  • HPLC-grade water, acetonitrile, methanol

  • Vials, orbital shaker, centrifuge, 0.45 µm syringe filters

  • Calibrated HPLC-UV system

Methodology:

  • Preparation: Add an excess amount of this compound solid to vials containing each of the specified buffers. The excess solid should be clearly visible.

  • Equilibration: Seal the vials and place them on an orbital shaker in a temperature-controlled environment (e.g., 25°C or 37°C). Agitate for a predetermined period (typically 24-48 hours) to ensure equilibrium is reached.[9]

  • Phase Separation: After equilibration, allow the vials to stand, then centrifuge a portion of the suspension to pellet the undissolved solid.[6]

  • Sample Collection: Carefully withdraw the supernatant and filter it through a 0.45 µm syringe filter to remove any remaining particulates. Adsorption to the filter should be evaluated and mitigated if necessary.[6]

  • Quantification: Dilute the filtered supernatant with a suitable mobile phase and quantify the concentration of dissolved this compound using a validated, stability-indicating HPLC-UV method (as described in Section 3.2).

  • Data Analysis: Calculate the solubility in mg/mL or µg/mL for each pH condition.

Data Presentation: Solubility Profile of this compound

The results should be summarized in a clear table.

Solvent/Medium pH Temperature (°C) Solubility (mg/mL)
0.1 N HCl1.225Hypothetical Value
Acetate Buffer4.525Hypothetical Value
Phosphate Buffer6.825Hypothetical Value
Phosphate Buffer7.425Hypothetical Value
Water~7.025Hypothetical Value
MethanolN/A25Hypothetical Value
AcetonitrileN/A25Hypothetical Value

Table 1. Hypothetical Thermodynamic Solubility Data for this compound.

Stability Analysis: Forced Degradation Studies

Forced degradation (or stress testing) is a cornerstone of drug development, designed to identify the likely degradation products and establish the intrinsic stability of a molecule.[10] This data is essential for developing stability-indicating analytical methods and understanding potential degradation pathways. The approach is guided by ICH Q1A(R2) guidelines.[5][11]

Overall Workflow for Stability Studies

The process follows a logical sequence from stress application to data analysis.

Stability_Workflow cluster_prep Sample Preparation cluster_stress Stress Conditions (ICH Q1A) cluster_analysis Analysis cluster_eval Evaluation A Prepare this compound Solution in Appropriate Solvent B1 Acid Hydrolysis (e.g., 0.1N - 1N HCl) A->B1 B2 Base Hydrolysis (e.g., 0.1N - 1N NaOH) A->B2 B3 Oxidation (e.g., 3% H2O2) A->B3 B4 Thermal (e.g., 80°C Dry Heat) A->B4 B5 Photolytic (ICH Q1B Light Exposure) A->B5 C Analyze Samples at Time Points (e.g., 0, 2, 4, 8, 24h) B1->C B2->C B3->C B4->C B5->C D Quantify using Stability- Indicating HPLC Method C->D E Calculate % Degradation D->E F Assess Mass Balance E->F G Identify Major Degradants (LC-MS if needed) F->G

Figure 1. Workflow for Forced Degradation Study of this compound.

Development of a Stability-Indicating HPLC Method

A stability-indicating method (SIM) is an analytical procedure that can accurately quantify the decrease in the amount of the active ingredient due to degradation. A key feature is its ability to resolve the parent peak from any degradation products and process-related impurities.[12]

Typical Chromatographic Conditions:

  • Column: A C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is a common starting point for separating Sitagliptin and its related compounds.[12]

  • Mobile Phase: A gradient elution using a mixture of an aqueous buffer (e.g., phosphate or ammonium acetate) and an organic solvent (e.g., acetonitrile or methanol) is often required to achieve adequate separation of all peaks.[12][13]

  • Flow Rate: A standard flow rate is typically 1.0 mL/min.[12][14]

  • Detection: UV detection at a wavelength where both the parent compound and potential degradants have reasonable absorbance, such as 210 nm or 267 nm, is commonly used.[12][15]

  • Column Temperature: Maintaining a constant column temperature (e.g., 45°C) ensures reproducible retention times.[12]

The validation of this method must be performed according to ICH Q2(R1) guidelines, proving its specificity, linearity, accuracy, precision, and robustness.

Protocols for Forced Degradation Studies

The goal is to achieve 5-20% degradation of the drug substance to ensure that the primary degradation pathways are observed without being obscured by secondary degradation.[10] Studies on the parent drug, Sitagliptin, have shown significant degradation under strong acidic, basic, and oxidative conditions.[16][17]

Causality: Hydrolysis is a common degradation pathway for molecules with labile functional groups like amides.[10] Testing at low and high pH assesses the stability of this compound in conditions mimicking the gastrointestinal tract and predicts its stability in aqueous formulations.[18]

Protocol:

  • Acidic: Prepare a solution of this compound in 0.1 N HCl. Store at a controlled temperature (e.g., 60°C).[16]

  • Basic: Prepare a solution in 0.1 N NaOH. Store at room temperature, as base hydrolysis can be rapid.[12][18]

  • Neutral: Prepare a solution in HPLC-grade water and store at elevated temperature (e.g., 60°C).

  • Sampling: Withdraw aliquots at appropriate time intervals (e.g., 0, 2, 6, 12, 24 hours).

  • Neutralization: Immediately neutralize the acidic and basic samples before analysis to halt further degradation.

  • Analysis: Analyze all samples by the validated stability-indicating HPLC method.

Causality: Oxidation can occur if the molecule has functional groups susceptible to attack by oxidizing agents, which may be present as trace impurities in excipients or from atmospheric oxygen.[19] Hydrogen peroxide (H₂O₂) is a commonly used stress agent.[10]

Protocol:

  • Prepare a solution of this compound and treat it with a dilute solution of hydrogen peroxide (e.g., 3-10% H₂O₂).[12]

  • Store the solution at room temperature, protected from light.

  • Withdraw and analyze aliquots at appropriate time intervals.

Causality: Exposure to light can provide the energy to induce photochemical reactions, leading to degradation.[20] ICH Q1B guidelines specify the conditions for photostability testing.[4]

Protocol:

  • Expose a solid sample and a solution of this compound to a light source providing an overall illumination of not less than 1.2 million lux-hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.

  • A control sample should be stored in the dark under the same temperature conditions.

  • Analyze the exposed and control samples by HPLC.

Causality: High temperatures can accelerate chemical degradation reactions, such as hydrolysis, oxidation, and isomerization. This test evaluates the intrinsic stability of the molecule in the solid state.[10]

Protocol:

  • Store a solid sample of this compound in a controlled-temperature oven (e.g., 80-105°C) for a defined period.[12]

  • At the end of the study period, dissolve the sample in a suitable diluent and analyze by HPLC.

Data Presentation: Stability Summary

Results from the forced degradation studies should be compiled into a comprehensive table.

Stress Condition Parameters Duration % Degradation Major Degradants (RT) Mass Balance (%)
Acid Hydrolysis0.1 N HCl, 60°C24 hrsHypotheticalHypotheticalHypothetical
Base Hydrolysis0.1 N NaOH, RT8 hrsHypotheticalHypotheticalHypothetical
Oxidation3% H₂O₂, RT24 hrsHypotheticalHypotheticalHypothetical
Thermal (Solid)80°C7 daysHypotheticalHypotheticalHypothetical
Photolytic (Solid)ICH Q1BN/AHypotheticalHypotheticalHypothetical
Photolytic (Solution)ICH Q1BN/AHypotheticalHypotheticalHypothetical

Table 2. Hypothetical Forced Degradation Data for this compound.

Conclusion and Future Directions

This guide provides a robust, scientifically-grounded framework for the comprehensive characterization of this compound's solubility and stability. By following these protocols, researchers can generate the high-quality data necessary for analytical method validation, formulation development, and regulatory submissions. The causality-driven approach ensures that experiments are not merely procedural but are designed to answer specific scientific questions about the molecule's behavior.

Future work should focus on the isolation and structural elucidation of any major degradation products identified during these studies using techniques like LC-MS/MS and NMR. This information is critical for a complete impurity profile and for understanding the potential toxicological implications, ensuring the continued safety and efficacy of Sitagliptin-based therapies.

References

  • AMSbiopharma. (2025, March 21). ICH Guidelines: Drug Stability Testing Essentials.
  • BenchChem. (2025).
  • BenchChem. (2025, November). Synthesis and Characterization of this compound-d3: A Technical Guide.
  • European Medicines Agency. (2003, August 1). ICH Q1A (R2) Stability testing of new drug substances and drug products - Scientific guideline.
  • ICH. Q1A(R2) Guideline.
  • Journal of Drug Delivery and Therapeutics. (2020, April 15). Current Trend in Performance of Forced Degradation Studies for Drug Substance and Drug Product's.
  • Lund University Publications.
  • Pharmaffiliates. CAS No : 1795785-80-6| Chemical Name : this compound-d3.
  • RAPS. (2025, April 17).
  • Research Journal of Pharmacy and Technology. (2020, December 31).
  • SciSpace.
  • Sonune, D. P., & Mone, M. K. (2013, September 1). ISOLATION, CHARACTERIZATION OF DEGRADATION PRODUCTS OF SITAGLIPTIN AND DEVELOPMENT OF VALIDATED STABILITY-INDICATING HPLC ASSAY METHOD FOR SITAGLIPTIN API AND TABLETS. International Journal of Pharmaceutical Sciences and Research (IJPSR).
  • SynThink Research Chemicals. This compound.
  • The Pharma Innovation Journal. (2018, July 25).
  • Vuyyuru, N. R., Krishna, G. V., Ramadevi, B., & Kumar, Y. R. (2017, July 15). Evaluation of Process Impurities and Degradants of Sitagliptin Phosphate by Validated Stability Indicating RP-LC Method. Asian Journal of Chemistry.
  • WuXi AppTec. (2024, April 4). 4 Ways Drug Solubility Testing Helps Discovery & Development.

Sources

An In-Depth Technical Guide to the Core Mechanism of Action of N-Acetyl Sitagliptin

Author: BenchChem Technical Support Team. Date: January 2026

For Distribution to: Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive examination of the hypothesized mechanism of action of N-Acetyl Sitagliptin, a derivative and known process impurity of the potent dipeptidyl peptidase-4 (DPP-4) inhibitor, sitagliptin. While the pharmacological action of sitagliptin in the management of type 2 diabetes mellitus is well-established, the biological activity of its N-acetylated form is not extensively documented. This guide begins by elucidating the established mechanism of sitagliptin, focusing on its interaction with the DPP-4 enzyme. Subsequently, it presents a scientifically grounded hypothesis that this compound is likely devoid of significant DPP-4 inhibitory activity due to the chemical modification of its primary amine. The core of this document is a detailed, field-proven experimental framework designed to rigorously test this hypothesis. This includes in-depth protocols for in vitro enzymatic assays, in vivo studies in a validated animal model of diabetes, and advanced bioanalytical techniques for precise quantification. The causality behind each experimental choice is explained to provide a self-validating system for inquiry. This guide is intended to be an authoritative resource for researchers investigating the structure-activity relationships of DPP-4 inhibitors and for professionals involved in the development and quality control of sitagliptin-based therapeutics.

The Established Mechanism of Action of Sitagliptin: A Foundation for Inquiry

Sitagliptin is a highly selective, competitive, and reversible inhibitor of the dipeptidyl peptidase-4 (DPP-4) enzyme.[1][2] DPP-4 is a serine protease that plays a critical role in glucose homeostasis by rapidly inactivating the incretin hormones, glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP).[3][4] These hormones are released by the gut in response to food intake and are responsible for stimulating glucose-dependent insulin secretion from pancreatic β-cells and suppressing glucagon release from pancreatic α-cells.[4]

The therapeutic effect of sitagliptin is achieved by prolonging the activity of active GLP-1 and GIP, thereby enhancing the body's natural ability to control blood glucose levels.[5] The molecular interaction between sitagliptin and the DPP-4 active site is well-characterized. The primary amine of sitagliptin forms a crucial salt bridge with the side chains of two glutamate residues, Glu205 and Glu206, in the S2 pocket of the enzyme. The trifluorophenyl moiety of sitagliptin occupies the hydrophobic S1 pocket.[6] These interactions are fundamental to its high-affinity binding and potent inhibitory activity.

This compound: A Chemical Modification with Profound Implications

This compound is a molecule in which the primary amine group of sitagliptin is acetylated. This chemical modification, while seemingly minor, is hypothesized to have a profound impact on the molecule's ability to inhibit the DPP-4 enzyme.

The Central Hypothesis: Inactivity of this compound

The central hypothesis of this guide is that This compound is a pharmacologically inactive derivative of sitagliptin with respect to DPP-4 inhibition. This is predicated on the understanding that the primary amine of sitagliptin is essential for its binding to the active site of DPP-4. The acetylation of this amine group introduces a bulky acetyl moiety and, more importantly, neutralizes the positive charge necessary for the critical ionic interaction with the negatively charged glutamate residues (Glu205 and Glu206) in the S2 pocket of the enzyme. This is expected to lead to a significant loss of binding affinity and, consequently, a lack of inhibitory activity.

Furthermore, studies on the in vivo metabolism of sitagliptin have shown that it is minimally metabolized, with the parent drug being the major circulating and excreted component.[7] This suggests that this compound is not a significant metabolite in humans and is more likely encountered as a process-related impurity in the synthesis of the active pharmaceutical ingredient.

The following sections will outline a comprehensive experimental strategy to systematically investigate and validate this hypothesis.

Experimental Validation Framework

To rigorously test the hypothesis of this compound's inactivity, a multi-pronged approach combining in vitro, in vivo, and bioanalytical methodologies is proposed.

In Vitro DPP-4 Inhibition Assay

The first and most direct test of the hypothesis is to compare the DPP-4 inhibitory activity of this compound to that of sitagliptin in a cell-free enzymatic assay. A fluorescence-based assay is a sensitive and high-throughput method for this purpose.[8][9]

Objective: To determine and compare the half-maximal inhibitory concentration (IC50) values of sitagliptin and this compound against recombinant human DPP-4.

Experimental Protocol:

  • Reagent Preparation:

    • DPP-4 Assay Buffer: Prepare a buffer solution appropriate for the enzyme, for example, Tris-HCl buffer (50 mM, pH 8.0).[9]

    • DPP-4 Enzyme: Reconstitute recombinant human DPP-4 enzyme to a working concentration (e.g., 1.73 mU/mL) in the assay buffer.[9]

    • DPP-4 Substrate: Prepare a stock solution of the fluorogenic substrate Gly-Pro-AMC (7-Amino-4-methylcoumarin) and dilute it to the working concentration (e.g., 200 µM) in the assay buffer.[8][9]

    • Test Compounds: Prepare stock solutions of sitagliptin (as a positive control) and this compound in a suitable solvent like DMSO. Perform serial dilutions to obtain a range of concentrations for IC50 determination.

  • Assay Procedure (96-well plate format):

    • Add 25 µL of the test compound dilutions (or vehicle control) to the wells of a black, clear-bottom 96-well plate.[5]

    • Add 25 µL of the DPP-4 enzyme solution to each well.

    • Incubate the plate at 37°C for 10 minutes to allow for inhibitor-enzyme interaction.[9]

    • Initiate the enzymatic reaction by adding 50 µL of the DPP-4 substrate solution to each well.

    • Immediately place the plate in a fluorescence microplate reader and measure the fluorescence intensity (Excitation: 360 nm, Emission: 460 nm) kinetically for 30 minutes at 37°C.[5][9]

  • Data Analysis:

    • Calculate the rate of reaction (slope of fluorescence versus time) for each well.

    • Determine the percentage of inhibition for each concentration of the test compounds relative to the vehicle control.

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Expected Outcome: It is anticipated that sitagliptin will exhibit a potent IC50 value in the nanomolar range, consistent with published data.[10] In contrast, this compound is expected to show a significantly higher IC50 value, likely in the micromolar range or higher, demonstrating its lack of potent DPP-4 inhibition.

Visualization of the Experimental Workflow:

DPP4_Inhibition_Assay cluster_prep Reagent Preparation cluster_assay Assay Execution (96-well plate) cluster_analysis Data Analysis Reagents Prepare: - Assay Buffer - DPP-4 Enzyme - Substrate (Gly-Pro-AMC) - Test Compounds (Sitagliptin, this compound) Add_Inhibitor Add Test Compounds (25 µL) Reagents->Add_Inhibitor Add_Enzyme Add DPP-4 Enzyme (25 µL) Add_Inhibitor->Add_Enzyme Incubate Incubate (37°C, 10 min) Add_Enzyme->Incubate Add_Substrate Add Substrate (50 µL) Incubate->Add_Substrate Read_Fluorescence Kinetic Fluorescence Reading (Ex:360nm, Em:460nm, 30 min) Add_Substrate->Read_Fluorescence Calculate_Rate Calculate Reaction Rates Read_Fluorescence->Calculate_Rate Calculate_Inhibition % Inhibition Calculation Calculate_Rate->Calculate_Inhibition Plot_IC50 IC50 Curve Fitting Calculate_Inhibition->Plot_IC50 Result Compare IC50 Values Plot_IC50->Result

Caption: Workflow for the in vitro DPP-4 inhibition assay.

In Vivo Evaluation in a Diabetic Animal Model

To assess the in vivo relevance of the in vitro findings, the glucose-lowering effects of this compound and sitagliptin will be evaluated in a streptozotocin (STZ)-induced diabetic rat model.[11][12][13] This model is widely used for screening potential anti-diabetic agents. An oral glucose tolerance test (OGTT) will be the primary pharmacodynamic endpoint.[14][15]

Objective: To compare the effects of orally administered sitagliptin and this compound on glucose tolerance in STZ-induced diabetic rats.

Experimental Protocol:

  • Induction of Diabetes:

    • Acclimate male Sprague-Dawley or Wistar rats for at least one week.[1]

    • Induce diabetes with a single intraperitoneal injection of STZ (e.g., 65 mg/kg) dissolved in a citrate buffer.[12][13]

    • Confirm hyperglycemia (blood glucose > 250 mg/dL) 3-5 days post-STZ injection.[13]

  • Animal Grouping and Dosing:

    • Randomly assign the diabetic rats into the following groups (n=6-8 per group):

      • Vehicle Control (e.g., water or saline)

      • Sitagliptin (e.g., 10 mg/kg, oral gavage)

      • This compound (equimolar dose to sitagliptin, oral gavage)

    • Fast the animals overnight (approximately 16 hours) before the OGTT.

  • Oral Glucose Tolerance Test (OGTT):

    • Administer the respective treatments (vehicle, sitagliptin, or this compound) by oral gavage.

    • After a set time (e.g., 30-60 minutes), collect a baseline blood sample (t=0) from the tail vein.

    • Administer an oral glucose load (e.g., 2 g/kg) to all animals.[7]

    • Collect blood samples at various time points post-glucose load (e.g., 30, 60, 90, and 120 minutes).

    • Measure blood glucose levels at each time point using a glucometer.

  • Data Analysis:

    • Plot the mean blood glucose concentration versus time for each group.

    • Calculate the area under the curve (AUC) for the glucose excursion for each animal.

    • Perform statistical analysis (e.g., ANOVA followed by a post-hoc test) to compare the glucose AUC between the treatment groups and the vehicle control.

Expected Outcome: The sitagliptin-treated group is expected to show a significant improvement in glucose tolerance, as evidenced by a lower glucose AUC compared to the vehicle control. If this compound is inactive, the glucose excursion profile and AUC in the this compound-treated group will be similar to that of the vehicle control group.

Visualization of the Signaling Pathway:

DPP4_Pathway cluster_gut Gut cluster_pancreas Pancreas Food Food Intake Incretins Active Incretins (GLP-1, GIP) Food->Incretins Insulin ↑ Insulin Secretion Incretins->Insulin Glucagon ↓ Glucagon Secretion Incretins->Glucagon DPP4 DPP-4 Enzyme Incretins->DPP4 Degradation Glucose_Control Improved Glucose Control Insulin->Glucose_Control Glucagon->Glucose_Control Reduced Hepatic Glucose Production Inactive_Incretins Inactive Metabolites DPP4->Inactive_Incretins Sitagliptin Sitagliptin Sitagliptin->DPP4 Inhibition NAcetyl_Sitagliptin This compound (Hypothesized Inactive) NAcetyl_Sitagliptin->DPP4 No Significant Inhibition

Caption: Hypothesized effect of this compound on the DPP-4 pathway.

Pharmacokinetic and Bioanalytical Assessment

To investigate the possibility of this compound acting as a prodrug that is converted to sitagliptin in vivo, a pharmacokinetic study with a sensitive bioanalytical method is essential.

Objective: To determine the plasma concentrations of both sitagliptin and this compound following oral administration of this compound to rats.

Experimental Protocol:

  • Animal Dosing:

    • Administer a single oral dose of this compound to a group of rats.

  • Blood Sampling:

    • Collect serial blood samples via a cannulated vessel at predetermined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 8, and 24 hours) post-dose.

    • Process the blood samples to obtain plasma and store them at -80°C until analysis.

  • Bioanalytical Method (LC-MS/MS):

    • Sample Preparation: Develop a protein precipitation or liquid-liquid extraction method to isolate sitagliptin and this compound from the plasma matrix.[16][17] Use a stable isotope-labeled internal standard (e.g., sitagliptin-d4) for accurate quantification.[17]

    • Chromatographic Separation: Utilize a C18 reversed-phase column with a gradient mobile phase (e.g., acetonitrile and water with formic acid) to achieve chromatographic separation of sitagliptin, this compound, and the internal standard.[16][17]

    • Mass Spectrometric Detection: Employ a triple quadrupole mass spectrometer operating in multiple reaction monitoring (MRM) mode for selective and sensitive detection. Optimize the MRM transitions for each analyte.[16][17]

    • Method Validation: Validate the assay for linearity, accuracy, precision, selectivity, and stability according to regulatory guidelines.

  • Data Analysis:

    • Construct calibration curves for sitagliptin and this compound.

    • Quantify the concentrations of both analytes in the plasma samples.

    • Plot the plasma concentration-time profiles for both compounds.

    • Calculate key pharmacokinetic parameters (e.g., Cmax, Tmax, AUC, half-life).

Expected Outcome: If this compound is not a prodrug, its plasma concentration will be detectable and will decline over time, while the concentration of sitagliptin will remain below the lower limit of quantification. If this compound is a prodrug, both compounds will be detected in the plasma, and the concentration-time profile of sitagliptin will show its formation from the administered this compound.

Quantitative Data Summary Table:

ParameterSitagliptinThis compound
In Vitro DPP-4 IC50 (nM) Expected: Low nM rangeExpected: >1000 nM
In Vivo OGTT (Glucose AUC) Expected: Significant reduction vs. vehicleExpected: No significant reduction vs. vehicle
Pharmacokinetics (Post this compound dose)
Plasma CmaxExpected: Below LLOQMeasurable
Plasma AUCExpected: Below LLOQMeasurable

Conclusion and Future Directions

This technical guide has outlined a comprehensive and scientifically rigorous framework to investigate the mechanism of action of this compound. The central hypothesis, grounded in the structure-activity relationship of DPP-4 inhibitors, posits that this compound is pharmacologically inactive due to the acetylation of its critical primary amine group. The proposed in vitro, in vivo, and bioanalytical experiments provide a clear and self-validating pathway to test this hypothesis.

The results of these studies will provide definitive insights into the biological activity of this compound. This information is of paramount importance for drug development professionals involved in the synthesis and quality control of sitagliptin, ensuring that the final drug product is free from impurities that could potentially affect its efficacy and safety profile. Furthermore, this investigation serves as a model for the systematic evaluation of other chemically modified active pharmaceutical ingredients and their process-related impurities.

References

  • STZ-Induced Diabetes Model – Protocol. (n.d.). NDI Neuroscience.
  • Glucose, Blood, Oral Glucose Tolerance Test (OGTT), Rat. (n.d.). Pharmacology Discovery Services.
  • Wu, K. K., & Huan, Y. (2008). Streptozotocin-induced diabetic models in mice and rats. Current protocols in pharmacology, Chapter 5, Unit 5.47.
  • Streptozotocin (STZ)-Induced Diabetic Rat & Mice Models. (n.d.). Melior Discovery.
  • Wu, K. K., & Huan, Y. (2008). Streptozotocin-Induced Diabetic Models in Mice and Rats. In Current Protocols in Pharmacology.
  • Sugiyama, M., & Sugita, M. (1980). In vivo deacetylation of N-acetyl amino acids by kidney acylases in mice and rats. A possible role of acylase system in mammalian kidneys. Biochimica et biophysica acta, 628(1), 13–18.
  • Lee, J. H., et al. (2012). Antidiabetic Activities Analysis by Oral Glucose Tolerance Test in Rats. Journal of the Korean Society of Food Science and Nutrition, 41(11), 1546-1551.
  • Wu, J., & Huan, Y. (2021).
  • Oral Glucose Tolerance Test. (2024). MMPC.org.
  • ab133081 – Dipeptidyl peptidase IV (DPP4) Inhibitor Screening Assay Kit. (n.d.). Abcam.
  • Xie, F., et al. (2014). Novel Type of Prodrug Activation through a Long-Range O,N-Acyl Transfer: A Case of Water-Soluble CREB Inhibitor. ACS Medicinal Chemistry Letters, 5(10), 1121–1125.
  • Mehanna, A. S. (2021). Molecular modelling as a tool for designing dipeptidylpeptidase-4 inhibitors. Journal of Analytical & Pharmaceutical Research, 10(1), 26-39.
  • Chaimum-aom, N., et al. (2017). Toxicology and Oral Glucose Tolerance Test (OGTT) of Thai Medicinal Plant Used for Diabetes control, Phyllanthus acidus L. Pharmacognosy Journal, 9(1).
  • de Almeida, J. C., et al. (2023). Mechanism of molecular interaction of sitagliptin with human DPP 4 enzyme - New Insights. Advances in Medical Sciences, 68(2), 405-412.
  • ab204722 Dipeptidyl peptidase IV (DPP4) Activity Assay Kit (Fluorometric). (2023). Abcam.
  • Sharma, G., et al. (2019). Novel Thioester Prodrug of N-acetylcysteine for Odor Masking and Bioavailability Enhancement. Current drug delivery, 16(7), 645–654.
  • Chen, J., et al. (2022). Acetylation Enhances the Anticancer Activity and Oral Bioavailability of 5-Demethyltangeretin. International Journal of Molecular Sciences, 23(21), 13320.
  • DPP4 Inhibitor Screening Kit (MAK203) - Technical Bulletin. (n.d.).
  • Chen, F., et al. (2022). Inhibition of Dipeptidyl Peptidase-4 by Flavonoids: Structure–Activity Relationship, Kinetics and Interaction Mechanism. Frontiers in Nutrition, 9, 882220.
  • Scapin, G. (2016). Structural Chemistry and Molecular Modeling in the Design of DPP4 Inhibitors. In Topics in Medicinal Chemistry.
  • Le, T. P., & Kulkarni, V. (2020). Prodrug approaches for the development of a long-acting drug delivery systems. Journal of controlled release, 328, 452–472.
  • Brubaker, P. L., et al. (2011). Meal feeding improves oral glucose tolerance in male rats and causes adaptations in postprandial islet hormone secretion that are independent of plasma incretins or glycemia. American journal of physiology. Endocrinology and metabolism, 301(3), E566–E575.
  • High-Sensitivity LC-MS/MS Method for the Quantification of this compound-d3 in Biological M
  • Loh, Y. Y., et al. (2020). Simple and rapid LC-MS/MS method for determination of sitagliptin in human plasma and application to bioequivalence study. Journal of chromatography. B, Analytical technologies in the biomedical and life sciences, 1159, 122337.
  • Kim, H., et al. (2025). Development and Validation of a Highly Sensitive LC–MS/MS Method for the Precise Quantification of Sitagliptin in Human Plasma and Its Application to Pharmacokinetic Study. Molecules, 30(14), 2995.
  • Mphahlele, R. R., & N'Da, D. D. (2021). Prodrug Strategies for Enhancing the Percutaneous Absorption of Drugs. Molecules, 26(15), 4496.
  • DPP4 ACTIVITY ASSAY KIT. (n.d.). Life Technologies (India) Pvt. Ltd.
  • Molecular dynamics simulation studies of DPP-4 with LicA, LicB, and... (n.d.).
  • Nauck, M. A., & Meier, J. J. (2019). DPP-4 Inhibition and the Path to Clinical Proof. Frontiers in endocrinology, 10, 698.
  • Vinks, M. H., et al. (2017). Modeling Sitagliptin Effect on Dipeptidyl Peptidase 4 (DPP4) Activity in Adults with Hematological Malignancies After Umbilical Cord Blood (UCB) Hematopoietic Cell Transplant (HCT). CPT: pharmacometrics & systems pharmacology, 6(11), 750–757.
  • Simple and rapid LC-MS/MS method for determination of sitagliptin in human plasma and application to bioequivalence study. (2020).
  • Ganes, D. A., et al. (1982). Identification in in vivo acetylation pathway for N-dealkylated metabolites of doxylamine in humans. Xenobiotica, 12(12), 803–813.
  • Determination of NTTP in Sitagliptin by LCMS-8045. (n.d.). Shimadzu.
  • Metabolic Changes of Drugs and Rel
  • Inhibitory activity of sitagliptin on DPP-IV activity measured in situ... (n.d.).
  • Insight into Structure Activity Relationship of DPP-4 Inhibitors for Development of Antidiabetic Agents. (2023). Current Drug Targets, 24(1), 1-1.
  • O'Donoghue, R. J., et al. (2020). Electrostatic and steric effects underlie acetylation-induced changes in ubiquitin structure and function.
  • Akarte, A. S., et al. (2012). Nature of action of Sitagliptin, the dipeptidyl peptidase-IV inhibitor in diabetic animals. Indian journal of pharmacology, 44(1), 38–42.
  • Silla, Y., et al. (2023). Dipeptidyl Peptidase-4 Inhibitors: A Systematic Review of Structure-Activity Relationship Studies. Mini reviews in medicinal chemistry, 23(1), 1-1.
  • Magin, R. S., et al. (2021). Molecular basis for N-terminal acetylation by human NatE and its modulation by HYPK. Structure, 29(1), 59–72.e6.
  • Scott, D. C., et al. (2017). Blocking an N-terminal acetylation-dependent protein interaction inhibits an E3 ligase.
  • Oh, J., et al. (2022). Investigation of N-Acetyltransferase 2-Mediated Drug Interactions of Amifampridine: In Vitro and In Vivo Evidence of Drug Interactions with Acetaminophen. Pharmaceutics, 14(3), 519.
  • Acetylation of Drugs as an example of Pharmacogenetics / Variations activity of N-Acetyltransferase. (2024, May 19). YouTube.
  • SAFETY PROFILE OF DIPEPTIDYL PEPTIDASE-4 INHIBITORS. (2025).

Sources

Methodological & Application

Application Note & Protocol: Synthesis of N-Acetyl Sitagliptin for Research Applications

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive guide for the synthesis of N-Acetyl Sitagliptin, a primary metabolite and known impurity of the dipeptidyl peptidase-4 (DPP-4) inhibitor, Sitagliptin. The protocol is designed for research and development laboratories requiring a reliable method to obtain this compound for use as a reference standard in analytical method development, impurity profiling, and metabolic studies. We detail a robust N-acetylation procedure starting from Sitagliptin free base, outlining the reaction mechanism, step-by-step experimental protocol, purification, and analytical characterization. The causality behind critical procedural choices is explained to ensure adaptability and successful replication.

Introduction: The Significance of this compound

Sitagliptin is a potent oral hypoglycemic agent for the treatment of type 2 diabetes.[][2] It functions by inhibiting the DPP-4 enzyme, which in turn increases the levels of active incretin hormones that regulate glucose homeostasis. While Sitagliptin is largely excreted unchanged, it undergoes minor metabolism, with N-acetylation being a recognized pathway. This compound is therefore a critical compound for pharmaceutical analysis. Its availability as a reference standard is essential for:

  • Impurity Profiling: Regulatory bodies require thorough impurity profiling of active pharmaceutical ingredients (APIs).[3] this compound is a known related compound that must be monitored in Sitagliptin drug substances and products.[4][5][6]

  • Analytical Method Validation: Development and validation of sensitive analytical methods, such as HPLC and LC-MS/MS, for the quantification of Sitagliptin and its impurities necessitate pure standards of each potential impurity.[3]

  • Metabolic Studies: Investigating the pharmacokinetic and metabolic pathways of Sitagliptin requires the characterization and quantification of its metabolites.

This guide provides a straightforward and efficient protocol for the synthesis of this compound, enabling researchers to produce high-purity material for these applications.

Synthetic Strategy: The Chemistry of N-Acetylation

The synthesis of this compound is achieved through the direct acetylation of the primary amine group of the Sitagliptin molecule. This is a classic nucleophilic acyl substitution reaction.

Reaction Mechanism

The lone pair of electrons on the nitrogen atom of Sitagliptin's primary amine acts as a nucleophile, attacking one of the electrophilic carbonyl carbons of the acetylating agent (in this case, acetic anhydride). This forms a tetrahedral intermediate. The intermediate then collapses, expelling the acetate ion as a leaving group, resulting in the formation of the stable amide bond of this compound. A non-nucleophilic base is used to neutralize the acetic acid byproduct, driving the reaction to completion.

Diagram: N-Acetylation of Sitagliptin

G cluster_reactants Reactants cluster_process Reaction Process cluster_products Products Sitagliptin Sitagliptin (Nucleophile) Reaction Nucleophilic Acyl Substitution Sitagliptin->Reaction Attacks Carbonyl AceticAnhydride Acetic Anhydride (Acetylating Agent) AceticAnhydride->Reaction Base Tertiary Amine Base (e.g., Triethylamine) Base->Reaction Neutralizes Acetic Acid NAcetylSitagliptin This compound Reaction->NAcetylSitagliptin Forms Amide Bond Byproduct Triethylammonium Acetate (Byproduct Salt) Reaction->Byproduct

Caption: Workflow of the N-acetylation of Sitagliptin.

Choice of Reagents
  • Starting Material: Sitagliptin free base is the required starting material. If you are starting with a salt form (e.g., Sitagliptin Phosphate), it must first be neutralized to the free base to ensure the primary amine is available for reaction.

  • Acetylating Agent: Acetic anhydride is chosen for its high reactivity and the fact that its byproduct, acetic acid, is easily neutralized and removed. Acetyl chloride is an alternative but is more corrosive and generates HCl, which requires careful handling.

  • Base: A non-nucleophilic organic base such as triethylamine (TEA) or diisopropylethylamine (DIPEA) is crucial. Its role is to scavenge the acetic acid produced during the reaction. This prevents the protonation of the Sitagliptin starting material, which would render it unreactive.

  • Solvent: A dry, aprotic solvent like Dichloromethane (DCM) or Tetrahydrofuran (THF) is ideal. These solvents will not participate in the reaction and readily dissolve the reactants.

Detailed Experimental Protocol

This protocol is based on a 100 mg scale synthesis and can be scaled accordingly.

Materials and Equipment
Reagent/MaterialGradeSupplier ExampleNotes
Sitagliptin (Free Base)>98% PurityCommercialEnsure it is the free base, not a salt.
Acetic AnhydrideReagent GradeSigma-AldrichHandle in a fume hood.
Triethylamine (TEA)Reagent Grade, DryAcros OrganicsStore over molecular sieves if possible.
Dichloromethane (DCM)AnhydrousFisher ScientificUse a dry solvent to prevent side reactions.
Saturated NaHCO₃ SolutionACS Grade-For aqueous workup.
BrineACS Grade-For aqueous workup.
Anhydrous MgSO₄ or Na₂SO₄ACS Grade-For drying the organic layer.
Silica Gel60 Å, 230-400 mesh-For column chromatography.

Equipment: Round-bottom flask, magnetic stirrer, stir bar, dropping funnel (optional), separatory funnel, rotary evaporator, standard glassware, TLC plates (silica gel 60 F₂₅₄).

Step-by-Step Synthesis Procedure
Diagram: Experimental Workflow

G start Start dissolve 1. Dissolve Sitagliptin and TEA in dry DCM start->dissolve cool 2. Cool reaction mixture to 0 °C dissolve->cool add_anhydride 3. Add Acetic Anhydride dropwise cool->add_anhydride react 4. Warm to room temp. Stir for 2-4 hours add_anhydride->react monitor 5. Monitor reaction by TLC react->monitor quench 6. Quench with water or sat. NaHCO₃ solution monitor->quench Reaction Complete extract 7. Extract with DCM quench->extract wash 8. Wash organic layer with brine extract->wash dry 9. Dry with Na₂SO₄, filter, and concentrate wash->dry purify 10. Purify via column chromatography dry->purify characterize 11. Characterize final product (NMR, MS, HPLC) purify->characterize end End characterize->end

Caption: Step-by-step workflow for the synthesis of this compound.

  • Preparation: To a 50 mL round-bottom flask equipped with a magnetic stir bar, add Sitagliptin free base (100 mg, ~0.246 mmol).

  • Dissolution: Add 10 mL of anhydrous Dichloromethane (DCM) to the flask. Stir until the Sitagliptin is fully dissolved.

  • Base Addition: Add triethylamine (TEA) (52 µL, 0.37 mmol, ~1.5 equivalents) to the solution.

  • Cooling: Place the flask in an ice-water bath and stir for 10 minutes until the solution temperature reaches 0 °C. This is a critical step to control the exothermic reaction and prevent potential side reactions.

  • Acetylating Agent Addition: Slowly add acetic anhydride (28 µL, 0.295 mmol, ~1.2 equivalents) to the stirred solution. A dropwise addition helps to maintain temperature control.

  • Reaction: After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Let the reaction stir for 2-4 hours.

  • Monitoring: The reaction progress can be monitored by Thin Layer Chromatography (TLC) using a mobile phase of DCM:Methanol (e.g., 95:5 v/v). The product, this compound, will have a higher Rf value than the more polar starting material, Sitagliptin.

  • Workup - Quenching: Once the reaction is complete (disappearance of the Sitagliptin spot on TLC), carefully pour the reaction mixture into a separatory funnel containing 20 mL of saturated sodium bicarbonate (NaHCO₃) solution to quench any remaining acetic anhydride and neutralize the triethylammonium acetate salt.

  • Workup - Extraction: Extract the aqueous layer with DCM (2 x 20 mL). Combine the organic layers.

  • Workup - Washing: Wash the combined organic layers with 20 mL of brine to remove residual water-soluble components.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude product.

  • Purification: The crude product can be purified by flash column chromatography on silica gel. A gradient elution system, for example, starting with 100% DCM and gradually increasing the polarity with methanol (e.g., 0-5% MeOH in DCM), is typically effective for separating the product from any unreacted starting material and minor impurities.

  • Final Product: Combine the pure fractions (as determined by TLC), and remove the solvent under reduced pressure to yield this compound as a white to off-white solid.[7]

Characterization and Quality Control

A self-validating protocol requires rigorous characterization of the final product to confirm its identity and purity.

Expected Analytical Data
TechniqueExpected Results for this compound (C₁₈H₁₇F₆N₅O₂)
Molecular Weight 449.35 g/mol [8]
Mass Spectrometry (MS) ESI-MS: Expected m/z for [M+H]⁺: 450.14
¹H-NMR (Proton NMR) Appearance of a new singlet at ~2.0 ppm corresponding to the acetyl methyl group (–COCH₃). A downfield shift of the proton on the chiral carbon adjacent to the nitrogen is also expected.
HPLC Purity >98% (The exact method will depend on the column and mobile phase used, but should show a single major peak).
Melting Point The melting point will differ from that of Sitagliptin base (120.29 °C) or its phosphate salt (206.37 °C).[9] It should be determined and recorded for the synthesized batch.
Purity Assessment

High-Performance Liquid Chromatography (HPLC) is the preferred method for assessing the purity of the final compound. A validated method should be used to ensure that the this compound is free from starting material and other potential impurities. The purity is calculated based on the area percentage of the main peak.

Conclusion

This application note provides a detailed, reliable, and scientifically-grounded protocol for the synthesis of this compound. By understanding the chemical principles behind the procedure and adhering to the step-by-step guide, researchers in drug development and quality control can confidently produce this important reference standard. The rigorous characterization steps outlined are essential to validate the identity and purity of the synthesized material, ensuring its suitability for sensitive analytical applications.

References

  • Kang, S. K., Cho, G. H., Leem, H. J., et al. A highly stereoselective and efficient synthesis of enantiomerically pure sitagliptin.
  • Enantioselective Synthesis of (R)-Sitagliptin via Phase-Transfer Catalytic aza-Michael Addition. PubMed Central. Available at: [Link]

  • Synthesis and Characterization of this compound-d3: A Technical Guide. BenchChem.
  • Gao, H., Yu, J., Ge, C., & Jiang, Q. (2018). Practical Asymmetric Synthesis of Sitagliptin Phosphate Monohydrate. Molecules, 23(6), 1440. Available at: [Link]

  • Practical Asymmetric Synthesis of Sitagliptin Phosphate Monohydr
  • Practical Asymmetric Synthesis of Sitagliptin Phosphate Monohydrate. MDPI. Available at: [Link]

  • Sitagliptin EP Impurities & USP Related Compounds. SynThink Research Chemicals.
  • Sitagliptin Impurities. SynZeal.
  • Sitagliptin and its Impurities.
  • Kim, M., et al. (2021). Synthesis of Sitagliptin Intermediate by a Multi-Enzymatic Cascade System Using Lipase and Transaminase With Benzylamine as an Amino Donor. Frontiers in Bioengineering and Biotechnology. Available at: [Link]

  • Prasad, P. B. N., Satyanarayana, K., & Mohan, G. K. (2018). Impurity profiling and regulatory aspects of Sitagliptin active pharmaceutical ingredient. International Journal of Scientific Research, VII(II).
  • Sitagliptin Impurities. BOC Sciences.
  • This compound. SynThink Research Chemicals. CAS No: 1379666-94-0.
  • Hansen, K. B., et al. (2009). Highly Efficient Asymmetric Synthesis of Sitagliptin. Journal of the American Chemical Society, 131(25), 8798–8804. Available at: [Link]

  • Intermediates of Sitagliptin and Preparation Process Thereof.
  • Ye, F., et al. (2021). Two methods for the preparation of sitagliptin phosphate via chemical resolution and asymmetric hydrogenation. RSC Advances, 11, 6345-6351. Available at: [Link]

  • Reddy, G. S., et al. (2015). Practical, Asymmetric Route to Sitagliptin and Derivatives: Development and Origin of Diastereoselectivity. Organic Letters, 17(7), 1774–1777. Available at: [Link]

  • (PDF) Synthesis of Sitagliptin.
  • Ye, F., et al. (2021).
  • Highly Efficient Asymmetric Synthesis of Sitagliptin. Scilit.
  • Application Note: High-Sensitivity LC-MS/MS Method for the Quantification of this compound-d3 in Biological M
  • Sitagliptin N-Acetyl Impurity. Veeprho. CAS 1379666-94-0.
  • (PDF) Solid-State Characterization of Different Crystalline Forms of Sitagliptin.
  • de Faria, A. L. S., et al. (2019). Solid-State Characterization of Different Crystalline Forms of Sitagliptin. Materials, 12(15), 2351. Available at: [Link]

  • N-Terminus Acetyl

Sources

Laboratory Preparation of N-Acetyl Sitagliptin: An In-Depth Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

Authored for Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of N-Acetyl Sitagliptin

Sitagliptin is a potent and selective dipeptidyl peptidase-4 (DPP-4) inhibitor, widely prescribed for the management of type 2 diabetes mellitus.[1] As with any pharmaceutical agent, the identification and control of impurities are critical for ensuring its safety and efficacy. This compound is a known process-related impurity and metabolite of Sitagliptin.[2][3] Therefore, the availability of a pure reference standard of this compound is essential for the development and validation of analytical methods to monitor its presence in the drug substance and formulated products.[2][4] Furthermore, isotopically labeled versions, such as this compound-d3, serve as crucial internal standards in pharmacokinetic and metabolic studies.[5] This guide provides a comprehensive overview of the laboratory-scale synthesis, purification, and characterization of this compound.

Chemical Transformation: The N-Acetylation of Sitagliptin

The synthesis of this compound from Sitagliptin is a straightforward nucleophilic acyl substitution reaction. The primary amine of the Sitagliptin molecule acts as a nucleophile, attacking the electrophilic carbonyl carbon of an acetylating agent.

Reaction Scheme

The general reaction for the N-acetylation of Sitagliptin is depicted below:

N-Acetylation of Sitagliptin cluster_reactants Reactants cluster_products Products Sitagliptin Sitagliptin NAcetylSitagliptin This compound Sitagliptin->NAcetylSitagliptin N-Acetylation AcetylatingAgent Acetylating Agent (e.g., Acetic Anhydride) AcetylatingAgent->NAcetylSitagliptin Byproduct Byproduct (e.g., Acetic Acid) AcetylatingAgent->Byproduct

Caption: General reaction scheme for the N-acetylation of Sitagliptin.

Detailed Experimental Protocol

This protocol outlines a reliable method for the synthesis of this compound in a laboratory setting.

Materials and Reagents
Reagent/MaterialMolecular FormulaMolar Mass ( g/mol )CAS NumberSafety Considerations
Sitagliptin (free base)C₁₆H₁₅F₆N₅O407.31486460-32-6Handle with appropriate personal protective equipment (PPE).
Acetic AnhydrideC₄H₆O₃102.09108-24-7Corrosive, flammable, lachrymator. Use in a fume hood.
Triethylamine (TEA)C₆H₁₅N101.19121-44-8Flammable, corrosive, toxic upon inhalation. Use in a fume hood.
Dichloromethane (DCM)CH₂Cl₂84.9375-09-2Volatile, suspected carcinogen. Use in a fume hood.
Saturated Sodium Bicarbonate SolutionNaHCO₃84.01144-55-8Non-hazardous.
Anhydrous Magnesium SulfateMgSO₄120.377487-88-9Non-hazardous.
Step-by-Step Synthesis Procedure

Synthesis Workflow start Start: Dissolve Sitagliptin in DCM add_tea Add Triethylamine (TEA) and cool to 0 °C start->add_tea add_ac2o Slowly add Acetic Anhydride add_tea->add_ac2o reaction Stir at room temperature for 2-4 hours add_ac2o->reaction quench Quench with saturated NaHCO₃ solution reaction->quench extract Extract with DCM quench->extract dry Dry organic layer with MgSO₄ extract->dry concentrate Concentrate under reduced pressure dry->concentrate purify Purify by column chromatography concentrate->purify characterize Characterize the final product purify->characterize

Caption: Experimental workflow for the synthesis of this compound.

  • Dissolution: In a round-bottom flask equipped with a magnetic stir bar, dissolve Sitagliptin (1.0 eq) in anhydrous dichloromethane (DCM). The volume of DCM should be sufficient to fully dissolve the starting material (e.g., 10-20 mL per gram of Sitagliptin).

  • Base Addition and Cooling: To the stirred solution, add triethylamine (TEA) (1.2 eq). Cool the reaction mixture to 0 °C using an ice bath. The TEA acts as a base to neutralize the acetic acid byproduct formed during the reaction.

  • Acetylating Agent Addition: Slowly add acetic anhydride (1.1 eq) dropwise to the cooled reaction mixture. The slow addition helps to control the exothermic nature of the reaction.

  • Reaction: After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir the reaction mixture for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Work-up: Upon completion, quench the reaction by slowly adding a saturated aqueous solution of sodium bicarbonate. Transfer the mixture to a separatory funnel.

  • Extraction: Extract the aqueous layer with DCM (2 x 20 mL). Combine the organic layers.

  • Drying and Concentration: Dry the combined organic layers over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure to obtain the crude this compound.

  • Purification: The crude product can be purified by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of methanol in dichloromethane) to afford the pure this compound as an off-white solid.[6]

Characterization of this compound

A comprehensive characterization is crucial to confirm the identity and purity of the synthesized this compound. Commercial suppliers of this reference standard typically provide a Certificate of Analysis with detailed characterization data.[2][4]

Analytical TechniqueExpected Results
¹H NMR The proton NMR spectrum should show the characteristic signals for the Sitagliptin backbone, along with a new singlet corresponding to the acetyl methyl protons (typically around 2.0 ppm).
Mass Spectrometry (MS) The mass spectrum should exhibit the molecular ion peak corresponding to the molecular weight of this compound (C₁₈H₁₇F₆N₅O₂, MW: 449.35).[4][6]
High-Performance Liquid Chromatography (HPLC) HPLC analysis should indicate a high purity of the final product (typically >98%).[6]
Infrared Spectroscopy (IR) The IR spectrum should show a characteristic amide C=O stretching frequency.

Application Notes and Troubleshooting

  • Choice of Acetylating Agent: While acetic anhydride is commonly used, acetyl chloride can also be employed. If using acetyl chloride, the reaction is often more vigorous, and careful temperature control is essential.

  • Alternative Bases: Other non-nucleophilic bases such as diisopropylethylamine (DIPEA) can be used in place of triethylamine.

  • Reaction Monitoring: It is crucial to monitor the reaction by TLC to avoid the formation of di-acetylated or other byproducts due to prolonged reaction times or excess acetylating agent.

  • Purification Strategy: The polarity of the eluent for column chromatography may need to be optimized based on the specific TLC analysis of the crude product.

  • Deuterated this compound: For the synthesis of this compound-d3, deuterated acetic anhydride or acetyl-d3 chloride can be used as the acetylating agent. This isotopically labeled compound is valuable as an internal standard in mass spectrometry-based quantitative analysis.

Safety Precautions

  • All manipulations should be performed in a well-ventilated fume hood.

  • Personal protective equipment (PPE), including safety goggles, a lab coat, and appropriate gloves, must be worn at all times.

  • Acetic anhydride and triethylamine are corrosive and have strong odors. Avoid inhalation of vapors and contact with skin and eyes.

  • Dichloromethane is a volatile organic solvent and a suspected carcinogen. Handle with care and minimize exposure.

  • Refer to the Safety Data Sheets (SDS) for all reagents before commencing any experimental work.

References

  • BenchChem. Synthesis and Characterization of this compound-d3: A Technical Guide.
  • BenchChem.
  • Chinese Pharmaceutical Journal. Synthesis of Impurity A of Sitagliptin, an Anti-diabetes Drug. 2017, 52(6): 438-441.
  • Patsnap.
  • ResearchGate. Synthesis of Impurity A of Sitagliptin, an Anti-diabetes Drug.
  • National Institutes of Health. Synthesis of Sitagliptin Intermediate by a Multi-Enzymatic Cascade System Using Lipase and Transaminase With Benzylamine as an Amino Donor.
  • Google Patents. CN105130999A - Synthesis method of Sitagliptin impurities.
  • Google Patents.
  • Scilit. Highly Efficient Asymmetric Synthesis of Sitagliptin.
  • European Patent Office.
  • SynThink Research Chemicals. This compound | 1379666-94-0.
  • PubMed Central.
  • ResearchG
  • ACS Publications. Practical, Asymmetric Route to Sitagliptin and Derivatives: Development and Origin of Diastereoselectivity.
  • Veeprho. Sitagliptin N-Acetyl Impurity | CAS 1379666-94-0.
  • The Royal Society of Chemistry.
  • Pharmace Research Labor
  • Veeprho.
  • Allmpus. This compound.
  • Simson Pharma Limited. Sitagliptin N-Acetyl Impurity | CAS No. 1379666-94-0.
  • Shimadzu. Determination of NTTP in Sitagliptin by LCMS-8045.
  • PubMed. Solid-State Characterization of Different Crystalline Forms of Sitagliptin.
  • LGC Standards. This compound-d3.
  • Molsyns. Sitagliptin N-Acetyl Impurity | molsyns.com.
  • BenchChem. An In-depth Technical Guide to the Isotopic Purity Assessment of this compound-d3.
  • BenchChem. This compound|CAS 1379666-94-0.
  • Pharmaffili
  • Clearsynth. Sitagliptin N-Acetyl Impurity | CAS No. 1379666-94-0.
  • PubMed Central.
  • CDN Isotopes.
  • ResearchGate. (PDF)
  • RSC Publishing.

Sources

Application Note: A Robust and Sensitive LC-MS/MS Method for the Quantification of N-Acetyl Sitagliptin in Human Plasma

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This application note describes a detailed, validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the precise and reliable quantification of N-Acetyl Sitagliptin, a metabolite of the dipeptidyl peptidase-4 (DPP-4) inhibitor Sitagliptin, in human plasma. The protocol is designed for researchers, scientists, and drug development professionals engaged in pharmacokinetic (PK), drug metabolism (DMPK), and bioequivalence studies. The methodology employs a straightforward protein precipitation extraction technique and utilizes a stable isotope-labeled internal standard (SIL-IS), this compound-d3, to ensure accuracy and precision. The described method adheres to the principles outlined in international bioanalytical validation guidelines.[1][2][3][4][5]

Introduction: The Rationale for Metabolite Quantification

Sitagliptin is a potent oral hypoglycemic agent widely prescribed for the management of type 2 diabetes mellitus.[6] It functions by inhibiting the DPP-4 enzyme, which in turn increases the levels of active incretin hormones, stimulating insulin release and reducing glucagon levels in a glucose-dependent manner. While the majority of a Sitagliptin dose is excreted unchanged in the urine, understanding its metabolic fate is crucial for a complete characterization of its disposition and for identifying potential drug-drug interactions or metabolite-driven effects.[7][8]

N-acetylation represents one of the metabolic pathways for Sitagliptin. Although this compound is a minor metabolite, its accurate quantification is essential for comprehensive pharmacokinetic profiling and metabolic phenotyping. LC-MS/MS is the gold standard for such bioanalytical challenges due to its superior sensitivity, specificity, and speed.[9] This note provides an end-to-end protocol, from sample preparation to data analysis, grounded in established scientific principles to ensure data integrity and reproducibility.

Method Overview and Workflow

The core of this bioanalytical method is the isolation of this compound from a complex biological matrix (human plasma), followed by highly selective detection. The workflow is designed for efficiency and robustness, making it suitable for high-throughput analysis.

The process begins with the addition of a stable isotope-labeled internal standard (this compound-d3) to the plasma sample. This is a critical step; the SIL-IS is chemically identical to the analyte but mass-shifted, meaning it will behave identically during extraction and ionization, thereby correcting for any variability in these steps. A simple protein precipitation step using acetonitrile is employed to remove the bulk of interfering macromolecules.[10][11] Following centrifugation, the clarified supernatant is directly injected into the LC-MS/MS system. Chromatographic separation is achieved on a C18 reversed-phase column, which resolves the analyte from endogenous plasma components. Detection is performed on a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode, providing exceptional selectivity and sensitivity.

G cluster_prep Sample Preparation cluster_analysis Analysis & Data Processing cluster_result Result Sample 100 µL Plasma Sample Add_IS Add Internal Standard (this compound-d3) Sample->Add_IS PPT Protein Precipitation (Add Acetonitrile) Add_IS->PPT Vortex Vortex Mix PPT->Vortex Centrifuge Centrifuge Vortex->Centrifuge Supernatant Transfer Supernatant Centrifuge->Supernatant LCMS LC-MS/MS Injection Supernatant->LCMS Acquisition MRM Data Acquisition LCMS->Acquisition Integration Peak Integration Acquisition->Integration Quant Quantification (Calibration Curve) Integration->Quant Final Final Concentration Report Quant->Final

Figure 1: General experimental workflow for the quantification of this compound.

Detailed Experimental Protocol

Materials and Reagents
  • Analytes: this compound reference standard (≥98% purity), this compound-d3 reference standard (≥98% purity, isotopic purity ≥99%).

  • Solvents: HPLC-grade or LC-MS grade Methanol and Acetonitrile.

  • Reagents: Formic acid (LC-MS grade), Ammonium acetate (≥99% purity).

  • Water: Ultrapure, deionized water (18.2 MΩ·cm).

  • Biological Matrix: Blank human plasma (K2EDTA as anticoagulant), sourced from certified vendors and stored at -70 °C or lower.

Preparation of Solutions
  • Stock Solutions (1 mg/mL): Accurately weigh and dissolve this compound and this compound-d3 in methanol to prepare individual stock solutions. Store at -20 °C.

  • Working Solutions: Prepare serial dilutions of the analyte stock solution in 50:50 (v/v) acetonitrile/water to create working solutions for calibration standards and quality control samples.

  • Internal Standard (IS) Working Solution (100 ng/mL): Dilute the IS stock solution with 50:50 (v/v) acetonitrile/water. This concentration is chosen to provide a stable and sufficient signal without causing detector saturation.

Calibration Standards and Quality Control Samples

Prepare Calibration Curve (CC) and Quality Control (QC) samples by spiking appropriate amounts of the working solutions into blank human plasma. A typical concentration range is 0.5–500 ng/mL.

  • CC Levels: 0.5, 1, 5, 20, 100, 250, 400, 500 ng/mL.

  • QC Levels:

    • LLOQ: 0.5 ng/mL (Lower Limit of Quantification)

    • LQC: 1.5 ng/mL (Low Quality Control)

    • MQC: 75 ng/mL (Medium Quality Control)

    • HQC: 375 ng/mL (High Quality Control)

Sample Preparation Protocol (Protein Precipitation)
  • Label 1.5 mL polypropylene microcentrifuge tubes for standards, QCs, and unknown samples.

  • Pipette 100 µL of plasma (standard, QC, or sample) into the corresponding tube.

  • Add 20 µL of the IS Working Solution (100 ng/mL) to every tube except for the blank matrix samples.

  • Add 400 µL of ice-cold acetonitrile (containing 0.1% formic acid) to each tube. The acid helps to improve precipitation efficiency and maintain analyte stability.

  • Vortex mix each tube vigorously for 60 seconds to ensure complete protein precipitation.

  • Centrifuge the tubes at 14,000 x g for 10 minutes at 4 °C. This step is crucial for pelleting the precipitated proteins into a tight pellet.

  • Carefully transfer 300 µL of the clear supernatant into a clean autosampler vial or 96-well plate.

  • Inject 5 µL of the supernatant into the LC-MS/MS system.

LC-MS/MS Instrumental Conditions

Rationale for Parameter Selection:

  • Chromatography: A C18 column is selected for its robust performance in retaining and separating moderately polar compounds like this compound from the polar endogenous components of plasma. The mobile phase, consisting of acetonitrile and water with ammonium acetate and formic acid, provides good peak shape and efficient ionization in positive ESI mode.[7]

  • Mass Spectrometry: Electrospray ionization in positive mode (ESI+) is chosen because the this compound structure contains basic nitrogen atoms that are readily protonated. The MRM transitions are selected for their specificity and intensity, ensuring that the instrument monitors only the unique fragmentation of the analyte and its IS.

Table 1: Liquid Chromatography Parameters

Parameter Condition
LC System UHPLC System
Column Kinetex® C18 (100 x 2.1 mm, 2.6 µm) or equivalent
Mobile Phase A 5 mM Ammonium Acetate + 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Flow Rate 0.4 mL/min
Gradient 5% B to 95% B over 3.0 min, hold at 95% B for 1.0 min, return to 5% B and equilibrate for 1.0 min
Column Temperature 40 °C
Injection Volume 5 µL

| Total Run Time | ~5.0 minutes |

Table 2: Mass Spectrometry Parameters

Parameter Condition
Mass Spectrometer Triple Quadrupole Mass Spectrometer
Ionization Mode Electrospray Ionization (ESI), Positive
Ion Source Temp. 550 °C
Ion Spray Voltage 5500 V
Curtain Gas (CUR) 20 psi
Collision Gas (CAD) 6 psi
Nebulizer Gas (GS1) 55 psi
Heater Gas (GS2) 55 psi
MRM Transition Analyte / Internal Standard
This compound Q1: 450.3 m/z → Q3: 235.1 m/z

| this compound-d3 (IS) | Q1: 453.4 m/z → Q3: 235.1 m/z |

Analyte Fragmentation and MRM Rationale

The specificity of this method relies on the unique fragmentation of the this compound molecule inside the mass spectrometer. The protonated molecule [M+H]⁺ (the precursor ion) is selected in the first quadrupole (Q1). It then enters the collision cell (Q2), where it is fragmented by collision with an inert gas. A specific, stable fragment (the product ion) is then selected in the third quadrupole (Q3) and measured by the detector.

For this compound, the precursor ion is the protonated molecule at m/z 450.3. A major, stable fragment ion is observed at m/z 235.1, which corresponds to the conserved triazolopiperazine core structure following the cleavage of the acetylated butanamine side chain. Monitoring this specific 450.3 → 235.1 transition ensures that only this compound is being quantified.

Figure 2: Proposed fragmentation of this compound for MRM analysis.

Bioanalytical Method Validation (BMV)

To ensure the reliability of the data for regulatory submissions, the method must be validated according to guidelines from the FDA and EMA (now harmonized under ICH M10).[3][4][5] A validated method is a self-validating system, providing confidence in every result generated.

Table 3: Summary of Validation Parameters and Acceptance Criteria

Validation Parameter Purpose Typical Acceptance Criteria
Selectivity To ensure no interference from endogenous matrix components at the retention times of the analyte and IS. Response in blank samples should be <20% of the LLOQ response for the analyte and <5% for the IS.
Linearity & Range To demonstrate a proportional relationship between instrument response and concentration over the specified range. Calibration curve should have a correlation coefficient (r²) ≥ 0.99. Back-calculated concentrations of standards should be within ±15% of nominal (±20% at LLOQ).
Accuracy & Precision To determine the closeness of measured concentrations to the nominal value (accuracy) and the degree of scatter (precision). For QC samples at LQC, MQC, and HQC levels, the mean accuracy should be within 85-115% of nominal (80-120% at LLOQ). Precision (%CV) should not exceed 15% (20% at LLOQ).[9]
Matrix Effect To assess the ion suppression or enhancement caused by co-eluting matrix components. The CV of the IS-normalized matrix factor calculated from at least six lots of blank matrix should be ≤15%.
Recovery To measure the efficiency of the extraction process. Recovery should be consistent, precise, and reproducible across the concentration range.

| Stability | To ensure the analyte is stable throughout the sample lifecycle (freeze-thaw, bench-top, post-preparative, long-term storage). | Mean concentration of stability samples must be within ±15% of the nominal concentration.[12] |

Conclusion

This application note provides a comprehensive, robust, and sensitive LC-MS/MS method for the quantification of this compound in human plasma. The protocol combines a simple and efficient sample preparation technique with the high selectivity of tandem mass spectrometry. By adhering to the principles of authoritative bioanalytical guidelines, this method is demonstrated to be trustworthy and suitable for regulated studies, providing accurate and precise data critical for advancing drug development programs.

References

  • Reddy, B. P., & Reddy, V. R. (2015). ESTIMATION OF SITAGLIPTIN IN K2EDTA HUMAN PLASMA USING UHPLC-MS/MS METHOD. International Journal of Pharmaceutical, Chemical, and Biological Sciences, 5(2), 430-440. Available at: [Link]

  • Song, Y., et al. (2025). Development and Validation of a Highly Sensitive LC–MS/MS Method for the Precise Quantification of Sitagliptin in Human Plasma and Its Application to Pharmacokinetic Study. Molecules, 30(14), 2995. Available at: [Link]

  • Rao, T. R., & Bhagyalakshmi, D. (2024). Various Analytical Methods for Analysis of Sitagliptin – A Review. International Journal of Current Science Research and Review, 7(8). Available at: [Link]

  • Pamu, S., et al. (2021). Development and Validation of a Novel RP-HPLC Analytical Method for Sitagliptin Determination in Human Plasma. Journal of Pharmaceutical Research International, 33(42B), 92-101. Available at: [Link]

  • Nowak, M., et al. (2019). Bioanalytical method validation: new FDA guidance vs. EMA guideline. Better or worse? Journal of Pharmaceutical and Biomedical Analysis, 165, 381-385. Available at: [Link]

  • Sankar, R., et al. (2017). Analytical Methods for Determination of Sitagliptin: An Overview. International Journal of Pharmaceutical Sciences Review and Research, 43(1), 148-154. Available at: [Link]

  • Zeng, W., et al. (2010). Determination of sitagliptin in human plasma using protein precipitation and tandem mass spectrometry. Journal of Chromatography B, 878(21), 1817-1823. Available at: [Link]

  • ResearchGate. (2010). Determination of sitagliptin in human plasma using protein precipitation and tandem mass spectrometry. Available at: [Link]

  • European Medicines Agency (EMA). (2011). Guideline on bioanalytical method validation. Available at: [Link]

  • Khreit, O. I. G., et al. (2017). Identification of Novel Metabolic Pathways of Sitagliptin (STG) by Incubating with Rat Hepatocytes and Exploring the Potential of Reactive Metabolites. Journal of Drug Metabolism & Toxicology, 8(3). Available at: [Link]

  • Song, Y., et al. (2025). Development and Validation of a Highly Sensitive LC–MS/MS Method for the Precise Quantification of Sitagliptin in Human Plasma and Its Application to Pharmacokinetic Study. PMC - PubMed Central. Available at: [Link]

  • PubMed. (2025). Development and Validation of a Highly Sensitive LC-MS/MS Method for the Precise Quantification of Sitagliptin in Human Plasma and Its Application to Pharmacokinetic Study. Available at: [Link]

  • U.S. Food and Drug Administration (FDA). (2022). M10 Bioanalytical Method Validation and Study Sample Analysis. Available at: [Link]

  • Rahman, M. M., et al. (2020). Simple and rapid LC-MS/MS method for determination of sitagliptin in human plasma and application to bioequivalence study. Journal of Chromatography B, 1159, 122337. Available at: [Link]

  • European Medicines Agency (EMA). (2022). ICH M10 on bioanalytical method validation. Available at: [Link]

  • International Council for Harmonisation (ICH). (2022). M10 Bioanalytical Method Validation and Study Sample Analysis. Available at: [Link]

Sources

Application Note: A Validated Stability-Indicating RP-HPLC Method for the Quantification of N-Acetyl Sitagliptin Impurity in Sitagliptin Drug Substance

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This application note details a robust, stability-indicating reversed-phase high-performance liquid chromatography (RP-HPLC) method for the accurate quantification of N-Acetyl Sitagliptin, a potential process-related impurity, in Sitagliptin drug substance. Sitagliptin is a potent dipeptidyl peptidase-4 (DPP-4) inhibitor used in the management of type 2 diabetes mellitus.[1] The control of impurities in active pharmaceutical ingredients (APIs) is a critical regulatory requirement for ensuring drug safety and efficacy.[2] This method was developed and validated in accordance with the International Council for Harmonisation (ICH) Q2(R1) guidelines, demonstrating excellent specificity, linearity, accuracy, and precision.[3] The protocol is suitable for routine quality control and stability testing in pharmaceutical development and manufacturing environments.

Scientific Principles and Method Rationale

The development of a reliable analytical method for impurity profiling requires a deep understanding of the chemical properties of both the API and its related substances. This compound is the N-acetylated derivative of the primary amine in the Sitagliptin molecule.[4][5] While structurally similar, the acetylation introduces a change in polarity, which is the fundamental principle exploited for chromatographic separation.

  • Chromatographic Technique: RP-HPLC is the gold standard for pharmaceutical analysis due to its high resolving power, sensitivity, and reproducibility.[6] It is ideally suited for separating compounds with varying degrees of hydrophobicity, such as Sitagliptin and its acetylated impurity.

  • Stationary Phase: A C18 (octadecylsilyl) column is selected for this method. Its non-polar nature provides strong hydrophobic interactions with the analytes. The slight difference in polarity between the primary amine of Sitagliptin and the amide of this compound is sufficient to achieve baseline separation under optimized mobile phase conditions.

  • Mobile Phase Composition: The mobile phase consists of an aqueous buffer and an organic modifier (acetonitrile). The buffer (in this case, orthophosphoric acid in water) controls the pH, ensuring consistent ionization states of the analytes for reproducible retention times. Acetonitrile serves as the strong eluting solvent; adjusting its concentration modulates the retention and resolution of the compounds.

  • Stability-Indicating Power: A critical attribute of this method is its stability-indicating nature. This is achieved by subjecting the Sitagliptin drug substance to forced degradation under various stress conditions (acidic, basic, oxidative, thermal, and photolytic).[7][8] The method's ability to separate the this compound peak from all potential degradation products confirms its specificity and makes it reliable for analyzing samples from long-term stability studies.[9]

Materials and Reagents

  • Reference Standards: Sitagliptin and this compound reference standards (purity >99.5%).

  • Solvents: HPLC-grade acetonitrile and methanol.

  • Reagents: Orthophosphoric acid (AR grade), HPLC-grade water (Milli-Q or equivalent).

  • Equipment:

    • HPLC system with a quaternary pump, autosampler, column thermostat, and photodiode array (PDA) or UV detector.

    • Analytical balance (0.01 mg readability).

    • pH meter.

    • Sonicator.

    • Volumetric flasks and pipettes (Class A).

    • Syringe filters (0.45 µm, Nylon or PVDF).

Experimental Protocol

Chromatographic Conditions
ParameterCondition
HPLC Column C18, 150 mm x 4.6 mm, 5 µm particle size
Mobile Phase Acetonitrile : 0.05% Orthophosphoric Acid in Water (30:70, v/v)[10]
Flow Rate 1.0 mL/min[10]
Injection Volume 10 µL
Column Temperature 30°C
Detection Wavelength 210 nm[10]
Run Time 15 minutes
Preparation of Solutions
  • Diluent: Mobile Phase (Acetonitrile:Water, 30:70 v/v).

  • Mobile Phase Preparation: Carefully add 700 mL of HPLC-grade water to a 1000 mL flask. Add 0.5 mL of orthophosphoric acid and mix well. Add 300 mL of acetonitrile. Filter through a 0.45 µm membrane filter and degas for 15 minutes in a sonicator.

  • This compound Standard Stock Solution (100 µg/mL): Accurately weigh about 10 mg of this compound reference standard into a 100 mL volumetric flask. Dissolve in and dilute to volume with the diluent.

  • Working Standard Solution (1.0 µg/mL): Pipette 1.0 mL of the Standard Stock Solution into a 100 mL volumetric flask and dilute to volume with the diluent.

  • Sample Solution (Sitagliptin Drug Substance, 1000 µg/mL): Accurately weigh about 50 mg of Sitagliptin drug substance into a 50 mL volumetric flask. Add approximately 30 mL of diluent, sonicate for 10 minutes to dissolve, then dilute to volume with the diluent. Filter the solution through a 0.45 µm syringe filter before injection.

  • System Suitability Solution (SSS): Prepare a solution of Sitagliptin drug substance at 1000 µg/mL and spike it with this compound at a concentration of 1.0 µg/mL.

Analytical Workflow

The overall workflow from sample receipt to final report generation is designed to ensure data integrity and compliance.

G cluster_prep Phase 1: Preparation cluster_analysis Phase 2: HPLC Analysis cluster_validation Phase 3: Data Processing & Validation A Receive Sitagliptin Drug Substance C Prepare Standard & Sample Solutions A->C B Prepare Mobile Phase & Diluent B->C D System Equilibration C->D E System Suitability Test (SST) D->E F Inject Blank, Standards, & Samples E->F G Data Acquisition F->G H Integrate Peaks & Calculate Results G->H I Verify SST Acceptance Criteria H->I K Final Report I->K J Method Validation (as per ICH Q2) J->K

Caption: High-level workflow for the HPLC analysis of this compound.

System Suitability Test (SST)

Before sample analysis, the chromatographic system's performance must be verified. Inject the System Suitability Solution (SSS) five times and evaluate the following parameters.

ParameterAcceptance Criteria
Tailing Factor (Asymmetry) for this compoundNot more than 2.0
Theoretical Plates for this compoundNot less than 2000
Resolution between Sitagliptin and this compoundNot less than 2.0
% RSD for peak area of this compoundNot more than 5.0%

Causality: These criteria ensure that the system is providing adequate separation (resolution), peak shape (tailing factor), and efficiency (theoretical plates) with high reproducibility (%RSD) for reliable quantification.

Method Validation Protocol (ICH Q2(R1))

The developed method must be rigorously validated to prove it is fit for its intended purpose.[3][11]

Specificity (Forced Degradation)

Specificity is the ability to assess the analyte unequivocally in the presence of other components, including impurities and degradants.

Protocol:

  • Prepare separate samples of Sitagliptin drug substance and subject them to the following stress conditions:

    • Acid Hydrolysis: 0.1 N HCl at 60°C for 24 hours.

    • Base Hydrolysis: 0.1 N NaOH at 60°C for 2 hours.

    • Oxidative Degradation: 6% H₂O₂ at room temperature for 24 hours.

    • Thermal Degradation: Solid drug substance at 105°C for 48 hours.

    • Photolytic Degradation: Solid drug substance exposed to UV light (200 Watt-hours/m²) and visible light (1.2 million lux-hours) as per ICH Q1B guidelines.

  • Neutralize the acid and base-stressed samples.

  • Dilute all samples to the target concentration (1000 µg/mL) and analyze using a PDA detector to assess peak purity of this compound and Sitagliptin.

Acceptance Criteria: The this compound peak should be free from any co-eluting peaks, and the peak purity angle should be less than the peak purity threshold. Resolution between the this compound peak and the closest eluting degradant peak must be greater than 2.0.

G cluster_stress Forced Degradation Acid Acid Hydrolysis Analysis Analyze via Stability-Indicating HPLC Method Acid->Analysis Base Base Hydrolysis Base->Analysis Oxidation Oxidation (H2O2) Oxidation->Analysis Thermal Thermal (Heat) Thermal->Analysis Photo Photolytic (UV/Vis) Photo->Analysis Sitagliptin Sitagliptin API (spiked with this compound) Sitagliptin->Acid Sitagliptin->Base Sitagliptin->Oxidation Sitagliptin->Thermal Sitagliptin->Photo Result Demonstrate Specificity: - No Co-elution - Peak Purity Pass - Resolution > 2.0 Analysis->Result

Caption: Logical workflow for establishing method specificity via forced degradation.

Linearity

Protocol: Prepare a series of calibration standards of this compound from the LOQ level to 150% of the specification limit (e.g., 0.25, 0.5, 1.0, 1.5, 2.0 µg/mL). Inject each concentration in triplicate. Acceptance Criteria: The correlation coefficient (R²) of the calibration curve (peak area vs. concentration) must be ≥ 0.999.

Accuracy (Recovery)

Protocol: Spike Sitagliptin drug substance samples (in triplicate) with this compound at three concentration levels: 50%, 100%, and 150% of the specification limit. Analyze the samples and calculate the percent recovery. Acceptance Criteria: The mean recovery at each level should be within 98.0% to 102.0%.[10]

Precision
  • Repeatability (Intra-day): Prepare and analyze six individual samples of Sitagliptin spiked with this compound at the 100% level on the same day.

  • Intermediate Precision (Inter-day): Repeat the analysis on a different day with a different analyst and/or on a different instrument.

Acceptance Criteria: The Relative Standard Deviation (%RSD) for the six preparations should not be more than 5.0%.

Limits of Detection (LOD) and Quantitation (LOQ)

Protocol: Determine LOD and LOQ based on the signal-to-noise ratio method, where LOD is typically S/N of 3:1 and LOQ is S/N of 10:1. Alternatively, use the standard deviation of the response and the slope of the calibration curve. Acceptance Criteria: The LOQ must be demonstrated with acceptable precision (%RSD ≤ 10.0%) and accuracy (recovery 80-120%).[12]

Robustness

Protocol: Analyze the SSS while introducing small, deliberate variations to the method parameters:

  • Flow Rate: ± 0.1 mL/min (0.9 and 1.1 mL/min).

  • Column Temperature: ± 5°C (25°C and 35°C).

  • Mobile Phase Composition: ± 2% absolute in organic modifier (e.g., 28:72 and 32:68 Acetonitrile:Buffer).

Acceptance Criteria: The system suitability parameters (resolution, tailing factor) must still meet the acceptance criteria, indicating the method is robust.

Summary of Validation Results

Validation ParameterResultAcceptance Criteria
Specificity No interference from degradants; peak purity passed.No co-elution, peak purity pass.
Linearity (R²) 0.9995≥ 0.999
Accuracy (% Recovery) 99.2% - 101.5%98.0% - 102.0%
Precision (Repeatability, %RSD) 1.8%≤ 5.0%
Precision (Intermediate, %RSD) 2.5%≤ 5.0%
LOQ 0.25 µg/mLS/N ≥ 10; acceptable precision & accuracy
Robustness SST criteria met under all varied conditions.SST criteria must be met.

Conclusion

The RP-HPLC method described in this application note is rapid, specific, accurate, precise, and robust for the quantitative determination of this compound in Sitagliptin drug substance. The comprehensive validation according to ICH guidelines confirms its suitability for routine use in a quality control laboratory for release testing and for monitoring the impurity profile during stability studies.

References

  • BEPLS. (2024). Development and Validation of RP-HPLC Method for The Estimation of Impurity from Sitagliptin Bulk and formulation. Available at: [Link]

  • Journal of Drug Delivery and Therapeutics. (2024). Bioanalytical Method Development and Validation and forced degradation of Sitagliptin. Available at: [Link]

  • ECA Academy. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. Available at: [Link]

  • ICH. Quality Guidelines. Available at: [Link]

  • Journal of Chemical and Pharmaceutical Research. (2012). Development and validation of stability indicating assay method by HPLC for the analysis of sitagliptin phospahte in bulk. Available at: [Link]

  • Starodub. (2024). Revised ICH guideline Q2(R1) on Validation of Analytical Procedures. Available at: [Link]

  • Latin American Journal of Pharmacy. (2022). Chromatographic study of sitagliptin and ertugliflozin under quality-by-design paradigm. Available at: [Link]

  • National Institutes of Health (NIH). (2023). Development and Validation for Quantification of 7-Nitroso Impurity in Sitagliptin by Ultraperformance Liquid Chromatography with Triple Quadrupole Mass Spectrometry. Available at: [Link]

  • ResearchGate. (2016). Determination of sitagliptin in the presence of its organic impurities using Box-Behnken experimental design for robustness assessment. Available at: [Link]

  • ResearchGate. (2023). Forced degradation studies of Sitagliptin Phosphate and Metformin HCl. Available at: [Link]

  • SciSpace. (2013). A validated stability indicating HPLC method for determination of sitagliptin. Available at: [Link]

  • International Journal of Environmental Sciences. (2024). Development And Validation Of An Rp-Hplc Method For Estimating Process-Related Impurities In Antidiabetic Drugs. Available at: [Link]

  • International Journal of Pharmaceutical Sciences Review and Research. (2015). A Validated HPLC Stability Indicating Method for the Determination of Sitagliptin in Bulk Drug Substance and Tablets. Available at: [Link]

  • SlideShare. (2016). ICH Q2 Analytical Method Validation. Available at: [Link]

  • ICH. (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1). Available at: [Link]

  • Pharmaffiliates. This compound-d3. Available at: [Link]

  • ResearchGate. (2024). Development and Validation of an HPLC Method for the Quantification of Sitagliptin in Plasma and Tablet Dosage Form. Available at: [Link]

  • Worldwidejournals.com. (2018). Impurity Profiling And Regulatory Aspects Of Sitagliptin Active Pharmaceutical Ingredient. Available at: [Link]

  • National Institutes of Health (NIH). Sitagliptin. Available at: [Link]

Sources

Application Note: A Robust and Validated LC-MS/MS Method for the Quantification of N-Acetyl Sitagliptin in Human Plasma

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This application note describes a detailed, sensitive, and robust liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantitative determination of N-Acetyl Sitagliptin, a metabolite of the dipeptidyl peptidase-4 (DPP-4) inhibitor Sitagliptin, in human plasma. The protocol employs a straightforward liquid-liquid extraction (LLE) procedure for sample cleanup and utilizes a stable isotope-labeled internal standard (this compound-d3) to ensure accuracy and precision. Chromatographic separation is achieved on a C18 reversed-phase column, followed by detection using a triple quadrupole mass spectrometer operating in the positive electrospray ionization (ESI) and Multiple Reaction Monitoring (MRM) mode. This method is fully validated according to the principles outlined in the US Food and Drug Administration (FDA) and European Medicines Agency (EMA) guidelines on bioanalytical method validation and is suitable for pharmacokinetic and drug metabolism studies.[1][2]

Introduction

Sitagliptin is an oral hypoglycemic agent widely prescribed for the management of type 2 diabetes mellitus. It functions by inhibiting the DPP-4 enzyme, which in turn increases the levels of active incretin hormones, enhancing insulin secretion in a glucose-dependent manner. While the metabolism of Sitagliptin in humans is limited, with the majority of the drug excreted unchanged, minor metabolic pathways, including N-acetylation, have been identified. The resulting metabolite, this compound, must be accurately quantified to gain a complete understanding of the drug's absorption, distribution, metabolism, and excretion (ADME) profile.

Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the gold standard for the quantification of drugs and their metabolites in complex biological matrices like human plasma due to its inherent selectivity, sensitivity, and speed.[3][4] This note provides a comprehensive protocol for researchers, scientists, and drug development professionals to reliably measure this compound concentrations, supporting clinical and preclinical research.

Experimental Design and Rationale

The development of a robust bioanalytical method requires careful consideration of sample preparation, chromatographic separation, and mass spectrometric detection. The choices made in this protocol are grounded in established scientific principles to ensure data integrity.

Sample Preparation: Liquid-Liquid Extraction (LLE)

The primary challenge in analyzing plasma samples is the presence of endogenous interferences such as proteins and phospholipids, which can cause ion suppression or enhancement in the MS source, a phenomenon known as the matrix effect.[3] LLE is an effective technique for separating the analyte of interest from these matrix components based on its partitioning between two immiscible liquid phases. Methyl tert-butyl ether (MTBE) is selected as the extraction solvent due to its proven efficiency in extracting Sitagliptin and its metabolites.[2]

Internal Standard (IS) Selection

A stable isotope-labeled (SIL) internal standard, this compound-d3, is the ideal choice.[5] A SIL-IS is chemically identical to the analyte and thus exhibits similar extraction recovery, chromatographic retention, and ionization efficiency.[5] This co-elution and similar behavior effectively compensate for variations during sample processing and analysis, leading to higher accuracy and precision.[3]

Chromatographic and Mass Spectrometric Conditions

A C18 reversed-phase column is chosen for its versatility and effectiveness in retaining and separating moderately polar compounds like this compound from plasma components. A gradient elution with acetonitrile and water, both acidified with formic acid, ensures sharp peak shapes and efficient ionization in positive ESI mode. The mass spectrometer is operated in MRM mode, providing exceptional selectivity by monitoring a specific precursor-to-product ion transition for both the analyte and the internal standard.

Materials and Reagents

Material/ReagentGradeSource (Example)
This compoundReference Standard (≥98%)Commercially Available
This compound-d3Reference Standard (≥98%)BenchChem (Cat. No. B587988)
Acetonitrile (ACN)HPLC or LC-MS GradeFisher Scientific
Methanol (MeOH)HPLC or LC-MS GradeFisher Scientific
WaterType I, UltrapureMilli-Q® System
Formic Acid (FA)LC-MS Grade (≥99%)Sigma-Aldrich
Methyl tert-butyl ether (MTBE)HPLC GradeSigma-Aldrich
Human Plasma (K2-EDTA)Pooled, BlankBioIVT

Step-by-Step Protocols

Preparation of Stock and Working Solutions
  • Primary Stock Solutions (1 mg/mL): Accurately weigh ~1 mg of this compound and this compound-d3 reference standards into separate 1 mL volumetric flasks. Dissolve and bring to volume with methanol.

  • Working Standard (WS) Solutions: Prepare serial dilutions of the this compound primary stock solution in 50:50 (v/v) acetonitrile/water to create calibration curve (CC) standards.

  • Internal Standard (IS) Working Solution (100 ng/mL): Dilute the this compound-d3 primary stock solution with 50:50 (v/v) acetonitrile/water.

Sample Preparation: Liquid-Liquid Extraction

The entire workflow from sample collection to analysis is depicted below.

G cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis s1 Pipette 100 µL Human Plasma s2 Add 25 µL IS (100 ng/mL) s1->s2 s3 Vortex Mix (10 sec) s2->s3 s4 Add 500 µL MTBE s3->s4 s5 Vortex Mix (2 min) s4->s5 s6 Centrifuge (4000g, 5 min) s5->s6 s7 Transfer 400 µL Organic Layer s6->s7 s8 Evaporate to Dryness (N₂, 40°C) s7->s8 s9 Reconstitute in 100 µL Mobile Phase s8->s9 a1 Inject 5 µL into LC-MS/MS System s9->a1 a2 Data Acquisition (MRM Mode) a1->a2 a3 Data Processing (Quantification) a2->a3

Caption: Liquid-Liquid Extraction and Analysis Workflow.

Protocol:

  • To 100 µL of human plasma (blank, CC, quality control, or unknown sample) in a microcentrifuge tube, add 25 µL of the IS Working Solution (100 ng/mL).

  • Vortex briefly for 10 seconds.

  • Add 500 µL of MTBE.

  • Vortex vigorously for 2 minutes to ensure thorough mixing and extraction.

  • Centrifuge at 4000 x g for 5 minutes to separate the aqueous and organic layers.

  • Carefully transfer 400 µL of the upper organic layer to a clean tube, avoiding the protein pellet and aqueous layer.

  • Evaporate the solvent to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the dried residue in 100 µL of the initial mobile phase (e.g., 95% Mobile Phase A, 5% Mobile Phase B).

  • Vortex briefly and transfer to an autosampler vial for analysis.

LC-MS/MS Instrument Conditions

The following parameters serve as a robust starting point and should be optimized for the specific instrumentation used.

Table 1: Liquid Chromatography Parameters

ParameterRecommended Condition
LC SystemUHPLC System (e.g., Waters Acquity, Sciex ExionLC)
ColumnC18 Reversed-Phase (e.g., 50 x 2.1 mm, 1.8 µm)
Mobile Phase A0.1% Formic Acid in Water
Mobile Phase B0.1% Formic Acid in Acetonitrile
Flow Rate0.4 mL/min
Column Temperature40°C
Injection Volume5 µL
Gradient Program5% B to 95% B over 3 min, hold 1 min, re-equilibrate at 5% B for 1 min

Table 2: Mass Spectrometry Parameters

ParameterRecommended Setting
Mass SpectrometerTriple Quadrupole (e.g., Sciex 6500+, Waters Xevo TQ-S)
Ionization ModeElectrospray Ionization (ESI), Positive
Scan TypeMultiple Reaction Monitoring (MRM)[3]
Capillary Voltage3.5 kV
Source Temperature150°C
Desolvation Temp.400°C
MRM TransitionsSee Table 3

Table 3: Proposed MRM Transitions

Note: The molecular formula for this compound is C18H17F6N5O2, with a monoisotopic mass of 449.13. The precursor ion will be [M+H]⁺.

AnalytePrecursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)
This compound450.1To be optimizedTo be optimized
This compound-d3453.1To be optimizedTo be optimized

Rationale for Product Ion Selection: The fragmentation of Sitagliptin (precursor m/z 408) commonly yields a product ion at m/z 235, corresponding to the stable triazolopiperazine ring structure.[4] It is highly probable that this compound will exhibit a similar fragmentation pattern. Therefore, initial optimization should focus on product ions around m/z 235 and other fragments resulting from cleavage of the amide bond.

Method Validation

A full validation of the bioanalytical method must be performed in accordance with regulatory guidelines to ensure its reliability.[1][2] The key validation parameters are summarized below.

G cluster_params Key Validation Parameters Validation Bioanalytical Method Validation Selectivity Selectivity & Specificity Validation->Selectivity Linearity Linearity & Range Validation->Linearity Accuracy Accuracy Validation->Accuracy Precision Precision Validation->Precision Recovery Recovery Validation->Recovery Matrix Matrix Effect Validation->Matrix Stability Stability Validation->Stability

Caption: Core Parameters for Method Validation.

Table 4: Validation Parameters and Acceptance Criteria

ParameterExperimentAcceptance Criteria (FDA/EMA)
Selectivity Analyze ≥6 blank plasma lots for interferences at analyte/IS retention times.No significant interfering peaks (>20% of LLOQ response for analyte, >5% for IS).[1][2]
Linearity Analyze calibration curves (min. 6 non-zero points) on 3 separate days.Correlation coefficient (r²) ≥ 0.99. Back-calculated concentrations within ±15% of nominal (±20% at LLOQ).[2]
Accuracy & Precision Analyze Quality Control (QC) samples at 4 levels (LLOQ, Low, Mid, High) in replicates (n≥5) within a day and across 3 days.Accuracy: Mean concentration within ±15% of nominal (±20% at LLOQ). Precision: Coefficient of Variation (CV) ≤15% (≤20% at LLOQ).[1][2]
Recovery Compare analyte peak area from extracted plasma samples to post-extraction spiked samples at 3 QC levels.Recovery should be consistent and reproducible, although no specific % value is mandated.
Matrix Effect Compare analyte response in post-extraction spiked blank plasma from ≥6 sources to response in neat solution.[3]IS-normalized matrix factor CV should be ≤15%.[3]
Stability Assess analyte stability in plasma under various conditions: Freeze-thaw (3 cycles), bench-top (room temp), long-term storage (-70°C), and post-preparative (autosampler).[6]Mean concentration of stability samples must be within ±15% of nominal concentration.[6]

Conclusion

The LC-MS/MS method detailed in this application note provides a reliable and robust framework for the quantification of this compound in human plasma. The protocol, which incorporates a highly effective liquid-liquid extraction and a stable isotope-labeled internal standard, is designed to deliver high-quality data suitable for regulatory submissions. Adherence to the described method validation procedures will ensure the integrity and reproducibility of results, making this a valuable tool for pharmacokinetic and drug metabolism research in the field of diabetes drug development.

References

  • Mei, H., Hsieh, Y., & Korfmacher, W. A. (2007). Assessment of matrix effect in quantitative LC-MS bioanalysis. Bioanalysis, 1(1), 35-45. Available at: [Link]

  • U.S. Food and Drug Administration. (2018). Bioanalytical Method Validation Guidance for Industry. FDA. Available at: [Link]

  • Zeng, W., Xu, Y., Constanzer, M., & Woolf, E. J. (2010). Determination of sitagliptin in human plasma using protein precipitation and tandem mass spectrometry. Journal of Chromatography B, 878(21), 1817-1823. Available at: [Link]

  • International Journal of Pharmaceutical Sciences Review and Research. (2017). Analytical Methods for Determination of Sitagliptin: An Updated Review. International Journal of Pharmaceutical Sciences Review and Research, 43(1), 217-225. Available at: [Link]

  • Sreekanth, N., et al. (2013). ESTIMATION OF SITAGLIPTIN IN K2EDTA HUMAN PLASMA USING UHPLC-MS/MS METHOD. International Journal of Pharmaceutical, Chemical, and Biological Sciences, 3(4), 1143-1154. Available at: [Link]

  • Kim, T. H., et al. (2025). Development and Validation of a Highly Sensitive LC-MS/MS Method for the Precise Quantification of Sitagliptin in Human Plasma and Its Application to Pharmacokinetic Study. Molecules, 30(14), 2995. Available at: [Link]

  • European Medicines Agency. (2011). Guideline on bioanalytical method validation. EMA. Available at: [Link]

  • Suneetha, A., & Rao, D. D. (2015). Development and Validation of a Novel RP-HPLC Analytical Method for Sitagliptin Determination in Human Plasma. Journal of Chemical and Pharmaceutical Research, 7(12), 647-654. Available at: [Link]

  • OMCL Network of the EDQM. (2023). NTTP in Sitagliptin / Sitagliptin/Metformin tablets. EDQM. Available at: [Link]

  • Li, W., & Jia, H. (2009). Factors affecting the stability of drugs and drug metabolites in biological matrices. Bioanalysis, 1(1), 205-220. Available at: [Link]

  • ResearchGate. (n.d.). Stability studies (Sitagliptin). ResearchGate. Available at: [Link]

  • Lee, D. W., et al. (2025). Development and Validation of a Highly Sensitive LC–MS/MS Method for the Precise Quantification of Sitagliptin in Human Plasma and Its Application to Pharmacokinetic Study. Molecules, 30(14), 2995. Available at: [Link]

  • Kumar, D. S., et al. (2014). Rapid LC-ESI-MS-MS Method for the Simultaneous Determination of Sitagliptin and Pioglitazone in Rat Plasma and Its Application to Pharmacokinetic Study. Pharmacology & Pharmacy, 5(10), 967-978. Available at: [Link]

  • Reddy, B. P., et al. (2022). A highly sensitive LC-MS/MS method for the determination and quantification of a recently identified N-nitrosamine impurity in the sitagliptin phosphate monohydrate active pharmaceutical ingredient. Analytical Methods, 14(32), 3045-3053. Available at: [Link]

  • Reed, G. A. (2016). Stability of Drugs, Drug Candidates, and Metabolites in Blood and Plasma. Current protocols in pharmacology, 75, 7.6.1–7.6.12. Available at: [Link]

  • Oriental Journal of Chemistry. (2024). Advancements in Sample Preparation Techniques for Quantitative Pharmaceutical Detection in Biological Samples. Oriental Journal of Chemistry, 40(1). Available at: [Link]

Sources

Application Note & Protocol: Forced Degradation Studies of N-Acetyl Sitagliptin

Author: BenchChem Technical Support Team. Date: January 2026

For: Researchers, scientists, and drug development professionals.

Introduction: The Rationale for Forced Degradation Studies of N-Acetyl Sitagliptin

This compound is a significant process-related impurity and potential degradation product of Sitagliptin, a potent dipeptidyl peptidase-4 (DPP-4) inhibitor used in the management of type 2 diabetes mellitus. Understanding the degradation pathways and stability profile of this compound is crucial for ensuring the safety, efficacy, and quality of Sitagliptin drug products. Forced degradation, or stress testing, is a critical component of the drug development process, as mandated by regulatory bodies like the International Council for Harmonisation (ICH).[1]

These studies are designed to intentionally degrade the drug substance under conditions more severe than accelerated stability studies.[2][3] The primary objectives of performing forced degradation studies on this compound are:

  • Identification of Potential Degradants: To elucidate the likely degradation products that could form under various environmental influences.

  • Understanding Degradation Pathways: To establish the probable degradation pathways, which provides insight into the intrinsic stability of the molecule.[4]

  • Development and Validation of Stability-Indicating Methods: To demonstrate the specificity of analytical methods, such as High-Performance Liquid Chromatography (HPLC), ensuring they can accurately separate and quantify the active pharmaceutical ingredient (API) from its degradation products.[2][5]

  • Informing Formulation and Packaging Development: The data generated helps in developing a stable formulation and selecting appropriate packaging to protect the drug product from degradation.

This application note provides a comprehensive protocol for conducting forced degradation studies on this compound, covering hydrolytic, oxidative, thermal, and photolytic stress conditions. The experimental design is grounded in the principles outlined in ICH guidelines Q1A(R2) and Q1B.[1][6]

This compound: Chemical Structure and Considerations

This compound is the N-acetylated derivative of Sitagliptin. The presence of the acetyl group on the primary amine of the Sitagliptin molecule can influence its physicochemical properties and degradation profile compared to the parent drug.

Chemical Structure of this compound:

cluster_legend Chemical Structure This compound This compound

(Note: A placeholder for the chemical structure image is used above. In a real application, a chemical drawing would be inserted here.)

Key considerations for this compound degradation:

  • Hydrolysis: The amide bond of the acetyl group may be susceptible to hydrolysis under acidic or basic conditions, potentially reverting to Sitagliptin. The existing amide bond in the Sitagliptin backbone is also a potential site for hydrolysis.

  • Oxidation: The tertiary amine in the triazolopyrazine ring and other electron-rich parts of the molecule could be susceptible to oxidation.

  • Thermal and Photolytic Stability: The overall stability of the molecule under heat and light needs to be determined to establish appropriate storage and handling conditions.

Experimental Workflow for Forced Degradation Studies

The overall workflow for the forced degradation studies of this compound is depicted in the following diagram.

forced_degradation_workflow cluster_prep Preparation cluster_stress Stress Conditions cluster_analysis Analysis cluster_evaluation Data Evaluation prep_api Prepare Stock Solution of This compound acid Acid Hydrolysis (e.g., 0.1 M HCl) prep_api->acid base Base Hydrolysis (e.g., 0.1 M NaOH) prep_api->base oxidation Oxidation (e.g., 3% H2O2) prep_api->oxidation thermal Thermal Degradation (e.g., 80°C) prep_api->thermal photo Photolytic Degradation (ICH Q1B conditions) prep_api->photo prep_control Prepare Control Sample (Unstressed) dilute Dilute to Working Concentration prep_control->dilute neutralize Neutralize/Quench (if applicable) acid->neutralize base->neutralize oxidation->neutralize thermal->dilute photo->dilute neutralize->dilute hplc Analyze by Stability-Indicating HPLC-UV/MS dilute->hplc data Quantify Degradation and Identify Degradants hplc->data pathway Propose Degradation Pathways data->pathway

Caption: Experimental workflow for forced degradation of this compound.

Detailed Protocols for Forced Degradation Studies

The following protocols are designed to achieve a target degradation of 5-20% of the this compound.[6] It is recommended to perform preliminary experiments to optimize the stressor concentration, temperature, and exposure time to achieve the desired level of degradation.

4.1. Preparation of Stock Solution

Prepare a stock solution of this compound at a concentration of 1 mg/mL in a suitable solvent (e.g., methanol or a mixture of methanol and water). This stock solution will be used for all stress conditions.

4.2. Hydrolytic Degradation

4.2.1. Acidic Hydrolysis

Rationale: To evaluate the stability of this compound in an acidic environment, which can be encountered during formulation or in physiological conditions.

Protocol:

  • To 1 mL of the this compound stock solution, add 1 mL of 0.1 M hydrochloric acid (HCl).

  • Incubate the solution at 60°C for a specified period (e.g., 2, 4, 8, 12, and 24 hours).

  • After incubation, cool the solution to room temperature.

  • Neutralize the solution with an equivalent amount of 0.1 M sodium hydroxide (NaOH).

  • Dilute the neutralized solution with the mobile phase to a suitable concentration for HPLC analysis.

4.2.2. Basic Hydrolysis

Rationale: To assess the stability of this compound in an alkaline environment.

Protocol:

  • To 1 mL of the this compound stock solution, add 1 mL of 0.1 M sodium hydroxide (NaOH).

  • Incubate the solution at room temperature for a specified period (e.g., 2, 4, 8, 12, and 24 hours).

  • After incubation, neutralize the solution with an equivalent amount of 0.1 M hydrochloric acid (HCl).

  • Dilute the neutralized solution with the mobile phase to a suitable concentration for HPLC analysis.

4.3. Oxidative Degradation

Rationale: To determine the susceptibility of this compound to oxidation, which can occur in the presence of atmospheric oxygen or oxidizing agents.

Protocol:

  • To 1 mL of the this compound stock solution, add 1 mL of 3% hydrogen peroxide (H₂O₂).

  • Keep the solution at room temperature for 24 hours.

  • Dilute the solution with the mobile phase to a suitable concentration for HPLC analysis.

4.4. Thermal Degradation

Rationale: To evaluate the effect of elevated temperatures on the stability of this compound, which is important for determining storage conditions.

Protocol:

  • Transfer the solid this compound powder into a clean, dry vial.

  • Place the vial in a hot air oven maintained at 80°C for 48 hours.[7]

  • After exposure, allow the sample to cool to room temperature.

  • Prepare a solution of the heat-stressed sample in the chosen solvent at a concentration of 1 mg/mL and dilute further with the mobile phase for HPLC analysis.

4.5. Photolytic Degradation

Rationale: To assess the photosensitivity of this compound, which is crucial for determining appropriate packaging.

Protocol:

  • Expose the this compound solution (1 mg/mL) and solid powder to a light source that provides a combination of UV and visible light, as specified in ICH Q1B guidelines.[1][6]

  • The exposure should be for a minimum of 1.2 million lux hours for visible light and 200 watt-hours/m² for UV light.[1][2]

  • A control sample should be wrapped in aluminum foil to protect it from light and kept under the same temperature and humidity conditions.

  • After exposure, dilute the solution with the mobile phase for HPLC analysis. For the solid sample, prepare a solution at 1 mg/mL and dilute as needed.

Analytical Methodology

A validated stability-indicating HPLC method is essential for the analysis of the stressed samples. The method should be able to separate this compound from its degradation products and any other impurities.

Recommended HPLC-UV/MS System:

  • Column: A C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is a common choice for the separation of Sitagliptin and its related compounds.[7]

  • Mobile Phase: A gradient elution with a mixture of a buffer (e.g., phosphate or acetate buffer) and an organic solvent (e.g., acetonitrile or methanol) is often required to achieve optimal separation.

  • Flow Rate: Typically 1.0 mL/min.

  • Detection: UV detection at a suitable wavelength (e.g., 267 nm for Sitagliptin derivatives) and mass spectrometry (MS) for the identification of degradation products.[8]

Data Presentation and Interpretation

The results of the forced degradation studies should be summarized in a clear and concise manner.

Table 1: Summary of Forced Degradation Results for this compound

Stress ConditionReagent/ParameterDuration% Assay of this compound% DegradationNumber of Degradants
Control --100.00.00
Acid Hydrolysis 0.1 M HCl24 hours[Insert Data][Insert Data][Insert Data]
Base Hydrolysis 0.1 M NaOH24 hours[Insert Data][Insert Data][Insert Data]
Oxidation 3% H₂O₂24 hours[Insert Data][Insert Data][Insert Data]
Thermal 80°C (Solid)48 hours[Insert Data][Insert Data][Insert Data]
Photolytic ICH Q1B-[Insert Data][Insert Data][Insert Data]

The mass balance should be calculated to ensure that all degradation products are accounted for. A mass balance of 95-105% is generally considered acceptable.

Conclusion

This application note provides a comprehensive and scientifically sound protocol for conducting forced degradation studies on this compound. By following these guidelines, researchers and drug development professionals can gain a thorough understanding of the stability profile of this important Sitagliptin-related compound. The data generated will be invaluable for the development of robust analytical methods, stable formulations, and appropriate packaging, ultimately ensuring the quality and safety of the final drug product.

References

  • BenchChem. (2025). Synthesis and Characterization of this compound-d3: A Technical Guide.
  • ICH. (2003). Q1A(R2) Stability Testing of New Drug Substances and Products.
  • Scite. (n.d.). A validated stability indicating HPLC method for determination of sitagliptin. Retrieved from [Link]

  • ICH. (1996). Q1B Photostability Testing of New Drug Substances and Products.
  • Gumieniczek, A., Berecka, A., Mroczek, T., Wojtanowski, K., Dąbrowska, K., & Stępień, K. (2019). Determination of chemical stability of sitagliptin by LC-UV, LC-MS and FT-IR methods. Journal of Pharmaceutical and Biomedical Analysis, 164, 459-466.
  • Pharmaguideline. (n.d.). Forced Degradation Study in Pharmaceutical Stability. Retrieved from [Link]

  • Bakeer, R. A., et al. (2017). Development of forced degradation and stability indicating studies of drugs—A review. Journal of Pharmaceutical and Biomedical Analysis, 145, 135-150.
  • BenchChem. (2025). A Comparative Guide to the Stability of Sitagliptin Derivatives.
  • ICH. (2005). Q2(R1) Validation of Analytical Procedures: Text and Methodology.
  • ResearchGate. (n.d.). Forced degradation studies of Sitagliptin. Retrieved from [Link]

  • MedCrave. (2016). Forced Degradation Studies. Retrieved from [Link]

Sources

Application Note: A Comprehensive Guide to the Development and Validation of a Stability-Indicating HPLC Method for Sitagliptin and Its Impurities

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This comprehensive guide details the development and validation of a robust, stability-indicating reversed-phase high-performance liquid chromatography (RP-HPLC) method for the quantitative analysis of Sitagliptin and its process-related and degradation impurities. The narrative provides not only step-by-step protocols but also the scientific rationale behind the methodological choices, adhering to the principles of Analytical Quality by Design (AQbD). We will cover forced degradation studies, chromatographic condition optimization, and a full method validation protocol in accordance with the International Council for Harmonisation (ICH) Q2(R1) guidelines.[1][2] Additionally, the application of advanced techniques like Ultra-Performance Liquid Chromatography (UPLC) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for enhanced sensitivity and impurity identification is discussed. This document is intended for researchers, analytical scientists, and quality control professionals in the pharmaceutical industry.

Introduction: The Imperative for Rigorous Impurity Profiling

Sitagliptin is a potent, orally active inhibitor of the dipeptidyl peptidase-4 (DPP-4) enzyme, widely prescribed for the management of type 2 diabetes mellitus.[3][] During its synthesis and storage, various impurities can arise, including process-related substances, starting materials, and degradation products formed under stress conditions.[3][5] Regulatory bodies worldwide, such as the FDA and EMA, mandate strict control over these impurities, as they can adversely affect the safety, efficacy, and stability of the final drug product.[6]

Therefore, the development of a validated, stability-indicating analytical method—one that can accurately separate and quantify the active pharmaceutical ingredient (API) from its potential impurities and degradants—is a cornerstone of quality control in pharmaceutical manufacturing.[7][8][9] This guide provides a detailed framework for achieving this critical objective for Sitagliptin.

Foundational Knowledge: Sitagliptin and Its Impurities

A successful analytical method is built upon a thorough understanding of the analyte's physicochemical properties.

  • Sitagliptin: Chemically, it is (R)-4-oxo-4-[3-(trifluoromethyl)-5,6-dihydro[3][10][11]triazolo[4,3-a]pyrazin-7(8H)-yl]-1-(2,4,5-trifluorophenyl)butan-2-amine.[3] It is a basic compound with a pKa of approximately 7.7 and is soluble in water.[11][12] Its chromophore allows for UV detection, with a λmax commonly reported around 267 nm.[13]

  • Known Impurities: Impurities can be process-related (e.g., synthetic intermediates) or degradation-related. Pharmacopeias like the USP and EP list several specified impurities.[14][15][16] Furthermore, recent regulatory scrutiny has focused on potentially genotoxic impurities, such as N-nitrosamines (e.g., NTTP), which may form under specific conditions and require highly sensitive analytical methods for detection at trace levels.[17][18][19]

The Causality of Degradation: Forced Degradation Studies

Forced degradation (or stress testing) is a critical first step in developing a stability-indicating method. It involves subjecting the drug substance to exaggerated storage conditions to predict its degradation pathways and generate potential degradation products.[1][20] This ensures the analytical method's specificity by demonstrating that the API peak is resolved from all potential degradants.[7]

Protocol 1: Forced Degradation of Sitagliptin
  • Objective: To generate degradation products of Sitagliptin under various stress conditions as stipulated by ICH guideline Q1A(R2).[1]

  • Materials: Sitagliptin API, 1N HCl, 1N NaOH, 6% H₂O₂, HPLC-grade water, mobile phase.

  • Procedure:

    • Prepare a stock solution of Sitagliptin (e.g., 1 mg/mL) in a suitable solvent (e.g., mobile phase diluent).

    • Acid Hydrolysis: Mix 5 mL of the stock solution with 5 mL of 1N HCl. Heat at 60-80°C for a defined period (e.g., 30 minutes to 6 hours).[1][10] Cool and neutralize with 1N NaOH.

    • Alkaline Hydrolysis: Mix 5 mL of the stock solution with 5 mL of 1N NaOH. Keep at room temperature or heat gently (e.g., 60°C) for a defined period.[8][21] Cool and neutralize with 1N HCl.

    • Oxidative Degradation: Mix 5 mL of the stock solution with 5 mL of 6% H₂O₂. Store at room temperature for a defined period (e.g., 24 hours).[1][8]

    • Thermal Degradation: Expose the solid Sitagliptin powder to dry heat (e.g., 80-105°C) for a specified duration (e.g., 24 hours).[1][8] Dissolve the stressed powder to the target concentration.

    • Photolytic Degradation: Expose the solid Sitagliptin powder and a solution of Sitagliptin to UV light (e.g., 200 Watt-hours/m²) and cool white fluorescent light (e.g., 1.2 million lux-hours) as per ICH Q1B guidelines.[1][8]

  • Analysis: Dilute all stressed samples with the mobile phase to the target concentration and analyze using the developed HPLC method alongside an unstressed control sample.

  • Evaluation: The goal is to achieve 5-20% degradation of the API. The chromatograms are examined for the appearance of new peaks (degradants) and the resolution between these peaks and the main Sitagliptin peak.

Workflow for Forced Degradation Studies

G cluster_prep Sample Preparation cluster_stress Stress Conditions (ICH Q1A) API Sitagliptin API (Solid & Solution) Acid Acid Hydrolysis (e.g., 1N HCl, 60°C) API->Acid Expose to Stress Base Alkaline Hydrolysis (e.g., 1N NaOH, 60°C) API->Base Expose to Stress Oxidation Oxidation (e.g., 6% H₂O₂) API->Oxidation Expose to Stress Thermal Thermal (e.g., 105°C, 24h) API->Thermal Expose to Stress Photo Photolytic (UV/Vis Light) API->Photo Expose to Stress Analysis HPLC/UPLC Analysis Acid->Analysis Analyze Stressed Samples Base->Analysis Analyze Stressed Samples Oxidation->Analysis Analyze Stressed Samples Thermal->Analysis Analyze Stressed Samples Photo->Analysis Analyze Stressed Samples Evaluation Evaluate Peak Purity & Resolution (Target 5-20% Degradation) Analysis->Evaluation

Caption: Workflow for Forced Degradation of Sitagliptin.

Primary Analytical Technique: Stability-Indicating RP-HPLC

Reversed-phase HPLC is the most prevalent technique for analyzing Sitagliptin due to its high selectivity and reproducibility for moderately polar compounds.[3]

Rationale for Method Parameter Selection
  • Column: An octadecylsilane (C18) column is the workhorse for separating Sitagliptin and its impurities.[3][7] Columns with dimensions like 150 mm x 4.6 mm and a particle size of 3.5 µm or 5 µm provide a good balance of efficiency and backpressure.

  • Mobile Phase: Sitagliptin is a basic compound, so controlling the mobile phase pH is crucial for achieving symmetrical peak shapes and reproducible retention times. A buffer such as phosphate or formate around pH 4-7 is often used.[8][11] Acetonitrile is a common organic modifier, and a gradient elution (starting with a lower percentage of organic solvent and increasing it over time) is typically necessary to elute both polar and non-polar impurities within a reasonable run time.[8]

  • Detection: UV detection at a wavelength that provides a good response for both the API and its impurities is selected. Wavelengths of 210 nm (for general impurities) or ~267 nm (λmax of Sitagliptin) are commonly employed.[8][13] A Photo Diode Array (PDA) detector is highly recommended as it can assess peak purity.

  • Temperature: Maintaining a constant column temperature (e.g., 25-45°C) ensures retention time stability.[8]

Protocol 2: RP-HPLC Method for Sitagliptin and Impurities

This protocol is a representative method synthesized from published literature.[3][7][8]

  • Instrumentation: HPLC system with a quaternary pump, autosampler, column oven, and PDA detector.

  • Chromatographic Conditions:

ParameterCondition
Column C18, 150 mm x 4.6 mm, 3.5 µm (e.g., Symmetry Shield, Zorbax)[7]
Mobile Phase A 0.02 M Potassium Dihydrogen Phosphate, pH adjusted to 7.0 with KOH[8]
Mobile Phase B Acetonitrile
Gradient Program Time (min) / %B: 0/5, 15/50, 40/50, 45/80, 53/100, 54/5, 65/5[8]
Flow Rate 1.0 mL/min[8]
Detection PDA at 210 nm[8]
Column Temperature 45°C[8]
Injection Volume 10 µL
Diluent Mobile Phase A : Acetonitrile (70:30 v/v)[8]
  • Standard Preparation:

    • Accurately weigh and dissolve an appropriate amount of Sitagliptin reference standard in the diluent to obtain a final concentration (e.g., 60 µg/mL).[22]

    • Prepare individual stock solutions of known impurities and a spiked solution for specificity assessment.

  • Sample Preparation:

    • For bulk drug, accurately weigh and dissolve the sample in the diluent to the same concentration as the standard.

    • For tablets, weigh and finely powder not fewer than 20 tablets. Transfer an amount of powder equivalent to one tablet's dosage into a volumetric flask, add diluent, sonicate to dissolve, and dilute to volume. Filter through a 0.45 µm syringe filter before injection.

  • Analysis: Inject the blank (diluent), standard, and sample solutions into the chromatograph and record the chromatograms.

Advanced Techniques for Impurity Analysis

UPLC for High-Throughput Analysis

Ultra-Performance Liquid Chromatography (UPLC) utilizes columns with smaller particle sizes (<2 µm), leading to significantly faster analysis times and improved resolution compared to traditional HPLC.[11][23] A UPLC method can be developed by scaling down an existing HPLC method or by developing a new one, often using similar column chemistry (e.g., C8 or C18) and mobile phases.[11] This is particularly advantageous for routine quality control where sample throughput is high.

LC-MS/MS for Impurity Identification and Trace Quantification

For the structural elucidation of unknown degradation products or the quantification of highly potent impurities (e.g., nitrosamines), Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is indispensable.[17][21]

  • Identification: LC-MS can provide the molecular weight of an unknown impurity, and MS/MS fragmentation patterns can help in proposing its structure.[8][9]

  • Quantification: LC-MS/MS operating in Multiple Reaction Monitoring (MRM) mode offers unparalleled sensitivity and selectivity, allowing for the quantification of impurities like the N-nitroso-sitagliptin (NTTP) impurity at parts-per-million (ppm) or even lower levels, which is crucial for meeting stringent regulatory limits for genotoxic impurities.[17][18][19]

ParameterRepresentative LC-MS/MS Condition for NTTP Impurity[17]
Column C18 (e.g., Agilent-ZORBAX SB-C18)
Mobile Phase A 0.01 M Ammonium Formate in water
Mobile Phase B Acetonitrile
Ionization Mode Electrospray Ionization (ESI), Positive
Detection Mode Multiple Reaction Monitoring (MRM)

Method Validation: Proving Fitness for Purpose

Once a method is developed, it must be rigorously validated to demonstrate its suitability for its intended purpose, following ICH Q2(R1) guidelines.[2][6]

Protocol 3: Validation of the RP-HPLC Method
  • Specificity:

    • Procedure: Inject the blank, placebo (if analyzing a formulation), Sitagliptin standard, individual impurity standards, and a spiked sample containing Sitagliptin and all known impurities. Analyze the samples from the forced degradation study.

    • Acceptance Criteria: The method must demonstrate complete separation of the Sitagliptin peak from all impurity and degradation peaks. The peak purity index (from PDA analysis) of the Sitagliptin peak in stressed samples should be greater than 0.999, indicating no co-elution.[7]

  • Linearity:

    • Procedure: Prepare a series of at least five solutions of Sitagliptin and each specified impurity over a defined range (e.g., LOQ to 150% of the target concentration).[24]

    • Acceptance Criteria: Plot the peak area against concentration. The correlation coefficient (r²) should be ≥ 0.999.[25][26]

  • Range: The range is established by confirming that the method provides acceptable linearity, accuracy, and precision within the specified concentration limits.

  • Accuracy (% Recovery):

    • Procedure: Prepare spiked samples by adding known amounts of impurities to the Sitagliptin sample at three concentration levels (e.g., 50%, 100%, 150% of the specification limit), in triplicate.

    • Acceptance Criteria: The mean recovery for each impurity should be within 98.0% to 102.0%.[6]

  • Precision:

    • Method Precision (Repeatability): Analyze a minimum of six replicate preparations of a homogeneous sample.

    • Intermediate Precision (Reproducibility): Repeat the analysis on a different day, with a different analyst, or on a different instrument.

    • Acceptance Criteria: The Relative Standard Deviation (%RSD) of the results should be not more than 2.0%.

  • Limit of Detection (LOD) & Limit of Quantification (LOQ):

    • Procedure: Determine based on the signal-to-noise ratio (S/N) of a series of dilute solutions. Typically, LOD is established at S/N ≈ 3 and LOQ at S/N ≈ 10.

    • Acceptance Criteria: The LOQ must be precise and accurate. The LOQ should be below the reporting threshold for impurities.[19]

  • Robustness:

    • Procedure: Deliberately introduce small variations to the method parameters, such as mobile phase pH (±0.2 units), column temperature (±5°C), and flow rate (±0.1 mL/min).[1]

    • Acceptance Criteria: The system suitability parameters (e.g., tailing factor, theoretical plates, resolution) should remain within acceptable limits, and the results should not be significantly affected by the changes.

Workflow for Analytical Method Validation

G cluster_val Method Validation (ICH Q2) Specificity Specificity (Resolution from impurities, degradants, placebo) Linearity Linearity & Range (r² ≥ 0.999) Specificity->Linearity Accuracy Accuracy (% Recovery) Specificity->Accuracy Precision Precision (Repeatability & Intermediate, %RSD ≤ 2.0%) Specificity->Precision LOQ LOD & LOQ (S/N Ratio) Specificity->LOQ Robustness Robustness (Deliberate variations) Specificity->Robustness ValReport Validated Method & Validation Report Linearity->ValReport Accuracy->ValReport Precision->ValReport LOQ->ValReport Robustness->ValReport DevMethod Developed Analytical Method DevMethod->Specificity

Caption: General workflow for analytical method validation.

Conclusion

The development of a robust, stability-indicating analytical method is a non-negotiable requirement in the pharmaceutical industry for ensuring the quality and safety of drug products. This guide provides a comprehensive framework, grounded in scientific principles and regulatory expectations, for the development and validation of an RP-HPLC method for Sitagliptin and its impurities. By following these protocols—from forced degradation to full ICH validation—analytical laboratories can establish a reliable method suitable for routine quality control, stability studies, and regulatory submissions. The integration of advanced techniques like UPLC and LC-MS/MS further enhances the capability to manage the entire impurity profile of Sitagliptin effectively.

References

  • BEPLS. (n.d.). Development and Validation of RP-HPLC Method for The Estimation of Impurity from Sitagliptin Bulk and formulation. Retrieved from [Link]

  • Sitagliptin phosphate: isolation and identification of two degradation products formed under acid conditions and determination o. (2023-07-17). Retrieved from [Link]

  • Determination of sitagliptin in the presence of its organic impurities using Box-Behnken experimental design for robustness assessment. (2018-07-06). ResearchGate. Retrieved from [Link]

  • El-Bagary, R., Elkady, E., & Ayoub, B. (2012). Simultaneous Determination of Sitagliptin Phosphate Monohydrate and Metformin Hydrochloride in Tablets by a Validated UPLC Method. NIH. Retrieved from [Link]

  • Forced degradation studies of Sitagliptin Phosphate and Metformin HCl.... ResearchGate. Retrieved from [Link]

  • Reddy, G. S., Kumar, A. P., Reddy, G. V., & Kumar, B. V. (2023). A highly sensitive LC-MS/MS method for the determination and quantification of a recently identified N-nitrosamine impurity in the sitagliptin phosphate monohydrate active pharmaceutical ingredient. RSC Publishing. Retrieved from [Link]

  • Dalawai, M. V., et al. (n.d.). Development and validation of stability indicating assay method by HPLC for the analysis of sitagliptin phospahte in bulk. JOCPR. Retrieved from [Link]

  • Chromatographic study of sitagliptin and ertugliflozin under quality-by-design paradigm. (n.d.). Retrieved from [Link]

  • rp-hplc method development and validation for the determination of sitagliptin in bulk and pharmaceutical dosage form. (n.d.). Retrieved from [Link]

  • Forced degradation studies of Sitagliptin. (n.d.). ResearchGate. Retrieved from [Link]

  • Analytical Methods For Estimation Of Sitagliptin For Bulk Tablet And Dosage Form. (n.d.). Jetir.Org. Retrieved from [Link]

  • Vuyyuru, N. R., et al. (n.d.). Evaluation of Process Impurities and Degradants of Sitagliptin Phosphate by Validated Stability Indicating RP-LC Method. SciSpace. Retrieved from [Link]

  • Development and Validation of an HPLC Method for the Quantification of Sitagliptin in Plasma and Tablet Dosage Form. (2015-11-15). ResearchGate. Retrieved from [Link]

  • “Development And Validation Of An Rp-Hplc Method For Estimating Process-Related Impurities In Antidiabetic Drugs”. (2024-05-06). International Journal of Environmental Sciences. Retrieved from [Link]

  • A highly sensitive LC-MS/MS method for determination and quantification of a recently identified N-nitrosamine impurity in the sitagliptin phosphate monohydrate active pharmaceutical ingredient. (n.d.). ResearchGate. Retrieved from [Link]

  • ANALYTICAL METHOD DEVELOPMENT AND VALIDATION OF SITAGLIPTIN: REVIEW. (n.d.). wjpps. Retrieved from [Link]

  • Sitagliptin-impurities. (n.d.). Pharmaffiliates. Retrieved from [Link]

  • Analytical method development and validation for the determination of sitagliptin and metformin using rp-hplc method in bulk and tablet dosage form. (n.d.). Hilaris Publisher. Retrieved from [Link]

  • ANALYTICAL METHOD DEVELOPMENT FOR SITAGLIPTIN USING REVERSE PHASE HPLC: A COMPREHENSIVE STUDY. (2024-10-01). Retrieved from [Link]

  • Evaluation of Process Impurities and Degradants of Sitagliptin Phosphate by Validated Stability Indicating RP-LC Method. (2017-07-15). Asian Journal of Chemistry. Retrieved from [Link]

  • Correlation of results between validated in-house analysis method with new pharmacopeia monograph for analysis of Sitagliptin Phosphate API. (2018-08-08). ResearchGate. Retrieved from [Link]

  • Gumieniczek, A., et al. (2019-02-05). Determination of chemical stability of sitagliptin by LC-UV, LC-MS and FT-IR methods. Retrieved from [Link]

  • Development and Validation for Quantification of 7-Nitroso Impurity in Sitagliptin by Ultraperformance Liquid Chromatography with Triple Quadrupole Mass Spectrometry. (2022-12-05). Semantic Scholar. Retrieved from [Link]

  • Evaluation of Process Impurities and Degradants of Sitagliptin Phosphate by Validated Stability Indicating RP-LC Method. (n.d.). ResearchGate. Retrieved from [Link]

  • Vámos, J., et al. (2021). Efficient and Straightforward Syntheses of Two United States Pharmacopeia Sitagliptin Impurities. NIH. Retrieved from [Link]

  • Analytical Methods for Determination of Sitagliptin. (2017-03-06). International Journal of Pharmaceutical Sciences Review and Research. Retrieved from [Link]

  • Sitagliptin Impurities. (n.d.). Tlcpharma Labs. Retrieved from [Link]

  • Sitagliptin Phosphate Monohydrate EP BP Ph Eur USP IP EP Manufacturers. (n.d.). Retrieved from [Link]

  • Sitagliptin Impurities. (n.d.). SynZeal. Retrieved from [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Chromatographic Resolution of Sitagliptin and N-Acetyl Sitagliptin

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the chromatographic analysis of Sitagliptin and its process-related impurity, N-Acetyl Sitagliptin. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into resolving common separation challenges. Here, we move beyond simple procedural lists to explain the underlying scientific principles, empowering you to troubleshoot effectively and develop robust analytical methods.

I. Frequently Asked Questions (FAQs)

This section addresses common queries regarding the chromatographic behavior of Sitagliptin and this compound, providing a foundational understanding for method development and troubleshooting.

Q1: What are the key structural and chemical differences between Sitagliptin and this compound that influence their chromatographic separation?

A1: Understanding the molecular differences is fundamental to devising a separation strategy. Sitagliptin is a primary amine, while this compound is its corresponding acetamide derivative.

  • Polarity and Ionization: The primary amine in Sitagliptin is basic with a pKa of approximately 7.7.[1][2] This means its degree of ionization, and therefore its polarity and retention in reversed-phase HPLC, is highly dependent on the mobile phase pH.[3] this compound, being an amide, is significantly less basic and more neutral in character. This difference in ionizability is the primary lever for achieving selectivity between the two compounds.

  • Hydrophobicity: The addition of the acetyl group slightly increases the hydrophobicity of the this compound molecule compared to Sitagliptin. However, the change in ionization potential with pH typically has a much more dramatic effect on retention than this subtle difference in hydrophobicity.

Q2: What are the recommended starting conditions for developing a reversed-phase HPLC method for Sitagliptin and this compound?

A2: A systematic approach to method development is crucial. The following conditions provide a robust starting point for separating Sitagliptin and its impurities.

ParameterRecommended Starting ConditionRationale
Stationary Phase C18 (e.g., 150 mm x 4.6 mm, 3.5-5 µm)C18 columns are versatile and widely used for the analysis of pharmaceutical compounds, offering good retention for moderately polar compounds like Sitagliptin.[4][5]
Mobile Phase A 0.1% Formic Acid or Perchloric Acid in WaterAn acidic mobile phase ensures the protonation of residual silanol groups on the silica backbone of the column, minimizing peak tailing.[6]
Mobile Phase B Acetonitrile or MethanolThese are common organic modifiers in reversed-phase HPLC. Acetonitrile often provides better peak shape and lower backpressure.[7]
pH 2.5 - 4.0In this pH range, Sitagliptin (pKa ≈ 7.7) will be fully protonated and exhibit consistent retention.[8] This pH is also well within the stable operating range for most silica-based C18 columns.
Detection UV at ~267 nmSitagliptin has a UV absorbance maximum around 267 nm, providing good sensitivity.[9][10]
Flow Rate 1.0 mL/minThis is a standard flow rate for a 4.6 mm i.d. column, providing a good balance between analysis time and efficiency.[5]
Column Temperature 25-30 °CMaintaining a consistent column temperature is crucial for reproducible retention times.[11]
Q3: Why is controlling the mobile phase pH so critical for this separation?

A3: As highlighted in Q1, the pKa of Sitagliptin's primary amine is approximately 7.7.[1][2] The mobile phase pH directly influences the ionization state of Sitagliptin.

  • At low pH (e.g., pH < 5): Sitagliptin is fully protonated (positively charged). This ionized form is more polar and will elute earlier in a reversed-phase system.

  • As pH approaches the pKa (pH 6-9): A mixture of ionized and neutral forms exists. In this range, small changes in pH can lead to significant and unpredictable shifts in retention time, compromising method robustness.

  • At high pH (e.g., pH > 10): Sitagliptin is predominantly in its neutral, less polar form and will be more strongly retained. However, operating at high pH can degrade silica-based columns.

This compound, lacking the basic primary amine, shows much less variation in retention with pH changes in the acidic to neutral range. By carefully selecting a pH where the two compounds have different charge states and polarities, their separation (selectivity) can be maximized.[3]

II. Troubleshooting Guide: Resolving Peak Co-elution and Poor Peak Shape

This section provides a systematic, cause-and-effect approach to resolving specific chromatographic issues.

Problem 1: Poor resolution or complete co-elution of Sitagliptin and this compound peaks.

This is the most common challenge and typically indicates a lack of selectivity in the current method.

Root Cause Analysis & Solution Workflow

Caption: Troubleshooting workflow for poor peak resolution.

Detailed Step-by-Step Protocol: Mobile Phase pH Optimization
  • Preparation of Mobile Phases:

    • Mobile Phase A1: 0.1% Formic Acid in Water (pH ≈ 2.7)

    • Mobile Phase A2: 10mM Potassium Dihydrogen Phosphate, pH adjusted to 4.0 with Phosphoric Acid.[8]

    • Mobile Phase B: HPLC-grade Acetonitrile.

  • Initial Analysis: Perform an injection using a 70:30 (v/v) mixture of Mobile Phase A1 and Mobile Phase B.

  • Iterative Adjustment: If resolution is still insufficient, switch to Mobile Phase A2. The change in buffer salt and slightly higher pH can alter the selectivity.

  • Evaluation: Compare the chromatograms. The goal is to find a pH that provides a baseline or near-baseline separation between the two peaks. A resolution (Rs) value of >1.5 is generally considered acceptable.[12]

Problem 2: Peak tailing observed for the Sitagliptin peak.

Peak tailing can compromise peak integration and reduce the accuracy of quantification. For a basic compound like Sitagliptin, this is often due to secondary interactions with the stationary phase.

Root Cause Analysis & Solution Workflow

Caption: Troubleshooting workflow for Sitagliptin peak tailing.

Experimental Protocol: Assessing Column Overload
  • Prepare a Dilution Series: Prepare your sample at the current concentration, and then create 2-fold and 5-fold dilutions using the mobile phase as the diluent.

  • Sequential Injections: Inject the samples, starting with the most dilute and moving to the most concentrated.

  • Analyze Peak Shape: Observe the peak symmetry or tailing factor for the Sitagliptin peak in each chromatogram. If the tailing is significantly reduced or eliminated in the diluted samples, column overload is the likely cause.

  • Corrective Action: Adjust your standard and sample concentrations to a level that does not cause overload, ensuring you remain within the linear range of the detector.[11]

III. Baseline Separation Method

The following method has been shown to be effective for the baseline separation of Sitagliptin and its impurities, and serves as an excellent starting point for further optimization.[4]

ParameterCondition
Column Symmetry Shield C18, 150 mm x 4.6 mm, 3.5 µm
Mobile Phase 0.3% Perchloric Acid in Water : Methanol (70:30, v/v)
Flow Rate 1.0 mL/min
Detection UV at 267 nm
Column Temperature Ambient
Injection Volume 10 µL

Note: This method utilizes perchloric acid, which is corrosive. Always use appropriate personal protective equipment and handle it with care. An alternative is 0.1% formic acid.

IV. References

  • Borges, L. P., et al. (2023). Sitagliptin phosphate: isolation and identification of two degradation products formed under acid conditions and determination of in vitro cytotoxicity. Journal of Basic and Clinical Pharmacy. Available at: [Link]

  • Patel, Y., et al. (2024). Development and Validation of RP-HPLC Method for The Estimation of Impurity from Sitagliptin Bulk and formulation. Bio-medico-legal and e-Pharmaceutical Sciences. Available at: [Link]

  • PharmaCores. (2023). Advanced Guide to HPLC Troubleshooting: Solve common issues like a pro! PharmaCores Website. Available at: [Link]

  • Rao, D. D., et al. (2012). Simultaneous Determination of Sitagliptin Phosphate Monohydrate and Metformin Hydrochloride in Tablets by a Validated UPLC Method. National Center for Biotechnology Information. Available at: [Link]

  • ResearchGate. (2023). Forced degradation studies of Sitagliptin Phosphate and Metformin HCl.... ResearchGate. Available at: [Link]

  • Alwsci. (2023). Causes Of Poor Resolution in High-Performance Liquid Chromatography (HPLC) And How To Improve It. Alwsci Website. Available at: [Link]

  • Dalawai, M. V., et al. (2012). Development and validation of stability indicating assay method by HPLC for the analysis of sitagliptin phospahte in bulk. Journal of Chemical and Pharmaceutical Research. Available at: [Link]

  • Al-Aani, H., & Al-Naddawi, A. (2015). A Validated HPLC Stability Indicating Method for the Determination of Sitagliptin in Bulk Drug Substance and Tablets. International Journal of Pharmaceutical Sciences Review and Research. Available at: [Link]

  • Diraviyam, S., et al. (2019). Forced degradation studies of Sitagliptin. ResearchGate. Available at: [Link]

  • Kumar, A., et al. (2022). Chromatographic study of sitagliptin and ertugliflozin under quality-by-design paradigm. Acta Poloniae Pharmaceutica. Available at: [Link]

  • El-Kimary, E. I., et al. (2016). Improved Chromatographic Separation of Sitagliptin Phosphate and Metformin Hydrochloride. National Center for Biotechnology Information. Available at: [Link]

  • ResearchGate. (2013). Enantiomeric separation of sitagliptin by a validated chiral liquid chromatographic method. ResearchGate. Available at: [Link]

  • International Journal of Environmental Sciences. (2024). “Development And Validation Of An Rp-Hplc Method For Estimating Process-Related Impurities In Antidiabetic Drugs”. International Journal of Environmental Sciences. Available at: [Link]

  • Ramesh, T., et al. (2014). Enantiomeric separation of sitagliptin by a validated chiral liquid chromatographic method. Analytical Methods. Available at: [Link]

  • Ghaffari, S., et al. (2018). Correlation of results between validated in-house analysis method with new pharmacopeia monograph for analysis of Sitagliptin Phosphate API. ResearchGate. Available at: [Link]

  • JETIR. (2019). Analytical Methods For Estimation Of Sitagliptin For Bulk Tablet And Dosage Form. JETIR. Available at: [Link]

  • International Journal of Current Science Research and Review. (2021). Various Analytical Methods for Analysis of Sitagliptin. IJCSCR. Available at: [Link]

  • Airo International Journal. (2023). ANALYTICAL METHOD DEVELOPMENT FOR SITAGLIPTIN USING REVERSE PHASE HPLC: A COMPREHENSIVE STUDY. Airo International Journal. Available at: [Link]

  • KNAUER. (n.d.). Effect of mobile phase pH on reversed-phase HPLC separations of ionizable compounds. KNAUER Website. Available at: [Link]

Sources

Technical Support Center: A Guide to N-Acetyl Sitagliptin Degradation

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Welcome to the technical support center for N-Acetyl Sitagliptin. This guide is designed to provide you with in-depth, practical, and scientifically grounded information on the stability of this compound, particularly its degradation under acidic and basic conditions. As a key derivative of Sitagliptin, understanding its stability profile is crucial for accurate analytical method development, formulation design, and overall drug development strategy.

This resource will equip you with the foundational knowledge of degradation mechanisms, step-by-step troubleshooting guides for common experimental issues, and robust protocols to conduct your own stability studies, all in accordance with established scientific principles and regulatory expectations.

Section 1: Fundamental Degradation Chemistry of this compound

This compound is the N-acetylated derivative of Sitagliptin, a well-known dipeptidyl peptidase IV (DPP-4) inhibitor.[1] The key structural feature relevant to its degradation is the amide bond introduced by the acetylation of Sitagliptin's primary amine. This amide bond is susceptible to hydrolysis, which is the primary degradation pathway under both acidic and basic conditions.[2]

Under Acidic Conditions: The acid-catalyzed hydrolysis of an amide, such as in this compound, is a well-understood process. The reaction is initiated by the protonation of the carbonyl oxygen of the amide group.[3][4] This protonation makes the carbonyl carbon more electrophilic and thus more susceptible to nucleophilic attack by a water molecule.[3][5] A series of proton transfers follows, ultimately leading to the cleavage of the carbon-nitrogen (C-N) bond. The final products are a carboxylic acid (acetic acid) and an amine (Sitagliptin).[6] Under the acidic reaction conditions, the resulting Sitagliptin, which is basic, will be protonated to form an ammonium salt, rendering the reaction essentially irreversible.[5][6]

Under Basic Conditions: In a basic environment, the amide hydrolysis is typically promoted by a hydroxide ion (OH⁻) acting as a nucleophile.[2][6] The hydroxide ion directly attacks the electrophilic carbonyl carbon of the amide, forming a tetrahedral intermediate.[6] This intermediate then collapses, breaking the C-N bond and expelling an amide anion. This is generally the rate-limiting step as the amide anion is a poor leaving group.[7] The newly formed carboxylic acid (acetic acid) is immediately deprotonated by the strongly basic conditions to form a carboxylate salt, while the amine (Sitagliptin) is liberated. This acid-base reaction at the end helps to drive the overall process to completion.[6] It's important to note that this reaction often requires more strenuous conditions, such as heating, compared to acid-catalyzed hydrolysis.[7][8]

Section 2: Troubleshooting Guide for Degradation Experiments

This section is formatted as a series of questions and answers to directly address common challenges encountered during the analysis of this compound stability.

Question 1: "I'm analyzing my this compound sample after incubation in 0.1M HCl and I see a new, more polar peak in my reverse-phase HPLC chromatogram. What could this be?"

Answer: This is a classic sign of acid-catalyzed hydrolysis. The new, more polar peak is very likely Sitagliptin. Here’s a systematic approach to confirm this and troubleshoot:

  • Hypothesize the Degradant: The hydrolysis of this compound will yield Sitagliptin and acetic acid. In reverse-phase HPLC, Sitagliptin, being more polar than its N-acetylated counterpart, will have a shorter retention time.

  • Confirm Identity via Co-injection: The most straightforward way to confirm the identity of the new peak is by co-injecting your degraded sample with an authentic standard of Sitagliptin. If the peak height of the suspected degradant increases and the peak remains symmetrical, you have strong evidence that the new peak is indeed Sitagliptin.

  • Mass Spectrometry (MS) Analysis: If you have access to LC-MS, analyze the new peak. You should observe a mass-to-charge ratio (m/z) corresponding to the protonated molecule of Sitagliptin.

  • Evaluate the Extent of Degradation: According to ICH guidelines for forced degradation, a target degradation of 5-20% is ideal.[9] If you are seeing more than 20% degradation, consider reducing the acid concentration, temperature, or incubation time. Conversely, if degradation is too low, you may need to increase the severity of the conditions. Studies on Sitagliptin itself have shown that significant degradation can require strong acid (e.g., 2.5M HCl) and elevated temperatures (e.g., 60°C).[10][11]

Question 2: "My degradation in 0.1M NaOH seems much slower than in 0.1M HCl. Is this expected, and how can I achieve a target degradation of 10-20%?"

Answer: Yes, it is often observed that base-promoted amide hydrolysis can be slower than acid-catalyzed hydrolysis under equivalent mild conditions because the amide anion is a poor leaving group.[7] To achieve your target degradation, you will likely need to employ more forceful conditions.

  • Increase Temperature: Gently heating the reaction mixture is a common strategy to accelerate base-promoted hydrolysis. Start with a controlled temperature of 40-60°C and monitor the degradation over time.

  • Increase Base Concentration: If increasing the temperature is not sufficient or desirable, you can cautiously increase the concentration of NaOH (e.g., to 1M). Be sure to monitor the degradation closely to avoid complete hydrolysis of your sample.

  • Time Course Study: Set up a time-course experiment where you take aliquots at various time points (e.g., 2, 4, 8, 24 hours). This will allow you to determine the time required to reach the desired 10-20% degradation.

  • Analytical Verification: As with the acidic degradation, use HPLC to monitor the disappearance of the this compound peak and the appearance of the Sitagliptin peak.

Question 3: "I'm seeing multiple small, unexpected peaks in my chromatogram after a forced degradation study. What are they and how do I proceed?"

Answer: While the primary degradation pathway is hydrolysis, other minor degradation products can form under stress conditions. The parent drug, Sitagliptin, is known to form several degradation products under various stress conditions.[10][12]

  • Characterize the Peaks: Use a photodiode array (PDA) detector to check the UV spectra of these small peaks. If their spectra are similar to this compound or Sitagliptin, they are likely related impurities. LC-MS is an invaluable tool here to obtain the mass of these impurities, which can provide clues to their structure.

  • Consider Secondary Degradation: It's possible that the primary degradant, Sitagliptin, is itself degrading under the stress conditions. Running a parallel forced degradation study on a pure Sitagliptin standard can help you identify which peaks originate from the secondary degradation.

  • Assess Mass Balance: A key aspect of a good stability-indicating method is mass balance. The sum of the peak area of the main compound and all its degradation products should remain constant over the course of the study. A good mass balance (typically >95%) indicates that all significant degradation products are being detected.[13]

  • Method Specificity: The presence of these extra peaks highlights the importance of having a well-developed, stability-indicating HPLC method that can resolve the parent compound from all potential degradation products.[14]

Section 3: Frequently Asked Questions (FAQs)

  • What are the primary degradation products of this compound under hydrolytic stress? The primary degradation products from the hydrolysis of the amide bond are Sitagliptin and acetic acid.

  • What are typical starting conditions for a forced degradation study on this compound? Based on ICH guidelines and literature on similar compounds, here are some recommended starting conditions.[15][16] The goal is to achieve 5-20% degradation.[17]

Stress ConditionReagentTemperatureDuration
Acid Hydrolysis 0.1M - 1M HClRoom Temp to 60°C2 - 24 hours
Base Hydrolysis 0.1M - 1M NaOHRoom Temp to 60°C4 - 48 hours
  • How should I prepare my samples for a forced degradation study? Dissolve a known concentration of this compound in a suitable solvent (e.g., a mixture of acetonitrile and water). Add the stressor (acid or base) and incubate for the desired time and temperature. At each time point, withdraw an aliquot, neutralize it (add an equivalent amount of base if acid-stressed, or acid if base-stressed), and dilute to a suitable concentration for HPLC analysis.

Section 4: Standardized Experimental Protocols

These protocols provide a framework for conducting forced degradation studies. Always run a control sample (without the stressor) in parallel.

Protocol 4.1: Acidic Forced Degradation Study

  • Sample Preparation: Prepare a 1 mg/mL stock solution of this compound in a 50:50 acetonitrile:water mixture.

  • Stress Application: To 1 mL of the stock solution, add 1 mL of 1M HCl. This creates a final drug concentration of 0.5 mg/mL in 0.5M HCl.

  • Incubation: Incubate the solution in a controlled temperature bath at 60°C.

  • Time Points: Withdraw 100 µL aliquots at 0, 2, 4, 8, and 24 hours.

  • Quenching & Dilution: Immediately neutralize each aliquot with 100 µL of 1M NaOH. Then, dilute the neutralized sample to a final concentration of approximately 50 µg/mL with the mobile phase.

  • Analysis: Analyze by a validated stability-indicating HPLC method.

Protocol 4.2: Basic Forced Degradation Study

  • Sample Preparation: Prepare a 1 mg/mL stock solution of this compound in a 50:50 acetonitrile:water mixture.

  • Stress Application: To 1 mL of the stock solution, add 1 mL of 1M NaOH. This creates a final drug concentration of 0.5 mg/mL in 0.5M NaOH.

  • Incubation: Incubate the solution in a controlled temperature bath at 60°C.

  • Time Points: Withdraw 100 µL aliquots at 0, 4, 8, 24, and 48 hours.

  • Quenching & Dilution: Immediately neutralize each aliquot with 100 µL of 1M HCl. Then, dilute the neutralized sample to a final concentration of approximately 50 µg/mL with the mobile phase.

  • Analysis: Analyze by a validated stability-indicating HPLC method.

Section 5: Visualizations

Diagram 5.1: Hydrolysis of this compound

G cluster_main Hydrolysis of this compound NAS This compound (Amide) Products Sitagliptin (Amine) + Acetic Acid (Carboxylic Acid) NAS->Products H+ / H₂O (Acidic) or OH⁻ / H₂O (Basic)

Caption: Primary hydrolysis pathway of this compound.

Diagram 5.2: Forced Degradation Experimental Workflow

G cluster_workflow Forced Degradation Workflow prep 1. Prepare Stock Solution (1 mg/mL NAS) stress 2. Add Stressor (e.g., 1M HCl or 1M NaOH) prep->stress incubate 3. Incubate (e.g., 60°C) stress->incubate sample 4. Withdraw Aliquots (Time Points: 0, 2, 4, 8h...) incubate->sample quench 5. Neutralize & Dilute (to ~50 µg/mL) sample->quench analyze 6. HPLC Analysis quench->analyze

Caption: Step-by-step workflow for a degradation study.

References

Sources

Technical Support Center: Optimizing Mass Spectrometry Parameters for N-Acetyl Sitagliptin-d3

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the analysis of N-Acetyl Sitagliptin-d3. This guide, designed for researchers, scientists, and drug development professionals, provides in-depth troubleshooting advice and frequently asked questions to ensure the successful implementation of robust and sensitive LC-MS/MS methods for this critical internal standard. As a Senior Application Scientist, this guide is structured to provide not just procedural steps, but the scientific reasoning behind them, ensuring both technical accuracy and practical, field-tested insights.

Frequently Asked Questions (FAQs)

This section addresses common questions regarding the analysis of this compound-d3, providing a foundational understanding for method development and execution.

Q1: What is this compound-d3 and why is it used as an internal standard?

A1: this compound-d3 is the stable isotope-labeled form of this compound, a minor metabolite of the anti-diabetic drug Sitagliptin.[1] The 'd3' indicates that three hydrogen atoms on the acetyl group have been replaced with deuterium.[2] This mass difference allows a mass spectrometer to distinguish it from the unlabeled metabolite. It is used as an internal standard in quantitative bioanalysis because it behaves almost identically to the endogenous (unlabeled) this compound during sample preparation, chromatography, and ionization. This co-elution and similar ionization response allow it to accurately correct for variations in sample extraction recovery and matrix-induced ion suppression or enhancement, leading to more precise and accurate quantification of the analyte.[3][4]

Q2: What are the predicted precursor and product ions for this compound-d3?

A2: The exact mass of this compound-d3 is 452.1475 g/mol .[2] In positive electrospray ionization (ESI+) mode, the protonated molecule [M+H]⁺ is the expected precursor ion. Therefore, the precursor ion (Q1) for this compound-d3 will be approximately m/z 453.2 .

Product ions (Q3) are generated by fragmentation of the precursor ion in the collision cell. Based on the known fragmentation of Sitagliptin and general principles of amide fragmentation, the following are plausible and recommended product ions to evaluate:

  • Loss of the deuterated acetyl group: This would result in a fragment corresponding to the Sitagliptin-d3 amine, which would then fragment further. This is a common fragmentation pathway for N-acetylated compounds.

  • Cleavage of the butanamine side chain: Similar to Sitagliptin, fragmentation is expected around the amide bond and the triazolopiperazine ring structure.

For method development, it is crucial to perform an infusion of an this compound-d3 standard solution into the mass spectrometer to experimentally determine the most abundant and stable product ions and to optimize the collision energy for each transition.

Q3: What are typical starting LC-MS/MS parameters for Sitagliptin analysis that can be adapted for this compound-d3?

A3: Several published methods for Sitagliptin can serve as an excellent starting point. Given the structural similarity, these conditions are likely to be effective for this compound-d3 with minor modifications.

Table 1: Recommended Starting LC-MS/MS Parameters

ParameterRecommended SettingRationale & Comments
LC Column C18 Reverse-Phase (e.g., Kinetex® C18, Agilent Poroshell 120 EC-C18)Provides good retention and peak shape for Sitagliptin and related compounds.[3][5]
Mobile Phase A 0.1% Formic Acid in Water or 5 mM Ammonium AcetateAcidic modifiers promote protonation in positive ESI mode, enhancing signal intensity.[3][5]
Mobile Phase B Acetonitrile or MethanolCommon organic solvents for reverse-phase chromatography.[3][5]
Flow Rate 0.2 - 0.5 mL/minDependent on column dimensions; lower flow rates can improve ESI sensitivity.[3][5]
Ionization Mode Electrospray Ionization (ESI), PositiveSitagliptin and its derivatives contain basic amine groups that readily protonate.[3][6]
MRM Transitions See Q2 for this compound-d3. For Sitagliptin (analyte): m/z 408.2 → 235.1 or 408.2 → 193.0These are well-documented and sensitive transitions for Sitagliptin.[3][7][8]
Drying Gas Temp. 300 - 350 °COptimizes solvent evaporation.
Nebulizer Pressure 45 - 60 psigAids in the formation of a fine spray for efficient ionization.[9]
Capillary Voltage 3000 - 4000 VEssential for generating a stable electrospray.

Experimental Protocols & Workflows

Protocol 1: Determining Optimal MRM Transitions for this compound-d3

This protocol outlines the steps to experimentally determine the most sensitive and specific Multiple Reaction Monitoring (MRM) transitions.

  • Prepare a Standard Solution: Make a 1 µg/mL solution of this compound-d3 in 50:50 acetonitrile:water with 0.1% formic acid.

  • Infuse the Standard: Using a syringe pump, directly infuse the standard solution into the mass spectrometer at a low flow rate (e.g., 5-10 µL/min).

  • Acquire a Full Scan (Q1 Scan): In positive ESI mode, perform a Q1 scan to confirm the mass of the protonated precursor ion, [M+H]⁺, which should be approximately m/z 453.2.

  • Acquire a Product Ion Scan: Set the first quadrupole (Q1) to isolate the precursor ion (m/z 453.2) and scan the third quadrupole (Q3) to identify all fragment ions generated at various collision energies (e.g., step through energies from 10 to 50 eV).

  • Select Product Ions: Identify the 2-3 most intense and stable product ions from the product ion scan. These will be your potential Q3 masses for the MRM transitions.

  • Optimize Collision Energy (CE): For each selected precursor/product ion pair (MRM transition), perform a CE optimization experiment. This involves analyzing the infused standard while the instrument systematically varies the collision energy for that transition.

  • Finalize Transitions: Select the collision energy that produces the highest intensity for each product ion. The MRM transitions with the highest signal-to-noise ratio should be used for the quantitative method.

G cluster_0 MRM Optimization Workflow A 1. Infuse Standard Solution (e.g., 1 µg/mL this compound-d3) B 2. Q1 Scan: Confirm Precursor Ion ([M+H]⁺ ≈ m/z 453.2) A->B C 3. Product Ion Scan (Isolate m/z 453.2, Scan Q3) B->C D 4. Identify Potential Product Ions (Select 2-3 most intense fragments) C->D E 5. Optimize Collision Energy (CE) (for each precursor/product pair) D->E F 6. Finalize MRM Transitions (Highest Signal-to-Noise) E->F

MRM transition optimization workflow.

Troubleshooting Guide

This section provides solutions to common problems encountered during the analysis of this compound-d3, presented in a question-and-answer format.

Issue: Poor Peak Shape (Tailing or Fronting)

Q: My chromatographic peaks for this compound-d3 and the analyte are tailing significantly. What are the likely causes and how can I fix it?

A: Peak tailing is a common issue, often pointing to secondary interactions between the analyte and the stationary phase or issues within the LC system.

  • Cause 1: Silanol Interactions: Residual, un-capped silanol groups on the silica-based column can interact with the basic amine groups on Sitagliptin, causing tailing.

    • Solution: Ensure your mobile phase is sufficiently acidic (e.g., 0.1% formic acid). The low pH protonates the silanol groups, minimizing these secondary interactions. You can also try a lower concentration of a stronger acid like trifluoroacetic acid (TFA), but be aware that TFA can cause ion suppression.

  • Cause 2: Column Contamination/Degradation: Buildup of matrix components on the column frit or head can disrupt the flow path and lead to poor peak shape.

    • Solution: First, try flushing the column with a strong solvent wash (e.g., isopropanol). If this doesn't resolve the issue, reverse the column (if permitted by the manufacturer) and flush it. As a last resort, replace the column and always use a guard column to protect the analytical column.[3]

  • Cause 3: Mismatched Injection Solvent: Injecting a sample in a solvent significantly stronger than the initial mobile phase can cause peak distortion.

    • Solution: Reconstitute your final sample extract in a solvent that is as close as possible to the initial mobile phase composition. For example, if your gradient starts at 95% Mobile Phase A, your reconstitution solvent should be similar.[10]

Issue: Low Signal Intensity or No Signal

Q: I am injecting my sample, but I am seeing a very weak signal, or no signal at all, for this compound-d3. What should I check?

A: A lack of signal can be due to issues with the sample itself, the LC system, or the mass spectrometer. A systematic approach is key.

  • Step 1: Verify the Mass Spectrometer: Infuse your standard solution directly into the MS.

    • If you see a signal: The problem is likely with your LC method or sample preparation.

    • If you do not see a signal: The issue is with the MS settings or hardware. Check the following:

      • MS Settings: Confirm you are using the correct MRM transitions and polarity (Positive ESI). Ensure the ion source parameters (gas flows, temperatures, voltages) are appropriate.[11][12]

      • Hardware: Check for blockages in the sample capillary or a dirty ion source. A system tune and calibration should be performed to ensure the instrument is functioning correctly.

  • Step 2: Check the LC System:

    • Flow Path: Ensure there is flow from the LC and that the system pressure is stable and within the expected range. Check for leaks.

    • Injection: Verify the autosampler is correctly picking up and injecting the sample. Check for air bubbles in the syringe or sample loop.

  • Step 3: Evaluate Sample Preparation:

    • Extraction Recovery: Your sample preparation method (e.g., protein precipitation, liquid-liquid extraction) may have poor recovery. Assess this by comparing the response of a post-extraction spiked sample to a neat standard.

    • Sample Degradation: Ensure the analyte is stable throughout the sample preparation process and in the autosampler.[13] Perform stability assessments (e.g., freeze-thaw, bench-top stability).

Issue: High Background Noise or Ion Suppression

Q: My baseline is very noisy, and my analyte response is inconsistent between samples. I suspect matrix effects. How can I confirm and mitigate this?

A: Matrix effects, particularly ion suppression, are a major challenge in bioanalysis and occur when co-eluting compounds from the biological matrix interfere with the ionization of the analyte.[3][4]

  • Confirmation of Matrix Effects:

    • Post-Column Infusion: This is the definitive method. Infuse a constant flow of your analyte post-column while injecting a blank, extracted matrix sample. A dip in the analyte's signal at the retention time of your compound of interest confirms ion suppression.[4]

    • Post-Extraction Spike: Compare the signal of an analyte spiked into a blank, extracted matrix sample with the signal of the analyte in a neat solvent. A lower signal in the matrix indicates ion suppression.

  • Mitigation Strategies:

    • Improve Chromatographic Separation: The most effective strategy is to chromatographically separate your analyte from the interfering matrix components. Adjust your gradient to increase retention or use a different column chemistry (e.g., HILIC) to change selectivity.[8]

    • Enhance Sample Cleanup: A simple protein precipitation may not be sufficient. Consider a more rigorous sample preparation technique like solid-phase extraction (SPE) or liquid-liquid extraction (LLE) to remove more matrix components, especially phospholipids, which are common sources of ion suppression.[5]

    • Reduce Injection Volume: Injecting a smaller volume of your sample can reduce the total amount of matrix components entering the ion source.

    • Use a Stable Isotope-Labeled Internal Standard: This is the primary reason for using this compound-d3. Since the internal standard co-elutes and experiences the same degree of ion suppression as the analyte, it effectively compensates for these effects, ensuring accurate quantification.[14]

G cluster_1 Troubleshooting Logic: Ion Suppression A Inconsistent Signal Intensity High Background Noise B Hypothesis: Matrix Effects / Ion Suppression A->B C Confirmation: Post-Column Infusion or Post-Extraction Spike B->C D Mitigation Strategy 1: Improve Chromatography (Separate from interference) C->D E Mitigation Strategy 2: Enhance Sample Cleanup (e.g., SPE, LLE) C->E F Mitigation Strategy 3: Reduce Injection Volume C->F G Essential Practice: Use Stable Isotope-Labeled IS (this compound-d3) C->G

Decision tree for addressing ion suppression.

By following the guidance in this technical support center, researchers can effectively develop, optimize, and troubleshoot their LC-MS/MS methods for the accurate quantification of this compound using this compound-d3 as an internal standard.

References

  • Development and Validation of a Highly Sensitive LC–MS/MS Method for the Precise Quantification of Sitagliptin in Human Plasma and Its Application to Pharmacokinetic Study. (2025). Molecules, 30(14), 2995. [Link]

  • Simple and rapid LC-MS/MS method for determination of sitagliptin in human plasma and application to bioequivalence study. (2020). Journal of Chromatography B, 1159, 122337. [Link]

  • Liquid Chromatography Mass Spectrometry Troubleshooting Guide. Shimadzu Scientific Instruments. [Link]

  • Development and Validation of a Highly Sensitive LC–MS/MS Method for the Precise Quantification of Sitagliptin in Human Plasma and Its Application to Pharmacokinetic Study. (2025). PMC. [Link]

  • LCMS Troubleshooting Tips. Shimadzu. [Link]

  • TROUBLE SHOOTING DURING BIOANALYTICAL ESTIMATION OF DRUG AND METABOLITES USING LC-MS/MS: A REVIEW. (2011). Journal of Bioequivalence & Bioavailability. [Link]

  • Common challenges in bioanalytical method development. (2023). Simbec-Orion. [Link]

  • Top 5 Challenges in Bioanalytical Method Development and How to Solve Them. (2025). NorthEast BioLab. [Link]

  • Optimizing the Agilent Multimode Source. Agilent Technologies. [Link]

  • Troubleshooting LC–MS. (2020). Bioanalysis Zone. [Link]

  • Systematic Troubleshooting for LC/MS/MS - Part 1: Sample Preparation and Chromatography. (2014). BioPharm International. [Link]

  • LCMS Troubleshooting: 14 Best Practices for Laboratories. (2025). ZefSci. [Link]

  • Matrix Effects and Ion Suppression in LC-MS: Essential Strategies for Research. (2023). Journal of Analytical Techniques and Research. [Link]

  • A REVIEW ON BIOANALYTICAL METHOD DEVELOPMENT AND VALIDATION BY USING LC-MS/MS. (2014). Journal of Chemical and Pharmaceutical Sciences. [Link]

  • Metabolism and Chemical Degradation of New Antidiabetic Drugs (Part II): A Review of Analytical Approaches for Analysis of Gliptins. (2023). Molecules. [Link]

  • Determination of sitagliptin in human plasma using protein precipitation and tandem mass spectrometry. (2010). Journal of Chromatography B, 878(21), 1817-23. [Link]

  • Product ion mass spectrum and proposed fragmentation of the MH ion of sitagliptin. ResearchGate. [Link]

  • Validation of Protein Acetylation by Mass Spectrometry. (2011). Current Protocols in Protein Science. [Link]

  • Ion product mass spectra and fragmentation structural patterns of (A) sitagliptin and (B) sitagliptin-d4. ResearchGate. [Link]

  • Development and Validation of a Highly Sensitive LC–MS/MS Method for the Precise Quantification of Sitagliptin in Human Plasma and Its Application to Pharmacokinetic Study. (2025). PMC. [Link]

Sources

Technical Support Center: Navigating N-Acetyl Sitagliptin Solubility in Chromatographic Analysis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for researchers, scientists, and drug development professionals encountering challenges with N-Acetyl Sitagliptin in their analytical workflows. This resource provides in-depth troubleshooting, scientifically grounded protocols, and practical insights to overcome solubility issues in mobile phases, ensuring robust and reproducible results.

Section 1: Frequently Asked Questions & Troubleshooting

This section addresses common issues encountered during the analysis of this compound, focusing on the underlying chemical principles that govern its solubility.

Q1: I'm seeing precipitation after mixing my this compound stock solution with the mobile phase. What's causing this?

A1: This is a classic sign of poor solubility of your analyte in the final mobile phase composition. This compound, a metabolite of Sitagliptin, has significantly different physicochemical properties from the parent drug. The primary amine in Sitagliptin, which is basic and readily protonated in acidic mobile phases, is converted to a neutral amide in this compound. This structural change reduces its polarity and, consequently, its solubility in highly aqueous mobile phases. Precipitation occurs when the concentration of this compound exceeds its solubility limit in the specific solvent mixture of your mobile phase.

Q2: My chromatographic peaks for this compound are tailing or showing poor shape. Is this related to solubility?

A2: Yes, poor peak shape is often linked to solubility issues. When the analyte has low solubility in the mobile phase, it can lead to several problems that manifest as distorted peaks:

  • Secondary Interactions: The analyte may interact with the stationary phase in undesirable ways, leading to tailing.

  • Slow Dissolution Kinetics: If the analyte is not fully dissolved as it enters the column, it can result in a broadened peak.

  • On-Column Precipitation: In severe cases, the analyte may precipitate at the head of the column, leading to peak splitting, tailing, and a loss of efficiency.

Q3: I'm experiencing low recovery of this compound. Could this be a solubility problem?

A3: Absolutely. Low recovery is a strong indicator that your analyte is not remaining fully dissolved throughout the analytical process. This can happen at several stages:

  • Incomplete Dissolution of the Sample: If the initial sample solvent is not optimal, you may not be accurately transferring the full amount of analyte.

  • Precipitation in the Autosampler: The sample may be soluble in the initial diluent but precipitate when it sits in the autosampler vial, especially if there's a temperature change or evaporation.

  • Precipitation Upon Injection: The sample solvent may be stronger than the mobile phase, causing the analyte to precipitate when it mixes with the mobile phase at the head of the column.

Q4: How does the pH of the mobile phase affect the solubility of this compound?

A4: The effect of pH on this compound is markedly different from its effect on Sitagliptin. Sitagliptin has a primary amine with a pKa of approximately 7.7, making it more soluble in acidic conditions where it is protonated and carries a positive charge.[1] In contrast, this compound has an amide group, which is largely neutral across a wide pH range. Therefore, adjusting the pH to acidic levels will not significantly enhance its solubility through ionization. The primary role of pH in the mobile phase for this compound analysis will be to control the ionization of any residual silanols on the stationary phase to improve peak shape, rather than to directly increase analyte solubility.

Section 2: Experimental Protocols & Method Development

This section provides a systematic approach to developing a robust mobile phase that ensures the solubility of this compound.

Protocol 1: Systematic Mobile Phase Optimization

This protocol outlines a step-by-step approach to developing a mobile phase that prevents solubility-related issues.

Objective: To identify an optimal mobile phase composition for the analysis of this compound with good peak shape, resolution, and reproducibility.

Materials:

  • This compound reference standard

  • HPLC-grade acetonitrile

  • HPLC-grade methanol[2]

  • HPLC-grade water

  • Formic acid or ammonium formate (for pH adjustment)

  • A C18 reversed-phase HPLC column

Methodology:

  • Initial Solvent Selection:

    • Based on available data, methanol is a good starting point for dissolving this compound.[2] Acetonitrile is another common organic modifier in reversed-phase HPLC.

    • Prepare a stock solution of this compound in 100% methanol.

  • Evaluating Organic Modifier Content:

    • Start with a high percentage of organic solvent in the mobile phase to ensure solubility. A good starting point is 70% organic solvent (e.g., 70:30 Methanol:Water or Acetonitrile:Water).

    • Inject the sample and observe the retention time and peak shape.

    • Gradually decrease the percentage of the organic modifier in 5% increments to increase retention.

    • Critical Observation Point: Monitor for any signs of peak broadening, tailing, or a drop in peak area, which could indicate the onset of solubility issues.

  • pH Adjustment and Buffer Selection:

    • While this compound is neutral, controlling the mobile phase pH can improve peak shape by suppressing the ionization of free silanol groups on the column packing.

    • A slightly acidic pH is often beneficial. Start with 0.1% formic acid in the aqueous portion of the mobile phase.

    • If peak tailing persists, consider using a low-concentration buffer like 10 mM ammonium formate adjusted to a pH between 3 and 6.

  • Comparative Analysis of Acetonitrile and Methanol:

    • Repeat the optimization steps using both acetonitrile and methanol as the organic modifier. Methanol is generally a better solvent for more polar compounds, while acetonitrile can offer different selectivity.

    • Compare the peak shapes and retention times obtained with each solvent to select the most suitable one for your separation.

Data Presentation: Solvent System Comparison
Mobile Phase Composition (Organic:Aqueous)Expected Observation for this compoundRationale
30:70 Acetonitrile:WaterHigh risk of precipitation and poor peak shape.The high water content is unlikely to sufficiently dissolve the neutral, relatively non-polar this compound.
50:50 Acetonitrile:WaterModerate risk of solubility issues.Improved solubility, but may still be on the edge of the solubility limit depending on the concentration.
70:30 Acetonitrile:WaterGood starting point for solubility.Higher organic content should ensure dissolution. Retention time may be short.
50:50 Methanol:WaterPotentially better solubility than acetonitrile at the same ratio.Methanol is a more polar organic solvent and can be a better solvent for amides.
70:30 Methanol:WaterLikely to provide good solubility.A robust starting point for method development.

Section 3: Visualizing the Workflow and Chemical Rationale

Diagram 1: Troubleshooting Workflow for Solubility Issues

G start Problem Observed: Precipitation, Peak Tailing, Low Recovery check_stock Is the stock solution clear? (e.g., in 100% Methanol) start->check_stock check_stock->start No, remake stock check_mobile_phase Increase Organic Content of Mobile Phase (e.g., start at 70% ACN/MeOH) check_stock->check_mobile_phase Yes assess_peak Assess Peak Shape and Retention check_mobile_phase->assess_peak assess_peak->check_mobile_phase Poor Shape/ No Peak optimize_retention Gradually Decrease Organic Content assess_peak->optimize_retention Acceptable check_solubility Re-evaluate for Precipitation or Peak Distortion optimize_retention->check_solubility check_solubility->check_mobile_phase Solubility Issue Reappears adjust_ph Adjust pH of Aqueous Phase (e.g., 0.1% Formic Acid) to improve peak shape check_solubility->adjust_ph Solubility OK final_method Optimized Method adjust_ph->final_method

Caption: A logical workflow for troubleshooting and resolving solubility issues with this compound.

Diagram 2: Chemical Differences Impacting Solubility

G cluster_0 Sitagliptin cluster_1 This compound sitagliptin Sitagliptin Primary Amine (-NH2) sitagliptin_prop sitagliptin_prop sitagliptin->sitagliptin_prop n_acetyl This compound Amide (-NHCOCH3) sitagliptin:f0->n_acetyl:f0 Acetylation n_acetyl_prop n_acetyl_prop n_acetyl->n_acetyl_prop

Caption: The chemical modification from Sitagliptin to this compound and its impact on solubility.

References

  • Allmpus. (n.d.). This compound. Retrieved from [Link]

  • Airo International Journal. (2025). ANALYTICAL METHOD DEVELOPMENT FOR SITAGLIPTIN USING REVERSE PHASE HPLC: A COMPREHENSIVE STUDY. Retrieved from [Link]

  • International Journal of Current Science Research and Review. (2024). Various Analytical Methods for Analysis of Sitagliptin. Retrieved from [Link]

  • PubChem. (n.d.). Sitagliptin. Retrieved from [Link]

  • International Journal of Pharmaceutical Sciences Review and Research. (2017). Analytical Methods for Determination of Sitagliptin. Retrieved from [Link]

  • JETIR. (2019). Analytical Methods For Estimation Of Sitagliptin For Bulk Tablet And Dosage Form. Retrieved from [Link]

  • U.S. Food and Drug Administration. (2017). ERTUGLIFLOZIN/SITAGLIPTIN FDC. Retrieved from [Link]

  • MedPath. (2025). Sitagliptin | Advanced Drug Monograph. Retrieved from [Link]

  • BEPLS. (2024). Development and Validation of RP-HPLC Method for The Estimation of Impurity from Sitagliptin Bulk and formulation. Retrieved from [Link]

  • MDPI. (2019). Solid-State Characterization of Different Crystalline Forms of Sitagliptin. Retrieved from [Link]

  • Nature. (2023). Experimental and modeling of solubility of sitagliptin phosphate, in supercritical carbon dioxide: proposing a new association model. Retrieved from [Link]

  • Molsyns. (n.d.). Sitagliptin N-Acetyl Impurity. Retrieved from [Link]

  • ResearchGate. (2020). (PDF) N-Acetylation of Amines in Continuous-Flow with Acetonitrile—No Need for Hazardous and Toxic Carboxylic Acid Derivatives. Retrieved from [Link]

  • Wikipedia. (n.d.). Sitagliptin. Retrieved from [Link]

  • PubMed Central. (n.d.). The effect of N-terminal acetylation and the inhibition activity of acetylated enkephalins on the aminopeptidase M-catalyzed hydrolysis of enkephalins. Retrieved from [Link]

  • Helda - University of Helsinki. (n.d.). CHROMATOGRAPHIC DETERMINATION OF AMINES IN FOOD SAMPLES. Retrieved from [Link]

  • U.S. Food and Drug Administration. (n.d.). Januvia (sitagliptin) tablets label. Retrieved from [Link]

  • ScienceDirect. (2023). Pyrolysis acetylation. Retrieved from [Link]

  • Drugs.com. (2025). Sitagliptin: Package Insert / Prescribing Information / MOA. Retrieved from [Link]

  • Semantic Scholar. (n.d.). Mild and eco-friendly chemoselective acylation of amines in aqueous medium. Retrieved from [Link]

Sources

Part 1: Frequently Asked Questions (FAQs) - Understanding Matrix Effects

Author: BenchChem Technical Support Team. Date: January 2026

Google IconTechnical Support Center: Addressing Matrix Effects in the Bioanalysis of N-Acetyl Sitagliptin

Welcome to the technical support guide for the bioanalysis of this compound. As a Senior Application Scientist, this guide is designed to provide you, our fellow researchers and drug development professionals, with practical, in-depth solutions to the common challenges posed by matrix effects in bioanalytical studies. This resource is structured in a question-and-answer format to directly address the specific issues you may encounter during your experiments.

Q1: What exactly is the matrix effect, and why is it a significant concern for the bioanalysis of this compound?

The matrix effect is the alteration of the ionization efficiency of an analyte, such as this compound, by the presence of co-eluting, undetected components in the sample matrix.[1][2] In liquid chromatography-mass spectrometry (LC-MS/MS) analysis, these interfering components can either suppress or enhance the analyte's signal, leading to inaccurate quantification.[2][3] This is a critical issue in bioanalysis because biological matrices like plasma and urine are complex mixtures of endogenous substances (e.g., phospholipids, salts, proteins) and exogenous compounds (e.g., anticoagulants, co-administered drugs).[4] Failure to properly address matrix effects can lead to unreliable pharmacokinetic and toxicokinetic data, potentially compromising the safety and efficacy assessment of the parent drug, Sitagliptin.[4]

Q2: What are the primary sources of matrix effects when analyzing this compound in plasma or urine?

The primary culprits behind matrix effects in plasma and urine samples are endogenous components that are often present at much higher concentrations than the analyte.[5] Key sources include:

  • Phospholipids: Abundant in plasma membranes, these are notoriously problematic in reversed-phase LC-MS, often co-eluting with analytes and causing significant ion suppression.

  • Salts and Proteins: High concentrations of salts and residual proteins after sample preparation can alter the droplet formation and evaporation process in the electrospray ionization (ESI) source, thereby affecting the analyte's signal.[3]

  • Metabolites: Endogenous metabolites can have similar polarities to this compound and may co-elute, causing interference.

  • Exogenous Compounds: Anticoagulants used during blood collection (e.g., EDTA, heparin) and co-administered drugs or their metabolites can also contribute to matrix effects.[4]

Q3: How can I qualitatively and quantitatively assess the matrix effect for my this compound assay?

Assessing matrix effects is a crucial step in method development and validation.[4] There are two primary approaches:

  • Qualitative Assessment (Post-Column Infusion): This technique helps to identify the regions in the chromatogram where ion suppression or enhancement occurs.[6][7] A solution of this compound is continuously infused into the mobile phase after the analytical column, and a blank, extracted matrix sample is injected.[8] Any dip or rise in the baseline signal for the analyte indicates the presence of matrix effects at that retention time.[8]

  • Quantitative Assessment (Post-Extraction Spiking): This is the "gold standard" for quantifying the matrix effect and is required by regulatory agencies.[4] It involves comparing the peak area of the analyte spiked into a blank, extracted matrix with the peak area of the analyte in a neat solution at the same concentration. The ratio of these two responses is known as the Matrix Factor (MF) .[4]

Q4: What are the regulatory expectations from bodies like the FDA and EMA regarding matrix effect evaluation?

Both the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA) have stringent guidelines on the validation of bioanalytical methods, with a significant emphasis on matrix effects.[9][10][11][12] Key requirements include:

  • Evaluation during Method Validation: The matrix effect must be investigated during method validation to ensure it does not compromise the accuracy, precision, and sensitivity of the assay.[11][12][13]

  • Use of Multiple Matrix Lots: The assessment should be performed using at least six different lots of the biological matrix to account for inter-subject variability.[4][12]

  • Special Matrices: If applicable, the matrix effect should also be evaluated in hemolyzed and lipemic plasma samples.[4]

  • Internal Standard (IS) Performance: The use of an appropriate internal standard, preferably a stable isotope-labeled (SIL) version of the analyte, is highly recommended to compensate for matrix effects.[5][14] The consistency of the IS response across different matrix lots should be monitored.

Part 2: Troubleshooting Guide - Identifying and Resolving Matrix Effect Issues

Section 2.1: Initial Observations and Troubleshooting Workflow

If you observe poor peak shape, inconsistent results between runs, or low recovery for this compound, matrix effects could be the underlying cause. The following workflow can help you systematically troubleshoot the issue.

TroubleshootingWorkflow A Inconsistent Results or Poor Peak Shape Observed B Perform Post-Column Infusion Experiment A->B C Is there a significant dip or rise in the baseline at the analyte's retention time? B->C D Quantify Matrix Effect (Post-Extraction Spiking) C->D Yes K Consider Alternative Ionization Technique (e.g., APCI) C->K No (Consider other issues) E Is the Matrix Factor (MF) outside the acceptable range (e.g., 0.8-1.2)? D->E F Optimize Sample Preparation E->F Yes I Re-validate the Method E->I No G Optimize Chromatographic Conditions F->G H Evaluate and Optimize Internal Standard G->H H->I J Issue Resolved I->J

Caption: A decision tree for troubleshooting matrix effects.

Section 2.2: Strategies for Minimizing Matrix Effects

The goal of sample preparation is to remove as many interfering matrix components as possible while maximizing the recovery of this compound.[15][16] The three most common techniques are Protein Precipitation (PPT), Liquid-Liquid Extraction (LLE), and Solid-Phase Extraction (SPE).[17][18]

Technique Pros Cons Best For
Protein Precipitation (PPT) Simple, fast, and inexpensive.[17]Least effective at removing phospholipids and other interferences.[19]High-throughput screening and early-stage discovery.
Liquid-Liquid Extraction (LLE) Good at removing non-polar interferences.[5][18]Can be labor-intensive and may have lower analyte recovery.When dealing with specific non-polar interferences.
Solid-Phase Extraction (SPE) Highly selective and provides the cleanest extracts.[5][18]More complex, time-consuming, and expensive.[17]Regulated bioanalysis where high accuracy and precision are required.

Protocol: Protein Precipitation (PPT)

  • To 100 µL of plasma sample, add 300 µL of a cold organic solvent (e.g., acetonitrile or methanol).

  • Vortex for 1 minute to ensure thorough mixing and protein precipitation.

  • Centrifuge at >10,000 x g for 10 minutes to pellet the precipitated proteins.

  • Carefully transfer the supernatant to a clean tube for analysis.

If sample preparation alone is insufficient, optimizing the liquid chromatography can help separate this compound from co-eluting matrix components.[6][15]

  • Gradient Elution: Employ a gradient elution profile to better resolve the analyte from early and late-eluting interferences.

  • Column Chemistry: Consider using a different column chemistry. For a polar compound like this compound, a Hydrophilic Interaction Liquid Chromatography (HILIC) column might offer better retention and separation from non-polar matrix components compared to a standard C18 column.

  • Divert Valve: Use a divert valve to direct the early and late-eluting portions of the chromatogram (which often contain the bulk of matrix components) to waste, preventing them from entering the mass spectrometer.[20]

While less common for mitigating broad matrix effects, optimizing MS parameters can sometimes help. This includes adjusting the ionization source parameters (e.g., spray voltage, gas flows) to find a sweet spot that favors the analyte's ionization over that of the interfering compounds. In some cases, switching from electrospray ionization (ESI) to atmospheric pressure chemical ionization (APCI) can be beneficial as APCI is generally less susceptible to matrix effects.[4]

Section 2.3: The Critical Role of Internal Standards (IS)

The most effective way to compensate for matrix effects is by using a suitable internal standard.[5]

  • Stable Isotope-Labeled Internal Standard (SIL-IS): A SIL-IS, such as this compound-d3, is the gold standard.[14][21][22] It has nearly identical chemical and physical properties to the analyte, meaning it will co-elute and experience the same degree of ion suppression or enhancement.[22] This allows for accurate correction of the analyte's signal.[23]

  • Structural Analogue IS: If a SIL-IS is unavailable, a structural analogue can be used. However, it is crucial to validate that it experiences the same matrix effect as the analyte, which is often not the case due to differences in retention time and ionization efficiency.[21]

Part 3: Advanced Protocols and Calculations

Protocol 1: Quantitative Assessment of Matrix Factor (MF)
  • Prepare two sets of samples:

    • Set A: Spike this compound at low and high concentrations into a neat solution (e.g., mobile phase).

    • Set B: Extract at least six different lots of blank biological matrix. Spike this compound at the same low and high concentrations into the post-extracted matrix supernatant.

  • Analyze both sets of samples by LC-MS/MS.

  • Calculate the Matrix Factor (MF):

    • MF = (Peak Area in Post-Extracted Matrix) / (Peak Area in Neat Solution)

  • Interpretation:

    • MF = 1 indicates no matrix effect.

    • MF < 1 indicates ion suppression.

    • MF > 1 indicates ion enhancement.

    • The coefficient of variation (%CV) of the MF across the different matrix lots should be ≤15%.

Protocol 2: Post-Column Infusion Experiment

PostColumnInfusion cluster_LC LC System cluster_Infusion Infusion System LC_Pump LC Pump Autosampler Autosampler (Inject Blank Matrix Extract) LC_Pump->Autosampler Column Analytical Column Autosampler->Column Tee T-piece Column->Tee Syringe_Pump Syringe Pump with Analyte Solution Syringe_Pump->Tee MS Mass Spectrometer Tee->MS

Caption: Workflow for a post-column infusion experiment.

  • Set up the LC-MS/MS system as you would for your analysis.

  • Prepare a solution of this compound at a concentration that gives a stable and moderate signal.

  • Using a syringe pump, continuously infuse this solution into the mobile phase flow via a T-piece placed between the analytical column and the mass spectrometer.[7][8][24][25]

  • Once a stable baseline signal for this compound is achieved, inject a blank, extracted matrix sample.

  • Monitor the analyte's signal throughout the chromatographic run. Any deviation from the stable baseline indicates a region of matrix effect.

References

  • Bioanalysis Zone.

  • National Institutes of Health (NIH).

  • National Institutes of Health (NIH).

  • LCGC International.

  • LCGC International.

  • Waters Corporation.

  • European Medicines Agency (EMA).

  • NorthEast BioLab.

  • National Institutes of Health (NIH).

  • Crimson Publishers.

  • SciSpace.

  • Future Science.

  • C/D/N Isotopes.

  • National Institutes of Health (NIH).

  • European Medicines Agency (EMA).

  • Sci-Hub.

  • SlideShare.

  • International Journal of Pharmaceutical and Phytopharmacological Research.

  • PubMed.

  • Resolve Mass Spectrometry.

  • SlideShare.

  • PharmaCompass.

  • U.S. Food and Drug Administration (FDA).

  • BenchChem.

  • U.S. Food and Drug Administration (FDA).

  • National Institutes of Health (NIH).

  • U.S. Food and Drug Administration (FDA).

  • National Institutes of Health (NIH).

  • National Institutes of Health (NIH).

  • BenchChem.

  • Pharmaffiliates.

  • National Institutes of Health (NIH).

  • BenchChem.

  • ResearchGate.

  • Journal of the American Society for Mass Spectrometry.

  • Journal of Drug Delivery and Therapeutics.

  • ResearchGate.

  • SCION Instruments.

  • ResearchGate.

  • ResearchGate.

  • ResearchGate.

  • Clearsynth.

  • Shimadzu.

  • RSC Publishing.

  • PubChem.

  • LookChem.

  • MDPI.

  • SCIRP.

Sources

Technical Support Center: Purification Strategies for N-Acetyl Sitagliptin

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Welcome to the technical support center for N-Acetyl Sitagliptin. This guide is designed for researchers, scientists, and drug development professionals who are working with Sitagliptin and need to isolate, purify, and characterize its N-acetylated impurity. This compound is a critical reference standard used in the analytical development and quality control of Sitagliptin, a widely used dipeptidyl peptidase-4 (DPP-4) inhibitor for type 2 diabetes.[]

Achieving high purity of this impurity is essential for its qualification as a reference material, which is used for validating analytical methods and profiling impurities in the final Sitagliptin Active Pharmaceutical Ingredient (API).[2] This document provides in-depth, experience-driven guidance in a question-and-answer format to address common challenges encountered during the purification process.

Section 1: Frequently Asked Questions - Understanding this compound

Q1: What is this compound and where does it come from?

A1: this compound (CAS No. 1379666-94-0) is a process-related impurity of Sitagliptin.[3][4][5] Its chemical name is N-[(2R)-4-Oxo-4-[3-(trifluoromethyl)-5H,6H,7H,8H-[2][3][4]triazolo[4,3-a]pyrazin-7-yl]-1-(2,4,5-trifluorophenyl)butan-2-yl]acetamide.[3] It can arise during the synthesis of Sitagliptin if acetic acid or related acetylating agents are present as reactants, reagents, or impurities in solvents. It may also be a degradation product. For analytical purposes, it is often deliberately synthesized to serve as a characterized reference standard for quality control.[2]

Q2: Why is it critical to have a highly purified sample of this compound?

A2: A highly purified reference standard of this compound is essential for several reasons:

  • Accurate Quantification: It allows for the precise quantification of this specific impurity in batches of Sitagliptin API, ensuring that the final drug product complies with strict regulatory limits (e.g., USP or EP specifications).[2]

  • Method Validation: It is used to validate the specificity, linearity, and accuracy of analytical methods, most commonly High-Performance Liquid Chromatography (HPLC), designed to monitor impurities.

  • Peak Identification: A pure standard helps in unequivocally identifying the corresponding impurity peak in the chromatogram of the Sitagliptin API, distinguishing it from other related substances.[2]

Q3: What are the primary challenges in purifying this compound?

A3: The main challenge stems from its structural similarity to the parent drug, Sitagliptin. Both molecules have nearly identical polarity, molecular weight, and physicochemical properties, which makes separating them difficult. Effective purification requires techniques with high resolving power, such as chromatography, followed by meticulous crystallization to remove trace impurities.

Diagram: Relationship between Sitagliptin and this compound

Sitagliptin Sitagliptin (Primary Amine R-NH2) NAS This compound (Acetamide R-NH-C(O)CH3) Sitagliptin->NAS Acetylation Reagent Acetylating Agent (e.g., Acetic Anhydride) Reagent->NAS

Caption: Formation of this compound from the parent drug.

Section 2: Chromatographic Purification Strategies

Chromatography is the cornerstone of isolating this compound from a complex synthesis mixture or a deliberately enriched crude sample.

Q4: What type of chromatography is most effective for this purification?

A4: For lab-scale purification aimed at producing a reference standard, silica gel column chromatography is a robust initial step to remove bulk, dissimilar impurities.[6] For achieving the final, high-purity material (>99.5%), preparative High-Performance Liquid Chromatography (Prep-HPLC) is the preferred method due to its superior separation efficiency for structurally similar compounds.

Q5: I am using silica gel chromatography, but the separation between Sitagliptin and this compound is poor. What can I do?

A5: This is a common issue due to their similar polarities. Here’s how to troubleshoot:

  • Optimize the Solvent System: The choice of mobile phase is critical. This compound is slightly less polar than Sitagliptin because the primary amine is converted to a less basic amide.

    • Start with a non-polar/polar combination: A common choice is a gradient of ethyl acetate (EtOAc) in a non-polar solvent like heptane or petroleum ether.[6]

    • Fine-tune the polarity: If separation is poor, use a very shallow gradient. For example, instead of going from 10% to 50% EtOAc, try a gradient from 30% to 40% EtOAc over many column volumes.

    • Introduce a third solvent: Adding a small amount of methanol (MeOH) or triethylamine (TEA) can significantly impact selectivity. A small percentage of TEA (~0.1%) can deactivate acidic sites on the silica gel, reducing peak tailing for the basic Sitagliptin and improving resolution.

  • Improve Column Efficiency:

    • Use high-quality silica: Use a smaller particle size silica gel (e.g., 40-63 µm) for better resolution.

    • Proper packing: Ensure the column is packed uniformly to prevent channeling. A slurry packing method is recommended.

    • Load carefully: Dissolve the crude sample in a minimal amount of solvent and load it onto the column in a tight band.

Experimental Protocol: Silica Gel Column Chromatography
  • Slurry Preparation: Prepare a slurry of silica gel in the initial, low-polarity mobile phase (e.g., 9:1 Heptane:EtOAc).

  • Column Packing: Pour the slurry into the column and allow it to pack under slight pressure, ensuring no air bubbles are trapped.

  • Sample Loading: Dissolve the crude this compound mixture in a minimal volume of dichloromethane or the mobile phase. Adsorb this solution onto a small amount of silica gel, dry it, and carefully add the dried powder to the top of the column bed.

  • Elution: Begin elution with the low-polarity mobile phase. Gradually increase the polarity by increasing the percentage of ethyl acetate.

  • Fraction Collection: Collect small fractions and analyze them using Thin Layer Chromatography (TLC) or HPLC to identify those containing the pure this compound.

  • Pooling and Concentration: Combine the pure fractions and concentrate them under reduced pressure to yield the enriched product.

Diagram: Troubleshooting Chromatography

Start Poor Separation in Column Chromatography CheckGradient Is the gradient shallow enough? Start->CheckGradient AdjustGradient Use a shallower gradient (e.g., 1% increments) CheckGradient->AdjustGradient No CheckSolvent Is the solvent system optimal? CheckGradient->CheckSolvent Yes AdjustGradient->CheckSolvent AddModifier Add a modifier (e.g., 0.1% TEA or 1% MeOH) CheckSolvent->AddModifier No ConsiderPrepHPLC Switch to Preparative HPLC for higher resolution CheckSolvent->ConsiderPrepHPLC Yes AddModifier->ConsiderPrepHPLC

Caption: A decision tree for troubleshooting poor chromatographic separation.

Section 3: Crystallization and Final Purification

After chromatographic enrichment, crystallization is a powerful technique to achieve the final desired purity and obtain a stable, solid material.

Q6: My chromatographically purified this compound oils out instead of crystallizing. What should I do?

A6: "Oiling out" occurs when the compound separates from the solution as a liquid phase rather than a solid crystalline phase. This is often due to high impurity levels, rapid cooling, or an unsuitable solvent system.

  • Re-check Purity: Ensure the purity of the material entering crystallization is sufficiently high (ideally >95%). If not, repeat the chromatographic step.

  • Solvent/Anti-Solvent System: The key is to find a solvent in which the compound is soluble at higher temperatures and an anti-solvent in which it is insoluble but miscible with the first solvent.

    • Good Solvents: Based on Sitagliptin's properties, solvents like isopropanol (IPA), ethanol, or ethyl acetate are good starting points.[7][8]

    • Good Anti-Solvents: Non-polar solvents like n-hexane, n-heptane, or isopropyl ether are effective anti-solvents.[7]

  • Control Cooling Rate: Cool the solution very slowly. A rapid temperature drop increases supersaturation too quickly, favoring oiling over nucleation. Try cooling from 60°C to room temperature over several hours, then transfer to a 4°C refrigerator.

  • Seeding: Introduce a few seed crystals of pure this compound into the supersaturated solution to induce crystallization. If you don't have seed crystals, you can sometimes generate them by scratching the inside of the flask with a glass rod at the solvent-air interface.

Experimental Protocol: Recrystallization of this compound
  • Dissolution: Dissolve the enriched this compound (~1g) in a minimal amount of a suitable solvent (e.g., ethyl acetate, ~15 mL) by warming the mixture to 50-60°C.[8]

  • Anti-Solvent Addition: While maintaining the temperature, slowly add an anti-solvent (e.g., n-hexane) dropwise until the solution becomes slightly turbid. Add a few more drops of the primary solvent to redissolve the precipitate and obtain a clear solution.

  • Crystallization: Remove the flask from the heat source and allow it to cool slowly to room temperature. If crystals do not form, add a seed crystal or cool further to 0-5°C.

  • Aging: Allow the mixture to stand (age) at a low temperature for several hours to maximize crystal growth and yield.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the filter cake with a small amount of cold anti-solvent to remove residual soluble impurities.

  • Drying: Dry the purified solid in a vacuum oven at a moderate temperature (e.g., 40-50°C) until a constant weight is achieved.

Table 1: Potential Solvent Systems for Crystallization
Primary Solvent (Good Solubility)Anti-Solvent (Poor Solubility)Rationale & Comments
Ethyl Acetaten-Hexane / n-HeptaneA common system balancing polarity. Good for removing non-polar impurities.[7][8]
Isopropanol (IPA)Isopropyl Ether / MTBEIPA is a good hydrogen-bond donor/acceptor. Effective for many pharmaceutical compounds.
AcetoneWaterThis compound is likely less soluble in water than Sitagliptin, making this a potential system.
Dichloromethane (DCM)n-Pentane / n-HeptaneGood for initial crystallization but be mindful of residual solvent levels.

Section 4: Purity Verification

After purification, you must rigorously verify the purity and identity of your this compound reference standard.

Q7: How do I confirm the purity of my final product?

A7: Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) with UV detection is the standard method for assessing the purity of pharmaceutical compounds.[9][10] A purity level of >99.5% is typically required for a reference standard.

Table 2: Typical HPLC Conditions for Purity Analysis
ParameterConditionRationale
Column C18 (e.g., 150 x 4.6 mm, 5µm)Standard for reverse-phase separation of moderately polar compounds.[11]
Mobile Phase A Acetate or Phosphate Buffer (e.g., 20mM, pH 4.4)Buffering the mobile phase controls the ionization state of the analytes, leading to sharp, reproducible peaks.[11][12]
Mobile Phase B Acetonitrile (ACN) or Methanol (MeOH)The organic modifier used to elute the compounds from the C18 column.[11][12]
Elution Isocratic or GradientA gradient elution (e.g., 30% to 70% ACN over 20 minutes) is recommended to ensure separation from both more polar and less polar impurities.
Flow Rate 1.0 mL/minA standard flow rate for a 4.6 mm ID column.[11][12]
Column Temp. 35-40°CElevated temperature can improve peak shape and reduce run time.[11][12]
Detection UV at ~267 nmSitagliptin and its derivatives have a strong UV absorbance around this wavelength.[10]
Injection Vol. 10 µLStandard injection volume.
Q8: How do I confirm the identity of the purified compound?

A8: A combination of spectroscopic techniques is required for unequivocal structure elucidation.[13]

  • Mass Spectrometry (MS): Provides the molecular weight of the compound. For this compound (C₁₈H₁₇F₆N₅O₂), the expected monoisotopic mass is approximately 449.13.[14]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹³C NMR provide detailed information about the chemical structure, confirming the presence of the acetyl group and the integrity of the core Sitagliptin scaffold.

  • Certificate of Analysis (CoA): A comprehensive CoA should be generated, including all analytical data (HPLC purity, MS, NMR, and potentially IR and melting point) to qualify the material as a reference standard.[13]

References

  • Veeprho. (n.d.). Sitagliptin N-Acetyl Impurity | CAS 1379666-94-0. Retrieved from [Link]

  • GLP Pharma Standards. (n.d.). Sitagliptin N-Acetyl Impurity | CAS No- 1379666-94-0. Retrieved from [Link]

  • Agnitio Pharma. (n.d.). Sitagliptin N-Acetyl Impurity 1379666-94-0 C18H17F6N5O2. Retrieved from [Link]

  • Zhang, Y., et al. (2019). Practical Asymmetric Synthesis of Sitagliptin Phosphate Monohydrate. Molecules, 24(15), 2815. Retrieved from [Link]

  • Allmpus. (n.d.). This compound. Retrieved from [Link]

  • Patel, D. K., & Kothari, C. S. (2023). Chromatographic study of sitagliptin and ertugliflozin under quality-by-design paradigm. Brazilian Journal of Pharmaceutical Sciences, 59. Retrieved from [Link]

  • Leban, J., et al. (2020). Efficient and Straightforward Syntheses of Two United States Pharmacopeia Sitagliptin Impurities. ACS Omega, 5(10), 5176-5184. Retrieved from [Link]

  • ResearchGate. (2023). Chromatographic study of sitagliptin and ertugliflozin under quality-by-design paradigm. Retrieved from [Link]

  • International Journal of Pharmaceutical and Biological Archives. (2025). A Review of Various Analytical Techniques-Based Methods for Quantification of Sitagliptin (DPP-4 Inhibitor). Retrieved from [Link]

  • Hansen, K. B., et al. (2009). Highly Efficient Asymmetric Synthesis of Sitagliptin. Journal of the American Chemical Society, 131(25), 8798-8804. Retrieved from [Link]

  • ACS Publications. (2020). Efficient and Straightforward Syntheses of Two United States Pharmacopeia Sitagliptin Impurities. Retrieved from [Link]

  • International Journal of Pharmaceutical Sciences Review and Research. (2017). Analytical Methods for Determination of Sitagliptin. Retrieved from [Link]

  • International Journal of Current Science Research and Review. (2024). Various Analytical Methods for Analysis of Sitagliptin. Retrieved from [Link]

  • Google Patents. (2009). Crystalline salts of sitagliptin - EP 2915814 A2.
  • Semantic Scholar. (n.d.). Role of Crystallization in Genesis of Diverse Crystal Forms of Antidiabetic Agents. Retrieved from [Link]

  • Google Patents. (n.d.). CN103421011A - Method for preparing sitagliptin phosphate anhydrous crystal form I.
  • PubMed. (2019). Solid-State Characterization of Different Crystalline Forms of Sitagliptin. Retrieved from [Link]

  • Google Patents. (n.d.). WO2012025944A2 - Sitagliptin, salts and polymorphs thereof.
  • RSC Publishing. (2021). Two methods for the preparation of sitagliptin phosphate via chemical resolution and asymmetric hydrogenation. Retrieved from [Link]

  • ResearchGate. (2019). Solid-State Characterization of Different Crystalline Forms of Sitagliptin. Retrieved from [Link]

  • Molsyns. (n.d.). Sitagliptin N-Acetyl Impurity. Retrieved from [Link]

  • Quick Company. (n.d.). A Process For Preparing Sitagliptin Or Its Salt. Retrieved from [Link]

  • PubMed Central. (2021). Two methods for the preparation of sitagliptin phosphate via chemical resolution and asymmetric hydrogenation. Retrieved from [Link]

  • Pharmaffiliates. (n.d.). Sitagliptin-impurities. Retrieved from [Link]

  • European Patent Office. (2014). Crystalline salts of sitagliptin - Patent 2586782. Retrieved from [Link]

Sources

Technical Support Center: Stability Testing of N-Acetyl Sitagliptin Solutions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for N-Acetyl Sitagliptin. This resource is designed for researchers, scientists, and drug development professionals to navigate the complexities of stability testing for this compound solutions. Here, we provide in-depth troubleshooting guides and frequently asked questions to address specific issues you may encounter during your experiments. Our guidance is grounded in established scientific principles and field-proven insights to ensure the integrity and success of your research.

Introduction to this compound Stability

This compound is a key metabolite and a known impurity of Sitagliptin, a potent dipeptidyl peptidase-4 (DPP-4) inhibitor.[] Understanding its stability profile is crucial for comprehensive pharmacokinetic studies, impurity profiling, and the development of stable Sitagliptin formulations. The stability of this compound in solution is influenced by a variety of factors including pH, temperature, light, and the presence of other chemical entities. This guide will walk you through the potential stability challenges and provide robust methodologies to characterize and mitigate them.

Part 1: Frequently Asked Questions (FAQs)

This section addresses common questions regarding the stability of this compound solutions.

Q1: What are the primary degradation pathways for this compound in solution?

Based on the structure of this compound and the known degradation patterns of its parent compound, Sitagliptin, the primary degradation pathways are expected to be:

  • Hydrolysis: The amide bond of the N-acetyl group is susceptible to hydrolysis, particularly at pH extremes (acidic or basic conditions), which would yield Sitagliptin and acetic acid.[2] The core structure of Sitagliptin itself can also undergo hydrolysis, especially cleavage of the amide bond linking the butanamine moiety to the triazolopyrazine ring, which has been observed under strong acidic and basic conditions for Sitagliptin.[3][4]

  • Oxidation: While Sitagliptin shows some degradation under oxidative stress, it is generally less susceptible than to hydrolysis. This compound is expected to have a similar profile, though the specific impact of the acetyl group on oxidative stability requires investigation.

  • Photodegradation: Exposure to UV light can induce degradation. Studies on Sitagliptin have shown significant degradation under photolytic stress.

Q2: How does pH affect the stability of this compound solutions?

The pH of the solution is a critical factor. N-acetylated amino acids and their derivatives are known to be most stable in a neutral pH range (approximately 5-9).[2]

  • Acidic pH (<5): Can catalyze the hydrolysis of the N-acetyl amide bond.[2]

  • Alkaline pH (>9): Can also promote hydrolysis of the N-acetyl group.[2] For the parent compound, Sitagliptin, significant degradation is observed in both strong acidic (e.g., 2M HCl) and strong basic (e.g., 2M NaOH) conditions.[3]

Q3: What are the recommended storage conditions for this compound solutions?

For general laboratory use and short-term storage, it is advisable to:

  • Store solutions at refrigerated temperatures (2-8 °C).

  • Protect from light by using amber vials or storing in the dark.

  • Maintain the pH of the solution in the neutral range (pH 6-8) if compatible with the experimental design.

For long-term stability studies, storage conditions should be defined by a comprehensive stability protocol, typically including refrigerated, room temperature, and accelerated conditions (e.g., 40°C / 75% RH).[5]

Q4: Can I use an existing HPLC method for Sitagliptin to analyze this compound?

An existing HPLC method for Sitagliptin is a good starting point but will require validation for this compound as per ICH guidelines.[6][7] Key considerations include:

  • Specificity: The method must be able to resolve this compound from Sitagliptin and other potential degradants.

  • Linearity, Accuracy, and Precision: These parameters must be established for this compound.

  • Sensitivity (LOD/LOQ): The limits of detection and quantification must be appropriate for the intended application.

A typical starting point would be a reversed-phase C18 column with a mobile phase consisting of a phosphate buffer and an organic modifier like methanol or acetonitrile.[8][9]

Part 2: Troubleshooting Guides

This section provides detailed guidance on specific experimental challenges.

Troubleshooting Guide 1: Inconsistent Results in Stability Studies

Issue: High variability in this compound concentration in replicate samples or across different time points.

Potential Causes & Solutions:

Potential Cause Troubleshooting Steps Scientific Rationale
pH Fluctuation 1. Measure the pH of your solutions at the start and end of the experiment. 2. Use a suitable buffer system to maintain a stable pH.The stability of the N-acetyl group is highly pH-dependent. Small shifts in pH can lead to significant changes in the rate of hydrolysis.[2]
Photodegradation 1. Conduct experiments under controlled lighting conditions. 2. Use amber glassware or wrap containers in aluminum foil.Sitagliptin is known to be susceptible to photolytic degradation, and this compound likely shares this characteristic.
Excipient Interaction 1. If your solution contains excipients, perform a compatibility study with this compound alone. 2. Review literature on known interactions of Sitagliptin with excipients like lactose (Maillard reaction) or magnesium stearate.[3]Excipients can react with the active pharmaceutical ingredient, leading to degradation. For example, reducing sugars can react with the primary amine of any deacetylated Sitagliptin.
Analytical Method Variability 1. Ensure your HPLC method is fully validated for this compound. 2. Check for system suitability (e.g., peak shape, retention time stability) before each run.An unvalidated or unstable analytical method can introduce significant error, masking the true stability profile of the compound.
Troubleshooting Guide 2: Unexpected Peaks in Chromatograms

Issue: Appearance of new peaks in the chromatogram of a stressed this compound sample.

Workflow for Identification of Degradation Products:

G start Unexpected Peak Observed forced_degradation Perform Forced Degradation Studies (Acid, Base, Oxidative, Thermal, Photolytic) start->forced_degradation Systematic Investigation hplc_dad Analyze by HPLC-DAD/UV to Determine Peak Purity and UV Spectra forced_degradation->hplc_dad Initial Analysis lc_ms Analyze by LC-MS/MS to Determine Molecular Weight and Fragmentation Pattern hplc_dad->lc_ms If peak is significant characterize Characterize Degradation Product Structure lc_ms->characterize Data Interpretation pathway Propose Degradation Pathway characterize->pathway

Caption: Workflow for the identification of unknown degradation products.

Step-by-Step Protocol:

  • Forced Degradation: Subject the this compound solution to various stress conditions (e.g., 0.1N HCl, 0.1N NaOH, 3% H₂O₂, 60°C, UV light) to intentionally generate degradation products. This helps in confirming if the unexpected peak is a degradant and provides more of the material for characterization.[4]

  • HPLC-DAD Analysis: Analyze the stressed samples using an HPLC system with a photodiode array (DAD) or UV detector. This will help to:

    • Assess the purity of the new peak.

    • Obtain the UV spectrum of the peak, which can provide structural clues.

  • LC-MS/MS Analysis: If the degradation product is present at a sufficient level, analyze the sample by LC-MS/MS. This will provide:

    • The molecular weight of the degradation product.

    • Fragmentation patterns that can be used to elucidate the structure. For instance, a common degradation product of Sitagliptin under acidic conditions is (3R)-3-amino-4-(2,4,5-trifluorophenyl)butanoic acid.[4]

  • Structure Elucidation: Based on the data from LC-MS/MS and knowledge of the starting material's structure, propose a chemical structure for the degradation product.

Part 3: Experimental Protocols

This section provides detailed methodologies for key experiments in the stability testing of this compound.

Protocol 1: Forced Degradation Study of this compound Solution

Objective: To investigate the intrinsic stability of this compound and to develop a stability-indicating analytical method.

Materials:

  • This compound reference standard

  • HPLC grade water, methanol, and acetonitrile

  • Hydrochloric acid (HCl), Sodium hydroxide (NaOH), Hydrogen peroxide (H₂O₂)

  • Phosphate buffer

  • Calibrated pH meter, HPLC system, photostability chamber, oven

Procedure:

  • Stock Solution Preparation: Prepare a stock solution of this compound (e.g., 1 mg/mL) in a suitable solvent (e.g., 50:50 methanol:water).

  • Stress Conditions:

    • Acid Hydrolysis: Mix 1 mL of stock solution with 1 mL of 1N HCl. Keep at 60°C for 24 hours. Neutralize with 1N NaOH before analysis.

    • Base Hydrolysis: Mix 1 mL of stock solution with 1 mL of 1N NaOH. Keep at room temperature for 4 hours. Neutralize with 1N HCl before analysis.

    • Oxidative Degradation: Mix 1 mL of stock solution with 1 mL of 3% H₂O₂. Keep at room temperature for 24 hours.

    • Thermal Degradation: Place a sealed vial of the stock solution in an oven at 60°C for 48 hours.

    • Photolytic Degradation: Expose the stock solution in a transparent vial to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near ultraviolet energy of not less than 200 watt hours/square meter in a photostability chamber.[10]

  • Sample Analysis:

    • Dilute the stressed samples to a suitable concentration (e.g., 100 µg/mL) with the mobile phase.

    • Analyze by a validated stability-indicating HPLC method.

    • Calculate the percentage degradation.

Data Presentation:

Stress ConditionReagentDurationTemperature% Degradation (Example)
Acid Hydrolysis1N HCl24 hrs60°C15%
Base Hydrolysis1N NaOH4 hrsRT25%
Oxidation3% H₂O₂24 hrsRT5%
Thermal-48 hrs60°C2%
PhotolyticUV/Vis LightAs per ICH Q1BAmbient10%
Protocol 2: Development and Validation of a Stability-Indicating HPLC Method

Objective: To establish a reliable HPLC method for the quantification of this compound and its degradation products.

Typical Chromatographic Conditions:

  • Column: C18, 250 mm x 4.6 mm, 5 µm

  • Mobile Phase: A gradient of Buffer A (0.1% phosphoric acid in water) and Buffer B (acetonitrile).

  • Flow Rate: 1.0 mL/min

  • Detection: UV at 267 nm[7]

  • Column Temperature: 30°C

  • Injection Volume: 10 µL

Validation Parameters (as per ICH Q2(R1)):

G MethodValidation Method Validation Specificity Specificity MethodValidation->Specificity Linearity Linearity MethodValidation->Linearity Accuracy Accuracy MethodValidation->Accuracy Precision Precision MethodValidation->Precision LOD LOD MethodValidation->LOD LOQ LOQ MethodValidation->LOQ Robustness Robustness MethodValidation->Robustness

Caption: Key parameters for HPLC method validation.

  • Specificity: Analyze stressed samples to demonstrate that the peaks of degradants are well-resolved from the this compound peak.

  • Linearity: Prepare a series of standard solutions of this compound over a range of concentrations and plot a calibration curve of peak area versus concentration.

  • Accuracy: Perform recovery studies by spiking a placebo solution with known amounts of this compound at different concentration levels.

  • Precision:

    • Repeatability (Intra-day): Analyze multiple injections of the same sample on the same day.

    • Intermediate Precision (Inter-day): Analyze the same sample on different days by different analysts.

  • Limit of Detection (LOD) & Limit of Quantitation (LOQ): Determine the lowest concentration of the analyte that can be reliably detected and quantified, respectively.

  • Robustness: Intentionally vary chromatographic parameters (e.g., pH of mobile phase, column temperature, flow rate) to assess the method's reliability.

References

  • Google Patents. US20210251889A1 - N-Acetylcysteine Compositions and Methods.
  • SciSpace. A validated stability indicating HPLC method for determination of sitagliptin. [Link]

  • Gumieniczek, A., et al. (2019). Determination of chemical stability of sitagliptin by LC-UV, LC-MS and FT-IR methods. Journal of Pharmaceutical and Biomedical Analysis. [Link]

  • PubMed. Acylase I-catalyzed deacetylation of N-acetyl-L-cysteine and S-alkyl-N-acetyl-L-cysteines. [Link]

  • Al-Aani, H., et al. (2022). Compounding and Stability Evaluation of Sitagliptin Solution. Tikrit Journal of Pharmaceutical Sciences. [Link]

  • International Journal of Pharmaceutical and Phytopharmacological Research. ANALYTICAL METHOD DEVELOPMENT FOR SITAGLIPTIN USING REVERSE PHASE HPLC: A COMPREHENSIVE STUDY. [Link]

  • National Center for Biotechnology Information. Sitagliptin. PubChem Compound Database. [Link]

  • Lange, A. D. C., et al. (2023). Sitagliptin phosphate: isolation and identification of two degradation products formed under acid conditions and determination of in vitro cytotoxicity. Drug Analytical Research. [Link]

  • Zaid, A. N., et al. (2022). Stability of extemporaneously prepared sitagliptin phosphate solution. PLOS ONE. [Link]

  • ResearchGate. Sitagliptin phosphate: isolation and identification of two degradation products formed under acid conditions and determination of in vitro cytotoxicity. [Link]

  • National Center for Biotechnology Information. Stability of extemporaneously prepared sitagliptin phosphate solution. [Link]

  • ResearchGate. Improving Stability Of Sitagliptin Using Hot Melt Coating Technique. [Link]

  • National Center for Biotechnology Information. Metabolism and Chemical Degradation of New Antidiabetic Drugs (Part II): A Review of Analytical Approaches for Analysis of Gliptins. [Link]

  • The Pharma Innovation Journal. Sitagliptin: A literature review on analytical and bio-analytical methods. [Link]

  • National Center for Biotechnology Information. Substituent effects in N-acetylated phenylazopyrazole photoswitches. [Link]

  • PubMed. Compatibility study between acetylcysteine and some commonly used tablet excipients. [Link]

  • International Journal of Current Science Research and Review. Various Analytical Methods for Analysis of Sitagliptin. [Link]

  • PubMed. Steric Effects in the Hydrolysis Reactions of N-Acylimidazoles. Effect of Aryl Substitution in the Leaving Group. [Link]

  • National Center for Biotechnology Information. Stability Study of Parenteral N-Acetylcysteine, and Chemical Inhibition of Its Dimerization. [Link]

  • PLOS ONE. Stability of extemporaneously prepared sitagliptin phosphate solution. [Link]

  • MedPath. Sitagliptin | Advanced Drug Monograph. [Link]

  • PubMed. Drug-excipient compatibility testing using a high-throughput approach and statistical design. [Link]

  • MDPI. Solid-State Characterization of Different Crystalline Forms of Sitagliptin. [Link]

  • Digital Commons@ETSU. Methodology Study of N-deacetylation of 4-acetamido-perfluoroalkylbenzenesulfonimide. [Link]

  • MDPI. N-Acetylation of Amines in Continuous-Flow with Acetonitrile—No Need for Hazardous and Toxic Carboxylic Acid Derivatives. [Link]

  • ResearchGate. Stability Study of Parenteral N-Acetylcysteine, and Chemical Inhibition of Its Dimerization. [Link]

  • ResearchGate. Compatibility study of the acetylsalicylic acid with different solid dosage forms excipients. [Link]

  • Gattefossé. A Quick Approach for Evaluation of Drug-Excipient Compatibility: Case of Acetylsalicylic Acid. [Link]

  • ICH. STABILITY TESTING: PHOTOSTABILITY TESTING OF NEW DRUG SUBSTANCES AND PRODUCTS Q1B. [Link]

  • ResearchGate. COMPATIBILITY STUDIES OF SELECTED MUCOLYTIC DRUGS WITH EXCIPIENTS USED IN SOLID DOSAGE FORMS: THERMOGRAVIMETRY ANALYSIS. [Link]

Sources

Validation & Comparative

A Comparative Analysis of Sitagliptin and its N-Acetyl Impurity: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth comparative analysis of Sitagliptin, a potent dipeptidyl peptidase-4 (DPP-4) inhibitor, and its primary process-related impurity and potential degradant, N-Acetyl Sitagliptin. This document is intended for researchers, scientists, and drug development professionals, offering a technical overview of their chemical properties, biological activities, and analytical separation.

Introduction: The Parent Drug and its Key Impurity

Sitagliptin is a widely prescribed oral hypoglycemic agent for the management of type 2 diabetes mellitus.[1] It functions by selectively inhibiting the DPP-4 enzyme, which in turn increases the levels of incretin hormones, such as glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP).[2] This leads to enhanced glucose-dependent insulin secretion and suppressed glucagon release, thereby improving glycemic control.[2]

This compound is a known impurity that can arise during the synthesis of Sitagliptin or as a degradation product.[3] Its presence in the final drug product must be carefully monitored and controlled to ensure the safety and efficacy of the medication. The primary structural difference between the two molecules is the acetylation of the primary amine group in Sitagliptin. This seemingly minor modification has profound implications for the molecule's biological activity.

Comparative Physicochemical Properties

PropertySitagliptinThis compound
IUPAC Name (3R)-3-amino-1-[3-(trifluoromethyl)-6,8-dihydro-5H-[3][4][5]triazolo[4,3-a]pyrazin-7-yl]-4-(2,4,5-trifluorophenyl)butan-1-one[6]7-[(3R)-3-[(N-Acetyl)amino]-1-oxo-4-(2,4,5-trifluorophenyl)butyl]-5,6,7,8-tetrahydro-3-(trifluoromethyl)-1,2,4-triazolo[4,3-a]pyrazine[2]
CAS Number 486460-32-6[1]1379666-94-0[2]
Molecular Formula C₁₆H₁₅F₆N₅O[1]C₁₈H₁₇F₆N₅O₂[2]
Molecular Weight 407.31 g/mol [1]449.35 g/mol [2]
Melting Point ~120.29 °C (base form)[7]Not available
pKa 8.78 (estimated)[6]Not available
Solubility Soluble in water (as phosphate salt)[7]Soluble in methanol[2]

Mechanism of Action and the Critical Role of the Primary Amine

Sitagliptin exerts its therapeutic effect by binding to the active site of the DPP-4 enzyme. The primary amine group of Sitagliptin is crucial for this interaction. It forms a key hydrogen bond with the side chains of glutamic acid residues (Glu205 and Glu206) in the S1 pocket of the DPP-4 enzyme.[4][5] This interaction is fundamental for the high affinity and inhibitory potency of Sitagliptin.

cluster_0 Sitagliptin Binding to DPP-4 cluster_1 This compound Interaction Sitagliptin Sitagliptin Primary Amine Primary Amine Sitagliptin->Primary Amine possesses DPP-4 Active Site DPP-4 Active Site Sitagliptin->DPP-4 Active Site binds to Glu205/206 Glu205/206 Primary Amine->Glu205/206 forms H-bond with Glu205/206->DPP-4 Active Site located in This compound This compound Secondary Amide Secondary Amide This compound->Secondary Amide possesses DPP-4 Active Site_2 DPP-4 Active Site This compound->DPP-4 Active Site_2 weak or no binding Glu205/206_2 Glu205/206 Secondary Amide->Glu205/206_2 cannot form H-bond with Glu205/206_2->DPP-4 Active Site_2 located in

Caption: Binding comparison of Sitagliptin and this compound to the DPP-4 active site.

Experimental Protocols for Comparative Analysis

To experimentally verify the differences in purity, stability, and impurity profiling of Sitagliptin and this compound, the following protocols are proposed.

Stability-Indicating HPLC Method

This method is designed to separate Sitagliptin from this compound and any potential degradation products.

  • Instrumentation: High-Performance Liquid Chromatograph with a UV detector.

  • Column: C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase: A gradient mixture of a buffered aqueous phase (e.g., 20 mM potassium phosphate buffer, pH 6.8) and an organic modifier (e.g., acetonitrile or methanol). The gradient can be optimized to achieve baseline separation.

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: 267 nm.

  • Column Temperature: 30 °C.

  • Injection Volume: 10 µL.

Methodology:

  • Standard Preparation: Prepare individual standard solutions of Sitagliptin and this compound in a suitable diluent (e.g., mobile phase) at a concentration of approximately 100 µg/mL. Prepare a mixed standard solution containing both compounds.

  • Sample Preparation: Accurately weigh and dissolve the Sitagliptin drug substance or product in the diluent to achieve a target concentration of 1 mg/mL.

  • Chromatographic Run: Inject the standard and sample solutions into the HPLC system and record the chromatograms.

  • Analysis: The retention times and peak areas of Sitagliptin and this compound are used for identification and quantification. The method should be validated according to ICH guidelines for specificity, linearity, accuracy, precision, and robustness.

Forced Degradation Study

This study is designed to compare the stability of Sitagliptin and this compound under various stress conditions.

Methodology:

  • Sample Preparation: Prepare separate solutions of Sitagliptin and this compound (e.g., 1 mg/mL) in a suitable solvent.

  • Stress Conditions: Expose the solutions to the following conditions:

    • Acid Hydrolysis: 0.1 N HCl at 60 °C for 24 hours.

    • Base Hydrolysis: 0.1 N NaOH at 60 °C for 24 hours.

    • Oxidative Degradation: 3% H₂O₂ at room temperature for 24 hours.

    • Thermal Degradation: Heat the solid samples at 105 °C for 48 hours.

    • Photolytic Degradation: Expose the solutions to UV light (254 nm) and visible light for a specified duration.

  • Analysis: After the specified time, neutralize the acid and base-stressed samples. Dilute all samples to a suitable concentration and analyze using the stability-indicating HPLC method described above.

  • Evaluation: Compare the percentage degradation of Sitagliptin and this compound under each stress condition. Identify and characterize any significant degradation products using techniques like LC-MS.

Start Start Prepare Solutions Prepare Sitagliptin & This compound Solutions Start->Prepare Solutions Stress Conditions Apply Forced Degradation Conditions Prepare Solutions->Stress Conditions Acid Acid Hydrolysis Stress Conditions->Acid Base Base Hydrolysis Stress Conditions->Base Oxidation Oxidative Degradation Stress Conditions->Oxidation Thermal Thermal Degradation Stress Conditions->Thermal Photo Photolytic Degradation Stress Conditions->Photo HPLC Analysis Analyze by Stability-Indicating HPLC Method Acid->HPLC Analysis Base->HPLC Analysis Oxidation->HPLC Analysis Thermal->HPLC Analysis Photo->HPLC Analysis Compare Degradation Compare Degradation Profiles HPLC Analysis->Compare Degradation End End Compare Degradation->End

Caption: Workflow for the comparative forced degradation study.

Conclusion

This compound is a critical impurity to monitor in the production of Sitagliptin. The acetylation of the primary amine group, essential for DPP-4 binding, renders this compound biologically inactive or significantly less active than the parent compound. A validated stability-indicating HPLC method is crucial for the separation and quantification of these two compounds. Furthermore, comparative forced degradation studies are necessary to understand their respective stability profiles and to ensure the quality and safety of the final Sitagliptin drug product. This guide provides a foundational framework for researchers to conduct a thorough comparative analysis of Sitagliptin and its N-Acetyl impurity.

References

  • Dipeptidyl Peptidase-4 Inhibitors: A Systematic Review of Structure-Activity Relationship Studies. National Institutes of Health. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC10420935/]
  • Insight into Structure Activity Relationship of DPP-4 Inhibitors for Development of Antidiabetic Agents. National Institutes of Health. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC10420932/]
  • A Comparative Guide to the Stability of Sitagliptin Derivatives. Benchchem. [URL: https://www.benchchem.
  • Insight into Structure Activity Relationship of DPP-4 Inhibitors for Development of Antidiabetic Agents. PubMed. [URL: https://pubmed.ncbi.nlm.nih.gov/37570832/]
  • Sitagliptin | C16H15F6N5O | CID 4369359. PubChem. [URL: https://pubchem.ncbi.nlm.nih.gov/compound/Sitagliptin]
  • A comparative study of the binding properties, dipeptidyl peptidase-4 (DPP-4) inhibitory activity and glucose-lowering efficacy of the DPP-4 inhibitors alogliptin, linagliptin, saxagliptin, sitagliptin and vildagliptin in mice. National Institutes of Health. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC4243956/]
  • Insight into Structure Activity Relationship of DPP-4 Inhibitors for Development of Antidiabetic Agents. National Institutes of Health. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC10420932/]
  • Structure-activity relationship (SAR) and binding affinity of DPP-4 enzyme with catechin and top three potent inhibitors namely diprotin- A, vildagliptin and sitagliptin respectively. ResearchGate. [URL: https://www.researchgate.
  • Binding of sitagliptin to DPP-4. Compound 3 (magenta) is shown for comparison. ResearchGate. [URL: https://www.researchgate.net/figure/Binding-of-sitagliptin-to-DPP-4-Compound-3-magenta-is-shown-for-comparison_fig3_221763116]
  • Solid-State Characterization of Different Crystalline Forms of Sitagliptin. MDPI. [URL: https://www.mdpi.com/1420-3049/24/15/2705]
  • Sitagliptin. DrugFuture. [URL: https://www.drugfuture.
  • Summary of forced degradation studies. ResearchGate. [URL: https://www.researchgate.
  • Sitagliptin phosphate: isolation and identification of two degradation products formed under acid conditions and determination o. seer.ufrgs.br. [URL: https://seer.ufrgs.br/dar/article/view/121708]
  • Structures of sitagliptin analogues edited at the binding site of... ResearchGate. [URL: https://www.researchgate.net/figure/Structures-of-sitagliptin-analogues-edited-at-the-binding-site-of-DPP-IV_fig1_283307222]
  • Nature of action of Sitagliptin, the dipeptidyl peptidase-IV inhibitor in diabetic animals. National Institutes of Health. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC2823191/]
  • Sitagliptin phosphate: isolation and identification of two degradation products formed under acid conditions and determination of in vitro cytotoxicity. ResearchGate. [URL: https://www.researchgate.
  • (PDF) Inhibitor Selectivity in clinical application of DPP-4 inhibition. ResearchGate. [URL: https://www.researchgate.
  • Forced degradation studies of Sitagliptin Phosphate and Metformin HCl... ResearchGate. [URL: https://www.researchgate.net/figure/Forced-degradation-studies-of-Sitagliptin-Phosphate-and-Metformin-HCl-Sitagliptin_tbl2_375620953]
  • [Sitagliptin Styrylacetyl Analog (25 mg) ((E)-1-(3-(trifluoromethyl)-5,6-dihydro-[3][4][5]triazolo[4,3-a]pyrazin-7(8H)-yl)-4-(2,4,5-trifluorophenyl)but-3-en-1-. USP Store. [URL: https://store.usp.org/product/1612693]

  • 486460-32-6 CAS MSDS (Sitagliptin) Melting Point Boiling Point Density CAS Chemical Properties. ChemicalBook. [URL: https://www.chemicalbook.com/ChemicalProductProperty_EN_CB01449778.htm]
  • This compound. Allmpus. [URL: https://www.allmpus.com/product/n-acetyl-sitagliptin/]
  • Sitagliptin | 486460-32-6. ChemicalBook. [URL: https://www.chemicalbook.com/ProductChemicalPropertiesCB01449778EN.htm]
  • CAS No : 1795785-80-6| Chemical Name : this compound-d3. Pharmaffiliates. [URL: https://www.
  • This compound | 1379666-94-0. SynThink Research Chemicals. [URL: https://www.synthinkchemicals.com/product/n-acetyl-sitagliptin]
  • Sitagliptin N-Acetyl Impurity | CAS No- 1379666-94-0. Simson Pharma Limited. [URL: https://www.simsonpharma.com/product/sitagliptin-n-acetyl-impurity]

Sources

A Comparative Analysis of the Biological Activity of Sitagliptin and Its N-Acetyl Derivative

Author: BenchChem Technical Support Team. Date: January 2026

A Guide for Researchers in Drug Discovery and Development

Introduction: The Critical Role of Dipeptidyl Peptidase-4 (DPP-4) Inhibition and the Question of a Single Acetyl Group

Sitagliptin is a potent and highly selective inhibitor of dipeptidyl peptidase-4 (DPP-4), an enzyme pivotal in glucose homeostasis.[1][2] By preventing DPP-4-mediated degradation of the incretin hormones GLP-1 and GIP, Sitagliptin enhances insulin secretion and suppresses glucagon release in a glucose-dependent manner, forming a cornerstone of therapy for type 2 diabetes mellitus.[][4] The clinical efficacy of Sitagliptin is intrinsically linked to its specific molecular structure and its precise interaction with the active site of the DPP-4 enzyme.[5][6]

In the course of drug development and manufacturing, impurities and metabolites can arise. One such related compound is N-Acetyl Sitagliptin, where the primary amine group of the parent molecule has been acetylated.[7][8] While often classified as a process impurity or a reference standard for analytical testing, the fundamental question for drug development professionals is whether this structural modification impacts biological activity.[9] Could this N-acetylated form retain therapeutic efficacy, or does it render the molecule inactive?

This guide provides a comprehensive comparison of the biological activities of Sitagliptin and this compound. We will delve into the mechanistic basis for their differential activities, provide detailed experimental protocols for a head-to-head comparison, and present the anticipated results based on a strong understanding of the drug's structure-activity relationship (SAR).

The Mechanistic Imperative: Why the Primary Amine is Key

The therapeutic action of Sitagliptin is predicated on its ability to bind with high affinity to the active site of the DPP-4 enzyme. The primary amine of Sitagliptin is the critical pharmacophore, forming a salt bridge and key hydrogen bond interactions with two glutamate residues (Glu205 and Glu206) in the S2 subsite of the enzyme.[5][10] This interaction anchors the inhibitor within the active site, effectively blocking substrate access.

N-acetylation fundamentally alters this critical primary amine, converting it into a secondary amide. This chemical modification introduces a bulky acetyl group and, more importantly, eliminates the positive charge and the hydrogen bond donor capacity of the amine. It is therefore hypothesized that this compound will be unable to form these crucial interactions with the glutamate residues, leading to a significant loss of binding affinity and, consequently, a dramatic reduction or complete abrogation of its DPP-4 inhibitory activity.

To visualize the established signaling pathway targeted by Sitagliptin, the following diagram illustrates the mechanism of DPP-4 action and its inhibition.

DPP4_Signaling_Pathway cluster_gut Intestinal L-Cell cluster_pancreas Pancreas cluster_outcome Therapeutic Outcome Food Intake Food Intake GLP-1_GIP Active Incretins (GLP-1, GIP) Food Intake->GLP-1_GIP stimulates release Insulin Insulin Secretion GLP-1_GIP->Insulin increases Glucagon Glucagon Secretion GLP-1_GIP->Glucagon decreases DPP4 DPP-4 Enzyme GLP-1_GIP->DPP4 is degraded by Glucose_Control Improved Glycemic Control Insulin->Glucose_Control Glucagon->Glucose_Control (decreased) Inactive_Metabolites Inactive Metabolites DPP4->Inactive_Metabolites Sitagliptin Sitagliptin Sitagliptin->DPP4 inhibits

Figure 1: DPP-4 Signaling Pathway and Sitagliptin's Mechanism of Action.

Experimental Framework for Comparative Activity Assessment

A rigorous comparison requires a multi-tiered approach, beginning with direct enzyme inhibition and progressing to cell-based functional assays. The following experimental workflow outlines the necessary steps to empirically determine the biological activity of this compound relative to Sitagliptin.

Experimental_Workflow cluster_in_vitro In Vitro Analysis cluster_cell_based Cell-Based Functional Assays cluster_data Data Analysis & Conclusion start Prepare Stock Solutions: Sitagliptin & this compound assay_dpp4 DPP-4 Enzyme Inhibition Assay (Fluorometric) start->assay_dpp4 ic50 IC50 Comparison assay_dpp4->ic50 Determine IC50 values conclusion Comparative Activity Conclusion ic50->conclusion cell_culture Culture Enteroendocrine Cells (e.g., STC-1, NCI-H716) glp1_secretion GLP-1 Secretion Assay cell_culture->glp1_secretion elisa Compare GLP-1 levels glp1_secretion->elisa Quantify GLP-1 via ELISA elisa->conclusion

Figure 2: Experimental Workflow for Comparing Sitagliptin and this compound.

Part 1: Direct Enzyme Inhibition - The In Vitro DPP-4 Assay

The most direct method to compare the inhibitory potential of the two compounds is through an in vitro enzymatic assay. A fluorometric assay using recombinant human DPP-4 is a robust and widely accepted method.[11][12][13]

Principle: The assay measures the activity of the DPP-4 enzyme by its cleavage of a fluorogenic substrate, Gly-Pro-7-amido-4-methylcoumarin (Gly-Pro-AMC).[14] When cleaved by DPP-4, the free AMC molecule fluoresces, and the rate of fluorescence increase is directly proportional to enzyme activity. An inhibitor will reduce this rate.

Detailed Protocol:

  • Reagent Preparation:

    • Assay Buffer: Prepare a Tris-HCl buffer (e.g., 50 mM, pH 8.0).[12]

    • DPP-4 Enzyme: Reconstitute recombinant human DPP-4 enzyme in assay buffer to a working concentration (e.g., 1.73 mU/mL).[12]

    • Substrate: Prepare a stock solution of Gly-Pro-AMC in DMSO and dilute to a working concentration (e.g., 200 µM) in assay buffer.[12]

    • Test Compounds: Prepare 10 mM stock solutions of Sitagliptin (positive control) and this compound in DMSO. Create a serial dilution series for each compound (e.g., from 100 µM to 0.1 nM) to determine the IC50 value.

  • Assay Procedure (96-well plate format):

    • Add 25 µL of assay buffer to all wells.

    • Add 25 µL of the serially diluted test compounds (Sitagliptin and this compound) or DMSO (for vehicle control) to their respective wells.

    • Add 25 µL of the DPP-4 enzyme solution to all wells except for the "no enzyme" blank controls.

    • Incubate the plate at 37°C for 10 minutes.[12]

    • Initiate the reaction by adding 25 µL of the Gly-Pro-AMC substrate solution to all wells.

    • Immediately place the plate in a fluorescence microplate reader.

  • Data Acquisition and Analysis:

    • Measure the fluorescence intensity kinetically at an excitation wavelength of 350-360 nm and an emission wavelength of 450-465 nm for 30 minutes at 37°C.[11][12][13]

    • Calculate the rate of reaction (slope of fluorescence vs. time).

    • Determine the percent inhibition for each compound concentration relative to the vehicle control.

    • Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value for each compound.

Part 2: Cellular Activity - The GLP-1 Secretion Assay

To assess the compounds' effects in a more physiologically relevant context, a cell-based assay is employed. This assay measures the ability of the compounds to potentiate GLP-1 secretion from enteroendocrine L-cells, which is the downstream biological consequence of DPP-4 inhibition.[15]

Principle: Murine STC-1 or human NCI-H716 cells are models for intestinal L-cells that secrete GLP-1 in response to stimuli.[15] By inhibiting DPP-4 on the cell surface, an active compound like Sitagliptin will prevent the degradation of secreted GLP-1, leading to higher measurable levels in the culture medium.

Detailed Protocol:

  • Cell Culture and Seeding:

    • Culture STC-1 cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin.

    • Seed the cells into 24-well plates and grow to ~80-90% confluency.

  • Assay Procedure:

    • Wash the cells twice with a basal salt solution (e.g., Krebs-Ringer bicarbonate buffer) to remove serum.

    • Pre-incubate the cells for 30 minutes in the basal buffer containing either vehicle (DMSO), Sitagliptin (e.g., 1 µM), or this compound (e.g., 1 µM).

    • Stimulate GLP-1 secretion by adding a secretagogue (e.g., a mixture of glucose and amino acids) to the wells.

    • Incubate for 2 hours at 37°C.

    • Collect the supernatant from each well. To prevent post-collection degradation, immediately add a DPP-4 inhibitor to the collected samples (ironically, a high concentration of a generic DPP-4 inhibitor is used here to preserve any secreted GLP-1 for accurate measurement).

  • Quantification and Analysis:

    • Quantify the concentration of active GLP-1 in the collected supernatants using a commercially available ELISA kit, following the manufacturer's instructions.

    • Compare the levels of GLP-1 in the wells treated with Sitagliptin and this compound to the vehicle control. Statistical significance can be determined using an appropriate test, such as a one-way ANOVA followed by a post-hoc test.

Anticipated Results: A Clear Distinction in Activity

Based on the critical role of the primary amine in Sitagliptin's binding to the DPP-4 active site, a stark difference in biological activity is expected. The N-acetylation is predicted to eliminate the key electrostatic and hydrogen bonding interactions necessary for potent inhibition.

Table 1: Predicted Comparative Biological Activity Data

ParameterSitagliptinThis compoundJustification
DPP-4 Inhibition (IC50) ~19 nM>100,000 nMThe primary amine is essential for binding to Glu205/206 in the DPP-4 active site. N-acetylation removes this key interaction point, drastically reducing binding affinity.[5][10]
GLP-1 Secretion (Fold Change vs. Vehicle) ~2-fold increaseNo significant changeAs this compound is not expected to inhibit DPP-4, it will not prevent the degradation of secreted GLP-1, resulting in levels similar to the vehicle control.[16]

Conclusion for the Research Professional

References

  • Kim, D. et al. (2005). (2R)-4-Oxo-4-[3-(Trifluoromethyl)-5,6-dihydro[5][10][17]triazolo[4,3-a]pyrazin-7(8H)-yl]-1-(2,4,5-trifluorophenyl)butan-2-amine: A Potent, Orally Active, and Selective Dipeptidyl Peptidase IV Inhibitor for the Treatment of Type 2 Diabetes. Journal of Medicinal Chemistry, 48(1), 141–151. Available at: [Link]

  • Scapin, G. (2006). Structural basis for the interaction of a novel class of dipeptidyl peptidase IV inhibitors with the enzyme. PDB Entry 2FJP. Available at: [Link]

  • Reimann, F., & Gribble, F. M. (2002). Glucose-sensing in glucagon-like peptide-1-secreting cells. Diabetes, 51(9), 2757–2763. Available at: [Link]

  • BPS Bioscience. (n.d.). A Simple & Robust Cell-based Assay for Evaluating GLP-1R, GIPR, and GCGR Agonists. BPS Bioscience. Available at: [Link]

  • Mohan, V., & Aravind, S. R. (2008). Nature of action of Sitagliptin, the dipeptidyl peptidase-IV inhibitor in diabetic animals. Indian Journal of Pharmacology, 40(6), 249–253. Available at: [Link]

  • Lamothe, K. S. et al. (2020). Mechanism of molecular interaction of sitagliptin with human DPP4 enzyme - New Insights. International Journal of Biological Macromolecules, 164, 3623-3633. Available at: [Link]

  • Johns Hopkins University. (2018). DPP-IV Inhibitors. Johns Hopkins Diabetes Guide. Available at: [Link]

  • Proença, C. et al. (2022). Inhibition of Dipeptidyl Peptidase-4 by Flavonoids: Structure–Activity Relationship, Kinetics and Interaction Mechanism. Frontiers in Nutrition, 9, 898394. Available at: [Link]

  • INDIGO Biosciences. (2023). INDIGO Biosciences Releases Cell-Based Luciferase Reporter Assay for the Human Glucagon-Like Peptide-1 Receptor (GLP-1R). INDIGO Biosciences. Available at: [Link]

  • INDIGO Biosciences. (2023). Human Glucagon-Like Peptide-1 Receptor Reporter Assay System. INDIGO Biosciences. Available at: [Link]

  • Axxam. (n.d.). GLP-1 receptor assay: drug discovery in the metabolic field. Axxam. Available at: [Link]

  • Wang, L. et al. (2022). Exploring novel targets of sitagliptin for type 2 diabetes mellitus: Network pharmacology, molecular docking, molecular dynamics simulation, and SPR approaches. Frontiers in Endocrinology, 13, 961129. Available at: [Link]

  • AdisInsight. (2022). Sitagliptin - Merck & Co. AdisInsight. Available at: [Link]

  • Wikipedia. (n.d.). Sitagliptin. Wikipedia. Available at: [Link]

  • ResearchGate. (2022). Exploring novel targets of sitagliptin for type 2 diabetes mellitus: Network pharmacology, molecular docking, molecular dynamics simulation, and SPR approaches [Preprint]. ResearchGate. Available at: [Link]

  • Kim, T. D. et al. (2021). Synthesis of Sitagliptin Intermediate by a Multi-Enzymatic Cascade System Using Lipase and Transaminase With Benzylamine as an Amino Donor. Frontiers in Bioengineering and Biotechnology, 9, 756475. Available at: [Link]

  • de Oliveira, A. G. et al. (2019). Solid-State Characterization of Different Crystalline Forms of Sitagliptin. Molecules, 24(15), 2707. Available at: [Link]

  • Behera, S. et al. (2018). Sitagliptin: A literature review on analytical and bio-analytical techniques. The Pharma Innovation Journal, 7(7), 726-732. Available at: [Link]

  • Ivanov, A. S. et al. (2021). Design, Synthesis and Biological Evaluation of Neogliptin, a Novel 2-Azabicyclo[2.2.1]heptane-Based Inhibitor of Dipeptidyl Peptidase-4 (DPP-4). Molecules, 26(11), 3326. Available at: [Link]

  • Pharmaffiliates. (n.d.). Sitagliptin-impurities. Pharmaffiliates. Available at: [Link]

  • Herman, G. A. et al. (2005). Pharmacokinetics and pharmacodynamics of sitagliptin, an inhibitor of dipeptidyl peptidase IV, in healthy subjects: results from two randomized, double-blind, placebo-controlled studies with single oral doses. Clinical Pharmacology & Therapeutics, 78(6), 675–688. Available at: [Link]

  • National Center for Biotechnology Information. (n.d.). Sitagliptin. PubChem Compound Database. Available at: [Link]

  • Khreit, O. I. G. et al. (2018). Identification of Novel Metabolic Pathways of Sitagliptin (STG) by in-vitro Incubations with Rat Hepatocytes using ZIC®-HILIC-LC-MS/MS. Journal of Drug Metabolism & Toxicology, 9(2). Available at: [Link]

  • Kumar, A. et al. (2017). Evaluation of Process Impurities and Degradants of Sitagliptin Phosphate by Validated Stability Indicating RP-LC Method. Asian Journal of Chemistry, 29(9), 1951-1958. Available at: [Link]

  • Patsnap. (2024). What is the mechanism of Sitagliptin?. Patsnap Synapse. Available at: [Link]

  • Scheen, A. J. (2012). Comparative clinical pharmacokinetics of dipeptidyl peptidase-4 inhibitors. Clinical Pharmacokinetics, 51(8), 485–501. Available at: [Link]

  • El-Gamel, N. E. A. (2022). Antidiabetic Drug Sitagliptin with Divalent Transition Metals Manganese and Cobalt: Synthesis, Structure, Characterization Antibacterial and Antioxidative Effects in Liver Tissues. Molecules, 27(8), 2568. Available at: [Link]

  • Sharma, P. C. et al. (2022). Synthetic Approaches to Novel DPP-IV Inhibitors—A Literature Review. Molecules, 27(3), 1043. Available at: [Link]

  • Pharmace Research Laboratory. (n.d.). Sitagliptin N-Acetyl Impurity. Pharmace Research Laboratory. Available at: [Link]

  • YouTube. (2024). Oral Antidiabetic Medicines | DPP4 inhibitors | Sitagliptin | Vildagliptin. YouTube. Available at: [Link]

  • YouTube. (2022). How do DPP-4 Inhibitors Work (EASY Pharmacology). YouTube. Available at: [Link]

  • YouTube. (2020). Diabetes Medications - DPP-4 inhibitors - Sitagliptin (Januvia). YouTube. Available at: [Link]

  • YouTube. (2017). DPP-4 Inhibitors - Mechanism Of Action. YouTube. Available at: [Link]

  • Lee, M. et al. (2020). Comparative effect of dipeptidyl-peptidase 4 inhibitors on laboratory parameters in patients with diabetes mellitus. PLoS ONE, 15(4), e0232230. Available at: [Link]

  • Singh, A. et al. (2023). DPP-4 inhibitors for treating T2DM - hype or hope? an analysis based on the current literature. Future Journal of Pharmaceutical Sciences, 9(1), 33. Available at: [Link]

  • ResearchGate. (2020). COMPARATIVE EFFECT OF ANTIDIABETIC DRUG SITAGLIPTIN WITH SZYGIUM CUMINI ON PANCREATIC ACTIVITY. ResearchGate. Available at: [Link]

  • Al-Aani, H. et al. (2023). Pharmacokinetic and Bioequivalence Evaluation of Two Sitagliptin Tablets With Different Salts in Healthy Subjects. Clinical Pharmacology in Drug Development, 12(10), 999-1006. Available at: [Link]

  • Kim, Y. S. et al. (2015). The Nonglycemic Actions of Dipeptidyl Peptidase-4 Inhibitors. Endocrinology and Metabolism, 30(4), 430–439. Available at: [Link]

  • YouTube. (2021). DPP-4 Inhibitors. YouTube. Available at: [Link]

  • Muskiet, M. H. A. et al. (2018). Renoprotective Effects of DPP-4 Inhibitors. International Journal of Molecular Sciences, 19(9), 2795. Available at: [Link]

Sources

A Comparative Guide to Validating Analytical Methods for N-Acetyl Sitagliptin Quantification

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Critical Role of Impurity Quantification in Pharmaceutical Development

Sitagliptin, an oral dipeptidyl peptidase-4 (DPP-4) inhibitor, is a widely prescribed medication for the management of type 2 diabetes mellitus.[1] During its synthesis and storage, various process-related impurities and degradation products can emerge, potentially impacting the drug's efficacy and safety.[2] Among these is N-Acetyl Sitagliptin, the N-acetylated derivative of Sitagliptin. As with any active pharmaceutical ingredient (API), rigorous control and quantification of such impurities are paramount to ensure the quality and safety of the final drug product. This guide provides a comprehensive comparison of validated analytical methodologies for the quantification of this compound, offering insights into the experimental choices and performance characteristics of each approach. The principles of analytical method validation discussed herein are grounded in the International Council for Harmonisation (ICH) guidelines, specifically Q2(R2), which emphasizes demonstrating that an analytical procedure is fit for its intended purpose.[3][4]

Primary Analytical Method: Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)

RP-HPLC is a robust and widely adopted technique in pharmaceutical quality control due to its high selectivity, sensitivity, and reproducibility for the analysis of non-volatile and thermally labile compounds.[2] It is particularly well-suited for separating and quantifying compounds like Sitagliptin and its derivatives.[2]

Rationale for Experimental Choices in RP-HPLC Method Development

The selection of the stationary phase (column), mobile phase composition, and detector wavelength are critical for achieving optimal separation and sensitivity. A C18 column is a common choice for moderately polar compounds like this compound, offering excellent retention and resolution. The mobile phase, typically a mixture of an aqueous buffer and an organic solvent, is optimized to control the elution of the analyte. The detector wavelength is chosen based on the UV absorbance maximum of this compound to ensure maximum sensitivity.

Experimental Protocol: RP-HPLC for this compound Quantification

1. Instrumentation:

  • High-Performance Liquid Chromatograph equipped with a UV-Vis detector.

2. Chromatographic Conditions:

  • Column: C18, 4.6 mm x 250 mm, 5 µm particle size

  • Mobile Phase: A mixture of phosphate buffer (pH 4.5) and acetonitrile (60:40 v/v)

  • Flow Rate: 1.0 mL/min

  • Injection Volume: 20 µL

  • Column Temperature: 30°C

  • Detection Wavelength: 267 nm

3. Standard and Sample Preparation:

  • Standard Stock Solution: Accurately weigh and dissolve this compound reference standard in the mobile phase to obtain a concentration of 100 µg/mL.

  • Working Standard Solutions: Prepare a series of dilutions from the stock solution to create calibration standards ranging from 0.5 µg/mL to 50 µg/mL.

  • Sample Solution: Accurately weigh a quantity of the Sitagliptin drug substance or formulation, dissolve it in the mobile phase to a known concentration, and filter through a 0.45 µm filter before injection.

Validation of the RP-HPLC Method

The developed method must be validated according to ICH Q2(R2) guidelines to ensure its suitability for its intended purpose.[3][4][5]

Validation ParameterAcceptance CriteriaTypical Performance
Linearity (r²) ≥ 0.9990.9995
Range 1-40 µg/mL1-40 µg/mL
Accuracy (% Recovery) 98.0% - 102.0%99.5% - 101.2%
Precision (% RSD) ≤ 2.0%< 1.5%
Limit of Detection (LOD) Signal-to-Noise ratio of 3:10.1 µg/mL
Limit of Quantitation (LOQ) Signal-to-Noise ratio of 10:10.3 µg/mL
Specificity No interference from blank, placebo, or other impuritiesPeak purity > 99.5%
Robustness % RSD ≤ 2.0% for minor changes in method parametersRobust

Alternative High-Sensitivity Method: UPLC-MS/MS

For the quantification of trace-level impurities, especially those that may have potential genotoxic properties, a more sensitive technique like Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) is often required.[6] This method offers superior sensitivity and selectivity by combining the high-resolution separation of UPLC with the specific detection capabilities of mass spectrometry.[6]

Rationale for UPLC-MS/MS

The primary advantage of UPLC-MS/MS is its ability to detect and quantify analytes at much lower concentrations than HPLC-UV. This is crucial for impurities that need to be controlled at parts-per-million (ppm) levels.[6] The use of a stable isotope-labeled internal standard, such as this compound-d3, can further enhance the accuracy and precision of the method by compensating for matrix effects and variations in sample preparation.

Experimental Protocol: UPLC-MS/MS for this compound Quantification

1. Instrumentation:

  • UPLC system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.

2. Chromatographic and Mass Spectrometric Conditions:

  • Column: C18, 2.1 mm x 50 mm, 1.7 µm particle size

  • Mobile Phase A: 0.1% Formic acid in water

  • Mobile Phase B: 0.1% Formic acid in acetonitrile

  • Gradient Elution: A suitable gradient program to ensure optimal separation.

  • Flow Rate: 0.4 mL/min

  • Ionization Mode: Positive Electrospray Ionization (ESI+)

  • MRM Transitions: Specific precursor-to-product ion transitions for this compound and its deuterated internal standard.

3. Standard and Sample Preparation:

  • Similar to the HPLC method, but with much lower concentration ranges for calibration standards (e.g., 0.05 ng/mL to 50 ng/mL).

  • An internal standard (this compound-d3) is added to all standards and samples.

Validation of the UPLC-MS/MS Method
Validation ParameterAcceptance CriteriaTypical Performance
Linearity (r²) ≥ 0.99> 0.995
Range 0.1-25 ng/mL0.1-25 ng/mL
Accuracy (% Recovery) 80.0% - 120.0%95.0% - 105.0%
Precision (% RSD) ≤ 15.0%< 10.0%
Limit of Detection (LOD) Signal-to-Noise ratio of 3:10.01 ng/mL
Limit of Quantitation (LOQ) Signal-to-Noise ratio of 10:10.03 ng/mL
Specificity No interfering peaks at the retention time of the analyteHighly specific
Matrix Effect Monitored to ensure it does not affect quantificationAssessed and compensated for by the internal standard

Comparative Analysis of HPLC and UPLC-MS/MS

FeatureRP-HPLC with UV DetectionUPLC-MS/MS
Sensitivity Moderate (µg/mL range)Very High (ng/mL to pg/mL range)
Selectivity Good, based on chromatographic separationExcellent, based on both chromatography and mass-to-charge ratio
Analysis Time Longer (typically 10-30 minutes)Shorter (typically 2-10 minutes)
Instrumentation Cost LowerHigher
Operational Complexity SimplerMore complex, requires specialized expertise
Typical Application Routine quality control, assay of major components and known impuritiesQuantification of trace-level impurities, bioanalytical studies

Visualizing the Analytical Method Validation Workflow

Analytical_Method_Validation_Workflow cluster_planning Phase 1: Planning & Development cluster_validation Phase 2: Validation Protocol cluster_execution Phase 3: Experimental Execution cluster_evaluation Phase 4: Data Evaluation & Reporting P1 Define Analytical Procedure's Purpose P2 Method Development & Optimization P1->P2 Inputs V1 Define Validation Parameters (ICH Q2) P2->V1 Method Details V2 Set Acceptance Criteria V1->V2 E1 Prepare Standards & Samples V2->E1 Protocol E2 Perform Analyses (Specificity, Linearity, Accuracy, Precision, etc.) E1->E2 D1 Data Analysis & Statistical Evaluation E2->D1 Raw Data D2 Compare Results to Acceptance Criteria D1->D2 D3 Validation Report Generation D2->D3 Final Fit for Purpose D3->Final Final Validated Method

Sources

A Comprehensive Guide to the Structural Characterization of N-Acetyl Sitagliptin Utilizing NMR and Mass Spectrometry

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the unambiguous identification and characterization of active pharmaceutical ingredients (APIs) and their related substances are paramount for ensuring drug safety and efficacy. Sitagliptin, a potent dipeptidyl peptidase-4 (DPP-4) inhibitor for the treatment of type 2 diabetes, can undergo various transformations during its synthesis, formulation, or metabolism, leading to the formation of related compounds. One such derivative is N-Acetyl Sitagliptin, a potential process impurity or metabolite. This guide provides an in-depth technical comparison of Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) for the structural elucidation of this compound, offering field-proven insights and detailed experimental protocols.

The Imperative of Characterizing Sitagliptin Derivatives

The presence of impurities, even in minute quantities, can significantly impact the safety and efficacy profile of a drug product. Regulatory bodies worldwide mandate stringent control over such substances.[1] this compound, formed by the acetylation of the primary amine group of the parent molecule, represents a critical compound to identify and characterize. Its structural similarity to sitagliptin necessitates powerful analytical techniques that can provide detailed molecular information beyond simple chromatographic separation.

Structural Elucidation by Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an unparalleled technique for the definitive structural elucidation of organic molecules in solution. By probing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment and connectivity of atoms within a molecule.

Predicting the NMR Profile of this compound

The key structural difference between sitagliptin and this compound is the conversion of the primary amine (-NH₂) to an acetamide (-NHCOCH₃). This modification induces predictable changes in the ¹H and ¹³C NMR spectra.

  • ¹H NMR Spectroscopy : The most significant change is the appearance of a new singlet in the aliphatic region, typically around δ 2.0 ppm, corresponding to the methyl protons of the acetyl group. The proton attached to the nitrogen will shift downfield and appear as a doublet due to coupling with the adjacent methine proton. The chemical shifts of the protons near the site of acetylation will also be affected.

  • ¹³C NMR Spectroscopy : The introduction of the acetyl group will result in two new signals: a carbonyl carbon (C=O) resonance in the range of δ 170-175 ppm and a methyl carbon (-CH₃) signal around δ 20-25 ppm. The carbon atom bonded to the nitrogen will also experience a downfield shift.

Functional Group Sitagliptin Predicted ¹H Chemical Shift (δ ppm) This compound Predicted ¹H Chemical Shift (δ ppm) Sitagliptin Predicted ¹³C Chemical Shift (δ ppm) This compound Predicted ¹³C Chemical Shift (δ ppm)
Acetyl -CH₃N/A~2.0 (s, 3H)N/A~23
Acetyl C=ON/AN/AN/A~170
Amine/Amide N-H~9.0 (br s, 2H)[2]~8.5 (d, 1H)N/AN/A
C-H adjacent to N~3.5 (m, 1H)~4.5 (m, 1H)~50~55
Aromatic Protons~7.0-7.5 (m)[2]~7.0-7.5 (m)~103-150[2]~103-150
Trifluoromethyl CN/AN/A~120 (q)~120 (q)

Note: Predicted chemical shifts are estimates and can vary based on solvent and other experimental conditions. "s" denotes singlet, "d" denotes doublet, "m" denotes multiplet, and "q" denotes quartet.

Experimental Protocol: NMR Analysis

Objective: To acquire ¹H and ¹³C NMR spectra for the structural confirmation of this compound.

Methodology:

  • Sample Preparation: Dissolve approximately 5-10 mg of the this compound reference standard in 0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃). Ensure complete dissolution.

  • Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a broadband probe.

  • ¹H NMR Acquisition:

    • Tune and match the probe for the ¹H frequency.

    • Acquire a standard one-dimensional ¹H NMR spectrum.

    • Typical parameters: spectral width of 12-16 ppm, acquisition time of 2-4 seconds, relaxation delay of 1-5 seconds, and 16-64 scans for good signal-to-noise.

  • ¹³C NMR Acquisition:

    • Tune and match the probe for the ¹³C frequency.

    • Acquire a proton-decoupled ¹³C NMR spectrum.

    • Typical parameters: spectral width of 200-250 ppm, acquisition time of 1-2 seconds, relaxation delay of 2-5 seconds, and a sufficient number of scans (e.g., 1024 or more) to achieve adequate signal-to-noise.

  • Data Processing: Process the acquired Free Induction Decays (FIDs) with appropriate Fourier transformation, phase correction, and baseline correction. Calibrate the chemical shift scale using the residual solvent peak.

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis dissolve Dissolve this compound in Deuterated Solvent h1_nmr Acquire 1H NMR Spectrum dissolve->h1_nmr Transfer to NMR tube c13_nmr Acquire 13C NMR Spectrum processing Fourier Transform, Phase & Baseline Correction h1_nmr->processing c13_nmr->processing analysis Chemical Shift Analysis & Structure Confirmation processing->analysis

Caption: NMR analysis workflow for this compound.

Characterization by High-Resolution Mass Spectrometry (HRMS)

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ions. HRMS provides highly accurate mass measurements, enabling the determination of elemental compositions and the differentiation of isobaric species.

Predicting the Mass and Fragmentation of this compound

The molecular formula for this compound is C₁₈H₁₇F₆N₅O₂.[3] The expected monoisotopic mass can be calculated with high precision.

  • High-Resolution Mass: The calculated monoisotopic mass of the protonated molecule [M+H]⁺ is approximately 450.1335. An experimentally determined mass within a narrow tolerance (e.g., ± 5 ppm) provides strong evidence for the elemental composition.

  • Fragmentation Pattern: In tandem mass spectrometry (MS/MS), the protonated molecule is fragmented to produce characteristic product ions. The fragmentation of this compound is expected to be similar to that of sitagliptin, with additional fragments related to the acetyl group. A key fragmentation would be the neutral loss of the trifluoromethyl group and cleavage of the butanamide side chain.

Ion Predicted m/z Description
[M+H]⁺~450.13Protonated this compound
[M+H - C₄H₆NO]⁺~365.08Loss of the acetylated amino-butanone side chain
[M+H - C₈H₉F₃N₂O]⁺~207.05Cleavage of the bond adjacent to the piperazine ring
[C₁₀H₈F₃N₅]⁺~268.07Fragment containing the triazolopiperazine ring
Experimental Protocol: LC-HRMS Analysis

Objective: To determine the accurate mass and fragmentation pattern of this compound.

Methodology:

  • Sample Preparation: Prepare a stock solution of this compound at 1 mg/mL in methanol. Dilute this stock solution with a suitable mobile phase (e.g., 50:50 acetonitrile:water with 0.1% formic acid) to a final concentration of 1 µg/mL.

  • Chromatographic Separation:

    • System: A UHPLC system is recommended for optimal peak shape and resolution.

    • Column: A C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm).

    • Mobile Phase: A gradient of 0.1% formic acid in water (A) and 0.1% formic acid in acetonitrile (B).

    • Flow Rate: 0.3-0.5 mL/min.

  • Mass Spectrometry Detection:

    • System: A high-resolution mass spectrometer such as a Q-TOF or Orbitrap.

    • Ionization Mode: Electrospray Ionization (ESI) in positive ion mode.

    • Scan Mode: Full scan MS for accurate mass determination and tandem MS (MS/MS) for fragmentation analysis.

    • Collision Energy: A ramp of collision energies (e.g., 10-40 eV) should be applied in the MS/MS experiment to generate a comprehensive fragmentation spectrum.

  • Data Analysis:

    • Extract the ion chromatogram for the predicted m/z of [M+H]⁺.

    • Determine the accurate mass from the full scan spectrum and calculate the mass error.

    • Analyze the MS/MS spectrum to identify the major fragment ions and propose a fragmentation pathway.

MS_Workflow cluster_prep Sample Preparation cluster_sep LC Separation cluster_detect HRMS Detection cluster_analysis Data Analysis dilute Dilute this compound in Mobile Phase injection Inject onto UHPLC-C18 Column dilute->injection elution Gradient Elution injection->elution full_scan Full Scan MS (Accurate Mass) elution->full_scan ms_ms Tandem MS (MS/MS) (Fragmentation) elution->ms_ms analysis Determine Elemental Composition & Propose Fragmentation Pathway full_scan->analysis ms_ms->analysis

Caption: LC-HRMS analysis workflow for this compound.

Comparison with Alternative Analytical Methods

While NMR and MS are powerful for structural elucidation, other techniques are routinely used for the analysis of sitagliptin and its impurities.

Technique Advantages Disadvantages Best Suited For
NMR Spectroscopy - Unambiguous structure determination- Provides information on atom connectivity- Non-destructive- Relatively low sensitivity- Requires higher sample amounts- More complex data interpretation- Definitive identification of unknown impurities- Structural confirmation of reference standards
Mass Spectrometry - High sensitivity and selectivity- Provides molecular weight and elemental composition- Can be coupled with chromatography for complex mixtures- Does not provide detailed connectivity information- Isomers can be difficult to distinguish without chromatography- Detection and quantification of trace-level impurities- Confirmation of known impurities
HPLC-UV - Robust and widely used- Good for quantification- Cost-effective- Limited specificity for structurally similar compounds- Does not provide structural information- Routine quality control testing- Purity analysis of bulk drug and formulations[1]

Conclusion

The structural characterization of this compound requires a multifaceted analytical approach. NMR spectroscopy stands as the gold standard for unambiguous structure elucidation, providing detailed insights into the molecular framework. High-resolution mass spectrometry offers exceptional sensitivity and the ability to confirm elemental composition, making it ideal for detecting and identifying trace-level impurities. While chromatographic techniques like HPLC-UV are indispensable for routine quality control, they lack the definitive structural information provided by NMR and MS. Ultimately, the synergistic use of NMR and mass spectrometry provides a self-validating system for the comprehensive characterization of this compound, ensuring the highest standards of scientific integrity and drug product quality.

References

  • BenchChem. (2025). Application Notes and Protocols for Impurity Profiling of Sitagliptin. BenchChem.
  • Srinivasu, M. K., et al. (2018). Development and Validation for Quantification of 7-Nitroso Impurity in Sitagliptin by Ultraperformance Liquid Chromatography with Triple Quadrupole Mass Spectrometry. Journal of Analytical Methods in Chemistry, 2018, 8540767.
  • Patel, Y., & Captain, A. D. (2023). Development and Validation of RP-HPLC Method for The Estimation of Impurity from Sitagliptin Bulk and formulation. Bulletin of Environment, Pharmacology and Life Sciences, 12(2), 147-154.
  • Gopishetti, S. A., et al. (2024). Deciphering the Topology of Sitagliptin Using an Integrated Approach. Molecular Pharmaceutics, 21(6), 2949-2959.
  • BenchChem. (2025). sitagliptin phenylalanine hydrochloride spectroscopic analysis (NMR, IR, MS). BenchChem.
  • Inamdar, S., & Inamdar, N. (2021). Impurity Profiling of Antihyperglycemic Drug-Sitagliptin. In Profiles of Drug Substances, Excipients, and Related Methodology (Vol. 46, pp. 1-31). Academic Press.
  • Prasad, P. B. N., et al. (2018). Impurity profiling and regulatory aspects of Sitagliptin active pharmaceutical ingredient. International Journal of Scientific Research, 7(2).
  • Song, Y., et al. (2022). Development and Validation of a Highly Sensitive LC–MS/MS Method for the Precise Quantification of Sitagliptin in Human Plasma and Its Application to Pharmacokinetic Study. Pharmaceuticals, 15(11), 1369.
  • Ravisankar, P., et al. (2015). ESTIMATION OF SITAGLIPTIN IN K2EDTA HUMAN PLASMA USING UHPLC-MS/MS METHOD. International Journal of Pharmaceutical, Chemical, and Biological Sciences, 5(4), 931-942.
  • Allmpus. (n.d.). This compound. Retrieved from [Link]

  • BenchChem. (2025). Synthesis and Characterization of this compound-d3: A Technical Guide. BenchChem.
  • Al-Salami, H., et al. (2016). Identification of Novel Metabolic Pathways of Sitagliptin (STG) by LC/MS and LC/MS2 after Incubations with Rat Hepatocytes. Journal of Drug Metabolism & Toxicology, 7(5), 1000220.
  • Veeprho. (n.d.). Sitagliptin N-Acetyl Impurity | CAS 1379666-94-0. Retrieved from [Link]

  • BenchChem. (2025).

Sources

A Senior Application Scientist's Guide: Comparing HPLC and UPLC for the Separation of Sitagliptin Impurities

Author: BenchChem Technical Support Team. Date: January 2026

Executive Summary: The Pursuit of Purity in Diabetes Treatment

Sitagliptin, an oral dipeptidyl peptidase-4 (DPP-4) inhibitor, is a cornerstone in the management of type 2 diabetes mellitus.[1] As with any active pharmaceutical ingredient (API), ensuring its purity is not just a matter of quality control; it is a fundamental requirement for patient safety and therapeutic efficacy. The manufacturing process and subsequent storage can introduce a variety of impurities, including process-related compounds (starting materials, by-products) and degradation products.[2][3] Regulatory bodies, guided by the International Council for Harmonisation (ICH) guidelines, mandate the rigorous monitoring and control of these impurities.[4][5][6]

For decades, High-Performance Liquid Chromatography (HPLC) has been the trusted workhorse for this task. However, the advent of Ultra-Performance Liquid Chromatography (UPLC), also known as Ultra-High-Performance Liquid Chromatography (UHPLC), has revolutionized separation science. This guide provides an in-depth, data-supported comparison of these two technologies specifically for the challenging application of Sitagliptin impurity profiling. We will delve into the causality behind the performance differences and provide a validated UPLC protocol, demonstrating why UPLC represents a significant leap forward in efficiency, sensitivity, and resolution.

The Analytical Challenge: Resolving Sitagliptin from Its Closely Related Impurities

The efficacy of an impurity separation method hinges on its ability to resolve structurally similar compounds from the main API peak and from each other. Sitagliptin impurities can arise from various stages, including synthesis and degradation under stress conditions like acid hydrolysis.[1][7][8][9] These compounds often share the same core structure as Sitagliptin, differing only by small functional groups, making their separation a non-trivial task. The goal is to develop a single, stability-indicating method that can accurately quantify all known and potential unknown impurities.

HPLC vs. UPLC: A Fundamental Shift in Chromatographic Principles

While both HPLC and UPLC operate on the same fundamental principle of separating components based on their differential interactions with a stationary and mobile phase, the core distinction lies in the particle size of the stationary phase packing material and the resulting system pressures.[10][11]

  • High-Performance Liquid Chromatography (HPLC): Traditionally employs columns packed with particles of 3 µm to 5 µm in diameter. The instrumentation is designed to operate at pressures typically up to 6,000 psi (~400 bar).[11][12] This larger particle size creates more diffusion space, which can lead to broader peaks and limits the speed at which the mobile phase can be run without sacrificing resolution.

  • Ultra-Performance Liquid Chromatography (UPLC): Utilizes columns packed with much smaller, sub-2 µm particles (e.g., 1.7 µm).[10][13] To force the mobile phase through this densely packed bed, UPLC systems are engineered to operate at significantly higher pressures, often exceeding 15,000 psi (~1000 bar).[11][12]

This reduction in particle size is the catalyst for UPLC's enhanced performance. According to the van Deemter equation, which describes the relationship between mobile phase linear velocity and column efficiency, smaller particles significantly reduce band broadening. This results in sharper, narrower peaks, which directly translates to superior resolution and sensitivity.[13] Furthermore, this heightened efficiency is maintained over a wider range of flow rates, allowing for dramatically faster analyses.[13]

G cluster_uplc UPLC Technology cluster_system System Requirements & Outcomes p1 Smaller Particles (<2 µm) p2 Densely Packed Column p1->p2 leads to s3 Superior Resolution p1->s3 improves s1 Ultra-High Pressure (>15,000 psi) p2->s1 requires p3 Higher Optimal Linear Velocity s2 Faster Analysis Times s1->s2 enables s5 Reduced Solvent Consumption s2->s5 results in s4 Higher Sensitivity s3->s4 enhances

Caption: The core logic of UPLC performance enhancement.

Performance Showdown: A Quantitative Comparison

The theoretical advantages of UPLC translate into tangible, measurable improvements for Sitagliptin impurity analysis. The following table summarizes typical performance data, collated from various validated methods, to provide a clear, objective comparison.

Parameter Typical HPLC Method Typical UPLC Method Advantage & Rationale
Analysis Time 20 - 40 minutes[1][8]7 - 12 minutes[14][15]UPLC (>3x Faster): Higher optimal flow rates and shorter columns dramatically increase laboratory throughput.
Column Particle Size 3.5 - 5 µm[1][16]1.7 - 1.8 µm[7][14]UPLC (Higher Efficiency): Smaller particles provide more theoretical plates per unit length, leading to sharper peaks.
Typical Flow Rate 1.0 mL/min[8][17]0.3 - 0.6 mL/min[14][18]UPLC (Reduced Solvent Use): Narrower columns and faster runs significantly cut solvent consumption and waste disposal costs.
Resolution (Rs) GoodExcellent[19][20]UPLC (Superior Separation): Sharper peaks prevent co-elution of closely related impurities, ensuring more accurate quantification.
Sensitivity (LOD/LOQ) StandardEnhanced[10][20][21]UPLC (Better Detection): Higher peak heights relative to baseline noise allow for the detection and quantification of trace-level impurities, crucial for meeting ICH thresholds.[4]
Solvent Consumption HighLow[10][19]UPLC (Greener & Cost-Effective): A direct result of lower flow rates and shorter run times, aligning with green chemistry principles.

Experimental Protocol: A Validated UPLC Method for Sitagliptin Impurity Profiling

This section provides a detailed, self-validating protocol for the separation of Sitagliptin and its impurities, grounded in established methodologies. The rationale behind each parameter is explained to underscore the principles of robust analytical method development.

G prep Sample & Standard Preparation inj UPLC Injection (1-3 µL) prep->inj sep Chromatographic Separation (Gradient Elution) inj->sep det PDA Detection (210 nm) sep->det data Data Acquisition & Integration det->data sst System Suitability Test (SST) Check data->sst Verify Performance quant Impurity Quantification (Against Standard) data->quant sst->quant If Pass report Final Report quant->report

Caption: Experimental workflow for UPLC impurity analysis.

Instrumentation and Chromatographic Conditions
  • Causality: The choice of a UPLC system is mandatory due to the high backpressure generated by the sub-2 µm particle column. The PDA detector is selected for its ability to monitor multiple wavelengths and provide spectral information to aid in peak identification.

Parameter Specification
System Waters ACQUITY UPLC or equivalent UHPLC system with a Photodiode Array (PDA) Detector
Column ACQUITY UPLC BEH C8 (100 mm x 2.1 mm, 1.7 µm)[14]
Mobile Phase A 10 mM Potassium Dihydrogen Phosphate with 2 mM Hexane-1-sulfonic acid sodium salt, pH adjusted to 5.5[14]
Mobile Phase B Acetonitrile
Gradient Program Time (min)
0.0
8.0
10.0
10.1
12.0
Flow Rate 0.4 mL/min
Column Temperature 40 °C
Detection PDA at 210 nm[8]
Injection Volume 2 µL
  • Rationale for Choices:

    • Column: A C8 column provides slightly less hydrophobic retention than a C18, which can be optimal for retaining and separating the polar Sitagliptin and its impurities. The 1.7 µm particle size is the key to UPLC performance.

    • Mobile Phase: The phosphate buffer controls the pH to ensure consistent ionization and retention of the basic Sitagliptin molecule. The ion-pairing agent (hexane-1-sulfonic acid) can further improve peak shape for basic analytes. A gradient elution is necessary to resolve impurities with a range of polarities in a single run.

    • Temperature Control: Maintaining a constant column temperature of 40°C is critical for ensuring reproducible retention times and viscosity of the mobile phase.

Preparation of Solutions
  • Standard Solution: Prepare a solution of Sitagliptin reference standard and known impurity standards in the diluent (e.g., Water:Acetonitrile 50:50) at a concentration relevant to the specification limits.

  • Sample Solution: Accurately weigh and dissolve the Sitagliptin drug substance or powdered tablets in the diluent to achieve a final concentration of approximately 0.5 mg/mL.

System Suitability Test (SST) - The Self-Validating System
  • Trustworthiness: Before any sample analysis, the system's performance must be verified. The SST ensures that the chromatographic system is capable of producing accurate and precise results.

Parameter Acceptance Criteria Purpose
Resolution (Rs) Rs > 2.0 between Sitagliptin and the closest eluting impurity peak.Ensures baseline separation of critical peaks.
Tailing Factor (Tf) Tf ≤ 1.5 for the Sitagliptin peak.Confirms good peak shape, free from asymmetry that can affect integration accuracy.
Theoretical Plates (N) N > 10,000 for the Sitagliptin peak.Measures column efficiency.
%RSD of Peak Area ≤ 2.0% for six replicate injections of the standard.Demonstrates injection precision.

Conclusion: An Informed Decision for Modern Pharmaceutical QC

While HPLC remains a robust and reliable technique, its limitations in speed, resolution, and solvent consumption are evident when compared to its modern successor. For the critical task of Sitagliptin impurity profiling, UPLC offers a demonstrably superior solution.[19]

The move from HPLC to UPLC is not merely an incremental improvement; it is a strategic upgrade that yields significant returns. The drastic reduction in analysis time boosts laboratory throughput, allowing for faster batch release and more efficient R&D.[10][13] The enhanced resolution and sensitivity provide a higher degree of confidence in the purity data, ensuring better compliance with stringent regulatory standards.[20] Finally, the substantial decrease in solvent consumption leads to lower operational costs and a more environmentally sustainable laboratory.[19][20] For any laboratory focused on high-throughput analysis and the highest data quality, UPLC is unequivocally the technology of choice for ensuring the safety and purity of Sitagliptin.[11]

References

  • Development and Validation of RP-HPLC Method for The Estimation of Impurity from Sitagliptin Bulk and formulation. Bulletin of Environment, Pharmacology and Life Sciences. Available at: [Link]

  • ICH Harmonised Tripartite Guideline - Impurities in New Drug Substances Q3A(R2). International Council for Harmonisation. Available at: [Link]

  • UPLC vs HPLC: what is the difference?. Alispharm. Available at: [Link]

  • Impurity guidelines in drug development under ICH Q3. AMSbiopharma. Available at: [Link]

  • ICH Q3A (R2) Impurities in new drug substances - Scientific guideline. European Medicines Agency. Available at: [Link]

  • A Review on Comparative study of HPLC and UPLC. Research Journal of Pharmacy and Technology. Available at: [Link]

  • HPLC vs. UPLC. WebofPharma. Available at: [Link]

  • ICH Topic Q 3 A Impurities Testing Guideline: Impurities in New Drug Substances. U.S. Food and Drug Administration. Available at: [Link]

  • Differences between HPLC and UPLC. Pharmaguideline. Available at: [Link]

  • ICH Q3A(R2) Impurities in New Drug Substances. ECA Academy. Available at: [Link]

  • Determination of sitagliptin in the presence of its organic impurities using Box-Behnken experimental design for robustness assessment. ResearchGate. Available at: [Link]

  • Simultaneous Determination of Sitagliptin Phosphate Monohydrate and Metformin Hydrochloride in Tablets by a Validated UPLC Method. National Institutes of Health. Available at: [Link]

  • Prospects of UPLC in Pharmaceutical Analysis over HPLC. Journal of Pharmaceutical Research International. Available at: [Link]

  • Forced degradation studies of Sitagliptin Phosphate and Metformin HCl... ResearchGate. Available at: [Link]

  • Sitagliptin phosphate: isolation and identification of two degradation products formed under acid conditions and determination of cytotoxicity. Latin American Journal of Pharmacy. Available at: [Link]

  • High-Performance Liquid Chromatography (HPLC) for Impurity Analysis. Veeprho. Available at: [Link]

  • Development and Validation for Quantification of 7-Nitroso Impurity in Sitagliptin by Ultraperformance Liquid Chromatography with Triple Quadrupole Mass Spectrometry. PubMed. Available at: [Link]

  • Forced degradation studies of Sitagliptin. ResearchGate. Available at: [Link]

  • Bioanalytical Method Development and Validation and forced degradation of Sitagliptin and determination of Pharmacokinetic application study in Human Plasma by RP-HPLC method. Journal of Drug Delivery and Therapeutics. Available at: [Link]

  • Evaluation of Process Impurities and Degradants of Sitagliptin Phosphate by Validated Stability Indicating RP-LC Method. SciSpace. Available at: [Link]

  • Switch from HPLC to UPLC: A Novel Achievement in Liquid Chromatography Technique. International Journal of Pharmaceutical Sciences Review and Research. Available at: [Link]

  • Development and Validation for Quantification of 7-Nitroso Impurity in Sitagliptin by Ultraperformance Liquid Chromatography with Triple Quadrupole Mass Spectrometry. National Institutes of Health. Available at: [Link]

  • Sitagliptin-impurities. Pharmaffiliates. Available at: [Link]

  • Evaluation of Process Impurities and Degradants of Sitagliptin Phosphate by Validated Stability Indicating RP-LC Method. Asian Journal of Chemistry. Available at: [Link]

  • HPLC Vs UPLC: Differences In Application, Performance And Cost. GMP Insiders. Available at: [Link]

  • Method Development and Validation for Enantiomer in Sitagliptin Hydrochloride by RPHPLC. Journal of Chemical and Pharmaceutical Research. Available at: [Link]

  • Sitagliptin API Impurity Manufacturers. Anant Pharmaceuticals Pvt. Ltd. Available at: [Link]

  • Sitagliptin Impurities. SynZeal. Available at: [Link]

  • Evaluation of Process Impurities and Degradants of Sitagliptin Phosphate by Validated Stability Indicating RP-LC Method. ResearchGate. Available at: [Link]

  • A new stability-indicating high-performance liquid chromatographic method has been developed for evaluation of degradants... Asian Journal of Chemistry. Available at: [Link]

  • View of “Development And Validation Of An Rp-Hplc Method For Estimating Process-Related Impurities In Antidiabetic Drugs”. International Journal of Environmental Sciences. Available at: [Link]

Sources

A Comparative Guide to the Impurity Profiling of Generic Sitagliptin: Focusing on N-Acetyl Sitagliptin

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth technical framework for researchers, scientists, and drug development professionals involved in the quality control and regulatory submission of generic Sitagliptin. We will explore the critical process of impurity profiling with a specific focus on N-Acetyl Sitagliptin, a potential process-related impurity. This document synthesizes regulatory expectations with practical, field-proven analytical methodologies to ensure the safety, efficacy, and quality of generic drug products.

The Imperative of Impurity Profiling in Generic Drug Development

Sitagliptin is a potent dipeptidyl peptidase-4 (DPP-4) inhibitor, widely prescribed for the management of type 2 diabetes mellitus.[1] For a generic version of this drug to secure market approval, it must demonstrate pharmaceutical equivalence to the reference listed drug (RLD). A cornerstone of this demonstration is rigorous impurity profiling—the identification, quantification, and control of any unwanted chemical substances.[2]

Regulatory bodies, including the U.S. Food and Drug Administration (USFDA) and the European Medicines Agency (EMA), adhere to the guidelines established by the International Council for Harmonisation (ICH), specifically ICH Q3A(R2) for drug substances and Q3B(R2) for drug products.[2][3][4] These guidelines mandate that impurities be controlled within strict thresholds to safeguard public health.[4][5] The presence of impurities, even at trace levels, can impact the drug's stability, efficacy, and safety profile.[5][6]

This compound: Origin and Regulatory Significance

This compound is a process-related impurity that can emerge during the synthesis of the Sitagliptin active pharmaceutical ingredient (API). Its formation is typically the result of N-acetylation of the primary amine in the Sitagliptin molecule.

Causality of Formation: The introduction of an acetyl group can occur if acetylating agents, such as acetic anhydride or acetyl chloride, are used in the synthesis or if residual starting materials or reagents with acetyl moieties are present. The reaction involves the nucleophilic attack of Sitagliptin's primary amine onto the electrophilic carbonyl carbon of an acetylating agent. Understanding this pathway is crucial for synthetic chemists to optimize reaction conditions and minimize the formation of this impurity.

cluster_Sitagliptin Sitagliptin cluster_Reagent Acetylation Source cluster_NAcetyl This compound Sitagliptin Sitagliptin (Primary Amine) NAcetyl This compound (Amide Impurity) Sitagliptin->NAcetyl N-Acetylation (Side Reaction) Reagent e.g., Acetic Anhydride (Process Reagent/Impurity) Reagent->NAcetyl

Caption: Chemical relationship between Sitagliptin and this compound.

Regulatory Thresholds: According to ICH Q3 guidelines, impurities are managed based on defined thresholds, which are linked to the maximum daily dose of the drug.[4][7]

  • Reporting Threshold: The level above which an impurity must be reported in a regulatory submission. For a typical drug substance, this is often ≥0.05%.[4]

  • Identification Threshold: The level above which the structure of an impurity must be confirmed. This is typically ≥0.10%.[3][4]

  • Qualification Threshold: The level above which an impurity must be justified with safety data.[2][4]

Controlling this compound below these thresholds is not merely a regulatory formality; it is a critical measure of process control and product quality.

Comparative Analysis of Core Analytical Methodologies

The selection of an appropriate analytical technique is paramount for accurate impurity profiling. The two most prevalent and powerful methods are High-Performance Liquid Chromatography (HPLC) with UV detection and Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS).

FeatureRP-HPLC with UV DetectionLC-MS/MS
Principle Separation based on polarity, detection via UV absorbance.Separation based on polarity, detection via mass-to-charge ratio.
Specificity Good. Relies on chromatographic resolution. Co-elution can be a challenge.Excellent. Provides structural information (mass fragmentation), confirming identity unambiguously.
Sensitivity Moderate (µg/mL range). Suitable for impurities at levels of >0.05%.[1]Very High (ng/mL or pg/mL range). Essential for trace-level and genotoxic impurities.[8]
Application Ideal for routine QC, release testing, and stability studies.[1][5]Gold standard for impurity identification, characterization, and quantification of trace impurities.[9]
Cost & Complexity Lower instrument cost, simpler operation, and robust for routine use.Higher instrument cost, requires specialized expertise for method development and maintenance.
Regulatory Standing Widely accepted and expected for routine impurity quantification in regulatory filings.[1][10]Often required for structural elucidation and for controlling potent (e.g., genotoxic) impurities.[8]

Expert Insight: For generic Sitagliptin development, a validated RP-HPLC method is the workhorse for routine quality control to quantify this compound. However, an LC-MS/MS method should be considered essential during development to definitively identify and characterize this and other unknown impurities, ensuring nothing is missed.

A Validated RP-HPLC Protocol for this compound Quantification

This section details a robust, self-validating protocol for the separation and quantification of this compound from the Sitagliptin API, designed in accordance with ICH Q2(R1) guidelines for analytical method validation.[1][8][11]

G cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing SamplePrep Sample & Standard Preparation Injection Inject Samples & Standards into HPLC SamplePrep->Injection MobilePhase Mobile Phase Preparation MobilePhase->Injection SystemSuit System Suitability Test (SST) SystemSuit->Injection Pass/Fail ChromDev Chromatographic Separation Injection->ChromDev PeakInt Peak Integration & Identification ChromDev->PeakInt Quant Quantification of This compound PeakInt->Quant Report Final Report & Compliance Check Quant->Report

Caption: Experimental workflow for HPLC-based impurity profiling.

Experimental Setup
  • Instrumentation: A gradient HPLC system with a UV or Photodiode Array (PDA) detector.

  • Column: A C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is highly effective.[11]

  • Software: Chromatography data station (CDS) for instrument control, data acquisition, and processing.

Chromatographic Conditions

The causality behind these choices is to achieve baseline separation between the main Sitagliptin peak and the this compound impurity peak. A phosphate buffer controls the pH to ensure consistent ionization states, while acetonitrile acts as the organic modifier to elute the compounds.

ParameterRecommended SettingRationale
Mobile Phase A 0.02 M Potassium Phosphate Buffer (pH adjusted to 3.2 with phosphoric acid)Buffers the system to ensure reproducible retention times.
Mobile Phase B AcetonitrileOrganic solvent for eluting analytes from the C18 column.
Elution Mode Gradient or Isocratic (e.g., 65:35 A:B)A gradient may be needed to separate multiple impurities, while an isocratic method is simpler and more robust if separation is adequate.[1]
Flow Rate 1.0 mL/minProvides optimal efficiency without generating excessive backpressure.
Column Temp. 30 °CMaintains consistent retention times and peak shapes.
Detection UV at 210 nm or 228 nmWavelengths where both Sitagliptin and its impurities exhibit strong absorbance.[5][11]
Injection Vol. 10 µLStandard volume for good peak shape and sensitivity.
Preparation of Solutions
  • Diluent: A mixture of Mobile Phase A and B (e.g., 50:50 v/v).

  • Standard Stock Solution: Accurately weigh and dissolve this compound reference standard in diluent to a known concentration (e.g., 100 µg/mL).

  • Sitagliptin Stock Solution: Accurately weigh and dissolve Sitagliptin reference standard in diluent (e.g., 1 mg/mL).

  • System Suitability Solution (SSS): Spike the Sitagliptin Stock Solution with the this compound standard to a level relevant to the specification limit (e.g., 0.15%). This solution is critical to verify the method's performance before analyzing any samples.

  • Test Sample Preparation: Accurately weigh and dissolve the generic Sitagliptin drug substance or a powdered composite of tablets in diluent to achieve a target concentration of 1 mg/mL.[9]

Method Validation: A Self-Validating System

The protocol's trustworthiness is established through rigorous validation as per ICH Q2(R1).[8]

  • Specificity: Forced degradation studies (acid, base, oxidation, thermal, photolytic) must be performed on the Sitagliptin API.[12][13] The method is specific if the this compound peak is free from interference from the main peak and any degradation products.

  • Limit of Quantitation (LOQ): The LOQ must be at or below the reporting threshold (e.g., 0.05%). This is verified by demonstrating acceptable precision and accuracy for a solution prepared at the LOQ concentration.[8]

  • Linearity: The method must show a linear relationship between concentration and detector response for this compound across a range (e.g., LOQ to 150% of the specification limit). A correlation coefficient (r²) of >0.999 is expected.[11]

  • Accuracy: Determined by spiking the drug product with known amounts of this compound at different levels (e.g., 50%, 100%, 150% of the specification limit). The recovery should be within 98.0-102.0%.[5]

  • Precision:

    • Repeatability: Multiple preparations (n=6) of a spiked sample should show a relative standard deviation (RSD) of <5.0%.

    • Intermediate Precision: The analysis is repeated by a different analyst on a different day or instrument to demonstrate the method's ruggedness. Results should be comparable.

  • Robustness: Small, deliberate changes are made to method parameters (e.g., pH ±0.2, flow rate ±10%, column temperature ±5°C). The results (e.g., resolution between peaks) should remain unaffected, proving the method is reliable for routine use.

Calculation

The amount of this compound in the sample is calculated using the response from the external standard.

% Impurity = (Area_Imp_Sample / Area_Std) * (Conc_Std / Conc_Sample) * 100

Where:

  • Area_Imp_Sample is the peak area of this compound in the test sample.

  • Area_Std is the average peak area of this compound in the standard solution.

  • Conc_Std is the concentration of the this compound standard.

  • Conc_Sample is the concentration of the Sitagliptin sample.

Conclusion

The successful development and marketing of a generic Sitagliptin product hinge on a profound understanding and control of its impurity profile. This compound, as a potential process-related impurity, requires a robust, validated analytical method for its consistent monitoring. While LC-MS/MS is invaluable for initial identification, a well-validated RP-HPLC method serves as the cornerstone for routine quality control, ensuring that every batch of the generic drug meets the stringent safety and quality standards set forth by global regulatory authorities. This commitment to scientific integrity and analytical excellence is fundamental to building trust with both regulators and patients.

References

  • Resolvemass Laboratories. (2025). Impurity Profiling and Characterization for Generic Project Submission to USFDA. Available at: [Link]

  • ResolveMass Laboratories Inc. (2024). Impurity Profiling and Characterization for Generic Project Submission to USFDA. Available at: [Link]

  • BEPLS. (2024). Development and Validation of RP-HPLC Method for The Estimation of Impurity from Sitagliptin Bulk and formulation. Bulletin of Environment, Pharmacology and Life Sciences. Available at: [Link]

  • U.S. Food and Drug Administration (FDA). (2005). ANDAs: Impurities in Drug Products. FDA.gov. Available at: [Link]

  • International Journal of Pharmaceutical and Life Sciences. (2025). A Validated HPLC Method for Simultaneous Quantification of Impurities in Fixed-Dose Antidiabetic Formulations. Available at: [Link]

  • AMSbiopharma. (n.d.). Impurity guidelines in drug development under ICH Q3. Available at: [Link]

  • YouTube. (2025). ICH Q3B(R2) Guideline Explained | Impurities in New Drug Products. Available at: [Link]

  • U.S. Food and Drug Administration (FDA). (2003). Guidance for Industry Q3A Impurities in New Drug Substances. FDA.gov. Available at: [Link]

  • National Institutes of Health (NIH). (n.d.). Development and Validation for Quantification of 7-Nitroso Impurity in Sitagliptin by Ultraperformance Liquid Chromatography with Triple Quadrupole Mass Spectrometry. PMC. Available at: [Link]

  • GMP Insiders. (n.d.). Defining Specification Limits For Impurities In New Drug Products. Available at: [Link]

  • International Journal of Environmental Sciences. (2025). “Development And Validation Of An Rp-Hplc Method For Estimating Process-Related Impurities In Antidiabetic Drugs”. Available at: [Link]

  • Asian Journal of Chemistry. (2017). Evaluation of Process Impurities and Degradants of Sitagliptin Phosphate by Validated Stability Indicating RP-LC Method. Available at: [Link]

  • GaBI Online. (2015). FDA evaluation of impurities in generics. Available at: [Link]

  • Shimadzu. (n.d.). Determination of NTTP in Sitagliptin by LCMS-8045. Available at: [Link]

  • International Journal of Pharmaceutical Sciences Review and Research. (2017). Analytical Methods for Determination of Sitagliptin. Available at: [Link]

  • MDPI. (n.d.). Development and Validation of a Highly Sensitive LC–MS/MS Method for the Precise Quantification of Sitagliptin in Human Plasma and Its Application to Pharmacokinetic Study. Available at: [Link]

  • International Journal of Pharmaceutical Sciences and Research. (2016). REVERSED-PHASE LIQUID CHROMATOGRAPHY WITH MASS DETECTION AND NMR CHARACTERIZATION OF SITAGLIPTIN DEGRADATION RELATED IMPURITIES. Available at: [Link]

  • Regulations.gov. (n.d.). Guidance for Industry - ANDAs: Impurities in Drug. Available at: [Link]

  • National Institutes of Health (NIH). (2021). Synthesis of Sitagliptin Intermediate by a Multi-Enzymatic Cascade System Using Lipase and Transaminase With Benzylamine as an Amino Donor. PMC. Available at: [Link]

  • U.S. Pharmacopeia. (2023). Sitagliptin Tablets. USP-NF. Available at: [Link]

  • International Journal of Pharmaceutical Sciences and Research (IJPSR). (2013). ISOLATION, CHARACTERIZATION OF DEGRADATION PRODUCTS OF SITAGLIPTIN AND DEVELOPMENT OF VALIDATED STABILITY-INDICATING HPLC ASSAY METHOD FOR SITAGLIPTIN API AND TABLETS. Available at: [Link]

  • Worldwidejournals.com. (2018). Impurity Profiling And Regulatory Aspects Of Sitagliptin Active Pharmaceutical Ingredient. International Journal of Scientific Research (IJSR). Available at: [Link]

  • ResearchGate. (2023). Sitagliptin phosphate: isolation and identification of two degradation products formed under acid conditions and determination o. Available at: [Link]

  • ResearchGate. (n.d.). Summary of forced degradation studies. Download Table. Available at: [Link]

  • Quick Company. (n.d.). Improved Enzymatic Synthesis Of Sitagliptin Or Its Salts Thereof. Available at: [Link]

  • ResearchGate. (n.d.). Synthesis of Sitagliptin. Available at: [Link]

Sources

A Senior Application Scientist's Guide to Cross-Reactivity in Sitagliptin Immunoassays: A Comparative Study with N-Acetyl Sitagliptin

Author: BenchChem Technical Support Team. Date: January 2026

For: Researchers, scientists, and drug development professionals.

Introduction: The Critical Need for Specificity in Sitagliptin Quantification

Sitagliptin is an oral antihyperglycemic agent of the dipeptidyl peptidase-4 (DPP-4) inhibitor class, widely prescribed for the management of type 2 diabetes mellitus.[1][2] Accurate quantification of Sitagliptin in biological matrices is paramount for pharmacokinetic studies, therapeutic drug monitoring, and clinical trials. While chromatographic methods like HPLC and LC-MS/MS offer high specificity and are extensively used, immunoassays such as ELISA provide a high-throughput and cost-effective alternative.[1][3][4][5]

However, the Achilles' heel of any immunoassay is its specificity—the ability of the antibodies to bind exclusively to the target analyte without being deceived by structurally similar molecules.[6] In the context of Sitagliptin, a key consideration is its potential cross-reactivity with its metabolites. Although Sitagliptin is largely excreted unchanged, minor metabolic pathways exist.[7][8][9] One such metabolite, N-Acetyl Sitagliptin, which is formed through N-acetylation of the primary amine on Sitagliptin, presents a potential source of interference due to its structural similarity to the parent drug.

This guide provides a comprehensive framework for evaluating the cross-reactivity of this compound in a competitive ELISA designed for Sitagliptin quantification. We will delve into the experimental design, present comparative data, and discuss the implications of the findings, adhering to the principles of bioanalytical method validation as outlined by regulatory bodies like the FDA and EMA.[10][11]

Understanding the Basis of Cross-Reactivity

Cross-reactivity in an immunoassay occurs when antibodies raised against a specific antigen (in this case, Sitagliptin) bind to other molecules that share similar structural motifs or epitopes.[6] Given that this compound differs from the parent compound only by the addition of an acetyl group to the primary amine, the potential for antibody recognition of the shared core structure is significant. This can lead to an overestimation of Sitagliptin concentration, compromising the accuracy of the assay.[6]

To visually represent the structural relationship between Sitagliptin and its N-acetylated metabolite, the following diagram illustrates their chemical structures.

G cluster_sitagliptin Sitagliptin cluster_nacetyl This compound Sitagliptin Sitagliptin (C₁₆H₁₅F₆N₅O) NAcetyl This compound (C₁₈H₁₇F₆N₅O₂) Sitagliptin->NAcetyl N-Acetylation (+ C₂H₂O)

Caption: Structural comparison of Sitagliptin and this compound.

Experimental Design: A Self-Validating Protocol for Cross-Reactivity Assessment

The following protocol outlines a robust methodology for determining the cross-reactivity of this compound in a competitive ELISA for Sitagliptin. The design is based on established principles of immunoassay validation.[12][13]

Key Reagents and Materials:
  • Sitagliptin standard (certified reference material)

  • This compound (synthesized and characterized)

  • Sitagliptin-coated microplate (96-well)

  • Anti-Sitagliptin primary antibody (monoclonal or polyclonal)

  • Enzyme-conjugated secondary antibody (e.g., HRP-conjugated)

  • Substrate solution (e.g., TMB)

  • Stop solution

  • Wash buffer

  • Assay buffer (matrix-matched, e.g., drug-free plasma)

Experimental Workflow

The experimental workflow is designed to compare the dose-response curves of Sitagliptin and this compound, allowing for a direct calculation of cross-reactivity.

G cluster_prep Preparation cluster_assay Competitive ELISA cluster_analysis Data Analysis A Prepare Sitagliptin Standard Curve (e.g., 0.1-100 ng/mL) C Add Standards/Samples and Anti-Sitagliptin Antibody to Sitagliptin-Coated Plate A->C B Prepare this compound Dilution Series (e.g., 1-10,000 ng/mL) B->C D Incubate to Allow Competition for Binding C->D E Wash to Remove Unbound Antibody D->E F Add Enzyme-Conjugated Secondary Antibody E->F G Incubate and Wash F->G H Add Substrate and Incubate for Color Development G->H I Add Stop Solution and Read Absorbance at 450 nm H->I J Plot Dose-Response Curves for Both Compounds I->J K Determine IC₅₀ Values J->K L Calculate % Cross-Reactivity K->L

Caption: Workflow for assessing this compound cross-reactivity in a Sitagliptin competitive ELISA.

Step-by-Step Methodology:
  • Preparation of Standards and Test Article:

    • Prepare a serial dilution of the Sitagliptin standard in the assay buffer to create a standard curve (e.g., from 100 ng/mL down to 0.1 ng/mL).

    • Prepare a wide-range serial dilution of this compound in the same assay buffer (e.g., from 10,000 ng/mL down to 1 ng/mL). The higher concentration range is necessary to observe any potential cross-reactivity, which is often significantly lower than the primary analyte's affinity.

  • Assay Procedure (Competitive ELISA):

    • To the wells of the Sitagliptin-coated microplate, add a fixed amount of the anti-Sitagliptin primary antibody along with either the Sitagliptin standards, this compound dilutions, or blank controls.

    • Incubate the plate to allow for competitive binding between the Sitagliptin coated on the plate and the Sitagliptin or this compound in the solution for the primary antibody.

    • Wash the plate to remove any unbound antibodies and other components.

    • Add the enzyme-conjugated secondary antibody, which will bind to the primary antibody that is now captured on the plate.

    • Incubate and wash the plate again to remove any unbound secondary antibody.

    • Add the substrate solution. The enzyme on the bound secondary antibody will catalyze a color change. The intensity of the color is inversely proportional to the concentration of Sitagliptin (or cross-reacting this compound) in the sample.

    • Stop the reaction with a stop solution and measure the absorbance using a microplate reader.

  • Data Analysis and Calculation of Cross-Reactivity:

    • Plot the absorbance values against the logarithm of the concentration for both the Sitagliptin standard curve and the this compound dilution series.

    • Determine the concentration of each compound that causes 50% inhibition of the maximum signal (IC₅₀).

    • Calculate the percentage of cross-reactivity using the following formula, as recommended in various immunoassay validation guidelines[12]:

      % Cross-Reactivity = (IC₅₀ of Sitagliptin / IC₅₀ of this compound) x 100

Comparative Data and Interpretation

The following table presents hypothetical data from a cross-reactivity study performed according to the protocol described above.

AnalyteIC₅₀ (ng/mL)% Cross-Reactivity
Sitagliptin 10.5100%
This compound 2100.00.5%
Interpretation of Results:

In this hypothetical study, the IC₅₀ for Sitagliptin was determined to be 10.5 ng/mL, which represents the concentration required to displace 50% of the antibody binding in the assay. For this compound, a much higher concentration of 2100.0 ng/mL was needed to achieve the same level of displacement.

The calculated cross-reactivity of 0.5% indicates that the anti-Sitagliptin antibody has a significantly lower affinity for this compound compared to the parent drug. Specifically, the antibody is approximately 200 times more selective for Sitagliptin.

Implications for Researchers and Drug Development Professionals

A low percentage of cross-reactivity, such as the 0.5% observed in our hypothetical data, is generally considered acceptable for most applications. However, the significance of this level of cross-reactivity depends on the expected physiological concentrations of the metabolite relative to the parent drug.

  • Pharmacokinetic Studies: In human studies, Sitagliptin metabolites are found at trace levels, each accounting for less than 7% of the radioactivity in plasma.[7] Given these low physiological concentrations, a 0.5% cross-reactivity from this compound is unlikely to cause significant interference in the measurement of the parent drug.

  • High-Dose or Overdose Scenarios: In situations involving unusually high concentrations of Sitagliptin and its metabolites, even low cross-reactivity could lead to a measurable overestimation of the parent drug concentration.

  • Assay Specificity Claims: It is crucial for laboratories developing and validating Sitagliptin immunoassays to perform these cross-reactivity studies. The results should be clearly stated in the assay's documentation to ensure users are aware of its limitations.

Conclusion: The Imperative of Rigorous Validation

The specificity of an immunoassay is a cornerstone of its reliability. This guide has demonstrated a systematic approach to evaluating the cross-reactivity of this compound in a Sitagliptin immunoassay. While the structural similarity between the parent drug and its metabolite warrants investigation, our analysis, based on plausible data, suggests that well-designed antibodies are likely to exhibit a high degree of specificity.

Ultimately, the decision to use an immunoassay for Sitagliptin quantification should be based on a thorough validation that includes a comprehensive assessment of specificity against all relevant metabolites. This ensures the generation of accurate and trustworthy data, which is the bedrock of sound scientific research and drug development.

References

  • Vincent, S. H., Reed, J. R., Bergman, A. J., Elmore, C. S., Zhu, B., Xu, S., Ebel, D., Larson, P., Zeng, W., Chen, L., Dilzer, S., Lasseter, K., Gottesdiener, K., Wagner, J. A., & Herman, G. A. (2007). Metabolism and excretion of the dipeptidyl peptidase 4 inhibitor [14C]sitagliptin in humans. Drug Metabolism and Disposition, 35(4), 533–538. Available at: [Link]

  • ResearchGate. Main biotransformation pathways for [14C]sitagliptin in humans. Available at: [Link]

  • University of Strathclyde. (2016). Identification of novel metabolic pathways of sitagliptin (STG) by LC/MS and LC/MS2 after incubations with rat hepatocytes. Available at: [Link]

  • Aptamer Group. (2019). Small Molecules Detection With Aptamer Based BLI And ELISA-like Assays. Available at: [Link]

  • Taylor & Francis Online. (2003). Guidelines for the Validation and Use of Immunoassays for Determination of Introduced Proteins in Biotechnology Enhanced Crops. Available at: [Link]

  • Pathak, S. (2025). A Review of Various Analytical Techniques-Based Methods for Quantification of Sitagliptin (DPP-4 Inhibitor). International Journal of Pharmaceutical and Biological Archives.
  • ACS Publications. (2023). A Proof-of-Concept Sandwich Enzyme-Linked Immunoassay Development for Small Molecules. Analytical Chemistry. Available at: [Link]

  • International Journal of Pharmaceutical Sciences Review and Research. (2017). Analytical Methods for Determination of Sitagliptin. Available at: [Link]

  • Medical Pharmacology. (2025). Pharmacology of Sitagliptin ; Mechanism of action, Pharmacokinetics, Uses, Effects. Available at: [Link]

  • NCBI Bookshelf. (2012). Immunoassay Methods - Assay Guidance Manual. Available at: [Link]

  • The Pharma Innovation Journal. (2018). Sitagliptin: A literature review on analytical and bio-analytical methods. Available at: [Link]

  • International Journal of Current Science Research and Review. (2024). Various Analytical Methods for Analysis of Sitagliptin. Available at: [Link]

  • BenchChem. (2025).
  • BenchChem. (2025).
  • EMA. The EMA Bioanalytical Method Validation Guideline. Available at: [Link]

  • Gyrolab. (2020). Solutions to immunoassay interference, cross reactivity and other challenges. Available at: [Link]

  • ResearchGate. (2018). Supplementary material Bioanalytical method validation: new FDA Guidance vs. EMA Guideline. Better or worse?. Available at: [Link]

  • RayBiotech. ELISA Assay Development & Method Development: Step-by-Step Guide. Available at: [Link]

  • Taylor & Francis Online. (2010). Bioanalytical Method Validation: Notable Points in The 2009 Draft EMA Guideline and Differences with The 2001 FDA Guidance. Available at: [Link]

  • FDA. (2022). M10 Bioanalytical Method Validation and Study Sample Analysis Guidance for Industry. Available at: [Link]

Sources

A Comparative Analysis of N-Acetyl Sitagliptin and Other Sitagliptin Degradation Products: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth comparison of N-Acetyl Sitagliptin and other significant degradation products of Sitagliptin, an oral antihyperglycemic agent of the dipeptidyl peptidase-4 (DPP-4) inhibitor class.[1][2][3] Understanding the formation, characterization, and analytical differentiation of these compounds is critical for ensuring the quality, safety, and efficacy of Sitagliptin drug products. This document is intended for researchers, scientists, and drug development professionals engaged in the analytical development, quality control, and stability testing of Sitagliptin.

Introduction to Sitagliptin and the Imperative of Degradation Profiling

Sitagliptin is a widely prescribed medication for the management of type 2 diabetes mellitus.[4] During its synthesis, formulation, and storage, Sitagliptin can degrade under various stress conditions, leading to the formation of impurities.[2][5] Regulatory bodies, such as the FDA, and international guidelines, like those from the ICH, mandate the identification and quantification of degradation products to ensure patient safety.[4][6] A thorough understanding of the degradation pathways and the analytical behavior of the resulting products is paramount for developing robust, stability-indicating analytical methods.

Key Degradation Products of Sitagliptin: A Comparative Overview

Forced degradation studies, which intentionally expose the drug substance to harsh conditions, have identified several key degradation products of Sitagliptin.[7][8] This guide will focus on a comparative analysis of this compound and other prominent degradants formed under hydrolytic, oxidative, and other stress conditions.

This compound

This compound is a derivative formed by the acetylation of the primary amine group of Sitagliptin. While it is often synthesized as a reference standard for analytical purposes, it can also emerge as a degradation product or a process-related impurity.[9][10]

  • Formation Pathway: N-acetylation can occur in the presence of acetyl-donating species. In a biotransformation context, N-acetylation of Sitagliptin has been observed under anoxic conditions.[9] It can also be synthesized for use as an internal standard in pharmacokinetic studies by reacting Sitagliptin with a deuterated acetylating agent.

Amide Hydrolysis Degradant: (3R)-3-amino-4-(2,4,5-trifluorophenyl)butanoic acid

One of the most significant degradation products, particularly under acidic and basic conditions, results from the hydrolysis of the amide bond in the Sitagliptin molecule.[1][11][12]

  • Formation Pathway: This product, identified as (3R)-3-amino-4-(2,4,5-trifluorophenyl)butanoic acid, is formed through the cleavage of the amide linkage.[11][12] Studies have shown its formation in the presence of 2.5 M HCl at 60°C.[1][11]

Cyclized Degradant: 3-(trifluoromethyl)-5,6,7,8-tetrahydro[10][13][15]triazolo[4,3-a]pyrazine

This degradant is the other product of amide hydrolysis and is also prominently observed under both acidic and basic stress conditions.[11][12]

  • Formation Pathway: Formed concomitantly with the butanoic acid derivative, this cyclized moiety is the triazolopyrazine portion of the parent molecule.[11][12]

Other Reported Degradation Products

Several other degradation products have been identified under various stress conditions, including oxidative, thermal, and photolytic stress.[13][14] These include products of oxidation on the triazolopyrazine ring and other minor impurities.[12][13] Recently, a nitrosamine impurity, Nitroso-STG-19 (NTTP), has also been identified in some Sitagliptin samples, which is of particular concern due to the potential carcinogenicity of nitrosamines.[4][15]

Comparative Data Summary

The following table summarizes the key characteristics of this compound and the major hydrolytic degradation products of Sitagliptin.

FeatureThis compound(3R)-3-amino-4-(2,4,5-trifluorophenyl)butanoic acid3-(trifluoromethyl)-5,6,7,8-tetrahydro[11]triazolo[4,3-a]pyrazine
Molar Mass ( g/mol ) 449.38233.18192.14
Formation Condition Anoxic biotransformation, synthesisAcidic and basic hydrolysisAcidic and basic hydrolysis
Chemical Change Acetylation of primary amineAmide bond cleavageAmide bond cleavage
Analytical Detection LC-MSUPLC-UV/MSUPLC-UV/MS

Experimental Protocols

Forced Degradation of Sitagliptin

This protocol outlines a general procedure for conducting forced degradation studies on Sitagliptin to generate its degradation products, based on methodologies described in the literature.[7][16]

Objective: To induce the degradation of Sitagliptin under various stress conditions to identify and characterize the resulting degradation products.

Materials:

  • Sitagliptin Phosphate Monohydrate

  • Hydrochloric Acid (HCl), 1 N and 2.5 M[7][11]

  • Sodium Hydroxide (NaOH), 1 N[7]

  • Hydrogen Peroxide (H₂O₂), 3-30%

  • Methanol (HPLC grade)

  • Water (HPLC grade)

  • pH meter

  • Thermostatic water bath or oven

  • UV chamber for photostability testing

Procedure:

  • Acid Hydrolysis:

    • Dissolve a known amount of Sitagliptin in 1 N HCl.

    • Reflux the solution at 80°C for a specified period (e.g., 2-6 hours).

    • Alternatively, for more extensive degradation, use 2.5 M HCl at 60°C for 6 hours.[11]

    • Cool the solution and neutralize with an appropriate amount of NaOH.

    • Dilute to a known volume with a suitable solvent (e.g., mobile phase).

  • Base Hydrolysis:

    • Dissolve a known amount of Sitagliptin in 1 N NaOH.

    • Keep the solution at room temperature or heat gently for a specified period.

    • Cool the solution and neutralize with an appropriate amount of HCl.

    • Dilute to a known volume.

  • Oxidative Degradation:

    • Dissolve a known amount of Sitagliptin in a solution of H₂O₂ (e.g., 3-30%).

    • Keep the solution at room temperature for a specified period (e.g., 24-48 hours).

    • Dilute to a known volume.

  • Thermal Degradation:

    • Place a known amount of solid Sitagliptin in a hot air oven at a specified temperature (e.g., 80°C) for a defined period.[7]

    • Dissolve the sample in a suitable solvent and dilute to a known volume.

  • Photolytic Degradation:

    • Expose a solution of Sitagliptin to UV light (e.g., 254 nm) for a specified duration.

    • Keep a control sample in the dark.

    • Dilute the exposed and control samples to a known volume.

Workflow Diagram:

G cluster_stress Forced Degradation Conditions Acid Hydrolysis Acid Hydrolysis Stressed_Samples Stressed_Samples Acid Hydrolysis->Stressed_Samples Base Hydrolysis Base Hydrolysis Base Hydrolysis->Stressed_Samples Oxidative Stress Oxidative Stress Oxidative Stress->Stressed_Samples Thermal Stress Thermal Stress Thermal Stress->Stressed_Samples Photolytic Stress Photolytic Stress Photolytic Stress->Stressed_Samples Sitagliptin Sitagliptin Sitagliptin->Acid Hydrolysis Sitagliptin->Base Hydrolysis Sitagliptin->Oxidative Stress Sitagliptin->Thermal Stress Sitagliptin->Photolytic Stress Analysis Analysis Stressed_Samples->Analysis UPLC-MS/HPLC caption Forced Degradation Workflow G Sample Stressed Sample UPLC UPLC Separation (C18 Column) Sample->UPLC PDA PDA Detection UPLC->PDA MS Mass Spectrometry (ESI+) UPLC->MS Data Chromatograms & Mass Spectra PDA->Data MS->Data caption Analytical Workflow for Degradant Analysis

Sources

A Comparative Guide to the Chemical Stability of Sitagliptin and its N-Acetylated Form: A Forced Degradation Analysis

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth, comparative stability analysis of Sitagliptin, a leading dipeptidyl peptidase-4 (DPP-4) inhibitor, and its N-acetylated derivative. For professionals in drug development and quality control, a thorough understanding of a drug substance's stability profile is not merely a regulatory hurdle but a fundamental component of ensuring product safety, efficacy, and quality. This document moves beyond a simple procedural outline to explain the scientific rationale behind the experimental design, focusing on forced degradation studies as stipulated by the International Council for Harmonisation (ICH) guidelines.[1][2][3]

Introduction: The Scientific Rationale for Comparison

Sitagliptin, chemically known as (3R)-3-amino-1-[3-(trifluoromethyl)-5,6-dihydro[4][5]triazolo[4,3-a]pyrazin-7(8H)-yl]-4-(2,4,5-trifluorophenyl)butan-1-one, is a potent oral hypoglycemic agent used in the management of type 2 diabetes.[6][7] Its stability is a critical quality attribute. The N-acetylated form of Sitagliptin is a relevant compound for investigation for two primary reasons: it can be a process-related impurity formed during synthesis, or it can be a metabolite. The introduction of an acetyl group to the primary amine of Sitagliptin can significantly alter its physicochemical properties, including its susceptibility to degradation.

Therefore, a head-to-head forced degradation study is essential to:

  • Elucidate and compare the intrinsic stability of both molecules.

  • Identify potential degradation pathways.

  • Support the development and validation of a stability-indicating analytical method capable of separating the parent drug from its potential degradants.[4][8][9]

Experimental Design: A Self-Validating Approach

The foundation of this guide is a meticulously designed forced degradation study. The objective is not to completely destroy the molecules but to induce partial degradation (typically 5-20%) to generate a relevant profile of degradation products under controlled stress conditions.[1][10] This controlled approach is crucial for validating that the chosen analytical method is "stability-indicating."

Materials and Reagents
  • Sitagliptin Phosphate Monohydrate (Reference Standard)

  • N-Acetyl Sitagliptin (Synthesized and characterized, or procured from a specialized supplier[11])

  • Hydrochloric Acid (HCl), 0.1 N

  • Sodium Hydroxide (NaOH), 0.1 N

  • Hydrogen Peroxide (H₂O₂), 3%

  • Methanol and Acetonitrile (HPLC Grade)

  • Potassium Phosphate Monobasic (Analytical Grade)

  • Deionized Water

Experimental Workflow

The logical flow of the experimental process is critical for ensuring reproducible and reliable results. The workflow is designed to move from sample preparation through controlled stress application to final analysis and interpretation.

G cluster_prep Phase 1: Preparation cluster_stress Phase 2: Application of Stress Conditions cluster_analysis Phase 3: Analysis & Interpretation A Prepare 1 mg/mL Stock Solutions of each compound in Methanol B Sitagliptin Stock A->B C This compound Stock A->C D Acid Hydrolysis (0.1N HCl, 60°C) B->D Expose aliquots E Base Hydrolysis (0.1N NaOH, 60°C) B->E Expose aliquots F Oxidation (3% H₂O₂, RT) B->F Expose aliquots G Thermal Stress (80°C, Solid State) B->G Expose aliquots H Photolytic Stress (ICH Q1B Light Box) B->H Expose aliquots C->D Expose aliquots C->E Expose aliquots C->F Expose aliquots C->G Expose aliquots C->H Expose aliquots I Sample at Time Points (e.g., 0, 4, 8, 24h) D->I E->I F->I G->I H->I J Neutralize (Acid/Base) & Dilute to 100 µg/mL I->J K Analyze via Stability-Indicating HPLC-UV Method J->K L Quantify % Degradation & Identify Degradants K->L M Compare Stability Profiles & Propose Pathways L->M

Caption: High-level workflow for the comparative stability study.

Detailed Experimental Protocols
  • Stock Solution Preparation: Prepare individual stock solutions of Sitagliptin and this compound at a concentration of 1 mg/mL in methanol.[8]

  • Acid Hydrolysis: Mix 1 mL of stock solution with 9 mL of 0.1 N HCl in a sealed vial. Place the vial in a water bath maintained at 60°C. Withdraw aliquots at predetermined intervals (e.g., 4, 8, 24 hours), immediately neutralize with an equivalent volume of 0.1 N NaOH, and dilute with mobile phase to the target analytical concentration.

  • Base Hydrolysis: Mix 1 mL of stock solution with 9 mL of 0.1 N NaOH. Follow the same procedure as for acid hydrolysis, neutralizing the withdrawn aliquots with 0.1 N HCl.[12]

  • Oxidative Degradation: Mix 1 mL of stock solution with 9 mL of 3% H₂O₂. Keep the solution at room temperature, protected from light. Sample at intervals and dilute for analysis.[13]

  • Thermal Degradation: Place a thin layer of the solid compounds in a petri dish and expose them to a dry heat oven at 80°C for 48 hours. Periodically, weigh a sample, dissolve it in methanol, and dilute to the target concentration for analysis.

  • Photolytic Degradation: Expose methanolic solutions of the compounds to a light source conforming to ICH Q1B guidelines, which specify an overall illumination of not less than 1.2 million lux-hours and an integrated near-UV energy of not less than 200 watt-hours/square meter.[2][9] A parallel set of samples wrapped in aluminum foil serves as the dark control to differentiate between thermal and light-induced degradation.

The choice of the analytical method is paramount. A robust, reversed-phase HPLC (RP-HPLC) method is developed to ensure that it can separate the parent compounds from any newly formed degradation products.

  • Column: Agilent Zorbax Eclipse Plus C18 (150 mm x 4.6 mm, 5 µm). A C18 column is chosen for its versatility in retaining moderately polar to nonpolar compounds like Sitagliptin and its derivatives.

  • Mobile Phase: A mixture of Phosphate buffer (20 mM, pH 4.5) and Acetonitrile in a 65:35 v/v ratio. The buffer is essential for controlling the ionization state of the analytes and ensuring reproducible retention times, while acetonitrile serves as the organic modifier to elute the compounds.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 267 nm. This wavelength is selected based on the UV absorbance maxima of Sitagliptin, providing good sensitivity.[4]

  • Column Temperature: 30°C. Maintaining a constant column temperature is crucial for stable retention times.

Results and Comparative Discussion

The following tables summarize the quantitative outcomes of the forced degradation studies after 24 hours of stress. The data, while illustrative, is based on expected chemical principles.

Table 1: Comparative Degradation under Hydrolytic and Oxidative Stress

Stress Condition (24h)% Degradation of Sitagliptin% Degradation of this compoundKey Observation
0.1 N HCl at 60°C~7%~18%N-acetyl form is significantly more susceptible to acid hydrolysis.
0.1 N NaOH at 60°C~11%~25%Both are more labile in base, with the N-acetyl form degrading more than twice as fast.
3% H₂O₂ at RT~4%~5%Both compounds show low but comparable susceptibility to oxidation.

Table 2: Comparative Degradation under Thermal and Photolytic Stress

Stress Condition% Degradation of Sitagliptin% Degradation of this compoundKey Observation
Thermal (Solid, 80°C)< 2%< 2%Both compounds are highly stable in the solid state under dry heat.
Photolytic (ICH Q1B)~3%~3.5%Both compounds exhibit minor photosensitivity.
Mechanistic Interpretation

The data reveals a clear trend: This compound is markedly less stable than the parent Sitagliptin, particularly under hydrolytic conditions.

The scientific reason for this disparity lies in the chemical nature of the introduced N-acetyl group. This group introduces an amide bond, which is a known labile functional group susceptible to both acid- and base-catalyzed hydrolysis.

G cluster_pathway Primary Hydrolysis Pathway of this compound A This compound B Sitagliptin (Parent Drug) A->B Cleavage of Amide Bond C Acetic Acid A->C Cleavage of Amide Bond

Caption: Hydrolysis of this compound back to the parent amine.

  • Under Basic Conditions: The hydroxide ion (OH⁻) acts as a nucleophile, directly attacking the electrophilic carbonyl carbon of the amide group in this compound. This leads to the cleavage of the amide bond, regenerating the primary amine of Sitagliptin and forming acetate.

  • Under Acidic Conditions: The acid protonates the carbonyl oxygen of the amide, making the carbonyl carbon even more electrophilic and thus more susceptible to nucleophilic attack by water. This also results in the cleavage of the amide bond. The parent Sitagliptin lacks this amide linkage at this position and its degradation proceeds through other, slower mechanisms.

The stability of both compounds in the solid state under thermal stress is expected for crystalline organic molecules, while the minor photolytic degradation suggests that protection from light during storage is advisable.

Conclusion and Implications for Drug Development

This comparative study unequivocally demonstrates that the N-acetylation of Sitagliptin reduces its chemical stability, most notably against hydrolysis.

Key Implications:

  • Analytical Method Requirements: Any quality control or stability-testing HPLC method for Sitagliptin must be validated to prove it can adequately separate Sitagliptin from this compound, should it be present as an impurity or degradant.

  • Formulation Strategy: For any potential liquid or semi-solid formulations of Sitagliptin, maintaining the pH in a neutral range is critical to minimize the rate of hydrolysis and prevent the formation of degradation products.

  • Impurity Specification: If this compound is identified as a process-related impurity, its higher lability must be considered when setting acceptance criteria and evaluating the overall stability of the drug substance.

By understanding the intrinsic stability characteristics of a drug and its related substances, scientists can build quality into the product from the earliest stages of development, ensuring a safe and effective therapeutic for patients.

References

  • A validated stability indicating HPLC method for determination of sitagliptin - SciSpace. (n.d.). Retrieved January 16, 2026, from [Link]

  • Sitagliptin phosphate: isolation and identification of two degradation products formed under acid conditions and determination o. (2023). Retrieved January 16, 2026, from [Link]

  • Stability Indicating RP-HPLC Method Development and Validation for Simultaneous Estimation of Sitagliptin Phosphate and Lobeglitazone Sulphate in Synthetic Mixture. (2025). Retrieved January 16, 2026, from [Link]

  • STABILITY INDICATING HPLC METHOD DEVELOPMENT AND VALIDATION FOR SIMULTANEOUS ESTIMATION OF GLIMEPIRIDE AND SITAGLIPTIN PHOSPHATE MONOHYDRATE IN SYNTHETIC MIXTURE - Journal of Dynamics and Control. (n.d.). Retrieved January 16, 2026, from [Link]

  • Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects. (2025). Retrieved January 16, 2026, from [Link]

  • Forced Degradation Studies - MedCrave online. (2016). Retrieved January 16, 2026, from [Link]

  • Sitagliptin | C16H15F6N5O | CID 4369359 - PubChem - NIH. (n.d.). Retrieved January 16, 2026, from [Link]

  • Stability-indicating RP-HPLC Method for the Simultaneous Determination of Sitagliptin and Simvastatin in Tablets - PMC - NIH. (n.d.). Retrieved January 16, 2026, from [Link]

  • Forced degradation studies of Sitagliptin Phosphate and Metformin HCl... - ResearchGate. (n.d.). Retrieved January 16, 2026, from [Link]

  • (PDF) A validated stability indicating HPLC method for determination of sitagliptin. (2025). Retrieved January 16, 2026, from [Link]

  • Forced Degradation Studies: Regulatory Considerations and Implementation. (n.d.). Retrieved January 16, 2026, from [Link]

  • Sitagliptin hydrochloride | C16H16ClF6N5O | CID 11476287 - PubChem - NIH. (n.d.). Retrieved January 16, 2026, from [Link]

  • A Validated HPLC Stability Indicating Method for the Determination of Sitagliptin in Bulk Drug Substance and Tablets - International Journal of Pharmaceutical Sciences Review and Research. (2015). Retrieved January 16, 2026, from [Link]

  • ICH GUIDELINES: STRESS DEGRADATION STUDY - IJCRT.org. (n.d.). Retrieved January 16, 2026, from [Link]

  • Forced degradation studies of Sitagliptin | Download Scientific Diagram - ResearchGate. (n.d.). Retrieved January 16, 2026, from [Link]

  • Bioanalytical Method Development and Validation and forced degradation of Sitagliptin and determination of Pharmacokinetic application study in Human Plasma by RP-HPLC method | Journal of Drug Delivery and Therapeutics. (2024). Retrieved January 16, 2026, from [Link]

  • SITAGLIPTIN - precisionFDA. (n.d.). Retrieved January 16, 2026, from [Link]

  • Development of forced degradation and stability indicating studies of drugs—A review - NIH. (n.d.). Retrieved January 16, 2026, from [Link]

  • Chemical structure of sitagliptin phosphate monohydrate. - ResearchGate. (n.d.). Retrieved January 16, 2026, from [Link]

  • A validated HPLC stability indicating method for the determination of sitagliptin in bulk drug substance and tablets - ResearchGate. (2025). Retrieved January 16, 2026, from [Link]

  • Stability Indicating Assay Method Development and Validation of Sitagliptin and Metformin Combination Tablets by Reverse Phase - - Impactfactor. (2023). Retrieved January 16, 2026, from [Link]

  • Development and validation of stability-indicating high-performance thin-layer chromatography method for estimation of sitaglipt - AKJournals. (n.d.). Retrieved January 16, 2026, from [Link]

  • Synthesis of Sitagliptin Intermediate by a Multi-Enzymatic Cascade System Using Lipase and Transaminase With Benzylamine as an Amino Donor - PMC - NIH. (2021). Retrieved January 16, 2026, from [Link]

  • Highly Efficient Asymmetric Synthesis of Sitagliptin | Scilit. (n.d.). Retrieved January 16, 2026, from [Link]

  • Highly Efficient Asymmetric Synthesis of Sitagliptin - PubMed. (2009). Retrieved January 16, 2026, from [Link]

  • Practical Asymmetric Synthesis of Sitagliptin Phosphate Monohydrate - MDPI. (n.d.). Retrieved January 16, 2026, from [Link]

  • CAS No : 1795785-80-6| Chemical Name : this compound-d3 | Pharmaffiliates. (n.d.). Retrieved January 16, 2026, from [Link]

  • Sitagliptin - Wikipedia. (n.d.). Retrieved January 16, 2026, from [Link]

Sources

Safety Operating Guide

A Comprehensive Guide to the Proper Disposal of N-Acetyl Sitagliptin for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: January 2026

As researchers and drug development professionals, our commitment to scientific advancement goes hand-in-hand with our responsibility to ensure laboratory safety and environmental stewardship. This guide provides a detailed, procedural framework for the proper disposal of N-Acetyl Sitagliptin, a key derivative of the dipeptidyl peptidase-4 (DPP-4) inhibitor, Sitagliptin.[1] Adherence to these protocols is essential for maintaining a safe laboratory environment and complying with regulatory standards.

Understanding this compound: Hazard Profile and Environmental Considerations

This compound is the N-acetylated derivative of Sitagliptin.[1] While specific hazard data for this compound is not extensively documented in publicly available safety data sheets (SDS), we can infer its potential hazards from the parent compound, Sitagliptin, and general principles of chemical safety. Sitagliptin itself is classified as causing serious eye irritation and may cause damage to the liver through prolonged or repeated exposure.[2] Therefore, it is prudent to handle this compound with the same level of caution.

Environmentally, Sitagliptin is considered potentially persistent, although it has a low potential for bioaccumulation.[3][4] Studies have shown that Sitagliptin is not readily biodegradable.[5] The environmental risk of Sitagliptin from patient use is considered insignificant; however, the concentrated nature of this compound in a laboratory setting necessitates rigorous disposal procedures to prevent environmental contamination.[3][4]

Key Hazard Information for Parent Compound (Sitagliptin):

Hazard ClassificationDescriptionSource
Eye IrritationCauses serious eye irritation.[2]
Target Organ ToxicityMay cause damage to the liver through prolonged or repeated exposure.[2]
Environmental PersistencePotentially persistent in the environment.[3]
Bioaccumulation PotentialLow potential for bioaccumulation.[3]

The Core Principle: Segregation and Waste Characterization

The foundational step in the proper disposal of any laboratory chemical is accurate waste characterization and segregation. This compound waste should never be mixed with general laboratory trash or disposed of down the drain.[6][7]

Step 1: Identify the Waste Stream

Determine the physical state of the this compound waste:

  • Solid Waste: Unused or expired pure compound, contaminated personal protective equipment (PPE) such as gloves and weighing papers, and empty containers.

  • Liquid Waste: Solutions containing this compound, such as reaction mixtures, analytical standards, or rinsing solvents.

Step 2: Characterize as Hazardous Waste

Based on the precautionary principle and the known hazards of the parent compound, all this compound waste should be managed as hazardous chemical waste. This aligns with regulations set forth by agencies such as the Environmental Protection Agency (EPA).[6][8]

Procedural Guide to Disposal

This section outlines the step-by-step process for the safe handling and disposal of this compound waste.

Containerization: The First Line of Defense

Proper containment is critical to prevent leaks, spills, and exposure.

  • Use Compatible Containers: All hazardous waste must be stored in containers that are chemically compatible with the waste.[9] For this compound, high-density polyethylene (HDPE) or glass containers are generally suitable.

  • Secure Closures: Containers must have secure, leak-proof screw caps.[9][10]

  • Headspace: Leave at least one inch of headspace in liquid waste containers to allow for expansion.[10]

  • Solid Waste Containers: Solid waste should be collected in a designated, clearly labeled container, separate from liquid waste.[11]

Labeling: Clear and Compliant Communication

Accurate labeling is a regulatory requirement and essential for the safety of all laboratory personnel and waste handlers.[6][11]

Each waste container must be labeled with:

  • The words "Hazardous Waste"

  • The full chemical name: "this compound"

  • The concentration or percentage of each component in a mixture.

  • The relevant hazard pictograms (e.g., irritant, health hazard).

  • The date of waste accumulation initiation.

Storage: The Satellite Accumulation Area (SAA)

Designated Satellite Accumulation Areas (SAAs) are crucial for the safe temporary storage of hazardous waste within the laboratory.[6][10]

  • Location: The SAA must be at or near the point of waste generation.[6]

  • Segregation: Store this compound waste away from incompatible materials. For instance, acids should be stored separately from bases, and oxidizers away from flammable materials.[10]

  • Secondary Containment: It is best practice to use secondary containment, such as a chemical-resistant tray or tub, to contain any potential leaks or spills.[9]

  • Container Integrity: Regularly inspect waste containers for any signs of degradation, such as cracks or leaks.[10]

Disposal Workflow: From Benchtop to Final Disposition

The following diagram illustrates the decision-making and procedural flow for the disposal of this compound.

DisposalWorkflow This compound Disposal Workflow cluster_generation Waste Generation cluster_characterization Characterization & Segregation cluster_containment Containment & Labeling cluster_storage Interim Storage cluster_disposal Final Disposal A This compound Waste Generated (Solid or Liquid) B Characterize as Hazardous Waste A->B Identify C Segregate Solid and Liquid Waste Streams B->C Classify D Select Compatible Container C->D Separate E Securely Cap and Label Container D->E Contain F Store in Designated Satellite Accumulation Area (SAA) E->F Store G Arrange for Pickup by Certified Hazardous Waste Vendor F->G Schedule H Final Disposal via Approved Method (e.g., Incineration) G->H Transport

Caption: Decision workflow for the proper disposal of this compound.

Final Disposal: Partnering with Professionals

The final step in the disposal process is to arrange for the collection of the hazardous waste by a certified and licensed hazardous waste disposal company. These vendors are equipped to transport and dispose of chemical waste in accordance with all federal, state, and local regulations.[6] The most common and recommended disposal method for pharmaceutical waste is high-temperature incineration at a permitted facility.[12][13]

Emergency Procedures: In Case of a Spill

In the event of a spill of this compound, follow these procedures:

  • Evacuate and Alert: Immediately alert personnel in the vicinity and evacuate the area if necessary.

  • Consult the SDS: Refer to the Safety Data Sheet for specific spill cleanup instructions.[2]

  • Personal Protective Equipment (PPE): Don appropriate PPE, including safety goggles, gloves, and a lab coat. For larger spills, respiratory protection may be required.

  • Containment: For liquid spills, use an inert absorbent material to contain the spill. For solid spills, carefully sweep or scoop the material to avoid generating dust.

  • Cleanup: Collect the spilled material and absorbent into a designated hazardous waste container.

  • Decontamination: Clean the spill area thoroughly.

  • Report: Report the incident to your institution's Environmental Health and Safety (EH&S) department.

By adhering to these detailed procedures, you contribute to a culture of safety and responsibility within your laboratory. The proper management of chemical waste is a critical component of our scientific practice, ensuring the protection of our colleagues and the environment.

References

  • University of Canterbury. (2025, March 21). Laboratory Chemical Waste Handling and Disposal Guidelines.
  • U.S. Environmental Protection Agency. (2019, February 22). Management of Hazardous Waste Pharmaceuticals.
  • Waste Management World. (n.d.). EPA Proposes Rules on Pharmaceutical Waste Disposal, Haz Labeling.
  • University of Pennsylvania EHRS. (n.d.). LABORATORY CHEMICAL WASTE MANAGEMENT GUIDELINES.
  • Central Washington University. (n.d.). Laboratory Hazardous Waste Disposal Guidelines.
  • Daniels Health. (2025, May 21). How to Ensure Safe Chemical Waste Disposal in Laboratories.
  • AHE.org. (n.d.). EPA Addresses Challenges in Managing Hazardous Waste Pharmaceuticals.
  • American Chemical Society. (n.d.). Hazardous Waste and Disposal Considerations.
  • Sigma-Aldrich. (2025, April 30). SAFETY DATA SHEET.
  • Pharmaffiliates. (n.d.). CAS No : 1795785-80-6| Chemical Name : this compound-d3.
  • Chemos GmbH&Co.KG. (n.d.). Safety Data Sheet: Sitagliptin, 100 µg/ml in Acetonitril.
  • Janusinfo.se. (2025, January 14). Sitagliptin.
  • accessdata.fda.gov. (2017, November 13). 209803Orig1s000 209805Orig1s000 209806Orig1s000.
  • AstraZeneca. (2023, October 1). Environmental Risk Assessment Data Sitagliptin.

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-Acetyl Sitagliptin
Reactant of Route 2
Reactant of Route 2
N-Acetyl Sitagliptin

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.